molecular formula C2H3O2- B1210297 Acetate CAS No. 71-50-1

Acetate

Número de catálogo: B1210297
Número CAS: 71-50-1
Peso molecular: 59.04 g/mol
Clave InChI: QTBSBXVTEAMEQO-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Acetate, in the form of the this compound anion (C₂H₃O₂⁻), is a fundamental biochemical building block and a key source of the acetyl group in acetyl-coenzyme A (Acetyl-CoA) . As a primary metabolic intermediate, it plays an indispensable role in cellular energy derivation, lipid synthesis, and the regulation of gene expression through histone acetylation . In research, this compound is widely applied to study metabolic pathways and nutrient sensing, as its conversion to Acetyl-CoA is crucial for the citric acid cycle and fatty acid biosynthesis . Furthermore, its role extends to the emerging field of the "acetylome," where it functions as a critical substrate for protein acetylation, a key post-translational modification that influences cell behavior, response to stressors, and epigenetic regulation . Beyond fundamental cell biology, this compound serves as a versatile and alternative carbon source in microbial fermentation processes using model organisms like Escherichia coli for the production of value-added chemicals such as succinic acid and isobutanol . This makes it a valuable substrate in industrial biotechnology aimed at reducing reliance on traditional food-competing feedstocks. This compound is also essential in the formulation of buffer solutions for maintaining stable pH conditions in a wide array of biochemical and chemical experiments . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

71-50-1

Fórmula molecular

C2H3O2-

Peso molecular

59.04 g/mol

Nombre IUPAC

acetate

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1

Clave InChI

QTBSBXVTEAMEQO-UHFFFAOYSA-M

SMILES

CC(=O)[O-]

SMILES canónico

CC(=O)[O-]

Otros números CAS

71-50-1

Origen del producto

United States

Foundational & Exploratory

The Role of Acetate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetate, a short-chain fatty acid, has emerged from being considered a simple metabolic intermediate to a critical regulator of cellular function. Its role extends far beyond a mere carbon source for energy production and lipid synthesis. This compound metabolism is intricately linked to epigenetic regulation, signal transduction, and cellular adaptation to stress, particularly in the context of cancer. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular metabolism, focusing on the enzymatic machinery, regulatory networks, and its implications in health and disease. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in the field.

Core Concepts in this compound Metabolism

This compound's central role in metabolism is predicated on its conversion to acetyl-coenzyme A (acetyl-CoA), a pivotal molecule at the crossroads of catabolic and anabolic pathways.[1][2] This conversion is the gateway for this compound's entry into a multitude of cellular processes.

1.1. Sources of Cellular this compound

Cellular this compound pools are maintained through both exogenous uptake and endogenous production:

  • Exogenous Sources: The primary external source of this compound is the gut microbiome, where it is a major end-product of bacterial fermentation of dietary fiber.[3] It is absorbed into circulation and taken up by various tissues.[4]

  • Endogenous Production: this compound is generated intracellularly through several mechanisms:

    • Acetyl-CoA Hydrolysis: Enzymes such as Acyl-CoA thioesterases (ACOTs), particularly ACOT12 in the liver, can hydrolyze acetyl-CoA to generate free this compound, which can then be released into circulation.[1]

    • Pyruvate Dehydrogenase Complex (PDC) Bypass: Recent evidence supports a pathway for de novo this compound production from pyruvate, the end product of glycolysis.[1]

    • Deacetylation Reactions: The deacetylation of proteins, notably histones by histone deacetylases (HDACs), and metabolites releases this compound that can be recycled.[3]

1.2. The Acyl-CoA Synthetase Short-Chain Family (ACSS)

The activation of this compound to acetyl-CoA is an ATP-dependent reaction catalyzed by Acyl-CoA Synthetase Short-Chain (ACSS) enzymes.[3] Mammalian cells express two key isoforms with distinct subcellular localizations and functions:

  • ACSS1 (Mitochondrial): Predominantly expressed in tissues like the heart, skeletal muscle, and brown adipose tissue.[3] ACSS1 converts this compound into acetyl-CoA within the mitochondrial matrix, allowing it to enter the tricarboxylic acid (TCA) cycle for energy production.

  • ACSS2 (Cytoplasmic/Nuclear): Found in the cytosol and nucleus of most cell types.[3] ACSS2 is crucial for generating acetyl-CoA for processes like de novo lipogenesis in the cytoplasm and histone acetylation in the nucleus.[5] Under metabolic stress conditions such as hypoxia or nutrient deprivation, ACSS2 can translocate from the cytoplasm to the nucleus.[3]

This compound as a Bioenergetic and Biosynthetic Substrate

Once converted to acetyl-CoA, this compound contributes significantly to the cell's metabolic demands, particularly under conditions of metabolic stress.

2.1. Energy Production

Mitochondrial acetyl-CoA derived from this compound (via ACSS1) can condense with oxalothis compound to form citrate (B86180), entering the TCA cycle. The subsequent oxidation of citrate generates reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation for ATP synthesis. While glucose is the primary fuel in many cells under normal conditions, tissues like the brain can utilize this compound as an energy substrate, especially in astrocytes.[6]

2.2. De Novo Lipogenesis

Cytosolic acetyl-CoA, generated by ACSS2, is the fundamental two-carbon building block for the synthesis of fatty acids and cholesterol.[7] In cancer cells, particularly under hypoxic conditions where glucose-derived acetyl-CoA may be limited, this compound becomes a critical alternative carbon source to sustain the production of lipids required for membrane biosynthesis and rapid proliferation.[8][9][10] The expression of ACSS2 is a key determinant of a cancer cell's ability to utilize this compound for lipogenesis.[9]

This compound in Epigenetic Regulation and Signaling

This compound's influence extends beyond central carbon metabolism into the realm of cellular regulation, primarily through the production of nuclear acetyl-CoA by ACSS2.

3.1. Histone Acetylation and Gene Expression

Nuclear ACSS2 provides a direct link between this compound availability and the epigenetic landscape of the cell.[11] The acetyl-CoA generated by ACSS2 is used by histone acetyltransferases (HATs) to acetylate lysine (B10760008) residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, leading to a more open chromatin structure that facilitates gene transcription.[11]

This compound supplementation has been shown to increase global histone acetylation in a dose-dependent manner.[9][12] This mechanism is particularly important for activating specific gene programs. For instance, under hypoxia, this compound-derived acetyl-CoA can increase H3K9, H3K27, and H3K56 acetylation at the promoters of lipogenic genes like ACACA and FASN, thereby upregulating their expression to promote lipid synthesis.[13][14]

3.2. Signal Transduction

This compound can act as a signaling molecule through several mechanisms:

  • Metabolic Sensor: Acetyl-CoA levels, influenced by this compound availability, are proposed to act as a second messenger system, linking the metabolic state of the cell to the regulation of protein function and gene expression.[3]

  • AMPK Activation: In peripheral tissues, the uptake and activation of this compound to acetyl-CoA consumes ATP, increasing the AMP/ATP ratio. This can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cells towards catabolic, energy-producing pathways and away from anabolic processes like lipogenesis.[4][15]

This compound Metabolism in Cancer

Cancer cells exhibit significant metabolic plasticity, allowing them to thrive in the often harsh tumor microenvironment characterized by hypoxia and nutrient limitation.[1] this compound metabolism plays a crucial role in this adaptation.

  • Alternative Carbon Source: In nutrient-poor regions of a tumor, cancer cells can take up this compound produced by well-vascularized, glycolytic tumor cells (the "Warburg effect").[1] This "metabolic symbiosis" allows nutrient-limited cells to use this compound for energy and biosynthesis.[1]

  • Survival Under Stress: The enzyme ACSS2 is critical for cancer cell survival and growth under low-oxygen and low-serum conditions.[8][10] It allows cells to utilize this compound to maintain the acetyl-CoA pool for lipid synthesis when glucose and other nutrients are scarce.[16]

  • Epigenetic Reprogramming: Cancer cells can use this compound to epigenetically regulate genes involved in survival pathways. For example, in glioblastoma, nuclear ACSS2 can use recycled this compound from histone deacetylation to produce acetyl-CoA, which is then used to acetylate histones at the promoters of autophagy and lysosomal genes, promoting cell survival during glucose deprivation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism from published literature.

ParameterOrganism/Cell TypeConditionValueReference(s)
Plasma this compound Concentration Healthy Humans-20 - 51 µM (Median: 34.1 µM)[17]
This compound Uptake Rate BT474c1 Breast Cancer CellsHypoxiaIncreased vs. Normoxia[10]
Contribution to Fatty Acids Hypoxic Cancer CellsLow Serum20 - 40% of carbons[9]
Linear Range of Quantification GC-MS Method-2 - 2000 µM[17][18]
Assay Detection Limit Colorimetric Assay Kit-0.13 - 0.20 mM[19]
Table 1: Concentrations and Fluxes of this compound.
Histone MarkCell TypeTreatmentEffectReference(s)
H3K9, H3K27, H3K56 Hypoxic Cancer CellsThis compound SupplementationIncreased acetylation at ACACA & FASN promoters[13][14]
H3K9 Rat BrainThis compound SupplementationIncreased acetylation
H4K8, H4K16 Rat BrainThis compound SupplementationIncreased acetylation[12]
Table 2: this compound-Mediated Histone Acetylation.

Key Signaling and Metabolic Pathways

Visualizations of key pathways involving this compound are provided below using the DOT language for Graphviz.

Acetate_Metabolism_Overview cluster_extracellular Extracellular/Microenvironment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Acetate_ext This compound Acetate_cyt This compound Acetate_ext->Acetate_cyt Uptake ACSS2 ACSS2 Acetate_cyt->ACSS2 Acetate_nuc This compound Acetate_cyt->Acetate_nuc Acetate_mit This compound Acetate_cyt->Acetate_mit AcetylCoA_cyt Acetyl-CoA ACSS2->AcetylCoA_cyt ATP_ADP ATP -> ADP ACSS2->ATP_ADP Lipids Fatty Acids Cholesterol AcetylCoA_cyt->Lipids Lipogenesis AMPK AMPK ATP_ADP->AMPK Activates ACSS2_nuc ACSS2 Acetate_nuc->ACSS2_nuc AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc HATs HATs AcetylCoA_nuc->HATs Histones Histones Histones->Acetate_nuc Deacetylation Gene_Expression Gene Expression (e.g., Lipogenesis) Histones->Gene_Expression Regulates HATs->Histones Acetylation HDACs HDACs HDACs->Histones ACSS1 ACSS1 Acetate_mit->ACSS1 AcetylCoA_mit Acetyl-CoA ACSS1->AcetylCoA_mit TCA TCA Cycle AcetylCoA_mit->TCA ATP ATP (Energy) TCA->ATP

Caption: Overview of this compound Metabolism in a Eukaryotic Cell.

Acetate_Stress_Response Stress Metabolic Stress (Hypoxia, Low Glucose) ACSS2_cyt Cytoplasmic ACSS2 Stress->ACSS2_cyt Induces translocation ACSS2_nuc Nuclear ACSS2 ACSS2_cyt->ACSS2_nuc AcetylCoA_nuc Nuclear Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc This compound This compound (from uptake or recycling) This compound->ACSS2_nuc Histone_Ac Histone Acetylation (e.g., at autophagy gene promoters) AcetylCoA_nuc->Histone_Ac Survival Cell Survival and Adaptation Histone_Ac->Survival

Caption: ACSS2-Mediated Stress Response Pathway in Cancer Cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a reference for laboratory professionals.

7.1. Protocol: Quantification of this compound in Biological Samples via GC-MS

This protocol is adapted from methods described for the analysis of free and bound this compound.[17][18] It is based on alkylation to its propyl derivative followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

A. Reagents and Materials:

  • Internal Standard (IS): U-¹³C₂-acetate.

  • Derivatization Reagents: 1-Propanol (B7761284), Pyridine, Methyl chloroformate (MCF).

  • Solvents: Chloroform (B151607), Sodium Hydroxide (NaOH).

  • Sample Types: Plasma, tissue homogenates, cell extracts, culture medium.

  • GC-MS system with a suitable column (e.g., DB-5ms).

B. Sample Preparation:

  • To 50 µL of sample (e.g., plasma, cell lysate supernatant), add 10 µL of U-¹³C₂-acetate internal standard (concentration should be optimized based on expected sample concentration).

  • Add 200 µL of a 1:1 (v/v) solution of 1-propanol and pyridine. Vortex thoroughly.

  • Add 20 µL of MCF and vortex immediately for 1 minute.

  • Add 200 µL of chloroform and vortex for 1 minute to extract the propyl-acetate derivative.

  • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Transfer the lower organic phase (chloroform) to a GC vial for analysis.

C. GC-MS Analysis:

  • Injection: Inject 1 µL of the organic phase into the GC-MS.

  • GC Program:

    • Inlet temperature: 250°C.

    • Oven program: Start at 60°C, hold for 1 min, ramp to 120°C at 10°C/min, then ramp to 300°C at 30°C/min, hold for 2 min.

  • MS Program:

    • Use Selected Ion Monitoring (SIM) mode.

    • Monitor m/z for propyl this compound (e.g., m/z 102 for ¹²C-acetate derivative) and its ¹³C-labeled internal standard counterpart (e.g., m/z 104 for U-¹³C₂-acetate derivative).

  • Quantification: Calculate the concentration of ¹²C-acetate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.

7.2. Protocol: ¹³C-Metabolic Flux Analysis (MFA) using [1,2-¹³C₂]this compound

This protocol provides a general workflow for tracing the metabolic fate of this compound in cultured cells.[20][21][22]

A. Experimental Design and Labeling:

  • Media Preparation: Prepare a custom cell culture medium that lacks unlabeled this compound. Supplement this medium with a known concentration of [1,2-¹³C₂]this compound (e.g., 1-5 mM, optimize for cell type).

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Adaptation (Optional): To prevent metabolic shock, pre-culture cells for 24 hours in the custom medium containing unlabeled this compound.

  • Labeling: Aspirate the growth medium, wash cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.

  • Time Course: Collect samples at multiple time points (e.g., 0, 4, 8, 12, 24 hours) to confirm the achievement of isotopic steady state. Isotopic steady state is reached when the isotopic enrichment of key intracellular metabolites (e.g., citrate, glutamate) plateaus.[21]

B. Metabolite Extraction (Quenching and Lysis):

  • Aspirate the labeling medium rapidly.

  • Immediately wash the cell monolayer with ice-cold saline solution.

  • Add ice-cold 80% methanol (B129727) (-80°C) to the plate to quench metabolism and lyse the cells.

  • Scrape the cells and collect the cell extract into a microcentrifuge tube.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites for analysis.

C. Sample Analysis and Data Modeling:

  • Analyze the isotopic labeling patterns (mass isotopomer distributions) of intracellular metabolites (especially TCA cycle intermediates and amino acids) using GC-MS or LC-MS.

  • Construct a metabolic network model that includes the relevant pathways for this compound metabolism (e.g., TCA cycle, glyoxylate (B1226380) shunt if applicable, gluconeogenesis).[20]

  • Use computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model, allowing for the calculation of intracellular metabolic fluxes.

MFA_Workflow Start 1. Design Experiment (Select ¹³C-Acetate Tracer) Labeling 2. Steady-State Cell Labeling Start->Labeling Quench 3. Rapid Quenching & Metabolite Extraction Labeling->Quench Analysis 4. LC/GC-MS Analysis (Measure Mass Isotopomers) Quench->Analysis Flux 6. Computational Flux Calculation Analysis->Flux Model 5. Metabolic Network Model Construction Model->Flux Result 7. Metabolic Flux Map Flux->Result

Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.

Conclusion and Future Directions

This compound metabolism is a critical and highly integrated component of the cellular metabolic network. Its roles as a bioenergetic fuel, a biosynthetic precursor, and an epigenetic regulator highlight its importance in both normal physiology and disease states like cancer. The enzyme ACSS2, in particular, has emerged as a key player in mediating cellular adaptation to metabolic stress and represents a promising therapeutic target. Future research will likely focus on further elucidating the complex regulation of this compound metabolism, its interplay with other metabolic pathways, and the development of novel therapeutic strategies that exploit the metabolic vulnerabilities of this compound-dependent cells.

References

The Pivotal Role of Acetate-Derived Acetyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetyl-Coenzyme A (acetyl-CoA) stands as a central node in cellular metabolism, integrating catabolic and anabolic pathways. While traditionally viewed as a product of glucose and fatty acid oxidation, the contribution of acetate as a precursor for acetyl-CoA is increasingly recognized as a critical factor in cellular physiology and pathology, particularly in cancer and under metabolic stress. This technical guide provides an in-depth exploration of the biological significance of acetyl-CoA derived from this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic, epigenetic, and signaling roles of this compound-derived acetyl-CoA. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this vital metabolic axis.

Introduction: this compound as a Key Metabolic Substrate

This compound, a short-chain fatty acid, has long been known as a metabolic intermediate. However, its role as a significant carbon source for the synthesis of acetyl-CoA has gained prominence in recent years.[1] Acetyl-CoA is a critical molecule that participates in a myriad of biochemical reactions, including protein, carbohydrate, and lipid metabolism.[2] Its primary function is to convey the acetyl group to the citric acid (Krebs) cycle for oxidation and energy production.[2] Beyond its bioenergetic role, acetyl-CoA is a key precursor for the biosynthesis of fatty acids and cholesterol and serves as the acetyl donor for protein acetylation, a crucial post-translational modification that regulates gene expression and protein function.[1][3]

The conversion of this compound to acetyl-CoA is catalyzed by acetyl-CoA synthetase (ACSS) enzymes.[4] In mammalian cells, two major isoforms exist: ACSS1, a mitochondrial enzyme, and ACSS2, which is found in both the cytoplasm and the nucleus.[4][5] This compartmentalization allows this compound to contribute to distinct pools of acetyl-CoA, thereby influencing different cellular processes. Under conditions of metabolic stress, such as hypoxia or nutrient limitation, the reliance on this compound as a carbon source for acetyl-CoA production is significantly enhanced.[5][6] This metabolic plasticity is particularly important for the survival and proliferation of cancer cells.[6][7]

Metabolic Significance of this compound-Derived Acetyl-CoA

Contribution to Cellular Acetyl-CoA Pools

Under normoxic conditions, the majority of cellular acetyl-CoA is derived from glucose and glutamine.[8] However, under hypoxic conditions, a significant portion of the acetyl-CoA pool is generated from this compound.[8][9] This shift highlights the critical role of this compound in maintaining cellular energy homeostasis and biosynthetic capacity when oxygen is scarce.

ConditionCell LineContribution of Glucose and Glutamine to Acetyl-CoA (%)Contribution of this compound to Acetyl-CoA (%)Reference
NormoxiaMDA-MB-468>90Minor[8][9]
NormoxiaHeLa>90Minor[9]
NormoxiaA549>90Minor[9]
Hypoxia (1% O₂)MDA-MB-468~50~20-50[8][9]
Hypoxia (1% O₂)HeLa~78Significant[9]
Hypoxia (1% O₂)A549~80Significant[8]
Hypoxia (4% O₂)3T3-L1 AdipocytesDecreasedIncreased (from 356.5 to 649.8 pmol/mg of protein)[10]

Table 1: Quantitative Contribution of Carbon Sources to Acetyl-CoA Pools. This table summarizes the relative contributions of glucose, glutamine, and this compound to the cellular acetyl-CoA pool under normoxic and hypoxic conditions in various cell lines. Data is compiled from multiple studies to provide a comparative overview.

Fueling De Novo Lipogenesis

This compound-derived acetyl-CoA is a crucial substrate for de novo fatty acid synthesis, a process vital for the production of cellular membranes and signaling molecules.[6] Under hypoxic conditions, where the conversion of glucose to acetyl-CoA is limited, cancer cells upregulate the expression of ACSS2 to utilize this compound for lipid biosynthesis, thereby supporting their rapid proliferation.[6][11]

cluster_stress Metabolic Stress (e.g., Hypoxia) This compound This compound ACSS2 ACSS2 This compound->ACSS2 Acetyl_CoA Acetyl_CoA ACSS2->Acetyl_CoA Fatty_Acids Fatty_Acids Acetyl_CoA->Fatty_Acids Membranes_Signaling Membranes_Signaling Fatty_Acids->Membranes_Signaling

Caption: Workflow of this compound utilization for lipogenesis under metabolic stress.

Epigenetic Regulation by this compound-Derived Acetyl-CoA

A groundbreaking discovery in recent years is the role of this compound as an epigenetic metabolite.[11] this compound-derived acetyl-CoA, particularly the pool generated by ACSS2 in the nucleus, serves as the substrate for histone acetyltransferases (HATs), leading to the acetylation of histones.[11] Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.[12]

Impact on Histone Acetylation Levels

This compound supplementation has been shown to increase the acetylation of specific histone residues, thereby influencing gene expression.[2][13] Under hypoxic conditions, this compound can rescue the global decrease in histone acetylation, with a particular impact on H3K9, H3K27, and H3K56 acetylation.[14]

TreatmentHistone MarkFold Change in AcetylationCell Type/ConditionReference
This compound SupplementationH3K9acIncreasedHypoxic HepG2 cells[14]
This compound SupplementationH3K27acIncreasedHypoxic HepG2 cells[14]
This compound SupplementationH3K56acIncreasedHypoxic HepG2 cells[14]
Glyceryl Trithis compound (oral dose)Brain H4K8acIncreasedRats[2]
Glyceryl Trithis compound (oral dose)Brain H4K16acIncreasedRats[2]
Glyceryl Trithis compound (oral dose)Brain H3K9acIncreasedRats[2]
AtHD1 disruptionH4 tetra-lysine acetylation1.5- to 4-fold increaseArabidopsis thaliana[15]
AtHD1 disruptionH3-K9 acetylation1.5- to 4-fold increaseArabidopsis thaliana[15]

Table 2: Changes in Histone Acetylation upon this compound Treatment. This table presents quantitative data on the fold changes in specific histone acetylation marks following this compound supplementation or related genetic modifications in various models.

Signaling Pathway of this compound-Mediated Epigenetic Regulation

Under hypoxic conditions, the enzyme ACSS2 is upregulated and translocates to the nucleus.[6] There, it converts this compound into acetyl-CoA, which is then used by HATs to acetylate histones at the promoter regions of lipogenic genes, such as ACACA and FASN, leading to their transcriptional activation and enhanced lipid synthesis.[7][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_cyto This compound Acetate_nu This compound Acetate_cyto->Acetate_nu ACSS2_cyto ACSS2 ACSS2_nu ACSS2 ACSS2_cyto->ACSS2_nu Translocation under Hypoxia Acetate_nu->ACSS2_nu Acetyl_CoA_nu Acetyl-CoA ACSS2_nu->Acetyl_CoA_nu HATs HATs Acetyl_CoA_nu->HATs Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Lipogenic_Genes Lipogenic Genes (ACACA, FASN) Acetylated_Histones->Lipogenic_Genes Opens Chromatin Transcription_Activation Transcription Activation Lipogenic_Genes->Transcription_Activation

Caption: this compound-mediated epigenetic regulation of lipogenic genes under hypoxia.

Experimental Protocols

Acetyl-CoA Synthetase (ACSS) Activity Assay

This protocol describes a colorimetric method to determine the activity of ACSS in cell or tissue extracts.[16][17] The assay measures the production of pyrophosphate (PPi), a product of the ACSS-catalyzed reaction.[17]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Sodium this compound (10 mM)

  • ATP (4 mM)

  • Coenzyme A (CoA) (0.15 mM)

  • Magnesium chloride (1 mM)

  • DTT (10 mM)

  • Molybdate (B1676688) reagent (2.5%)

  • 2-mercaptoethanol (0.5 M)

  • Eikonogen reagent

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.8), 10 mM sodium this compound, 4 mM ATP, 0.15 mM CoA, 1 mM magnesium chloride, and 10 mM DTT.[17]

  • Sample Addition: Add the cell or tissue extract containing ACSS to the reaction mixture. For a control, use a reaction mixture without the enzyme extract.[17]

  • Incubation: Incubate the reaction at 37°C for 20 minutes.[17]

  • Reaction Termination and PPi Detection:

    • Transfer 380 µL of the supernatant to a new tube.[17]

    • Add 50 µL of 2.5% molybdate reagent, 50 µL of 0.5 M 2-mercaptoethanol, and 20 µL of Eikonogen.[17]

  • Measurement: Incubate at 37°C and measure the absorbance at 580 nm.[17] The amount of PPi is proportional to the ACSS activity and can be quantified using a standard curve generated with known concentrations of pyrophosphate.[17]

Data Analysis: One unit of ACSS activity is defined as the amount of enzyme required to form 1 µmole of acetyl-CoA per minute at pH 7.5 and 37°C.[17] Specific activity is expressed as units per milligram of protein.[17]

Start Start: Prepare Reaction Mixture Add_Sample Add Cell/Tissue Extract Start->Add_Sample Incubate_37C Incubate at 37°C for 20 min Add_Sample->Incubate_37C Terminate_Detect Terminate Reaction & Add Detection Reagents Incubate_37C->Terminate_Detect Measure_Absorbance Measure Absorbance at 580 nm Terminate_Detect->Measure_Absorbance Calculate_Activity Calculate ACSS Activity Measure_Absorbance->Calculate_Activity

Caption: Experimental workflow for the ACSS activity assay.

Stable Isotope Tracing with ¹³C-Acetate

This protocol outlines the use of ¹³C-labeled this compound to trace its contribution to the acetyl-CoA pool and downstream metabolites using mass spectrometry.[18][19][20]

Materials:

  • Cell culture medium

  • [U-¹³C₂]-Sodium this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Metabolite extraction solvent (e.g., 80:20 Methanol:Water, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₂]-Sodium this compound.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state (typically 24-48 hours).[21]

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add ice-cold extraction solvent to quench metabolism.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.[18]

  • LC-MS Analysis:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Analyze the samples using an LC-MS method optimized for the separation and detection of acetyl-CoA and other target metabolites.[18]

Data Analysis: The mass isotopologue distribution of acetyl-CoA and other metabolites is determined from the mass spectrometry data. The fractional contribution of this compound to the acetyl-CoA pool can be calculated by comparing the abundance of the ¹³C-labeled isotopologues to the unlabeled form.[22]

Start Start: Cell Culture Labeling Incubate with ¹³C-Acetate Start->Labeling Harvesting Wash with PBS & Quench Metabolism Labeling->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Analysis Analyze Mass Isotopologue Distribution LCMS->Data_Analysis

Caption: Workflow for ¹³C-acetate stable isotope tracing.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

This protocol provides a detailed workflow for performing ChIP-seq to identify the genomic locations of specific histone acetylation marks.[23][24][25][26]

Materials:

  • Formaldehyde (for crosslinking)

  • Glycine (to quench crosslinking)

  • Lysis buffer

  • Sonication equipment

  • Antibody specific to the histone acetylation mark of interest (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Chromatin Preparation:

    • Crosslink proteins to DNA by treating cells with formaldehyde.[25]

    • Quench the crosslinking reaction with glycine.[23]

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-600 bp.[23]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the histone acetylation mark of interest overnight at 4°C.[26]

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.[26]

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the protein-DNA crosslinks by incubating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a DNA purification kit.

    • Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the initial sheared chromatin).[25]

  • Sequencing and Data Analysis:

    • Sequence the libraries on a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify genomic regions enriched for the histone acetylation mark.

Start Start: Crosslink Cells Chromatin_Prep Prepare & Shear Chromatin Start->Chromatin_Prep Immunoprecipitation Immunoprecipitate with Specific Antibody Chromatin_Prep->Immunoprecipitation Elution_Reverse Elute & Reverse Crosslinks Immunoprecipitation->Elution_Reverse DNA_Purification Purify DNA Elution_Reverse->DNA_Purification Library_Prep Prepare Sequencing Library DNA_Purification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Align Reads & Perform Peak Calling Sequencing->Data_Analysis

Caption: Workflow for ChIP-seq analysis of histone acetylation.

Conclusion and Future Directions

The conversion of this compound to acetyl-CoA is a fundamental metabolic process with far-reaching implications for cellular function. This guide has provided a comprehensive overview of the biological significance of this compound-derived acetyl-CoA, highlighting its roles in metabolism, epigenetic regulation, and cellular signaling. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to investigate this critical metabolic pathway.

Future research in this area will likely focus on several key aspects. Elucidating the precise mechanisms that regulate the expression and activity of ACSS enzymes, particularly ACSS2, under various physiological and pathological conditions is a primary objective. Furthermore, a deeper understanding of the interplay between this compound metabolism and other metabolic pathways will be crucial. From a therapeutic perspective, targeting ACSS2 presents a promising strategy for the treatment of diseases characterized by metabolic dysregulation, such as cancer. The continued development of sophisticated analytical techniques, including advanced mass spectrometry and imaging methods, will undoubtedly accelerate progress in this exciting field of research.

References

Acetate as a Carbon Source for Microbial Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetate, a short-chain fatty acid, is a ubiquitous and versatile carbon source for a wide array of microorganisms.[1] Its role extends from being a key intermediate in metabolic pathways to a potential feedstock for the biotechnological production of value-added chemicals.[2][3] Understanding the intricacies of this compound metabolism is paramount for harnessing its potential in various applications, including drug development and industrial biotechnology. This guide provides a comprehensive overview of the core metabolic pathways, regulatory networks, and experimental methodologies associated with microbial growth on this compound.

Core Metabolic Pathways for this compound Utilization

Microorganisms have evolved sophisticated pathways to assimilate this compound, primarily by converting it into the central metabolic intermediate, acetyl-CoA.[4] This acetyl-CoA can then be funneled into the tricarboxylic acid (TCA) cycle for energy generation or directed towards anabolic pathways for the synthesis of essential cellular components.[4] The two primary pathways for this compound activation are the high-affinity Acetyl-CoA Synthetase (Acs) pathway and the low-affinity Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway.[5]

The Acetyl-CoA Synthetase (Acs) Pathway

The Acs pathway is the primary route for this compound assimilation at low this compound concentrations.[6] It involves a single enzyme, Acetyl-CoA Synthetase (Acs), which directly catalyzes the ATP-dependent conversion of this compound to acetyl-CoA.[7]

  • Reaction: this compound + ATP + CoA → Acetyl-CoA + AMP + PPi[7]

This reaction is essentially irreversible due to the subsequent hydrolysis of pyrophosphate (PPi).[8] The Acs enzyme exhibits a high affinity for this compound, making this pathway highly efficient when this compound is scarce.[5]

The Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway

The Pta-AckA pathway is a two-step process that is typically active at higher this compound concentrations.[6] It involves two enzymes:

  • This compound Kinase (AckA): Catalyzes the phosphorylation of this compound to acetylphosphate.

    • Reaction: this compound + ATP ⇌ Acetyl-phosphate + ADP[9]

  • Phosphotransacetylase (Pta): Transfers the acetyl group from acetyl-phosphate to Coenzyme A, forming acetyl-CoA.

    • Reaction: Acetyl-phosphate + CoA ⇌ Acetyl-CoA + Pi[9]

While this pathway has a lower affinity for this compound compared to the Acs pathway, it is reversible and can also be used by microorganisms to excrete excess this compound during "overflow metabolism" when a primary carbon source like glucose is abundant.[6][10]

The Glyoxylate (B1226380) Shunt: Bypassing Decarboxylation

When this compound is the sole carbon source, the complete oxidation of acetyl-CoA through the TCA cycle would lead to the net loss of carbon as CO2, preventing the accumulation of biomass. To circumvent this, microorganisms employ the glyoxylate shunt, an anaplerotic pathway that bypasses the two decarboxylation steps of the TCA cycle.[2][11] The key enzymes of the glyoxylate shunt are:

  • Isocitrate Lyase (ICL): Cleaves isocitrate into glyoxylate and succinate (B1194679).[12]

  • Malate Synthase (MS): Condenses glyoxylate and acetyl-CoA to form malate.[13]

The net result of the glyoxylate shunt is the conversion of two molecules of acetyl-CoA into one molecule of succinate and one molecule of malate, both of which are four-carbon compounds that can replenish the TCA cycle and be used for biosynthesis.[11] The glyoxylate shunt is essential for growth on two-carbon compounds like this compound and is also implicated in microbial stress responses and pathogenesis.[12][14]

Acetate_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_TCA TCA Cycle & Glyoxylate Shunt Acetate_ext This compound Acetate_int This compound Acetate_ext->Acetate_int Transport Acetyl_P Acetyl-phosphate Acetate_int->Acetyl_P AckA (ATP -> ADP) Acetyl_CoA Acetyl-CoA Acetate_int->Acetyl_CoA Acs (ATP+CoA -> AMP+PPi) Acetyl_P->Acetate_int AckA (ADP -> ATP) Acetyl_P->Acetyl_CoA Pta (CoA -> Pi) Acetyl_CoA->Acetyl_P Pta (Pi -> CoA) Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Isocitrate Dehydrogenase (CO2 release) Succinate Succinate Isocitrate->Succinate Isocitrate Lyase (ICL) Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) alpha_KG->Succinate ... Malate Malate Succinate->Malate Biomass Biomass Succinate->Biomass Oxalothis compound Oxalothis compound Malate->Oxalothis compound Malate Dehydrogenase Oxalothis compound->Citrate Oxalothis compound->Biomass Citrate->Isocitrate Aconitase Glyoxylate->Malate Malate Synthase (MS) (Acetyl-CoA consumed) Regulation_of_Acetate_Metabolism CRP cAMP-CRP acs acs gene (Acetyl-CoA Synthetase) CRP->acs activates FNR FNR FNR->acs regulates IclR IclR aceBAK aceBAK operon (Glyoxylate Shunt) IclR->aceBAK represses FadR FadR FadR->IclR activates Low_Glucose Low Glucose Low_Glucose->CRP Anaerobic Anaerobic Conditions Anaerobic->FNR Fatty_Acids Fatty Acids Fatty_Acids->FadR Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Monitoring Monitoring cluster_Analysis Data Analysis Prep_Media Prepare Minimal Medium with this compound Inoculate Inoculate with Washed Overnight Culture Prep_Media->Inoculate Incubate Incubate with Shaking and Aeration Inoculate->Incubate Sample Take Samples at Regular Intervals Incubate->Sample Measure_OD Measure OD600 Sample->Measure_OD Analyze_Supernatant Analyze Supernatant (HPLC/Enzymatic Assays) Sample->Analyze_Supernatant Plot_Growth Plot ln(OD600) vs. Time Measure_OD->Plot_Growth Calculate_Rates Calculate Growth Rate, Substrate Uptake Rate Analyze_Supernatant->Calculate_Rates Plot_Growth->Calculate_Rates

References

Chemical properties and structure of the acetate anion.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acetate Anion: Structure, Properties, and Applications

Abstract

The this compound anion (CH₃COO⁻) is a ubiquitous and fundamental chemical entity with critical roles spanning organic chemistry, biochemistry, and pharmaceutical sciences. As the conjugate base of acetic acid, its unique structural features, particularly its resonance-stabilized carboxylate group, dictate its chemical behavior and biological functions. This technical guide provides a comprehensive overview of the this compound anion's structure, bonding, and physicochemical properties. It details its significance as a key metabolite and signaling molecule in biological systems and its application in drug development. Furthermore, this document furnishes detailed experimental protocols for the qualitative and spectroscopic analysis of this compound, aimed at researchers, scientists, and drug development professionals.

Structure and Bonding

The chemical formula for the this compound anion is CH₃COO⁻ or C₂H₃O₂⁻.[1] Its structure consists of a methyl group (-CH₃) bonded to a carboxylate group (-COO⁻).[2]

Lewis Structure and Hybridization

The this compound ion contains a total of 24 valence electrons.[3] The methyl carbon is sp³ hybridized, forming a tetrahedral geometry with its three bonded hydrogen atoms and the adjacent carboxyl carbon.[4] The carboxyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[3][5] This carbon forms a sigma bond with the methyl carbon and sigma bonds with each of the two oxygen atoms.[4]

Resonance Stabilization

A single Lewis structure is insufficient to describe the true electronic distribution within the this compound anion.[6] Instead, it is represented as a resonance hybrid of two equivalent contributing structures.[7][8] In this hybrid, the pi electrons of the carboxylate group are delocalized over the two oxygen atoms.[9] This delocalization means the negative charge is not localized on a single oxygen but is shared equally between them.[5]

Experimental evidence from X-ray crystallography supports this resonance model, showing that the two carbon-oxygen bonds in this compound salts are of equal length (approximately 126-127 pm).[2][5] This bond length is intermediate between a typical C=O double bond (around 120 pm) and a C-O single bond (around 132-135 pm), indicating a bond order of approximately 1.5 for each C-O bond.[2][5] This resonance stabilization is a key factor in the acidity of its conjugate acid, acetic acid.[10]

Caption: Resonance structures and hybrid of the this compound anion.

Physicochemical Properties

The quantitative properties of the this compound anion are summarized below.

General and Structural Properties
PropertyValueReference(s)
Chemical FormulaC₂H₃O₂⁻[1][11]
Molecular Weight59.04 g/mol [4][12]
Charge-1[4][13]
C-C Bond Length~151 pmN/A (Typical C-C)
C-O Bond Length~126 pm[2][5]
C-H Bond Length~109 pm[2]
O-C-O Bond Angle~120°[3]
H-C-H Bond Angle~109.5°[3]
Acid-Base Properties (at 25 °C)
PropertyValueReference(s)
Conjugate AcidAcetic Acid (CH₃COOH)[11][12]
pKₐ of Acetic Acid4.76[14][15]
pKₑ of this compound9.24[14][16]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of the this compound anion.

  • Infrared (IR) Spectroscopy : The carboxylate group of the this compound anion gives rise to two characteristic, strong absorption bands.[4]

    • Asymmetric C-O Stretch : A strong, broad band typically appears in the range of 1650-1550 cm⁻¹.[4][17]

    • Symmetric C-O Stretch : A weaker band is observed near 1400 cm⁻¹.[4][17] The disappearance of the broad O-H stretch from the carboxylic acid (typically 3300-2500 cm⁻¹) and the appearance of these two bands confirms the formation of the carboxylate salt.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : In an aqueous solution (D₂O), the three equivalent protons of the methyl group typically show a sharp singlet at approximately 1.9 ppm.

    • ¹³C NMR : The spectrum will show two distinct signals. The methyl carbon (-CH₃) appears upfield, while the carboxylate carbon (-COO⁻) is significantly deshielded and appears downfield (typically >170 ppm).[18][19]

Biological Significance and Signaling Pathways

This compound is a central molecule in metabolism and cellular signaling. It is primarily utilized by organisms in the form of acetyl coenzyme A (acetyl-CoA), a key intermediate in the synthesis and degradation of carbohydrates, fats, and proteins.[11] Beyond its metabolic role, this compound functions as a signaling molecule through at least two major pathways.[5][10]

  • Acetyl-CoA Signaling Branch : This pathway is operative in all cell types. This compound is converted to acetyl-CoA, which then influences protein function and gene transcription through acetylation and deacetylation cycles. This branch is linked to cellular stress responses.[5][10]

  • G-Protein Signaling Branch : This pathway is restricted to specific cell types that express free fatty acid receptors (FFARs), such as FFAR2 and FFAR3. This compound binding to these G-protein coupled receptors can trigger downstream signaling cascades involving cAMP and phospholipase C (PLC), affecting metabolic regulation.[5][10]

Acetate_Signaling cluster_0 Acetyl-CoA Signaling Branch (All Cell Types) cluster_1 G-Protein Signaling Branch (Specific Cell Types) This compound This compound Anion (CH₃COO⁻) acss2 ACSS2 This compound->acss2 ffar FFAR2 / FFAR3 (Receptors) This compound->ffar acetyl_coa Acetyl-CoA acss2->acetyl_coa Activation acetylation Protein Acetylation (e.g., Histones, Enzymes) acetyl_coa->acetylation ampk AMPK Cascade acetyl_coa->ampk gene_transcription Gene Transcription & Protein Function acetylation->gene_transcription stress_response Integrated Stress Response gene_transcription->stress_response ampk->stress_response g_protein G-Proteins ffar->g_protein Activation plc PLC g_protein->plc camp cAMP g_protein->camp metabolic_reg Metabolic Regulation plc->metabolic_reg camp->metabolic_reg

Caption: Major signaling pathways of the this compound anion.

Role in Drug Development

In pharmaceutical sciences, this compound is widely used as a counter-ion to form salts with basic active pharmaceutical ingredients (APIs). This process, known as salification, is a common strategy to improve the biopharmaceutical properties of a drug, such as its solubility, stability, and bioavailability. Organic counter-ions like this compound are often preferred over others due to their superior solubility and reduced toxicity.

Experimental Protocols

Precise identification of the this compound anion can be achieved through qualitative chemical tests and instrumental analysis.

Qualitative Identification of this compound

The following workflow outlines the classical chemical tests used to confirm the presence of the this compound anion in an aqueous sample.

Acetate_Test_Workflow start Start: Aqueous Sample (Salt Solution) ester_test Esterification Test: Add Ethanol (B145695) + conc. H₂SO₄ and warm gently. start->ester_test smell Observation: Fruity Smell? ester_test->smell fecl3_test Ferric Chloride Test: 1. Neutralize sample. 2. Add neutral FeCl₃ solution. smell->fecl3_test Yes (Indicates this compound) negative Result: This compound Absent smell->negative No color Observation: Reddish-brown color? fecl3_test->color confirm Confirmatory Step: Divide red solution into two parts. Part A: Add dil. HCl Part B: Dilute with H₂O & Boil color->confirm Yes color->negative No final_obs Final Observation: A: Red color disappears. B: Reddish-brown ppt. forms. confirm->final_obs positive Result: This compound Confirmed final_obs->positive

Caption: Experimental workflow for the qualitative analysis of this compound.
Protocol 1: Esterification Test

This test relies on the formation of an ester, typically ethyl this compound, which has a characteristic fruity odor.[16]

  • Reagents : Sample solution, ethanol (95%), concentrated sulfuric acid.

  • Procedure : a. In a clean, dry test tube, take approximately 1 mL of the aqueous sample solution. b. Add 1 mL of ethanol. c. Carefully add 2-3 drops of concentrated sulfuric acid while gently shaking the test tube. d. Gently warm the mixture in a water bath (60-70 °C) for a few minutes.[16] e. Cool the test tube and carefully pour the contents into a beaker containing about 20 mL of cold water.

  • Observation : A pleasant, fruity smell, characteristic of ethyl this compound, indicates the presence of the this compound anion.[8]

Protocol 2: Neutral Ferric Chloride Test

This test forms a distinctively colored complex with ferric ions.[7][12]

  • Reagents : Sample solution, dilute sodium hydroxide (B78521), dilute hydrochloric acid, neutral ferric chloride (FeCl₃) solution.

    • Preparation of Neutral FeCl₃: To a standard FeCl₃ solution, add dilute NaOH dropwise until a slight, permanent reddish-brown precipitate of ferric hydroxide is formed. Filter this solution to obtain a clear, neutral ferric chloride solution.[12]

  • Procedure : a. Take about 2 mL of the sample solution in a test tube. If the solution is acidic, neutralize it with dilute NaOH. If it is basic, neutralize with dilute HCl. b. Add a few drops of the neutral ferric chloride solution.

  • Observation : The formation of a deep red or reddish-brown coloration indicates the presence of this compound.[7]

  • Confirmation : a. Divide the red-colored solution into two parts. b. To the first part, add a few drops of dilute HCl. The red color should disappear.[7] c. To the second part, add about 5 mL of water and boil the solution. The formation of a reddish-brown precipitate confirms the presence of the this compound anion.[8][12]

Protocol 3: Spectroscopic Characterization (General)
  • Sample Preparation :

    • For IR : Prepare a salt of the this compound (e.g., sodium this compound). For solid samples, this can be analyzed as a KBr pellet.

    • For NMR : Dissolve a sufficient amount of the this compound salt (e.g., sodium this compound) in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.

  • Data Acquisition :

    • IR : Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • NMR : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Analysis :

    • IR : Identify the strong asymmetric and symmetric C-O stretching bands between 1650-1550 cm⁻¹ and around 1400 cm⁻¹, respectively.

    • NMR : In the ¹H spectrum, look for a singlet around 1.9 ppm. In the ¹³C spectrum, identify the methyl and carboxylate carbon signals. Compare these shifts to known literature values for confirmation.

References

The Central Role of Acetate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Acetate as a Pivotal Metabolic Hub

This compound, a simple two-carbon short-chain fatty acid, has emerged from being considered a mere metabolic byproduct to a critical player in cellular physiology and pathology. It serves as a vital carbon source for biosynthesis and energy production across all domains of life. In mammals, this compound is sourced from the diet, gut microbial fermentation, and endogenous production.[1] Its metabolic product, acetyl-Coenzyme A (acetyl-CoA), is a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and anabolic pathways such as lipid and cholesterol synthesis.[2] Furthermore, acetyl-CoA is the sole donor of acetyl groups for protein acetylation, a crucial post-translational modification that regulates gene expression and protein function.[1] Dysregulation of this compound metabolism is increasingly implicated in various diseases, most notably cancer, where tumor cells utilize this compound to thrive in nutrient-poor microenvironments.[3][4] This guide provides an in-depth technical overview of the core this compound metabolism pathways, their regulation, and the experimental methodologies used for their investigation.

Core this compound Metabolism Pathways

The metabolic fate of this compound is primarily determined by its conversion to the high-energy thioester, acetyl-CoA. This activation is the gateway for this compound's entry into the cell's metabolic network.

This compound Activation: The Gateway to Central Metabolism

There are two primary pathways for the conversion of this compound to acetyl-CoA:

  • Acetyl-CoA Synthetase (ACS): This is the principal pathway for this compound activation in most organisms, including mammals. The reaction is catalyzed by a family of enzymes known as Acetyl-CoA Synthetases (or this compound-CoA Ligases) and proceeds in a two-step, ATP-dependent manner:

    • Step 1 (Adenylation): this compound + ATP ⇌ Acetyl-AMP + PPi

    • Step 2 (Thioesterification): Acetyl-AMP + CoA ⇌ Acetyl-CoA + AMP

    In mammals, there are two key isoforms: ACSS1, a mitochondrial enzyme, and ACSS2, a cytosolic and nuclear enzyme.[3] ACSS2 is of particular interest in cancer metabolism as it is responsible for generating acetyl-CoA for lipid synthesis and histone acetylation, especially under hypoxic and nutrient-limited conditions.[4][5]

  • Phosphotransacetylase (Pta) - this compound Kinase (AckA) Pathway: Predominantly found in bacteria, this reversible two-step pathway provides a means for both this compound utilization and production.[6]

    • This compound Kinase (AckA): this compound + ATP ⇌ Acetyl-phosphate + ADP

    • Phosphotransacetylase (Pta): Acetyl-phosphate + CoA ⇌ Acetyl-CoA + Pi

    This pathway is crucial for bacterial "overflow metabolism," where excess carbon from sources like glucose is excreted as this compound, generating an extra molecule of ATP.[6][7] Under this compound-rich conditions, the pathway can reverse to assimilate this compound.[8]

The Metabolic Fates of this compound-Derived Acetyl-CoA

Once formed, acetyl-CoA can be channeled into several key metabolic pathways:

  • The Tricarboxylic Acid (TCA) Cycle: In the mitochondria, acetyl-CoA condenses with oxalothis compound to form citrate (B86180), initiating the TCA cycle. The complete oxidation of the acetyl group to CO2 in the TCA cycle generates reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation for ATP production.

  • De Novo Lipogenesis: In the cytosol, acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[3] The cytosolic enzyme ATP-citrate lyase (ACLY) typically generates acetyl-CoA from citrate that has been exported from the mitochondria. However, under conditions of metabolic stress or when ACLY is deficient, the activity of ACSS2 becomes critical for supplying the cytosolic acetyl-CoA pool for lipid synthesis from this compound.[9]

  • Histone Acetylation: In the nucleus, ACSS2 can locally generate acetyl-CoA from this compound. This acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate histone proteins, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.

Endogenous this compound Production

While dietary and microbial sources are significant, mammalian cells can also produce this compound endogenously. A key pathway for this is the conversion of pyruvate (B1213749), the end product of glycolysis, to this compound.[10][11][12][13] This process can occur through two mechanisms:

  • Reactive Oxygen Species (ROS)-mediated decarboxylation: Pyruvate can be non-enzymatically decarboxylated by ROS to produce this compound.

  • Neomorphic enzyme activity of keto acid dehydrogenases: Enzymes like the pyruvate dehydrogenase complex (PDH) can exhibit a pyruvate decarboxylase activity, leading to the formation of this compound.[10]

This de novo this compound production can be particularly important for sustaining acetyl-CoA pools in cells with mitochondrial dysfunction or ACLY deficiency.[12]

Visualization of this compound Metabolism Pathways

The following diagrams illustrate the core pathways and regulatory networks of this compound metabolism.

Acetate_Metabolism_Pathways cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Acetate_ext This compound Acetate_cyt This compound Acetate_ext->Acetate_cyt Transport (MCTs) Acetyl_CoA_cyt Acetyl-CoA Acetate_cyt->Acetyl_CoA_cyt ACSS2 ATP -> AMP+PPi Acetate_mito This compound Acetate_cyt->Acetate_mito Acetate_nuc This compound Acetate_cyt->Acetate_nuc Fatty_Acids Fatty Acids / Lipids Acetyl_CoA_cyt->Fatty_Acids FASN Pyruvate Pyruvate (from Glycolysis) Pyruvate->Acetate_cyt PDH, ROS Citrate_cyt Citrate Citrate_cyt->Acetyl_CoA_cyt ACLY Acetyl_CoA_mito Acetyl-CoA Acetate_mito->Acetyl_CoA_mito ACSS1 ATP -> AMP+PPi Citrate_mito Citrate Acetyl_CoA_mito->Citrate_mito Citrate Synthase TCA_Cycle TCA Cycle (Energy Production) Citrate_mito->Citrate_cyt Transport Citrate_mito->TCA_Cycle Acetyl_CoA_nuc Acetyl-CoA Acetate_nuc->Acetyl_CoA_nuc ACSS2 Histone_Acetylation Histone Acetylation (Gene Expression) Acetyl_CoA_nuc->Histone_Acetylation HATs

Caption: Core this compound metabolism pathways in mammalian cells.

Bacterial_Acetate_Metabolism Pyruvate Pyruvate (from Glycolysis) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PDH Acetyl_P Acetyl-Phosphate Acetyl_CoA->Acetyl_P Pta TCA_Cycle TCA Cycle / Biosynthesis Acetyl_CoA->TCA_Cycle This compound This compound Acetyl_P->this compound AckA ADP <-> ATP This compound->Acetyl_CoA Acs ATP -> AMP+PPi Extracellular_this compound Extracellular this compound This compound->Extracellular_this compound Extracellular_this compound->this compound

Caption: this compound production and utilization in bacteria (Pta-AckA pathway).

Quantitative Data in this compound Metabolism

The following tables summarize key quantitative parameters related to this compound metabolism, providing a basis for comparison and modeling.

EnzymeOrganism/Cell LineSubstrateKm (mM)Vmax (nmol/min/mg)Reference(s)
Acetyl-CoA Synthetase (AcsA)Aspergillus nidulansThis compound0.432167[14]
AcsA-AcuA ComplexAspergillus nidulansThis compound0.10390[14]
Acetyl-CoA CarboxylaseRat LiverAcetyl-CoA0.4-[15]
CoA-activated ACCRat LiverAcetyl-CoA0.004-[15]
MetaboliteCell Line/TissueConditionConcentration (µM)Reference(s)
Intracellular this compoundHCT116 Cells1 hr incubation~150[10]
Medium this compoundHCT116 Cells1 hr incubation~25[10]
Intracellular CoAHCT116 Cells-~15[10]
Intracellular Acetyl-CoA---
Metabolic FluxOrganism/StrainConditionFlux Rate (mmol/gDW/h)Reference(s)
Glucose Uptake RateE. coli K-12 MG1655M9 + 15mM 13C-Glucose~10.5[16]
Net this compound Accumulation FluxE. coli K-12 MG1655M9 + 15mM 13C-Glucose~2.0[16]
This compound Production FluxE. coli K-12 MG1655M9 + 15mM 13C-Glucose7.7 ± 0.5[16]
This compound Consumption FluxE. coli K-12 MG1655M9 + 15mM 13C-Glucose5.7 ± 0.5[16]

Experimental Protocols

Investigating this compound metabolism requires a range of biochemical and analytical techniques. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Spectrophotometric Assay of Acetyl-CoA Synthetase (ACS) Activity

This protocol describes a coupled enzymatic assay to measure ACS activity by monitoring the reduction of NAD+ to NADH at 340 nm.[17]

Principle: The activity of ACS is coupled to two subsequent enzymatic reactions catalyzed by citrate synthase (CS) and malate (B86768) dehydrogenase (MDH). Acetyl-CoA produced by ACS reacts with oxalothis compound to form citrate, a reaction catalyzed by CS. To regenerate oxalothis compound and link the reaction to a measurable change in absorbance, MDH catalyzes the oxidation of L-malate to oxalothis compound, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation, measured as an increase in absorbance at 340 nm, is proportional to the ACS activity.

Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • L-Malate Solution: 50 mM in Assay Buffer

  • ATP Solution: 20 mM in dH2O

  • MgCl2 Solution: 50 mM in Assay Buffer

  • Coenzyme A (CoA) Solution: 2 mM in dH2O

  • NAD+ Solution: 50 mM in dH2O

  • Malate Dehydrogenase (MDH) Solution: ~500 U/mL

  • Citrate Synthase (CS) Solution: ~250 U/mL

  • Sodium this compound Solution: 1 M in dH2O

  • Cell-free extract: Prepared by sonication or other lysis methods, followed by centrifugation to remove cell debris. Protein concentration should be determined (e.g., by Bradford assay).

Procedure:

  • Prepare a Master Mix: For each sample to be assayed, prepare a master mix containing:

    • 50 µL L-Malate (50 mM)

    • 50 µL ATP (20 mM)

    • 50 µL MgCl2 (50 mM)

    • 50 µL Coenzyme A (2 mM)

    • 50 µL NAD+ (50 mM)

    • 50 µL Malate Dehydrogenase

    • 50 µL Citrate Synthase

    • 450 µL Assay Buffer

  • Sample Preparation: Prepare several dilutions of the cell-free extract in assay buffer (e.g., 1:10, 1:20, 1:50) to ensure the reaction rate is within the linear range of the assay.

  • Assay Setup: In a 96-well plate or cuvette, add:

    • 140 µL of the Master Mix.

    • 40 µL of the diluted protein extract.

  • Initiate the Reaction: Start the reaction by adding 20 µL of 1 M Sodium this compound. Mix well by pipetting.

  • Spectrophotometric Measurement: Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm continuously for 5-10 minutes.

  • Calculation of Activity: The rate of the reaction (ΔA340/min) is used to calculate the enzyme activity. One unit of ACS activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute under the assay conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 2: 13C-Metabolic Flux Analysis (MFA) using Labeled this compound

This protocol outlines a general workflow for conducting stable isotope tracing experiments in adherent mammalian cells using [1,2-¹³C₂]sodium this compound to quantify metabolic fluxes.[18][19]

Principle: Cells are cultured in a medium where unlabeled this compound is replaced with a 13C-labeled isotopologue. The 13C label is incorporated into acetyl-CoA and subsequently into downstream metabolites of the TCA cycle, fatty acids, and other biosynthetic pathways. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using mass spectrometry (MS), the relative contributions of different pathways to their production can be determined. Computational modeling is then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Materials:

  • Cell Culture: Adherent mammalian cell line of interest.

  • Labeling Medium: Custom cell culture medium lacking unlabeled this compound, supplemented with a known concentration of [1,2-¹³C₂]sodium this compound (typically 1-10 mM). Use of dialyzed fetal bovine serum (dFBS) is recommended to minimize unlabeled this compound.[18]

  • Quenching Solution: Ice-cold 80% methanol (B129727) (-80°C).

  • Extraction Solvents: As required for polar metabolite and lipid extraction (e.g., methanol, chloroform, water).[20]

  • Analytical Instrumentation: LC-MS or GC-MS system.

Workflow:

MFA_Workflow A 1. Cell Culture Seed cells and grow to ~80% confluency. B 2. Isotope Labeling Switch to medium containing [1,2-13C2]this compound. Incubate for a time sufficient to reach isotopic steady state (e.g., 4-24h). A->B C 3. Quenching & Harvesting Rapidly aspirate medium, wash with ice-cold PBS. Add ice-cold 80% methanol to quench metabolism. Scrape and collect cell lysate. B->C D 4. Metabolite Extraction Separate polar and non-polar (lipid) fractions using a solvent system (e.g., methanol/chloroform/water). C->D E 5. Mass Spectrometry Analysis Analyze metabolite extracts by LC-MS or GC-MS to determine mass isotopomer distributions. D->E F 6. Data Analysis & Flux Calculation Correct for natural isotope abundance. Use computational software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate fluxes. E->F

Caption: Experimental workflow for 13C-Metabolic Flux Analysis with labeled this compound.

Detailed Steps:

  • Cell Seeding: Culture cells in standard complete medium to 80-90% confluency.

  • Adaptation (Optional): To minimize metabolic shock, pre-culture cells in the custom medium with unlabeled this compound for 24 hours.

  • Labeling: Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.[18] Culture for a duration determined by pilot experiments to be sufficient to reach isotopic steady state.

  • Quenching and Harvesting: To halt all enzymatic activity, place the culture plates on ice, aspirate the labeling medium, and immediately wash twice with ice-cold PBS. Add a sufficient volume of ice-cold 80% methanol (-80°C) to each well.[18] Scrape the cells and collect the lysate.

  • Metabolite Extraction:

    • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • For separation of polar and lipid fractions, a Bligh-Dyer or similar extraction method can be employed.[20]

    • Dry the metabolite extracts using a vacuum concentrator.

  • Sample Analysis and Flux Calculation:

    • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

    • Analyze the isotopic labeling of intracellular metabolites using GC-MS or LC-MS.

    • The resulting mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.

Conclusion

This compound metabolism represents a highly dynamic and integrated network that is fundamental to cellular bioenergetics and biosynthesis. Its role is context-dependent, varying with nutrient availability, oxygen levels, and the genetic background of the cell. The increased reliance of cancer cells on this compound metabolism, particularly through the ACSS2 enzyme, has identified this pathway as a promising target for therapeutic intervention. The experimental protocols detailed herein, from enzymatic assays to stable isotope tracing, provide the necessary tools for researchers and drug development professionals to further unravel the complexities of this compound metabolism and exploit its therapeutic potential. A deeper understanding of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology and other metabolic diseases.

References

A Deep Dive into Acetate Salts: Solubility, Experimental Determination, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and biomedical research, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients is paramount. Among these, acetate salts are frequently utilized for their buffering capacity, influence on bioavailability, and roles in biological processes. This technical guide provides a comprehensive overview of the solubility of various this compound salts, detailed experimental protocols for solubility determination, and an exploration of their involvement in key signaling pathways.

Quantitative Solubility of this compound Salts

The solubility of a salt is a critical parameter in drug formulation and development, influencing its dissolution rate and, consequently, its absorption and bioavailability. This compound salts, being the salts of a weak acid (acetic acid), generally exhibit good solubility in water.[1] However, their solubility can vary significantly depending on the cation, the solvent, and the temperature. The following tables summarize the quantitative solubility data for several common this compound salts in water and other polar solvents.

Table 1: Solubility of Various this compound Salts in Water at Different Temperatures

This compound SaltTemperature (°C)Solubility ( g/100 mL of Water)
Calcium this compound 037.4[2][3][4]
2034.7[3]
10029.7[2][3][4]
Magnesium this compound 1561
2565.4
68197
Magnesium this compound Tetrahydrate 11.1289
1579.7
15.07492
21.86776
31.79827.5
35.342137
40.954128
Potassium this compound 0.1216.7[5]
10233.7[5]
25268.6[5]
40320.8[5]
96390.7[5]
Zinc this compound 730.32[6]
2133.75[6]
3036.64[6]
4745.74[6]
7563.89[6]
Zinc this compound Dihydrate 2043[7]
2540[8]
10067[8]

Table 2: Solubility of Various this compound Salts in Organic Solvents

This compound SaltSolventTemperature (°C)Solubility ( g/100 g of Solvent)
Calcium this compound Methanol-Slightly Soluble[2][4][9]
Ethanol-Insoluble[2][9]
Acetone-Insoluble[2][9]
Magnesium this compound Methanol155.25[10]
68.27.5[10]
Acetone-Insoluble[10]
Magnesium this compound Tetrahydrate Ethanol-Very Soluble[11]
Potassium this compound Methanol1524.24[5]
73.453.54[5]
Ethanol-16.3[5]
Zinc this compound Ethanol253.5[6][12]
79221[6][12]
Methanol151.9[6][12]
66.61.9[6][12]
Acetone-Insoluble[6][12]
Zinc this compound Dihydrate Ethanol253[8]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for research and development. The following is a detailed methodology for determining the equilibrium solubility of an this compound salt using the saturation shake-flask method, a commonly accepted and robust technique.

Objective: To determine the equilibrium solubility of an this compound salt in a specified solvent at a controlled temperature.

Materials:

  • This compound salt of interest

  • Selected solvent (e.g., deionized water, ethanol)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrumentation for quantification.

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be sufficient to ensure that saturation is reached and that a solid phase remains at equilibrium.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the this compound salt in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or refractive index).

    • Prepare a calibration curve using standard solutions of the this compound salt of known concentrations.

    • Determine the concentration of the this compound salt in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the this compound salt in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, typically as g/100 mL or mg/mL.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound salt to solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 samp1 Allow solid to settle prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute filtered sample samp2->samp3 quant1 Analyze diluted sample (e.g., HPLC) samp3->quant1 quant2 Determine concentration using calibration curve quant1->quant2 calc1 Calculate original concentration (account for dilution) quant2->calc1 calc2 Express solubility in desired units calc1->calc2

Workflow for Experimental Solubility Determination

This compound in Biological Signaling Pathways

This compound is not merely an inert counter-ion; it is a key metabolite that plays a significant role in cellular signaling.[13][14] It primarily exerts its effects through two major pathways: the Acetyl-CoA signaling pathway and the G-protein signaling pathway.[13][14]

Acetyl-CoA Signaling Pathway

Acetyl-Coenzyme A (Acetyl-CoA) is a central molecule in metabolism, linking carbohydrate, fat, and protein metabolism.[15][16] this compound can be converted to Acetyl-CoA by the enzyme Acetyl-CoA synthetase. The resulting Acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for biosynthesis and epigenetic modifications.

The following diagram illustrates the central role of Acetyl-CoA derived from this compound.

G This compound This compound ACSS Acetyl-CoA Synthetase This compound->ACSS AcetylCoA Acetyl-CoA ACSS->AcetylCoA TCA TCA Cycle (Energy Production) AcetylCoA->TCA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Histone Histone Acetylation (Epigenetic Regulation) AcetylCoA->Histone

Acetyl-CoA Signaling Pathway
G-Protein Signaling Pathway

This compound can also act as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFAR2) and FFAR3.[13][14] Activation of these receptors initiates intracellular signaling cascades that can modulate various cellular processes, including inflammation and metabolic regulation.[14]

The diagram below provides a simplified overview of a generic GPCR signaling cascade that can be initiated by this compound.

G This compound This compound GPCR GPCR (e.g., FFAR2) This compound->GPCR GProtein G-Protein GPCR->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Downstream Downstream Cellular Responses (e.g., Inflammation, Metabolism) SecondMessenger->Downstream

G-Protein Coupled Receptor Signaling by this compound

Conclusion

The selection of an appropriate this compound salt in pharmaceutical development requires a multifaceted understanding of its properties. This guide has provided a detailed summary of the solubility of common this compound salts, a robust experimental protocol for its determination, and an overview of the significant roles this compound plays in cellular signaling. For researchers and drug development professionals, this information serves as a foundational resource for informed decision-making in formulation, pre-clinical, and clinical studies. A thorough characterization of the chosen this compound salt will ultimately contribute to the development of safer and more effective medicines.

References

The Central Role of Acetate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

Acetate, a simple two-carbon short-chain fatty acid, has long been recognized as a key metabolic intermediate. However, its role extends far beyond central carbon metabolism, encompassing crucial functions in cellular signaling, epigenetic regulation, and intercellular communication. This technical guide provides an in-depth exploration of the natural occurrence of this compound in biological systems, detailing its biosynthesis, metabolic fate, and multifaceted regulatory functions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's significance in health and disease, alongside detailed experimental protocols and pathway visualizations to facilitate further investigation into this pivotal molecule.

Introduction

This compound is ubiquitously present in biological systems, arising from various endogenous and exogenous sources.[1] Endogenously, it is a product of amino acid, fatty acid, and carbohydrate metabolism.[2] A significant exogenous source in mammals is the gut microbiota, which produces this compound through the fermentation of dietary fibers.[3] Once in circulation, this compound is taken up by various tissues and serves as a vital substrate for the synthesis of acetyl-CoA, a cornerstone of cellular metabolism. Acetyl-CoA is a precursor for the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cholesterol production.[2]

Beyond its metabolic roles, this compound acts as a signaling molecule, primarily through two major pathways: the G-protein coupled receptor (GPCR) pathway involving Free Fatty Acid Receptor 2 (FFAR2), and the acetyl-CoA-dependent signaling pathway that influences protein acetylation and gene expression.[4][5] This guide will delve into the intricacies of these pathways, providing a detailed understanding of this compound's impact on cellular function.

Natural Occurrence and Physiological Concentrations of this compound

The concentration of this compound varies significantly across different biological systems, tissues, and physiological states. In mammals, circulating this compound levels are influenced by diet, gut microbiome composition, and metabolic state.[6] The following tables summarize the reported physiological concentrations of this compound in various biological samples.

Table 1: Physiological Concentrations of this compound in Mammalian Systems

SpeciesSample TypeConcentrationPhysiological StateReference(s)
HumanVenous Plasma51 ± 5 µMNormal, Fasted[7]
HumanVenous Plasma50-200 µMBaseline[3]
HumanVenous Plasma> 500 µMAfter alcohol consumption[3]
HumanIntestinal Tract20-140 mM-[1]
RatBlood0.2 mMNon-fasted[6]
SheepBlood1 mM (0.35 mM after 24h fast)Non-fasted[6]
GoatBlood1.6 mM (0.33 mM after 24h fast)Non-fasted[6]
PigBlood0.42 mMNon-fasted[6]

Table 2: this compound Concentrations in Other Biological Systems

Organism/SystemSample TypeConcentrationNotesReference(s)
Escherichia coliCulture SupernatantCan reach inhibitory levels (>100 mM)During overflow metabolism[8]
Oral CavitySaliva/Biofilm6-38 mM-[1]
Urogenital TractVaginal FluidUp to 120 mMCan increase during infection/inflammation[1]

Biosynthesis and Metabolism of this compound

This compound metabolism is intricately linked to central carbon metabolism. Its biosynthesis and utilization are tightly regulated processes involving a series of enzymatic reactions.

This compound Biosynthesis

In bacteria, this compound is primarily produced through two main pathways:

  • AckA-Pta Pathway: This pathway involves the enzymes phosphate (B84403) acetyltransferase (Pta) and this compound kinase (AckA), which convert acetyl-CoA to acetyl phosphate and then to this compound, generating ATP in the process.[1]

  • PoxB Pathway: Pyruvate (B1213749) oxidase (PoxB) directly converts pyruvate to this compound and carbon dioxide.[1]

In mammals, this compound is generated from several sources:

  • Gut Microbiota: Anaerobic fermentation of dietary fibers by gut bacteria is a major source of this compound.[3]

  • Ethanol (B145695) Metabolism: The oxidation of ethanol in the liver produces this compound.[3]

  • Deacetylation Reactions: The removal of acetyl groups from proteins (e.g., histones) and other molecules releases free this compound.[9]

  • Pyruvate Metabolism: Pyruvate, the end-product of glycolysis, can be converted to this compound, particularly under conditions of nutritional excess.[10][11]

This compound Activation and Utilization

For this compound to be utilized by cells, it must first be activated to acetyl-CoA. This crucial step is catalyzed by acyl-CoA synthetase short-chain family members (ACSS).

  • ACSS1: A mitochondrial enzyme primarily involved in the oxidation of this compound for energy production via the TCA cycle.[9]

  • ACSS2: A cytosolic and nuclear enzyme that converts this compound to acetyl-CoA for various anabolic processes, including fatty acid synthesis and protein acetylation.[9]

The resulting acetyl-CoA can then enter multiple metabolic pathways, as depicted in the following diagram.

Acetate_Metabolism cluster_sources Sources of this compound cluster_fates Fates of Acetyl-CoA This compound This compound AcetylCoA AcetylCoA This compound->AcetylCoA ACSS1/2 TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis AcetylCoA->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol Synthesis Protein Acetylation Protein Acetylation AcetylCoA->Protein Acetylation Gut Microbiota Gut Microbiota Gut Microbiota->this compound Ethanol Metabolism Ethanol Metabolism Ethanol Metabolism->this compound Deacetylation Deacetylation Deacetylation->this compound Pyruvate Pyruvate Pyruvate->this compound

Overview of this compound Metabolism.

This compound in Cellular Signaling

This compound exerts its influence on cellular function through distinct signaling pathways, acting as both an extracellular ligand and a precursor for an intracellular signaling molecule.

The G-Protein Coupled Receptor (FFAR2) Pathway

This compound, along with other short-chain fatty acids, is a primary ligand for Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[12] FFAR2 is expressed on various cell types, including immune cells and adipocytes.[12] Upon binding this compound, FFAR2 can couple to different G-proteins, primarily Gαi/o and Gαq/11, leading to diverse downstream effects.[11]

  • Gαi/o coupling: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]

  • Gαq/11 coupling: Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[11]

The specific G-protein coupling and downstream signaling can be cell-type specific and lead to varied physiological responses, including modulation of inflammation and hormone secretion.[12][13]

FFAR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FFAR2 FFAR2 This compound->FFAR2 G_alpha_i_o Gαi/o FFAR2->G_alpha_i_o G_alpha_q_11 Gαq/11 FFAR2->G_alpha_q_11 Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase inhibits PLC Phospholipase C G_alpha_q_11->PLC activates cAMP cAMP Adenylyl_Cyclase->cAMP produces Cellular_Response Cellular_Response cAMP->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+] Activate PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

This compound Signaling through FFAR2.
The Acetyl-CoA and ACSS2-Dependent Signaling Pathway

The conversion of this compound to acetyl-CoA by ACSS2 is not only a metabolic step but also a critical node in a signaling pathway that links cellular metabolic status to epigenetic regulation.[9] Under conditions of metabolic stress, such as low glucose, ACSS2 can translocate from the cytoplasm to the nucleus.[14][15] This translocation is often mediated by post-translational modifications, such as phosphorylation by AMP-activated protein kinase (AMPK).[14][15]

In the nucleus, ACSS2 utilizes this compound, some of which can be recycled from histone deacetylation, to locally generate acetyl-CoA.[14] This nuclear pool of acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate histones, leading to changes in chromatin structure and gene expression.[14] This pathway is crucial for cellular adaptation to metabolic stress and has been implicated in processes like autophagy and tumorigenesis.[14]

ACSS2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_cyto This compound ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto ACSS2_nuc ACSS2 ACSS2_cyto->ACSS2_nuc translocates AMPK AMPK AMPK->ACSS2_cyto phosphorylates Metabolic_Stress Metabolic Stress (e.g., low glucose) Metabolic_Stress->AMPK activates AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Acetate_nuc This compound (from histone deacetylation) Acetate_nuc->ACSS2_nuc Histones Histones AcetylCoA_nuc->Histones HATs Histones->Acetate_nuc HDACs Gene_Expression Altered Gene Expression Histones->Gene_Expression HATs Histone Acetyltransferases

ACSS2-Mediated Nuclear Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound in Biological Samples using GC-MS

This protocol describes the quantification of free this compound in samples such as plasma, urine, and tissue extracts using gas chromatography-mass spectrometry (GC-MS) after chemical derivatization.

Materials:

  • Internal standard: sodium 2H3-acetate

  • 1-propanol

  • Pyridine

  • Sodium hydroxide (B78521) (1 M)

  • Methyl chloroformate (MCF)

  • GC-MS system with a suitable column (e.g., Phenomenex ZB-1701)

Procedure:

  • Sample Preparation:

    • For tissues, homogenize in a methanol-water solution containing the internal standard.

    • For plasma and urine, samples can be used directly.

  • Derivatization:

    • To 200 µL of sample, add 40 µL of 1 mM internal standard (if not already added), 50 µL of 1-propanol, and 50 µL of pyridine.

    • Incubate on ice for 5 minutes.

    • Add 100 µL of 1 M NaOH, followed immediately by 30 µL of MCF.

    • Vortex vigorously for 20 seconds.

  • Extraction:

    • Add an appropriate organic solvent (e.g., chloroform) to extract the derivatized this compound (propyl-acetate).

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Example GC-MS parameters:

      • Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm)

      • Inlet temperature: 280 °C

      • Oven program: Start at a suitable temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

      • MS parameters: Scan mode with a mass range of 30-150 AMU.

  • Quantification:

    • Quantify the amount of this compound by comparing the peak area of the propyl-acetate derivative to the peak area of the deuterated internal standard.

GCMS_Workflow Start Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization (for tissues) Start->Homogenization Derivatization Chemical Derivatization (with MCF and 1-propanol) Start->Derivatization for liquids Homogenization->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification (using internal standard) Analysis->Quantification End This compound Concentration Quantification->End

Workflow for this compound Quantification by GC-MS.
Analysis of Histone Acetylation using Stable Isotope Labeling and Mass Spectrometry

This protocol outlines a method to study the dynamics of histone acetylation by metabolically labeling cells with stable isotope-labeled precursors.

Materials:

  • Cell culture medium

  • Stable isotope-labeled precursors (e.g., 13C-glucose or D3-acetate)

  • Histone extraction buffers

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing the stable isotope-labeled precursor for a defined period. This allows for the incorporation of the heavy isotope into the acetyl group of acetyl-CoA and subsequently into histones.

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones using an acid extraction method (e.g., with sulfuric acid).

  • Protein Digestion:

    • Digest the extracted histones into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

    • The mass spectrometer can distinguish between peptides with "light" (unlabeled) and "heavy" (labeled) acetyl groups.

  • Data Analysis:

    • Quantify the relative abundance of light and heavy acetylated peptides to determine the rate of histone acetylation turnover.

Histone_Acetylation_Workflow Start Cell Culture Labeling Metabolic Labeling (with 13C-glucose or D3-acetate) Start->Labeling Extraction Histone Extraction Labeling->Extraction Digestion Tryptic Digestion Extraction->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Data_Analysis Data Analysis (Quantification of heavy/light acetylated peptides) Analysis->Data_Analysis End Histone Acetylation Turnover Rate Data_Analysis->End

Workflow for Histone Acetylation Analysis.

Conclusion

This compound is a molecule of profound biological importance, acting as a central metabolic substrate and a versatile signaling molecule. Its influence extends from the regulation of cellular energy homeostasis to the epigenetic control of gene expression. The intricate interplay between this compound metabolism and cellular signaling pathways, such as those mediated by FFAR2 and ACSS2, highlights the complexity of its biological functions. Understanding the nuances of this compound's roles in health and disease opens up new avenues for therapeutic intervention in a range of conditions, including metabolic disorders, inflammatory diseases, and cancer. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the multifaceted contributions of this essential biomolecule.

References

A Technical Guide to the Acetate Pathway in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetate is a central metabolite in microbial metabolism, playing a pivotal role in carbon cycling, energy homeostasis, and the biosynthesis of essential cellular components.[1] In diverse microbial species, the production and consumption of this compound are tightly regulated processes that are intricately linked to the availability of carbon sources and the overall metabolic state of the cell. This technical guide provides an in-depth exploration of the core this compound pathways in microorganisms, detailing the key enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this fundamental aspect of microbial physiology.

Core this compound Production and Assimilation Pathways

Microorganisms have evolved several distinct pathways for the production and assimilation of this compound. The primary routes for this compound metabolism are summarized below and illustrated in Figure 1.

This compound Production Pathways
  • Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway: This is a widespread pathway for this compound production in bacteria, particularly during fermentative growth or under conditions of carbon overflow.[2][3] Acetyl-CoA is first converted to acetyl phosphate (B84403) by phosphotransacetylase (Pta), a reaction that conserves the high-energy thioester bond.[4] Subsequently, this compound kinase (AckA) catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, generating ATP and this compound.[4] This pathway allows for substrate-level phosphorylation, providing a means for ATP generation.[1]

  • Pyruvate (B1213749) Oxidase (PoxB) Pathway: In some bacteria, such as Escherichia coli, pyruvate can be directly converted to this compound and carbon dioxide by the enzyme pyruvate oxidase (PoxB).[1][5] This pathway is typically active during the stationary phase of growth.[5]

  • Succinyl-CoA:this compound CoA-Transferase (SCACT) and Succinyl-CoA Synthetase (SCS) Pathway: A more recently discovered pathway for this compound formation involves the enzymes succinyl-CoA:this compound CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS).[6][7] SCACT transfers the CoA moiety from acetyl-CoA to succinate, forming this compound and succinyl-CoA.[6][7] SCS then converts succinyl-CoA to succinate, coupled with the synthesis of ATP.[6][7]

This compound Assimilation Pathways
  • Acetyl-CoA Synthetase (Acs) Pathway: The primary route for this compound assimilation, especially at low this compound concentrations, is catalyzed by acetyl-CoA synthetase (Acs).[4][8] This enzyme activates this compound to acetyl-CoA in an ATP-dependent manner, proceeding through an acetyl-adenylate intermediate.[9][10]

  • Reverse Pta-AckA Pathway: Under certain conditions, particularly at high this compound concentrations, the Pta-AckA pathway can operate in the reverse direction to assimilate this compound.[4][8] this compound is first phosphorylated to acetyl phosphate by AckA, consuming ATP. Acetyl phosphate is then converted to acetyl-CoA by Pta.

Acetate_Pathways cluster_production This compound Production Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase This compound This compound Pyruvate->this compound PoxB Acetyl_P Acetyl-Phosphate AcetylCoA->Acetyl_P Pta TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Citrate (B86180) Synthase Glyoxylate_Bypass Glyoxylate Bypass AcetylCoA->Glyoxylate_Bypass Isocitrate Lyase This compound->AcetylCoA Acs This compound->Acetyl_P AckA (reverse) Acetyl_P->AcetylCoA Pta (reverse) Acetyl_P->this compound AckA

Core this compound production and assimilation pathways.

Regulation of this compound Metabolism

The flux through the this compound pathways is tightly controlled in response to environmental cues and the metabolic needs of the cell. A key regulatory phenomenon is the "this compound switch," observed in organisms like E. coli.[2] During growth on a preferred carbon source like glucose, cells initially produce and excrete this compound ("overflow metabolism").[8][11] Upon depletion of the primary carbon source, a metabolic switch occurs, leading to the assimilation and utilization of the previously excreted this compound.[2] This switch involves complex transcriptional and post-transcriptional regulation of the genes encoding the enzymes of the this compound pathways. For instance, the expression of acetyl-CoA synthetase (acs) is induced when this compound is the sole carbon source.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound pathway in microorganisms, providing a basis for comparative analysis and computational modeling.

Table 1: Michaelis-Menten Constants (Km) of Key this compound Pathway Enzymes
EnzymeOrganismSubstrateKm (mM)Reference(s)
This compound Kinase (AckA1)Lactococcus lactisThis compound20.5[13]
This compound Kinase (AckA2)Lactococcus lactisThis compound4.9[13]
This compound Kinase (AckA1)Lactococcus lactisATP~0.07[13]
This compound Kinase (AckA2)Lactococcus lactisATP~0.07[13]
This compound Kinase (AckA1)Lactococcus lactisAcetyl Phosphate0.54[13]
This compound Kinase (AckA2)Lactococcus lactisAcetyl Phosphate0.55[13]
This compound KinaseMethanosarcina thermophilaAcetyl Phosphate0.27[8]
Table 2: Intracellular Metabolite Concentrations in E. coli
Carbon SourceMetaboliteConcentration (mM)Reference(s)
GlucoseAcetyl-CoA~0.6[14][15]
GlucoseThis compound~5-15[11][14][15]
This compoundAcetyl-CoA~0.2[14][15]
This compoundCitrate~1.3[16]
Glucoseα-Ketoglutarate~1.5[14][15]
This compoundα-Ketoglutarate~0.5[14][15]

Note: Concentrations can vary depending on the specific strain, growth conditions, and growth phase.

Table 3: Metabolic Fluxes in Acetic Acid Bacteria
StrainConditionSubstrate Uptake (mmol/gCDW/h)This compound Production (mmol/gCDW/h)Reference(s)
A. pasteurianusCocoa Pulp FermentationEthanol: ~10, Lactate: ~5~12[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the this compound pathway.

Enzyme Assays

This protocol measures the consumption of acetyl phosphate.[8][18][19]

  • Reaction Mixture: Prepare a reaction mixture containing 0.1 M Tris buffer (pH 7.6), 10 mM MgCl₂, 5 mM ADP, and 2 mM acetyl phosphate.

  • Enzyme Preparation: Dilute the purified enzyme or cell-free extract to the desired concentration in a suitable buffer.

  • Reaction Initiation: Pre-incubate 300 µL of the reaction mixture at 37°C for 1 minute. Start the reaction by adding a small volume of the enzyme preparation.

  • Reaction Termination and Color Development: After a defined time (e.g., 5 minutes), stop the reaction by adding 50 µL of 2 M hydroxylamine-HCl. Incubate at 60°C for 5 minutes. Add 100 µL of a ferric chloride/trichloroacetic acid solution to develop a colored ferric hydroxamate complex.

  • Measurement: Centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 540 nm.

  • Quantification: Determine the amount of acetyl phosphate consumed by comparing the absorbance to a standard curve of known acetyl phosphate concentrations.

This assay measures the formation of acetyl-CoA from acetyl phosphate and Coenzyme A (CoA).

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 1.6 mM glutathione, 0.43 mM CoA, and 7.23 mM acetyl phosphate.

  • Enzyme Preparation: Dilute the enzyme in a buffer containing 25 mM Tris-HCl (pH 8.0) and 500 mM ammonium (B1175870) sulfate.

  • Reaction Initiation and Measurement: Add the enzyme to the reaction mixture in a quartz cuvette and immediately monitor the increase in absorbance at 233 nm, which corresponds to the formation of the thioester bond in acetyl-CoA.

  • Calculation: Calculate the rate of acetyl-CoA formation from the initial linear portion of the absorbance curve, using the molar extinction coefficient of acetyl-CoA at 233 nm.

This is a coupled spectrophotometric assay that measures the reduction of NAD⁺ to NADH.[6]

  • Reaction Mixture: Prepare a master mix containing 100 mM Tris-HCl (pH 7.8), 50 mM L-malate, 20 mM ATP, 50 mM MgCl₂, 2 mM CoA, 50 mM NAD⁺, malate (B86768) dehydrogenase, and citrate synthase in a phosphate buffer.

  • Sample Preparation: Prepare cell-free extracts by sonication or other lysis methods, followed by centrifugation to remove cell debris.

  • Reaction Initiation and Measurement: Add the cell-free extract to the reaction mixture in a 96-well plate or cuvette. Initiate the reaction by adding sodium this compound (1 M). Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Quantification: Calculate the Acs activity based on the rate of NADH production, using the molar extinction coefficient of NADH at 340 nm.

This assay measures the production of hydrogen peroxide (H₂O₂).[20][21]

  • Working Solution: Prepare a working solution containing potassium phosphate buffer (pH 5.9), 4-aminoantipyrine (B1666024), N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT), thiamine (B1217682) pyrophosphate (TPP), FAD, EDTA, MgSO₄, and horseradish peroxidase.

  • Reaction Initiation: In a cuvette, mix the working solution with a pyruvate solution and equilibrate at 37°C. Start the reaction by adding the enzyme sample.

  • Measurement: Record the increase in absorbance at 550 nm, which is due to the formation of a quinoneimine dye resulting from the peroxidative coupling of 4-aminoantipyrine and EHSPT in the presence of H₂O₂.

  • Calculation: Determine the enzyme activity from the rate of absorbance change.

This assay can be performed in both the forward (this compound-forming) and reverse (acetyl-CoA-consuming) directions and is analyzed by HPLC.[22][23]

  • Reaction Mixture (Forward): 50 mM potassium phosphate (pH 8.0), 100 mM KCl, 350 mM potassium this compound, and 0.2 mM succinyl-CoA.

  • Reaction Mixture (Reverse): 50 mM potassium phosphate (pH 8.0), 100 mM KCl, 20 mM succinic acid, and 1 mM acetyl-CoA.

  • Reaction and Quenching: Initiate the reaction by adding the purified enzyme or cell extract. After a specific time, quench the reaction by adding trichloroacetic acid.

  • Analysis: Centrifuge the quenched reaction to remove precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the CoA thioesters (acetyl-CoA and succinyl-CoA).

Metabolic Flux Analysis (MFA) using ¹³C-Labeled this compound

¹³C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[1][24][25]

  • Experimental Setup: Culture microorganisms in a defined medium with ¹³C-labeled this compound (e.g., [1,2-¹³C₂]this compound) as the sole or a co-carbon source.

  • Steady-State Labeling: Allow the culture to reach both a metabolic and isotopic steady state.

  • Metabolite Extraction: Rapidly quench the metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.

  • Computational Modeling: Use a computational model of the organism's metabolic network to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured mass isotopomer distributions.

MFA_Workflow A Cell Culture with ¹³C-Labeled this compound B Metabolic and Isotopic Steady State A->B C Quenching and Metabolite Extraction B->C D Mass Spectrometry (GC-MS or LC-MS/MS) C->D E Mass Isotopomer Distributions D->E G Flux Estimation E->G F Metabolic Network Model F->G H Metabolic Flux Map G->H

Generalized workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The this compound pathway is a cornerstone of microbial metabolism, with profound implications for cellular energetics, biosynthesis, and adaptation to diverse environments. A thorough understanding of the enzymatic reactions, regulatory networks, and in vivo fluxes of this pathway is crucial for researchers in microbiology, biotechnology, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricate workings of this compound metabolism in microorganisms. The continued application of advanced techniques such as metabolic flux analysis will undoubtedly uncover new layers of complexity and reveal novel targets for metabolic engineering and antimicrobial strategies.

References

Basic principles of acetate utilization in E. coli.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Acetate Utilization in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escherichia coli, a model microorganism, exhibits a remarkable metabolic flexibility, enabling it to thrive in diverse environments. A key aspect of this adaptability is its ability to utilize this compound, a short-chain fatty acid, as a carbon and energy source. This compound is not only a substrate for growth but also a major byproduct of overflow metabolism, particularly during rapid growth on glycolytic substrates like glucose, even in the presence of oxygen.[1][2] High concentrations of extracellular this compound can inhibit cell growth, making the regulation of its metabolism a critical factor in both natural environments, such as the gut, and industrial bioprocesses.[3][4] This guide provides a comprehensive overview of the core principles of this compound utilization in E. coli, detailing the metabolic pathways, regulatory networks, and key experimental methodologies.

Core Metabolic Pathways for this compound Utilization

E. coli primarily employs two distinct pathways to convert this compound into the central metabolic intermediate, acetyl-CoA.[5] The choice between these pathways is largely dependent on the extracellular this compound concentration.

The High-Affinity Acetyl-CoA Synthetase (Acs) Pathway

At low this compound concentrations (typically below 10 mM), the high-affinity Acs pathway is the predominant route for this compound assimilation.[3][5] This pathway is catalyzed by a single enzyme, acetyl-CoA synthetase (Acs), which directly converts this compound to acetyl-CoA in an ATP-dependent manner.[6] The reaction proceeds in two steps: the formation of an acetyl-adenylate intermediate and the subsequent transfer of the acetyl group to coenzyme A.[6] This pathway is energetically more expensive, consuming two high-energy phosphate (B84403) bonds per molecule of this compound activated.

The Low-Affinity Pta-AckA Pathway

At higher this compound concentrations, the low-affinity Pta-AckA pathway becomes more prominent.[3][5] This two-step pathway involves the sequential action of this compound kinase (AckA) and phosphotransacetylase (Pta).[7] AckA first phosphorylates this compound to form acetyl-phosphate (acetyl-P), a high-energy intermediate. Subsequently, Pta catalyzes the transfer of the acetyl group from acetyl-P to coenzyme A, yielding acetyl-CoA.[7] This pathway is reversible and also functions in the opposite direction to produce this compound during overflow metabolism, generating one molecule of ATP per molecule of this compound formed.[7][8]

The Glyoxylate (B1226380) Shunt: Bypassing CO2 Loss

Once this compound is converted to acetyl-CoA, it can enter the tricarboxylic acid (TCA) cycle for energy generation and the production of biosynthetic precursors. However, when growing on two-carbon compounds like this compound as the sole carbon source, the complete oxidation of acetyl-CoA in the TCA cycle would result in the loss of both carbon atoms as CO2, preventing the net synthesis of essential four-carbon intermediates. To circumvent this, E. coli utilizes the glyoxylate shunt.[5] This metabolic bypass allows for the conversion of two molecules of acetyl-CoA into one molecule of succinate (B1194679) and one molecule of malate, which can then be used for gluconeogenesis and other anabolic processes.[5]

Data Presentation: Quantitative Aspects of this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism in E. coli.

Table 1: Key Enzymes in E. coli this compound Metabolism

EnzymeGenePathwaySubstratesProductsRegulation
Acetyl-CoA SynthetaseacsHigh-affinity assimilationThis compound, ATP, CoAAcetyl-CoA, AMP, PPiActivated by CRP-cAMP, repressed by Cra, post-translationally regulated by acetylation.[7][9]
This compound KinaseackALow-affinity assimilation/excretionThis compound, ATPAcetyl-P, ADPExpression is influenced by growth phase and pH.[10] Regulated by the sRNA SdhX.[11]
PhosphotransacetylaseptaLow-affinity assimilation/excretionAcetyl-P, CoAAcetyl-CoA, PiConstitutively expressed.[8]
Pyruvate OxidasepoxBThis compound excretionPyruvate, UbiquinoneAcetyl-CoA, CO2, Reduced UbiquinoneExpression is dominant in the stationary phase and activated by acidic environments.[10]

Table 2: Growth Characteristics of E. coli on this compound

E. coli StrainGenotypeThis compound ConcentrationGrowth PhenotypeReference
Wild-type2.5–50 mMGood growth.[5][5]
ΔacsDeletion of acetyl-CoA synthetase< 10 mMPoor growth.[5][12][5][12]
Δpta-ackADeletion of phosphotransacetylase and this compound kinase> 25 mMPoor growth.[5][12][5][12]
Δacs Δpta-ackADeletion of both pathwaysAnyNo growth on this compound.[12][13][12][13]
Mutant A2 (D138Y in CRP)Rewired global regulator CRP15 g/L (approx. 183 mM)Growth rate of 0.083 h⁻¹, significantly higher than control (0.016 h⁻¹).[14][15][14][15]

Table 3: Gene Expression Changes in Response to this compound

Gene(s)FunctionConditionChange in ExpressionReference
Glycolytic and TCA cycle genesCentral carbon metabolismIncreasing extracellular this compoundDownregulated[1][2]
acsThis compound assimilationDeletion of cra in E. coli B (BL21)Downregulated[16]
poxBThis compound productionDeletion of craDownregulated[16]
aceBAGlyoxylate shuntDeletion of craDownregulated[16]
atoDAEB operonAcetothis compound metabolismAnaerobic growth in an ackA mutantUpregulated

Signaling Pathways and Regulatory Networks

The utilization of this compound in E. coli is tightly regulated at multiple levels to ensure a balanced metabolic state.

Transcriptional Regulation

The expression of genes involved in this compound metabolism is controlled by several global and specific transcription factors.

  • cAMP Receptor Protein (CRP): In the presence of its allosteric effector, cyclic AMP (cAMP), CRP acts as a global transcriptional activator.[17] CRP positively regulates the expression of the acs gene, promoting this compound assimilation when preferred carbon sources like glucose are scarce.[7] Rewiring CRP has been shown to improve this compound tolerance.[14][15]

  • Catabolite Repressor/Activator (Cra): Cra is another global regulator that modulates carbon flux.[18] It represses the expression of genes for gluconeogenesis and the glyoxylate shunt in the presence of glycolytic intermediates.[19] Cra also represses acs expression, thereby preventing this compound assimilation during growth on glucose.[9]

  • Other Regulators: Other transcription factors such as FNR (Fumarate and Nitrate Reductase regulator), IclR (Isocitrate Lyase Regulator), and FadR (Fatty Acid Degradaon Regulator) also play roles in fine-tuning the expression of this compound metabolism genes in response to oxygen availability and the presence of fatty acids.[7]

Post-transcriptional Regulation by Small RNAs (sRNAs)

Small non-coding RNAs have emerged as key players in the post-transcriptional regulation of metabolic pathways.

  • SdhX: This sRNA is processed from the 3' UTR of the sdhCDAB-sucABCD operon, which encodes enzymes of the TCA cycle.[11] SdhX negatively regulates the expression of ackA by base-pairing with its mRNA, thereby adjusting carbon flux and improving growth on this compound.[11]

  • GadY: Constitutive expression of the sRNA GadY has been shown to decrease this compound production and improve the growth of E. coli at acidic pH.[20][21]

Post-translational Regulation

The activity of key enzymes in this compound metabolism is also subject to post-translational modifications.

  • Acetylation of Acs: Acetyl-CoA synthetase (Acs) activity is regulated by reversible N-lysine acetylation.[22] Deacetylation by the sirtuin-like deacetylase CobB activates the enzyme, while acetylation inactivates it.[6][22] This mechanism allows for rapid control of this compound assimilation in response to the cell's energy status.

Mandatory Visualizations

Metabolic Pathways

Acetate_Metabolism cluster_external Extracellular cluster_internal Cytoplasm Acetate_ext This compound Acetate_int This compound Acetate_ext->Acetate_int Transport Acs Acs Acetate_int->Acs ATP -> AMP + PPi AckA AckA Acetate_int->AckA ATP -> ADP Acetyl_P Acetyl-Phosphate Pta Pta Acetyl_P->Pta CoA -> Pi Acetyl_CoA Acetyl-CoA TCA_cycle TCA Cycle & Glyoxylate Shunt Acetyl_CoA->TCA_cycle Acs->Acetyl_CoA AckA->Acetyl_P Pta->Acetyl_CoA

Caption: Central this compound metabolic pathways in E. coli.

Regulatory Networks

Transcriptional_Regulation_acs CRP_cAMP CRP-cAMP acs_gene acs gene CRP_cAMP->acs_gene activates Cra Cra Cra->acs_gene represses Acs_protein Acs protein acs_gene->Acs_protein transcription & translation

Caption: Transcriptional regulation of the acs gene.

sRNA_Regulation_ackA SdhX SdhX sRNA ackA_mRNA ackA mRNA SdhX->ackA_mRNA binds and promotes degradation AckA_protein AckA protein ackA_mRNA->AckA_protein translation

Caption: Post-transcriptional regulation of ackA by SdhX.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound utilization in E. coli.

Growth Curve Analysis

Objective: To determine the growth rate and biomass yield of E. coli on this compound as a sole carbon source or in combination with other substrates.

Methodology:

  • Strain Preparation: Prepare fresh cultures of the E. coli strain(s) of interest.

  • Media Preparation: Use a defined minimal medium (e.g., M9 medium) supplemented with a specific concentration of sodium this compound as the sole carbon source.[23] Control cultures with glucose or other carbon sources should be included.

  • Inoculation: Inoculate the media with the prepared cultures to a low initial optical density (OD600), typically 0.05-0.1.

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Monitoring Growth: Measure the OD600 at regular intervals (e.g., every hour) using a spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the OD600 values against time. The slope of the linear portion of the curve during the exponential growth phase represents the specific growth rate (µ).

Quantification of Extracellular Metabolites

Objective: To measure the concentration of this compound, glucose, and other metabolites in the culture medium over time.

Methodology:

  • Sample Collection: At each time point corresponding to the growth curve measurements, collect a small volume of the culture.

  • Cell Removal: Centrifuge the samples to pellet the cells and collect the supernatant.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or UV detector.

  • Quantification: Use standard curves of known concentrations of this compound, glucose, and other relevant metabolites to quantify their concentrations in the samples.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the transcript levels of genes involved in this compound metabolism (acs, ackA, pta, etc.) under different growth conditions.

Methodology:

  • RNA Extraction: Harvest cells from different growth phases or conditions and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., rrsA) as an internal control for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow start Start: E. coli culture (e.g., WT vs. mutant) growth_analysis Growth Curve Analysis (OD600 measurements) start->growth_analysis metabolite_analysis Metabolite Analysis (HPLC of supernatant) start->metabolite_analysis gene_expression Gene Expression Analysis (RT-qPCR of cell pellet) start->gene_expression growth_rate Determine Growth Rate and Biomass Yield growth_analysis->growth_rate metabolite_rates Calculate Consumption/ Production Rates metabolite_analysis->metabolite_rates gene_regulation Quantify Relative Gene Expression gene_expression->gene_regulation integration Integrate Data and Draw Conclusions growth_rate->integration metabolite_rates->integration gene_regulation->integration

Caption: General experimental workflow for studying this compound metabolism.

Conclusion and Future Perspectives

The metabolism of this compound in E. coli is a highly regulated and complex process that is integral to the bacterium's ability to adapt to changing nutrient availability. A thorough understanding of the interplay between the metabolic pathways and their intricate regulatory networks is crucial for both fundamental research and the development of robust microbial cell factories. Future research will likely focus on further elucidating the roles of post-transcriptional and post-translational modifications in controlling this compound flux, as well as leveraging systems and synthetic biology approaches to engineer E. coli strains with enhanced tolerance to and efficient utilization of this compound for the production of valuable chemicals and pharmaceuticals.

References

The Role of Acetate in Epigenetic Regulation and Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetate, a short-chain fatty acid, has emerged as a critical modulator of epigenetic landscapes, directly influencing histone acetylation and gene expression. Traditionally viewed as a primary metabolite for biosynthesis and energy production, this compound's role as an epigenetic modifier is gaining significant attention in various fields, including oncology, neuroscience, and metabolic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound governs histone acetylation, detailing the key enzymatic players and signaling pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to equip researchers and drug development professionals with a thorough understanding of this pivotal regulatory axis.

Introduction: this compound as an Epigenetic Substrate

Histone acetylation is a dynamic and crucial post-translational modification that plays a fundamental role in regulating chromatin structure and gene transcription. The addition of an acetyl group to lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin conformation (euchromatin) that is permissive for transcription.[1] This process is balanced by the activities of two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[2]

The availability of the acetyl donor, acetyl-coenzyme A (acetyl-CoA), is a rate-limiting factor for HAT activity. While acetyl-CoA is produced from various metabolic pathways, including glucose and fatty acid metabolism, a significant and regulatable source is the conversion of this compound.[3] This direct link between a simple metabolite and the epigenetic machinery highlights a critical interface between cellular metabolism and gene regulation.

The Core Signaling Pathway: From this compound to Histone Acetylation

The conversion of this compound into a substrate for histone acetylation is a well-defined pathway primarily occurring in the cytoplasm and nucleus.

Key Players:

  • This compound: A short-chain fatty acid that can be sourced from the diet, gut microbiota metabolism, or intracellular metabolic processes such as histone deacetylation.[4]

  • Acetyl-CoA Synthetase 2 (ACSS2): A key enzyme that catalyzes the ATP-dependent conversion of this compound to acetyl-CoA.[3][5] ACSS2 is found in both the cytoplasm and the nucleus, allowing for localized production of acetyl-CoA for histone acetylation.[3][5]

  • Acetyl-CoA: The universal acetyl group donor for HATs.

  • Histone Acetyltransferases (HATs): A diverse family of enzymes that transfer the acetyl group from acetyl-CoA to lysine residues on histone tails.

  • Histone Deacetylases (HDACs): Enzymes that remove acetyl groups from histones, counteracting the activity of HATs.

The central pathway involves the uptake of this compound into the cell, its conversion to acetyl-CoA by ACSS2, and the subsequent utilization of this nuclear acetyl-CoA pool by HATs to acetylate histones.[3][5] This process is particularly crucial under conditions of metabolic stress, such as hypoxia or glucose deprivation, where the production of acetyl-CoA from other sources may be limited.[2]

Acetate_to_Histone_Acetylation This compound This compound ACSS2 ACSS2 This compound->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP + PPi HAT HATs AcetylCoA->HAT Histones Histones (Lysine) AcetylatedHistones Acetylated Histones (Acetyl-Lysine) HAT->AcetylatedHistones Acetylation HDAC HDACs GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression HDAC->Histones Deacetylation

Figure 1. Core signaling pathway of this compound-mediated histone acetylation.

Quantitative Impact of this compound on Histone Acetylation

This compound supplementation has been shown to quantitatively increase histone acetylation at specific lysine residues in a variety of cell types and conditions. The following tables summarize key findings from the literature.

Table 1: Effect of this compound Supplementation on Histone Acetylation Levels
Cell Type/ModelConditionHistone MarkFold Change/Observation
HepG2 (Hepatocellular Carcinoma)Hypoxia (1% O₂)H3K9acSignificant increase in a dose-dependent manner (2.5-5 mM this compound)[2]
HepG2Hypoxia (1% O₂)H3K27acSignificant increase in a dose-dependent manner (2.5-5 mM this compound)[2]
HepG2Hypoxia (1% O₂)H3K56acSignificant increase in a dose-dependent manner (2.5-5 mM this compound)[2]
T cellsGlucose restrictionH3ac, H4acIncreased global acetylation observed by Western blot[6]
T cellsGlucose restrictionH3K9-14acAcetylation restored by this compound supplementation[6]
T cellsGlucose restrictionH3K27acAcetylation restored by this compound supplementation[6]
Rat BrainNeuroinflammation (LPS)H3K9acReversed LPS-induced 50% decrease in acetylation[7]
Rat BrainNormalH4K8acIncreased acetylation at 2 and 4 hours post-treatment[8]
Rat BrainNormalH4K16acIncreased acetylation at 4 and 24 hours post-treatment[8]
Neuroblastoma cellsHypoxiaH3K9ac, H3K27acThis compound supplementation restored decreased acetylation levels[9]
Table 2: Kinetic Parameters of ACSS2
SubstrateKm Valuekcat ValueSource Organism
This compound~200 µM-Mammalian
Table 3: Intracellular this compound Concentrations
Cell/Tissue TypeConditionConcentration Range
Human PlasmaBaseline50 - 250 µM
Mouse LiverNormal~1 mM[10]
Mouse PlasmaNormal100 - 600 µM[10]
Various Cancer CellsCultureHighly variable
Table 4: IC50 Values of Key Enzyme Inhibitors
EnzymeInhibitorIC50 Value
ACSS2ACSS2 inhibitor~0.6 µM (cell-free)[11]
ACSS2VY-3-13544 ± 3.85 nM[12]
HAT (p300)C646400 nM (Ki)[13]
HAT (PCAF)Anacardic Acid~5 µM[14]
HDAC1Entinostat0.13 µM
HDAC2Entinostat0.18 µM
HDAC3Entinostat0.49 µM
HDAC6Tubacin4 nM[15]

Note: IC50 values can vary depending on the assay conditions and cell type.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in histone acetylation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications.

ChIP_seq_Workflow Start Cell Culture & Treatment (e.g., with this compound) Crosslinking Crosslinking (Formaldehyde) Start->Crosslinking Lysis Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslinking->Lysis Immunoprecipitation Immunoprecipitation (Antibody against specific acetylated histone) Lysis->Immunoprecipitation Washing Washing & Elution Immunoprecipitation->Washing ReverseCrosslinking Reverse Crosslinking & DNA Purification Washing->ReverseCrosslinking LibraryPrep Library Preparation (End repair, A-tailing, adapter ligation, PCR) ReverseCrosslinking->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (Peak calling, annotation, differential analysis) Sequencing->DataAnalysis

Figure 2. Experimental workflow for ChIP-seq analysis of histone acetylation.

Methodology:

  • Cell Culture and Crosslinking:

    • Culture cells to the desired confluency and treat with this compound or other compounds as required.

    • Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-H3K27ac) overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).

  • Reverse Crosslinking and DNA Purification:

    • Reverse the crosslinks by incubating the eluted chromatin at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA by performing end-repair, A-tailing, adapter ligation, and PCR amplification.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of enrichment for the histone modification.

    • Annotate the peaks to genomic features and perform downstream analysis such as differential binding analysis between conditions.

Western Blotting for Histone Acetylation

Western blotting is used to detect changes in the global levels of specific histone modifications.

Methodology:

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl) overnight at 4°C.[16]

    • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

    • Resuspend the histone pellet in water and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3) overnight at 4°C.[18]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.[16]

    • Quantify the band intensities and normalize to a loading control such as total histone H3 or β-actin.[18]

Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This assay measures the activity of HATs in nuclear extracts or purified enzyme preparations.

HAT_Assay_Workflow Start Prepare Nuclear Extract or Purified HAT Enzyme ReactionSetup Set up Reaction: - HAT source - HAT substrate (histone peptide) - Acetyl-CoA Start->ReactionSetup Incubation Incubate at 37°C ReactionSetup->Incubation CoADetection Detect Released Coenzyme A (CoA) Incubation->CoADetection ColorimetricReading Measure Absorbance (e.g., at 440 nm) CoADetection->ColorimetricReading

Figure 3. Workflow for a colorimetric HAT activity assay.

Methodology (based on a commercial kit principle): [19][20]

  • Sample Preparation:

    • Prepare nuclear extracts from cells or tissues, or use purified HAT enzymes.

    • Determine the protein concentration of the samples.

  • Assay Reaction:

    • In a 96-well plate, add the nuclear extract or purified HAT enzyme.

    • Prepare a reaction mix containing a HAT substrate (e.g., a specific histone peptide), acetyl-CoA, and a developing solution. The principle often involves the detection of the co-product of the HAT reaction, Coenzyme A (CoA).

    • The released CoA is used in a subsequent enzymatic reaction to produce a colored product (e.g., NADH which reduces a tetrazolium dye).[19][20]

  • Incubation and Measurement:

    • Initiate the reaction by adding the reaction mix to the samples.

    • Incubate the plate at 37°C for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from the sample readings.

    • Calculate the HAT activity based on a standard curve or relative to a positive control.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the activity of HDACs and is commonly used for screening HDAC inhibitors.

Methodology (based on a commercial kit principle): [21]

  • Sample Preparation:

    • Prepare nuclear extracts or use purified HDAC enzymes.

  • Assay Reaction:

    • In a 96-well plate, add the HDAC sample. For inhibitor screening, pre-incubate the sample with the test compounds.

    • Add a fluorogenic HDAC substrate. This is typically a peptide with an acetylated lysine residue linked to a fluorophore that is quenched.

  • Deacetylation and Development:

    • Incubate the plate at 37°C to allow for the deacetylation of the substrate by HDACs.

    • Add a developer solution which contains a protease that specifically cleaves the deacetylated substrate, releasing the unquenched fluorophore.

  • Measurement and Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[13]

    • The fluorescence intensity is directly proportional to the HDAC activity. Calculate the activity or the percentage of inhibition compared to a control.

Conclusion and Future Directions

The role of this compound as a key epigenetic regulator through its influence on histone acetylation is now firmly established. The ACSS2-mediated conversion of this compound to acetyl-CoA provides a direct link between cellular metabolism and the epigenetic control of gene expression. This pathway is not only fundamental for normal cellular function but is also implicated in a range of pathologies, making it an attractive target for therapeutic intervention.

For researchers and drug development professionals, a thorough understanding of the quantitative aspects of this pathway and the methodologies to probe it are essential. The data and protocols presented in this guide offer a solid foundation for investigating the intricate interplay between this compound metabolism and chromatin biology.

Future research will likely focus on:

  • Elucidating the cell-type-specific regulation and function of the this compound-to-histone acetylation pathway.

  • Developing more potent and specific inhibitors for ACSS2 and individual HAT and HDAC enzymes for therapeutic applications.

  • Investigating the role of this compound and histone acetylation in the tumor microenvironment and its impact on immunotherapy.

  • Exploring the potential of dietary interventions to modulate histone acetylation for disease prevention and treatment.

By continuing to unravel the complexities of this metabolic-epigenetic axis, we can open new avenues for the diagnosis and treatment of a wide array of human diseases.

References

Exploring the connection between gut microbiota and acetate production.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Connection Between Gut Microbiota and Acetate Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, the most abundant short-chain fatty acid (SCFA) in the human colon, is a critical signaling molecule at the interface of the gut microbiota and host physiology. Produced primarily through the fermentation of dietary fibers by anaerobic bacteria, this compound exerts pleiotropic effects on host metabolism, immune function, and gut homeostasis. Understanding the intricate relationship between specific microbial taxa, their metabolic pathways for this compound production, and the subsequent host cellular responses is paramount for the development of novel therapeutic strategies targeting a range of diseases, from metabolic disorders to inflammatory conditions. This guide provides a comprehensive technical overview of the core microbial players, biochemical pathways, and host signaling cascades involved in the gut microbiota-acetate axis. It further details established experimental protocols for the investigation of this connection and presents quantitative data to support a deeper understanding of these interactions.

Gut Microbiota and this compound Production

The production of this compound in the colon is a hallmark of a healthy gut microbiome and is significantly influenced by diet, particularly the intake of complex carbohydrates that are indigestible by the host.

Key this compound-Producing Bacteria

A diverse array of anaerobic bacteria across different phyla contribute to the colonic this compound pool. The predominant this compound-producing bacteria belong to the phyla Bacteroidetes and Firmicutes.[1] Key genera and species include:

  • Bacteroides : A dominant genus in the gut, with species like Bacteroides fragilis and Bacteroides thetaiotaomicron being significant this compound producers.[2]

  • Bifidobacterium : Particularly prevalent in the infant gut, species such as B. longum, B. breve, and B. bifidum are well-known this compound producers.[3]

  • Ruminococcus : Species like Ruminococcus bromii are efficient degraders of resistant starch, leading to this compound production.[4]

  • Prevotella : Often associated with fiber-rich diets, species such as Prevotella copri contribute to this compound synthesis.[5]

  • Akkermansia muciniphila : A mucin-degrading bacterium that also produces this compound.[6]

  • Other Firmicutes : Genera such as Coprococcus, Roseburia, Eubacterium, and Faecalibacterium are also involved in this compound production, with some utilizing it to produce butyrate.[7]

Biochemical Pathways of this compound Production

Gut bacteria primarily produce this compound through the fermentation of dietary fibers via two main pathways:

  • From Pyruvate via Acetyl-CoA : This is a widespread pathway where pyruvate, a central metabolite from glycolysis, is converted to acetyl-CoA, which is then transformed into this compound. This process is often coupled with ATP generation.

  • The Wood-Ljungdahl Pathway : This pathway, employed by acetogenic bacteria, allows for the production of this compound from carbon dioxide and hydrogen gas, which are byproducts of other bacterial fermentation processes.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding this compound-producing bacteria and this compound concentrations.

Table 1: Relative Abundance of Key this compound-Producing Bacteria in Healthy Adults

Bacterial Genus/SpeciesPhylumTypical Relative Abundance (%)Citation(s)
BacteroidesBacteroidetes~30%[8]
BifidobacteriumActinobacteria2 - 14%[3]
RuminococcusFirmicutes~0.1%[4]
PrevotellaBacteroidetesVariable, higher in non-Western diets[9]
Akkermansia muciniphilaVerrucomicrobia1 - 4%[6]

Table 2: this compound Concentrations in the Human Gut and Blood

Sample TypeTypical ConcentrationNotesCitation(s)
Colonic Lumen40 - 80 mMVaries with diet and location in the colon.[10]
Portal Vein BloodFasting: ~128 µMIncreases after carbohydrate fermentation.[11]
Peripheral Venous BloodFasting: ~54-67 µMIncreases after carbohydrate fermentation.[11][12]

Table 3: Impact of Dietary Fiber on this compound Levels

Dietary InterventionChange in this compound LevelsSubject GroupCitation(s)
High Fiber Diet (55 g/day ) vs. Usual Diet (~30 g/day )~35% increase in plasma this compound (from 0.21 to 0.28-0.30 mmol/L)Diabetic subjects[13]

Table 4: Correlation Between Bacterial Genera and this compound Levels

Bacterial GenusCorrelation with this compoundCitation(s)
CoprococcusPositive[14]
BarnesiellaPositive[14]
RuminococcusPositive[14]
LachnoclostridiumNegative[14]
BacteroidesNegative[14]
BifidobacteriumPositive (inferred from high this compound with breast milk)[15]

Note: The negative correlation of Bacteroides with this compound levels in some studies may be due to the cross-feeding of this compound by other bacteria to produce other metabolites like butyrate.

Host Signaling Pathways Modulated by this compound

This compound acts as a signaling molecule, influencing host cellular processes through various receptor-dependent and -independent mechanisms.

G-Protein Coupled Receptor 43 (GPCR43) / Free Fatty Acid Receptor 2 (FFAR2) Signaling

This compound is a primary ligand for FFAR2, a GPCR expressed on various cell types, including immune cells, adipocytes, and enteroendocrine cells.[16] Activation of FFAR2 by this compound can trigger two main G-protein signaling cascades:

  • Gαq/11 Pathway : Leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).[17] This pathway is often associated with pro-inflammatory responses.

  • Gαi/o Pathway : Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[17] This pathway is generally linked to anti-inflammatory effects.

The specific downstream effects of FFAR2 activation are cell-type specific and can be influenced by the local concentration of this compound.

FFAR2_Signaling This compound This compound FFAR2 FFAR2/GPCR43 This compound->FFAR2 Binds to Gq11 Gαq/11 FFAR2->Gq11 Activates Gio Gαi/o FFAR2->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 cAMP ↓ cAMP AC->cAMP PKC Protein Kinase C (PKC) Ca2->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Inhibits ProInflammatory Pro-inflammatory Responses PKC->ProInflammatory AntiInflammatory Anti-inflammatory Responses PKA->AntiInflammatory

FFAR2/GPCR43 Signaling Pathway
Histone Deacetylase (HDAC) Inhibition

This compound can be taken up by host cells and converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). This increases the intracellular pool of acetyl-CoA, which is the substrate for histone acetyltransferases (HATs). An abundance of acetyl-CoA can shift the balance towards histone acetylation, effectively inhibiting the activity of histone deacetylases (HDACs).[18][19] This epigenetic modification leads to a more open chromatin structure, altering gene expression, often with anti-inflammatory consequences.[20]

HDAC_Inhibition This compound This compound AcetylCoA Acetyl-CoA This compound->AcetylCoA ACSS Cell Host Cell HATs Histone Acetyltransferases (HATs) AcetylCoA->HATs Substrate for HDACs Histone Deacetylases (HDACs) AcetylCoA->HDACs Inhibits (indirectly) ACSS ACSS Histones Histones HATs->Histones Acetylates AcetylatedHistones Acetylated Histones HDACs->AcetylatedHistones Deacetylates Chromatin Open Chromatin AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression

Mechanism of this compound-Mediated HDAC Inhibition
NLRP3 Inflammasome Modulation

This compound has been shown to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. This regulation is mediated, at least in part, through FFAR2. Activation of FFAR2 by this compound can lead to a signaling cascade that promotes the ubiquitination and subsequent autophagic degradation of NLRP3, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-18.

NLRP3_Modulation This compound This compound FFAR2 FFAR2/GPCR43 This compound->FFAR2 SignalingCascade Signaling Cascade (sAC-PKA) FFAR2->SignalingCascade NLRP3 NLRP3 SignalingCascade->NLRP3 Promotes Ubiquitination Ubiquitination Autophagy Autophagy Ubiquitination->Autophagy Degradation NLRP3 Degradation Autophagy->Degradation Inflammasome NLRP3 Inflammasome Activation Degradation->Inflammasome Inhibits Cytokines ↓ IL-1β & IL-18 Inflammasome->Cytokines

This compound-Mediated Modulation of the NLRP3 Inflammasome

Experimental Protocols

Investigating the link between gut microbiota and this compound production requires a multi-pronged approach, combining microbial community analysis with metabolite quantification.

Fecal Sample Collection and 16S rRNA Gene Sequencing

This protocol outlines the steps for analyzing the composition of the gut microbiota from fecal samples.

  • Fecal Sample Collection : Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.

  • DNA Extraction :

    • Thaw fecal samples on ice.

    • Use a commercial DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN) according to the manufacturer's instructions to isolate microbial DNA.[21]

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • PCR Amplification of the 16S rRNA Gene :

    • Amplify a variable region (e.g., V4) of the 16S rRNA gene using universal primers with attached Illumina adapters.[21]

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Pool triplicate PCR products and purify them using a PCR purification kit or magnetic beads.

  • Library Preparation and Sequencing :

    • Quantify the purified PCR products and pool them in equimolar concentrations to create the sequencing library.

    • Sequence the library on an Illumina MiSeq or NovaSeq platform.

  • Bioinformatic Analysis :

    • Process the raw sequencing reads using a pipeline such as QIIME 2 or DADA2 to perform quality filtering, denoising, and taxonomic classification of the microbial sequences.[21]

    • Analyze the resulting data for alpha-diversity (within-sample diversity), beta-diversity (between-sample diversity), and the relative abundance of different bacterial taxa.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

This protocol details the measurement of this compound and other SCFAs in fecal and serum samples.

  • Sample Preparation (Feces) :

    • Homogenize a known weight of frozen fecal sample in a suitable buffer.

    • Acidify the homogenate to protonate the SCFAs.

    • Add an internal standard (e.g., a deuterated SCFA).

    • Extract the SCFAs with an organic solvent (e.g., diethyl ether).

    • Derivatize the SCFAs to increase their volatility for GC analysis (e.g., using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA).

  • Sample Preparation (Serum) :

    • Thaw serum samples on ice.

    • Add an internal standard.

    • Precipitate proteins using an organic solvent (e.g., methanol).

    • Centrifuge to remove the protein pellet.

    • Derivatize the supernatant containing the SCFAs.

  • GC-MS Analysis :

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable column for separating SCFAs.

    • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

    • Identify and quantify this compound based on its retention time and mass-to-charge ratio compared to a standard curve.

Integrated Experimental Workflow

The following diagram illustrates a typical workflow for a study investigating the gut microbiota-acetate connection.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_microbiota Microbiota Analysis cluster_metabolite Metabolite Analysis cluster_integration Data Integration & Interpretation Fecal_Sample Fecal Sample DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction SCFA_Extraction SCFA Extraction & Derivatization Fecal_Sample->SCFA_Extraction Serum_Sample Serum Sample Serum_Sample->SCFA_Extraction PCR_Amplification 16S rRNA PCR DNA_Extraction->PCR_Amplification Sequencing Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatics Sequencing->Bioinformatics Correlation Correlational Analysis Bioinformatics->Correlation GCMS GC-MS Analysis SCFA_Extraction->GCMS Quantification Quantification GCMS->Quantification Quantification->Correlation Interpretation Biological Interpretation Correlation->Interpretation

Integrated Experimental Workflow

Conclusion and Future Directions

The production of this compound by the gut microbiota is a fundamental process with profound implications for host health. The intricate interplay between dietary fiber, specific microbial communities, and host signaling pathways underscores the potential for therapeutic interventions targeting this axis. Future research should focus on elucidating the strain-level variations in this compound production, the precise molecular mechanisms of this compound signaling in different cell types, and the long-term consequences of modulating gut microbial this compound production on health and disease. The development of next-generation probiotics, prebiotics, and postbiotics aimed at optimizing colonic this compound levels holds significant promise for the prevention and treatment of a wide range of human diseases.

References

The Dichotomous Role of Acetate: A Technical Overview of its Implications in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetate, the most abundant short-chain fatty acid (SCFA) in the human body, has emerged from being considered a simple metabolic intermediate to a critical signaling molecule with a multifaceted role in health and disease. Primarily produced through the fermentation of dietary fibers by the gut microbiota, and also generated endogenously, this compound serves as a key node in cellular metabolism and epigenetic regulation. Its influence extends across a wide spectrum of physiological and pathological processes, including cancer, immunity, cardiovascular function, and neurological health. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its metabolic pathways, signaling cascades, and the experimental methodologies used to investigate its complex roles.

Data Presentation: Quantitative Insights into this compound's Physiological and Pathophysiological Roles

To facilitate a clear understanding of this compound's quantitative impact, the following tables summarize key data on its concentration in various biological contexts and its effects on specific biomarkers.

Table 1: this compound Concentrations in Human Tissues and Biofluids

Biological SampleConditionConcentration RangeReference(s)
Plasma/Serum Healthy (Fasting)50 - 200 µM[1][2][3]
Healthy (Postprandial)Increased from fasting levels[3]
Chronic Alcohol Consumption> 0.5 mM[2]
Severe Liver DiseaseIncreased
Severe AcidosisIncreased
Cerebrospinal Fluid (CSF) Healthy (Young)Lower than older individuals[4]
Healthy (Old)Higher than younger individuals[4]
Alzheimer's Disease/MCIHigher than healthy controls[5]
Breast Milk HealthyVariable, negatively correlated with infant atopic dermatitis[6]
Synovial Fluid HealthyDetectable[7][8][9][10]
Rheumatoid ArthritisAltered levels of this compound-containing metabolites[7][8][9][10]
Cancer Tissue Various (e.g., Hepatocellular Carcinoma)Higher than adjacent normal tissue[9][11]

Table 2: Quantitative Effects of this compound on Inflammatory Markers

Cell Type/ModelStimulusThis compound ConcentrationEffect on CytokineMagnitude of EffectReference(s)
Human Macrophage Cell LineLPS1 mM↑ IL-6, IL-8, TNF-αEnhanced response[12]
Primary MicrogliaLPS25 mM↑ TNF-αExacerbated production[13][14]
Primary MicrogliaLPS (pretreatment with this compound)25 mM↓ TNF-αSignificant reduction[13][14]
Monocytic CellsTNF-α100 mM↑ MCP-1Synergistic increase[15]
BMDMsLPS10 mM↓ Pro-inflammatory cytokinesSignificant inhibition[13]

Table 3: Quantitative Effects of this compound on Histone Acetylation

Tissue/Cell TypeThis compound TreatmentHistone MarkMagnitude of EffectReference(s)
Rat BrainSingle oral dose (glyceryl trithis compound)↑ H4K8, H4K16, H3K9Time-dependent increase[16]
Rat BrainLong-term supplementation↑ H3K9, H4K8, H4K16Sustained increase[17][18]
Cancer Cell Lines (Hypoxia)2.5 - 5 mM↑ H3K9, H3K27, H3K56Dose-dependent increase[19]
CD4+ T CellsIn vitro treatment↑ H3K9, H4 (pan-acetyl)Increased acetylation[20]

Table 4: Kinetic Parameters of Human Acetyl-CoA Synthetases (ACSS)

EnzymeSubstrateKm (mM)Reference(s)
ACSS1This compound0.6[21]
Propionate4.1[21]
Butyrate>10[21]
ACSS2This compound~0.05 - 0.2[21]
Propionate>10[21]
Butyrate>10[21]

Signaling Pathways of this compound

This compound exerts its diverse biological effects through two primary signaling pathways: G-protein coupled receptors (GPCRs), primarily FFAR2 (GPR43), and the intracellular conversion to acetyl-CoA by acetyl-CoA synthetases (ACSS).

Free Fatty Acid Receptor 2 (FFAR2) Signaling

FFAR2 is a GPCR activated by SCFAs, with a high affinity for this compound.[6][22][23] Its activation triggers downstream signaling cascades that are highly cell-type specific and can have opposing effects depending on the G-protein subtype to which it couples (Gαq/11 or Gαi/o).[24][25][26]

FFAR2_Signaling This compound This compound FFAR2 FFAR2 (GPR43) This compound->FFAR2 Binds and activates Gq11 Gαq/11 FFAR2->Gq11 Activates Gi_o Gαi/o FFAR2->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Reduces production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Insulin Secretion, Inflammation) Ca2->Cellular_Response_Gq PKC->Cellular_Response_Gq PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation Cellular_Response_Gi Cellular Response (e.g., Inhibition of Lipolysis, Chemotaxis) PKA->Cellular_Response_Gi

Figure 1. FFAR2 signaling pathway initiated by this compound.
Acetyl-CoA Synthetase 2 (ACSS2) Signaling

ACSS2 is a key enzyme that converts this compound into acetyl-CoA in the cytoplasm and nucleus.[8] This locally produced acetyl-CoA serves as a critical substrate for the acetylation of histones and other proteins, thereby linking cellular metabolism to epigenetic regulation and gene expression. Under conditions of metabolic stress, such as hypoxia or glucose deprivation, ACSS2 translocates to the nucleus where it plays a crucial role in cell survival and adaptation.[7][10][16][17][18][24][25][27][28]

ACSS2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_cyto This compound ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto Substrate AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto Produces ACSS2_nuc ACSS2-P ACSS2_cyto->ACSS2_nuc Translocates Lipid_synthesis De Novo Lipid Synthesis AcetylCoA_cyto->Lipid_synthesis Fuels AMPK AMPK AMPK->ACSS2_cyto Phosphorylates (S659) Stress Metabolic Stress (e.g., Glucose Deprivation) Stress->AMPK Activates AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Produces TFEB TFEB ACSS2_nuc->TFEB Binds to Acetate_nuc This compound (from Histone Deacetylation) Acetate_nuc->ACSS2_nuc Substrate p300_CBP p300/CBP AcetylCoA_nuc->p300_CBP Co-factor for Gene_expression Gene Expression (Autophagy, Lysosomal Biogenesis) TFEB->Gene_expression Promotes transcription Histones Histones p300_CBP->Histones Acetylates Histones->Gene_expression Regulates

Figure 2. ACSS2-mediated this compound utilization and signaling.

Experimental Protocols

A variety of experimental techniques are employed to elucidate the role of this compound in biological systems. Below are outlines of key methodologies.

Quantification of this compound in Biological Samples

a) Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive and specific method for this compound quantification.

GCMS_Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard (e.g., 13C-acetate) Sample->Spike Derivatization Derivatization (e.g., Propylation) Spike->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization MS_Detection Mass Spectrometry Detection Ionization->MS_Detection Quantification Quantification (based on standard curve) MS_Detection->Quantification

Figure 3. Workflow for this compound quantification by GC-MS.

b) Colorimetric Assay

This method offers a simpler, high-throughput alternative for this compound measurement.

Colorimetric_Workflow Sample_Standard Sample or this compound Standard Reaction_Mix Add Reaction Mix (Enzymes, Substrates, Probe) Sample_Standard->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Measurement Measure Absorbance (e.g., 450 nm) Incubation->Measurement Calculation Calculate Concentration (vs. Standard Curve) Measurement->Calculation

Figure 4. Workflow for colorimetric this compound assay.
Stable Isotope Tracer Studies

Using 13C-labeled this compound allows for the tracing of its metabolic fate into various downstream metabolites.

Tracer_Workflow Culture Cell Culture with 13C-Acetate Harvest Harvest Cells and Quench Metabolism Culture->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis Isotopologue Distribution Analysis LCMS->Analysis Flux Metabolic Flux Calculation Analysis->Flux

Figure 5. Workflow for 13C-acetate tracer studies.
In Vitro ACSS2 Enzymatic Activity Assay

This assay measures the activity of ACSS2 by detecting the production of AMP, a byproduct of the reaction.[21]

ACSS2_Assay Setup Set up reaction with: - Recombinant ACSS2 - this compound, ATP, CoA - Inhibitor (optional) Incubate Incubate at Room Temperature Setup->Incubate Detect_AMP Add Detection Reagents (e.g., Fluorescence Polarization-based) Incubate->Detect_AMP Measure Measure Signal (Fluorescence Polarization) Detect_AMP->Measure Calculate Calculate ACSS2 Activity Measure->Calculate

Figure 6. Workflow for in vitro ACSS2 enzymatic activity assay.

Conclusion

This compound is a pleiotropic molecule that sits (B43327) at the crossroads of metabolism, signaling, and epigenetics. Its dual role in both promoting and inhibiting various physiological and pathological processes underscores the complexity of its biological functions. A thorough understanding of its context-dependent actions is crucial for the development of novel therapeutic strategies targeting this compound metabolism and signaling in a range of diseases, from cancer to inflammatory disorders. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the intricate contributions of this compound to human health and disease.

References

An In-depth Technical Guide to the Primary Functions of Common Acetate Esters in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functions of common acetate esters in chemistry, with a particular focus on their applications in research and pharmaceutical development. This compound esters are a versatile class of organic compounds, valued for their unique combination of solvency, reactivity, and relatively low toxicity.[1][2] This document details their roles as solvents, chemical intermediates, protecting groups, and key components in drug formulation and delivery, supported by quantitative data, experimental protocols, and process visualizations.

Core Functions of this compound Esters

This compound esters are integral to numerous processes within the chemical and pharmaceutical industries. Their utility stems from the ester functional group, which imparts moderate polarity and specific chemical reactivity.

Solvents in Synthesis, Extraction, and Chromatography

The most prevalent application of this compound esters is as solvents.[3] Their ability to dissolve a wide range of organic compounds, coupled with their moderate volatility and relatively low toxicity, makes them ideal for various applications.[1][4]

  • Reaction Media: Ethyl this compound and butyl this compound are excellent solvents for the synthesis of active pharmaceutical ingredients (APIs) and other organic compounds, facilitating reactions by dissolving reactants and reagents into a single phase.[1][5]

  • Extraction and Purification: Due to their immiscibility with water and strong solvency for many organic compounds, this compound esters are extensively used in liquid-liquid extractions.[6] For instance, ethyl this compound is a common choice for extracting target compounds from aqueous solutions in both laboratory and industrial settings, such as the purification of antibiotics like penicillin.[7] They are also used in crystallization processes to purify solid compounds.[4]

  • Chromatography: In analytical and preparative chromatography, particularly high-performance liquid chromatography (HPLC), this compound esters like ethyl this compound serve as a component of the mobile phase.[1][2][5] Their low viscosity ensures efficient flow through chromatography columns, enabling the precise separation and quantification of compounds in complex mixtures.[5]

Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The this compound group is a classic choice for protecting hydroxyl groups (alcohols).

The alcohol is converted to an this compound ester, which is stable under a variety of reaction conditions, particularly neutral to strongly basic environments.[8][9] After the desired transformation is complete, the this compound group can be easily removed by hydrolysis (typically under acidic or basic conditions) to regenerate the alcohol.[9] This strategy is crucial for the synthesis of complex molecules like natural products and pharmaceuticals.[10]

Reagents and Intermediates in Synthesis

This compound esters are not only solvents but also serve as key intermediates and reagents in chemical synthesis.[5]

  • API Synthesis: They can be crucial building blocks in the synthesis of APIs.[5][7] For example, certain this compound esters act as key intermediates for acetylation reactions in the creation of targeted drugs.[7]

  • Acylation Reactions: this compound esters can be used as acylating agents under specific catalytic conditions, transferring an acetyl group to another molecule.[10]

Applications in Drug Formulation and Delivery

The properties of this compound esters make them valuable in the final stages of drug production and formulation.

  • Prodrugs: The ester moiety is frequently used to create prodrugs, which are inactive or less active derivatives of a parent drug molecule.[11] By masking polar functional groups like hydroxyls or carboxyls with an ester, the drug's lipophilicity can be increased, enhancing its absorption and bioavailability.[12] Inside the body, ubiquitous esterase enzymes cleave the ester bond, releasing the active drug.[12]

  • Formulation Solvents: Ethyl and butyl this compound are used as solvents in tablet coating processes and in the formulation of transdermal patches.[1][13]

  • Transdermal Absorption Enhancers: Ethyl this compound's ability to penetrate the skin allows it to act as an absorption enhancer, improving the delivery efficiency of topically applied drugs.[7]

Quantitative Data: Physical Properties of Common this compound Esters

The physical properties of this compound esters dictate their suitability for specific applications. Esters are polar molecules but cannot act as hydrogen bond donors, resulting in lower boiling points than alcohols of similar molecular weight.[14][15][16] Their ability to act as hydrogen bond acceptors allows those with low molar mass to have some solubility in water.[14][16]

Ester Name Condensed Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/mL at 20°C) Solubility in Water
Methyl this compoundCH₃COOCH₃74.08-98570.932Soluble
Ethyl this compoundCH₃COOCH₂CH₃88.11-83.677.10.9028.3 g/100 mL
n-Propyl this compoundCH₃COOCH₂(CH₂)CH₃102.13-951020.886Slightly Soluble
Isopropyl this compoundCH₃COOCH(CH₃)₂102.13-73890.872Slightly Soluble
n-Butyl this compoundCH₃COOCH₂(CH₂)₂CH₃116.16-77.91260.882Slightly Soluble[17]
Isobutyl this compoundCH₃COOCH₂CH(CH₃)₂116.16-991180.871Slightly Soluble[17]
sec-Butyl this compoundCH₃COOCH(CH₃)CH₂CH₃116.16-991120.872Insoluble[17]
tert-Butyl this compoundCH₃COOC(CH₃)₃116.16-980.866Insoluble[17]
Amyl this compound (Isopentyl this compound)CH₃COOCH₂(CH₂)₂CH(CH₃)₂130.19-78.51420.876Slightly Soluble[17]

Data compiled from multiple sources.[15][16][17]

Experimental Protocols

Synthesis of an this compound Ester via Fischer Esterification

Fischer esterification is a standard method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[18] The following is a representative protocol for the synthesis of isopentyl this compound (banana oil).

Objective: To synthesize isopentyl this compound from isopentyl alcohol and acetic acid.[19]

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 15 mL (0.138 mol) of isopentyl alcohol and 20 mL (0.35 mol) of glacial acetic acid.[20] An excess of the less expensive reactant (acetic acid) is used to shift the equilibrium toward the products.[18]

  • Catalysis: While swirling the flask, cautiously add 4-5 mL of concentrated sulfuric acid.[18][20] This highly corrosive substance acts as the catalyst. Add several boiling chips to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1 hour.[20] The refluxing process allows the reaction to be heated at a constant temperature without loss of solvent.

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50-55 mL of cold water.[18][20] b. Allow the layers to separate and discard the lower aqueous layer. c. Wash the organic layer with three 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize and remove excess acetic acid and the sulfuric acid catalyst.[18] Vent the separatory funnel frequently as carbon dioxide gas is evolved. d. Wash the organic layer with 25 mL of saturated sodium chloride solution to help remove dissolved water.[20]

  • Drying: Transfer the organic layer (the crude ester) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[18][20] The liquid should become clear.

  • Purification: Decant the dried ester into a clean, dry round-bottom flask. Purify the isopentyl this compound by simple distillation, collecting the fraction that boils between 134°C and 143°C.[20]

Liquid-Liquid Extraction Using Ethyl this compound

Objective: To extract a nonpolar organic compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target organic compound

  • Ethyl this compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

Procedure:

  • Preparation: Pour the aqueous solution containing the target compound into a separatory funnel.

  • Solvent Addition: Add a volume of ethyl this compound approximately equal to that of the aqueous solution. Ethyl this compound is less dense than water and will form the top layer.

  • Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 1-2 minutes to maximize the surface area between the two immiscible phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Separation: Place the funnel back in a ring stand and allow the layers to fully separate. The target organic compound, being more soluble in the organic solvent, will partition into the upper ethyl this compound layer.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing the extracted compound into a separate, clean flask.

  • Repeated Extraction: For quantitative recovery, the remaining aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-5) can be repeated with fresh portions of ethyl this compound. The organic extracts are then combined.

  • Isolation: The target compound can be isolated from the ethyl this compound by evaporating the solvent, typically using a rotary evaporator.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts involving this compound esters.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_workup Aqueous Work-up Alcohol Alcohol Catalyst Add H₂SO₄ Catalyst Alcohol->Catalyst Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Catalyst Reflux Reflux for 1 hour Catalyst->Reflux Quench Quench with H₂O Reflux->Quench Wash_NaHCO3 Wash with NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Purify Purify via Distillation Dry->Purify Product Pure this compound Ester Purify->Product Protecting_Group_Strategy cluster_0 Initial Molecule cluster_1 Protection Step cluster_2 Selective Reaction cluster_3 Deprotection Step Start Substrate (R-OH + FG) Protect Protected Substrate (R-OAc + FG) Start->Protect Acetylation (e.g., Ac₂O, Py) React Modified Substrate (R-OAc + FG') Protect->React Reaction on Functional Group (FG) Deprotect Final Product (R-OH + FG') React->Deprotect Hydrolysis (H⁺ or OH⁻) Liquid_Liquid_Extraction cluster_layers Separated Phases Start Aqueous Solution with Target Compound AddSolvent Add Ethyl this compound to Separatory Funnel Start->AddSolvent Shake Shake & Vent AddSolvent->Shake Separate Allow Layers to Separate Shake->Separate OrganicLayer Organic Layer (Ethyl this compound + Target) Separate->OrganicLayer AqueousLayer Aqueous Layer (Waste) Separate->AqueousLayer Collect Collect Organic Layer OrganicLayer->Collect Evaporate Evaporate Solvent Collect->Evaporate Final Isolated Target Compound Evaporate->Final

References

The Genesis of a Polymer: A Technical History of Cellulose Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of cellulose (B213188) acetate.

Introduction

Cellulose this compound, a cornerstone of polymer science, represents one of the earliest successful modifications of a natural polymer, paving the way for a new era of semi-synthetic materials. Its journey from a laboratory curiosity to a versatile industrial product is a testament to the persistent inquiry and innovation of numerous scientists over several decades. This technical guide delves into the historical milestones of cellulose this compound's discovery, provides detailed experimental protocols for its synthesis, and presents its key physicochemical properties in a structured format for the modern researcher.

A Historical Trajectory: From Discovery to Industrialization

The development of cellulose this compound was driven by the desire to overcome the limitations of its highly flammable predecessor, cellulose nitrate (B79036). The timeline below highlights the pivotal moments in its history.

  • 1865: The Dawn of Acetylation French chemist Paul Schützenberger first reported the acetylation of cellulose by heating it with acetic anhydride (B1165640) in a sealed glass tube.[1][2][3] His work demonstrated the fundamental chemistry of esterifying the hydroxyl groups of cellulose with acetyl moieties.[4]

  • 1894: A Soluble Breakthrough English chemists Charles F. Cross and Edward J. Bevan patented a process for producing a chloroform-soluble form of cellulose this compound, which they termed "cellulose trithis compound".[1][2] This marked a significant step towards creating a processable form of the polymer.

  • 1903-1905: The Key to Commercial Viability A major hurdle in the early development of cellulose this compound was its limited solubility in common, inexpensive solvents. British chemist George Miles discovered that by partially hydrolyzing the cellulose trithis compound, he could produce a secondary cellulose this compound (cellulose dithis compound) that was readily soluble in acetone.[1][5] This discovery was crucial for the commercial-scale production and application of cellulose this compound.

  • 1910-1921: The Dreyfus Brothers and Industrial Scale-Up Swiss brothers Henri and Camille Dreyfus were instrumental in transitioning cellulose this compound from the laboratory to industrial production.[2][3] Initially, they developed cellulose this compound lacquers, or "dope," which were used during World War I to coat and stiffen the fabric wings of aircraft, rendering them non-flammable.[2][5] Following the war, the Dreyfus brothers pivoted their production to textile fibers, launching "Celanese," the first commercially successful cellulose this compound yarn, in 1921.[2][5]

  • 1920s-1950s: Diversification of Applications The 20th century saw a rapid expansion in the applications of cellulose this compound. It was introduced as a "safety film" to replace the hazardous cellulose nitrate in photography and motion pictures.[3][6] Its thermoplastic nature made it suitable for injection molding, leading to its use in a wide array of products including eyeglass frames, tool handles, and packaging.[1][2] In the 1950s, cellulose dithis compound tow became the primary material for cigarette filters.[1]

Experimental Protocols

The synthesis of cellulose this compound involves two primary stages: the acetylation of cellulose to form cellulose trithis compound, followed by a controlled hydrolysis to produce cellulose dithis compound with the desired degree of substitution.

Synthesis of Cellulose Trithis compound (CTA)

This protocol describes a typical laboratory-scale synthesis of cellulose trithis compound.

Materials:

  • Cellulose (e.g., cotton linters or purified wood pulp)

  • Glacial acetic acid

  • Acetic anhydride

  • Sulfuric acid (concentrated, as catalyst)

  • Distilled water

Procedure:

  • Activation: Suspend the cellulose in glacial acetic acid and stir for approximately one hour to swell the cellulose fibers and increase the accessibility of the hydroxyl groups.

  • Acetylation: To the activated cellulose slurry, slowly add a pre-cooled mixture of acetic anhydride and concentrated sulfuric acid. Maintain the reaction temperature below 50°C to control the exothermic reaction and prevent significant degradation of the cellulose backbone.

  • Reaction: Continue stirring the mixture for several hours until the cellulose is fully dissolved, indicating the formation of cellulose trithis compound. The resulting solution will be highly viscous.

  • Precipitation: Pour the viscous solution into a large volume of distilled water while stirring vigorously. The cellulose trithis compound will precipitate as a white, fibrous solid.

  • Washing and Neutralization: Wash the precipitate thoroughly with distilled water to remove unreacted acids and byproducts until the washings are neutral to pH paper.

  • Drying: Dry the purified cellulose trithis compound in a vacuum oven at a controlled temperature (e.g., 60°C).

Synthesis of Cellulose Dithis compound (CDA) via Hydrolysis of CTA

This protocol outlines the subsequent hydrolysis of cellulose trithis compound to obtain acetone-soluble cellulose dithis compound.

Materials:

  • Cellulose trithis compound (from the previous protocol)

  • Acetic acid

  • Water

  • Sulfuric acid (as catalyst)

Procedure:

  • Ripening Solution: Prepare a solution of acetic acid and water. The ratio of acid to water is critical for controlling the extent of hydrolysis.

  • Hydrolysis: Dissolve the cellulose trithis compound in the ripening solution and add a catalytic amount of sulfuric acid.

  • Ripening: Heat the solution to a controlled temperature (e.g., 50-60°C) and maintain it for a specific period. This "ripening" process allows for the selective removal of acetyl groups. The duration of this step determines the final degree of substitution.

  • Precipitation: Once the desired degree of substitution is reached (this can be monitored by taking samples and checking their solubility in acetone), precipitate the cellulose dithis compound by adding the solution to a large volume of water.

  • Washing and Drying: Wash the cellulose dithis compound precipitate until neutral and dry it as described for cellulose trithis compound.

Quantitative Data Summary

The properties of cellulose this compound are highly dependent on its degree of substitution (DS), which is the average number of acetyl groups per anhydroglucose (B10753087) unit (the theoretical maximum is 3). The following tables summarize the key quantitative properties of cellulose dithis compound and cellulose trithis compound.

Table 1: Degree of Substitution and Solubility

PropertyCellulose Dithis compoundCellulose Trithis compound
Degree of Substitution (DS)2.2 - 2.72.8 - 3.0
Solubility
AcetoneSolubleInsoluble
Methylene ChlorideSwells/Partially SolubleSoluble
ChloroformInsolubleSoluble
Acetic AcidSolubleSoluble
WaterInsolubleInsoluble

Table 2: Physical and Mechanical Properties

PropertyCellulose Dithis compoundCellulose Trithis compound
Density (g/cm³)1.30 - 1.321.28 - 1.30
Refractive Index~1.47~1.47
Tensile Strength (MPa)35 - 7050 - 90
Elongation at Break (%)20 - 4015 - 30
Water Absorption (24h, %)2.5 - 4.51.0 - 2.0

Table 3: Thermal Properties

PropertyCellulose Dithis compoundCellulose Trithis compound
Melting Point (°C)230 - 260270 - 300
Glass Transition Temp. (°C)160 - 180180 - 200
Heat Deflection Temp. (°C)50 - 9560 - 110

Visualizing the Chemistry and Process

To better understand the chemical transformations and the overall production workflow, the following diagrams are provided in the DOT language for Graphviz.

Chemical Pathways

cellulose_acetylation cluster_cellulose Cellulose Structure cluster_reagents Reagents cluster_cta Cellulose Trithis compound (CTA) cluster_hydrolysis Hydrolysis cluster_cda Cellulose Dithis compound (CDA) cellulose [C₆H₇O₂(OH)₃]n cta [C₆H₇O₂(OCOCH₃)₃]n cellulose->cta Acetylation acetic_anhydride (CH₃CO)₂O acetic_anhydride->cta sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->cta cda [C₆H₇O₂(OH)(OCOCH₃)₂]n cta->cda Controlled Hydrolysis water H₂O water->cda acid_catalyst Acid Catalyst acid_catalyst->cda

Caption: Chemical pathway of cellulose acetylation and hydrolysis.

Experimental Workflow

experimental_workflow start Start: Cellulose activation Activation (Glacial Acetic Acid) start->activation acetylation Acetylation (Acetic Anhydride, H₂SO₄) activation->acetylation cta_formation Cellulose Trithis compound (CTA) Formation acetylation->cta_formation precipitation1 Precipitation (in Water) cta_formation->precipitation1 hydrolysis Hydrolysis ('Ripening') (Acetic Acid, Water, H₂SO₄) cta_formation->hydrolysis Optional Path washing1 Washing & Neutralization precipitation1->washing1 drying1 Drying washing1->drying1 cta_product Final Product: Cellulose Trithis compound drying1->cta_product cda_formation Cellulose Dithis compound (CDA) Formation hydrolysis->cda_formation precipitation2 Precipitation (in Water) cda_formation->precipitation2 washing2 Washing & Neutralization precipitation2->washing2 drying2 Drying washing2->drying2 cda_product Final Product: Cellulose Dithis compound drying2->cda_product

Caption: Experimental workflow for the synthesis of cellulose acetates.

Conclusion

The history of cellulose this compound is a compelling narrative of scientific discovery and industrial ingenuity. From its initial synthesis to its widespread application, the journey of this semi-synthetic polymer has been marked by critical breakthroughs that have had a lasting impact on materials science. For today's researchers, a thorough understanding of its historical context, synthesis methodologies, and physicochemical properties is essential for leveraging this versatile material in novel applications, from advanced drug delivery systems to sustainable materials development. The data and protocols presented in this guide offer a solid foundation for further research and innovation in the field of cellulose-based polymers.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Sodium Acetate Buffer Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetate buffer is a widely utilized buffer system in research, biotechnology, and pharmaceutical development. Comprised of a weak acid, acetic acid (CH₃COOH), and its conjugate base, sodium this compound (CH₃COONa), this buffer is effective in the pH range of 3.6 to 5.6.[1][2] Its efficacy is centered around the pKa of acetic acid, which is approximately 4.76 at 25°C.[1][3] This makes it particularly suitable for a variety of applications, including protein crystallization, nucleic acid precipitation and purification, and as a component in staining gels for protein electrophoresis.[2][3] The this compound buffer system is also favored for its biocompatibility, as this compound is a natural metabolite in many organisms.[1] Furthermore, it is a cost-effective, stable, and simple buffer to prepare.[3]

Chemical Principles

The buffering capacity of the sodium this compound buffer system is governed by the equilibrium between acetic acid and its conjugate base, the this compound ion. This equilibrium is described by the Henderson-Hasselbalch equation, which allows for the calculation of the required concentrations of the acidic and basic components to achieve a desired pH.

Henderson-Hasselbalch Equation:

pH = pKa + log₁₀ ( [A⁻] / [HA] )

Where:

  • pH is the desired hydrogen ion concentration of the buffer.

  • pKa of acetic acid is approximately 4.76 at 25°C.[1][3]

  • [A⁻] is the molar concentration of the this compound ion (from sodium this compound).

  • [HA] is the molar concentration of the undissociated acetic acid.

By adjusting the ratio of sodium this compound to acetic acid, the pH of the buffer can be precisely controlled within its effective range.[1]

Data Presentation

The following tables provide essential quantitative data for the preparation of a sodium this compound buffer solution.

Table 1: Properties of Sodium this compound Buffer Components

ComponentChemical FormulaMolecular Weight ( g/mol )pKa (at 25°C)Density (g/mL at 25°C)
Acetic Acid, GlacialCH₃COOH60.05[3][4]4.76[3][5]1.049[3]
Sodium this compound, AnhydrousCH₃COONa82.03[6][7][8]--
Sodium this compound, TrihydrateCH₃COONa · 3H₂O136.08[2][9][10][11]--

Table 2: Preparation of 1 L of 0.1 M Sodium this compound Buffer

Target pHVolume of 0.1 M Acetic Acid (mL)Volume of 0.1 M Sodium this compound (mL)
3.8880120
4.0810190
4.2710290
4.4590410
4.6450550
4.8330670
5.0220780
5.2140860
5.480920
5.640960

Note: The volumes can be scaled proportionally for different total volumes of buffer.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Glacial Acetic Acid (CH₃COOH)

    • Sodium this compound, Anhydrous (CH₃COONa) or Sodium this compound, Trihydrate (CH₃COONa · 3H₂O)

    • Deionized or distilled water

    • 1 M Hydrochloric Acid (HCl) for pH adjustment

    • 1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Equipment:

    • Beakers and graduated cylinders

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

    • Analytical balance

    • Volumetric flasks

Protocol 1: Preparation of 0.1 M Sodium this compound Buffer by Mixing Stock Solutions

This protocol describes the preparation of a sodium this compound buffer by preparing individual stock solutions of acetic acid and sodium this compound and then mixing them to achieve the desired pH.

1. Preparation of 0.1 M Acetic Acid Stock Solution (1 L): a. Add approximately 800 mL of deionized water to a 1 L beaker. b. Using a fume hood, carefully measure 5.72 mL of glacial acetic acid (density = 1.049 g/mL, MW = 60.05 g/mol ) and add it to the beaker. c. Stir the solution until the acetic acid is completely dissolved. d. Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

2. Preparation of 0.1 M Sodium this compound Stock Solution (1 L): a. Weigh 8.20 g of anhydrous sodium this compound (MW = 82.03 g/mol ) or 13.61 g of sodium this compound trihydrate (MW = 136.08 g/mol ). b. Add the sodium this compound to a beaker containing approximately 800 mL of deionized water. c. Stir the solution until the sodium this compound is completely dissolved. d. Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

3. Preparation of the Final Buffer Solution: a. Refer to Table 2 for the approximate volumes of 0.1 M acetic acid and 0.1 M sodium this compound required for your target pH. b. In a beaker, combine the specified volumes of the two stock solutions. c. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. d. Monitor the pH and, if necessary, adjust to the final desired pH by adding small amounts of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. e. Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume.

Protocol 2: Preparation of 0.1 M Sodium this compound Buffer by Titration

This protocol involves preparing a solution of one component (e.g., acetic acid) and adjusting the pH with a strong base (NaOH) to form the conjugate base in situ.

1. Preparation of 0.1 M Acetic Acid Solution: a. Prepare a 0.1 M acetic acid solution as described in Protocol 1, Step 1.

2. pH Adjustment: a. Place the beaker with the 0.1 M acetic acid solution on a magnetic stirrer. b. Immerse a calibrated pH electrode into the solution. c. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. d. Continue adding NaOH until the desired pH is reached. e. Be cautious not to overshoot the target pH. If this happens, you can add a small amount of 1 M HCl to lower it.

3. Final Volume Adjustment: a. Once the desired pH is stable, transfer the solution to a volumetric flask. b. Add deionized water to the final desired volume.

Visualizations

Buffer_Preparation_Workflow cluster_prep Preparation of Stock Solutions cluster_mix Mixing and pH Adjustment cluster_final Finalization prep_HA Prepare 0.1 M Acetic Acid (HA) mix Combine HA and A- (refer to table) prep_HA->mix prep_A Prepare 0.1 M Sodium this compound (A-) prep_A->mix measure_pH Measure pH mix->measure_pH adjust_pH Adjust pH with HCl or NaOH measure_pH->adjust_pH if needed final_vol Adjust to Final Volume measure_pH->final_vol pH is correct adjust_pH->measure_pH store Store Buffer final_vol->store

Caption: Workflow for preparing sodium this compound buffer by mixing stock solutions.

Buffering_Mechanism cluster_equilibrium Buffer Equilibrium cluster_add_acid Addition of Acid (H⁺) cluster_add_base Addition of Base (OH⁻) HA CH₃COOH A_minus CH₃COO⁻ HA->A_minus pKa ≈ 4.76 HA->A_minus Forms conjugate base A_minus->HA Forms weak acid H_plus H⁺ add_H Added H⁺ add_H->A_minus Reacts with conjugate base add_OH Added OH⁻ add_OH->HA Reacts with weak acid

Caption: Mechanism of action of a sodium this compound buffer system.

References

Protocol for DNA Precipitation with Sodium Acetate and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethanol (B145695) precipitation is a fundamental technique used in molecular biology to concentrate and purify deoxyribonucleic acid (DNA) from aqueous solutions.[1][2] This method is highly effective for removing impurities such as salts, dNTPs, and residual enzymes from DNA preparations.[3][4] The addition of a salt, typically sodium acetate, and ethanol forces the DNA to precipitate out of the solution, allowing for its collection by centrifugation.[1] This protocol provides a detailed methodology for the precipitation of DNA using sodium this compound and ethanol, suitable for a wide range of downstream applications.

The principle behind this method lies in altering the solubility of DNA.[1] The negatively charged phosphate (B84403) backbone of DNA is neutralized by the positive sodium ions (Na+) from sodium this compound.[1][5][6] This neutralization reduces the affinity of DNA for water molecules.[5] Ethanol is then added to the solution. As ethanol has a lower dielectric constant than water, it further reduces the solvation of the DNA molecules, causing them to aggregate and precipitate.[1]

Key Quantitative Parameters

A summary of the critical quantitative parameters for successful DNA precipitation is provided in the table below. These values represent standard conditions and may be optimized for specific applications.

ParameterStandard Value/RangeNotes
Sodium this compound (3M, pH 5.2) Volume 1/10th of the sample volumeFinal concentration should be approximately 0.3 M.[1][5]
Ethanol (95-100%) Volume 2 to 2.5 volumes of the sample (after adding sodium this compound)For RNA precipitation, 2.5-3 volumes may be used.[1][3]
Incubation Temperature -20°C or on iceLower temperatures can enhance precipitation, especially for dilute samples.[7]
Incubation Time 15 minutes to overnightLonger incubation times (e.g., overnight) are recommended for low concentration or small DNA fragments to maximize recovery.[3][8]
Centrifugation Speed >12,000 x gHigh-speed centrifugation is crucial for pelleting the precipitated DNA.[3]
Precipitation Centrifugation Time 15 to 30 minutesLonger times may be necessary for smaller amounts of DNA.[3][9]
Wash Solution 70% EthanolRemoves co-precipitated salts.[3][9]
Wash Centrifugation Time 5 to 15 minutesSufficient to re-pellet the DNA after washing.[3][9]
Carrier (Optional) 10-20 µg Glycogen or Linear Acrylamide (B121943)Recommended for precipitating low concentrations (<2 µg) of nucleic acids.[8][10][11][12]

Experimental Protocol

This protocol describes the standard procedure for precipitating DNA from an aqueous solution using sodium this compound and ethanol.

Materials:

  • DNA sample in an aqueous solution

  • 3 M Sodium this compound, pH 5.2[10]

  • Ice-cold 100% Ethanol[7]

  • 70% Ethanol (prepared with sterile, nuclease-free water)

  • Microcentrifuge tubes (1.5 ml or 2.0 ml)

  • Microcentrifuge capable of reaching >12,000 x g at 4°C[10]

  • Pipettes and sterile, nuclease-free pipette tips

  • Optional: Glycogen or linear acrylamide as a carrier for low concentration samples[8][10]

Procedure:

  • Sample Preparation:

    • Transfer your DNA sample to a sterile microcentrifuge tube.

    • Measure the volume of the DNA sample.

  • Addition of Sodium this compound:

    • Add 1/10th volume of 3 M sodium this compound (pH 5.2) to the DNA sample.[3][7] For example, add 10 µl of 3 M sodium this compound to a 100 µl DNA sample.

    • Vortex briefly to mix thoroughly.

  • Addition of Ethanol:

    • Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture.[3][7] Continuing the example, add 220-275 µl of ethanol to the 110 µl mixture.

    • Invert the tube several times to mix. A white precipitate of DNA may become visible.

  • Incubation:

    • Incubate the mixture at -20°C for at least 15-30 minutes to allow the DNA to precipitate.[3][10] For very dilute samples or small DNA fragments, incubation can be extended to overnight to improve recovery.[3][8]

  • Centrifugation:

    • Centrifuge the tube at >12,000 x g for 15-30 minutes at 4°C.[3]

    • A small white pellet of DNA should be visible at the bottom of the tube.

  • Washing the Pellet:

    • Carefully decant or pipette off the supernatant without disturbing the DNA pellet.

    • Add 500 µl of 70% ethanol to wash the pellet.[8] This step removes residual salts.

    • Centrifuge at >12,000 x g for 5-10 minutes at 4°C.[8][10]

  • Drying the Pellet:

    • Carefully remove the supernatant. It is important to remove as much of the ethanol as possible. A brief re-spin can help collect any remaining liquid for removal.[8]

    • Air-dry the pellet for 5-15 minutes at room temperature.[3] Avoid over-drying the pellet, as this can make it difficult to resuspend.[3]

  • Resuspension:

    • Resuspend the DNA pellet in a suitable volume of sterile, nuclease-free water or a buffer such as TE buffer.

    • Pipette up and down gently or vortex briefly to ensure the DNA is fully dissolved.

Experimental Workflow

The following diagram illustrates the key steps in the DNA precipitation protocol.

DNA_Precipitation_Workflow cluster_prep Preparation cluster_precip Precipitation & Collection cluster_wash Washing & Drying cluster_final Final Step start Start with DNA Sample add_naoac Add 1/10 vol 3M Sodium this compound (pH 5.2) start->add_naoac add_etoh Add 2-2.5 vol 100% Ethanol add_naoac->add_etoh incubate Incubate at -20°C add_etoh->incubate centrifuge1 Centrifuge (>12,000 x g) incubate->centrifuge1 pellet DNA Pellet Formed centrifuge1->pellet wash Wash with 70% Ethanol pellet->wash centrifuge2 Centrifuge (>12,000 x g) wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry resuspend Resuspend in Buffer/Water dry->resuspend end_node Purified DNA resuspend->end_node

Caption: Workflow for DNA precipitation using sodium this compound.

Signaling Pathway of DNA Precipitation

The following diagram illustrates the molecular interactions and principles underlying DNA precipitation.

DNA_Precipitation_Mechanism cluster_initial Initial State in Aqueous Solution cluster_salt Addition of Salt cluster_neutralization Charge Neutralization cluster_etoh Addition of Ethanol cluster_precipitation Precipitation DNA_soluble Soluble DNA (Negatively Charged Phosphate Backbone) DNA_neutral Neutralized DNA-Na+ Complex (Reduced Hydrophilicity) DNA_soluble->DNA_neutral interacts with NaOAc Sodium this compound (NaOAc) Na_ions Na+ ions NaOAc->Na_ions dissociates to Na_ions->DNA_neutral neutralizes charge DNA_precipitate Insoluble DNA Precipitate DNA_neutral->DNA_precipitate precipitates in Ethanol Ethanol Ethanol->DNA_precipitate reduces solvation

Caption: Mechanism of DNA precipitation by sodium this compound and ethanol.

References

Application Notes and Protocols for Metabolic Flux Analysis Using 13C-Labeled Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as 13C-labeled acetate, and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. This information is invaluable for understanding cellular physiology in health and disease, identifying metabolic bottlenecks, and discovering novel drug targets.[1] Sodium [1,2-¹³C₂]this compound is a particularly useful tracer for probing the activity of the tricarboxylic acid (TCA) cycle and fatty acid synthesis, as it provides unique isotopic labeling patterns that can resolve fluxes with high precision.[1]

These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA experiments using 13C-labeled this compound.

Principle of ¹³C-Metabolic Flux Analysis

The core principle of ¹³C-MFA is the introduction of a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A computational model of the cell's metabolic network is then used to simulate the expected MIDs for a given set of metabolic fluxes. By iteratively adjusting the flux values in the model to minimize the difference between the simulated and experimentally measured MIDs, the in vivo metabolic fluxes can be quantified.

Applications in Research and Drug Development

  • Target Identification and Validation: Identifying enzymes or pathways that are critical for disease progression and can be targeted for therapeutic intervention.

  • Mechanism of Action Studies: Elucidating how drugs modulate metabolic pathways to exert their therapeutic effects.

  • Cancer Metabolism Research: Understanding the altered metabolic pathways in cancer cells to develop targeted therapies.[2][3]

  • Immunometabolism: Investigating the metabolic reprogramming of immune cells during activation and differentiation.

  • Bioprocess Optimization: Enhancing the production of desired metabolites in microbial fermentation.

Data Presentation

The following tables summarize quantitative data from published studies that have utilized 13C-labeled this compound for metabolic flux analysis.

Table 1: Metabolic Fluxes in Yarrowia lipolytica During Growth and Lipid Production Phases on this compound.

Data is adapted from Liu, N., Qiao, K., & Stephanopoulos, G. (2016). Metabolic Engineering, 38, 86-97. The values represent the net flux normalized to the this compound uptake rate of 100.

ReactionControl Strain (Growth Phase)Control Strain (Lipid Production)Lipid Overproducing Strain (Growth Phase)Lipid Overproducing Strain (Lipid Production)
This compound Uptake100100100100
Glyoxylate Shunt45.2 ± 1.858.3 ± 2.342.1 ± 1.565.7 ± 2.8
TCA Cycle (Isocitrate -> α-KG)54.8 ± 2.141.7 ± 1.957.9 ± 2.234.3 ± 1.7
Gluconeogenesis (OAA -> PEP)15.3 ± 0.925.1 ± 1.212.8 ± 0.730.2 ± 1.5
Pentose Phosphate Pathway10.2 ± 0.618.5 ± 1.08.9 ± 0.522.4 ± 1.2
Fatty Acid Synthesis (Acetyl-CoA -> Palmitate)8.7 ± 0.515.4 ± 0.810.1 ± 0.628.9 ± 1.4
Biomass Synthesis20.1 ± 1.15.2 ± 0.318.5 ± 1.04.1 ± 0.2

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates in CD8+ T cells.

Data is adapted from Watson, A. R., et al. (2024). Science Advances, 10(22), eadj1431. The values represent the fractional abundance of each mass isotopologue.

MetaboliteIsotopologueEarly Effector T cells ([U-¹³C]glutamine)Late Effector T cells ([2-¹³C]this compound)
Citrate M+00.25 ± 0.030.45 ± 0.05
M+20.10 ± 0.010.35 ± 0.04
M+40.60 ± 0.060.15 ± 0.02
M+50.05 ± 0.010.05 ± 0.01
α-Ketoglutarate M+00.30 ± 0.040.50 ± 0.06
M+40.65 ± 0.070.10 ± 0.01
M+50.05 ± 0.010.40 ± 0.05
Malate M+00.35 ± 0.040.55 ± 0.06
M+20.05 ± 0.010.25 ± 0.03
M+40.60 ± 0.060.20 ± 0.02

Experimental Protocols

Protocol 1: Cell Culture and ¹³C-Acetate Labeling

This protocol details the steps for culturing cells and introducing the ¹³C-labeled this compound tracer to achieve isotopic steady state.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • Sodium [1,2-¹³C₂]this compound

  • Phosphate-buffered saline (PBS), pre-warmed

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the basal medium with a known concentration of [1,2-¹³C₂]this compound. The concentration should be optimized to ensure sufficient labeling without causing toxicity. For some experiments, an adaptation phase with unlabeled this compound may be beneficial.

  • Labeling: Aspirate the growth medium, wash the cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.

  • Incubation: Incubate the cells for a sufficient period to achieve both metabolic and isotopic steady state. This duration should be determined empirically but is often between 18-24 hours for mammalian cells.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for obtaining an accurate snapshot of the cellular metabolic state.

Materials:

  • Dry ice

  • Ice-cold PBS

  • Pre-chilled (-80°C) 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Quenching: Place the culture plate on dry ice to rapidly quench metabolism.

  • Washing: Immediately aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add cold (-80°C) 80% methanol to the plate.

  • Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

The final preparation steps depend on the chosen analytical platform (GC-MS or LC-MS).

For GC-MS Analysis: Derivatization

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Derivatization: Add a derivatization agent (e.g., 50 µL of MTBSTFA + 1% TBDMCS) to the dried extracts.

  • Incubation: Incubate the samples at 70°C for 1 hour to facilitate the derivatization of polar metabolites. The derivatized sample is then ready for injection into the GC-MS system.

For LC-MS Analysis: Reconstitution

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol or 50% acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.2 µm filter to remove any particulates. The sample is then ready for injection into the LC-MS system.

Visualizations

Acetate_Metabolism cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria 13C-Acetate 13C-Acetate 13C-Acetate_cyto 13C-Acetate_cyto 13C-Acetate->13C-Acetate_cyto 13C-Acetyl-CoA_cyto 13C-Acetyl-CoA_cyto Fatty_Acids Fatty_Acids 13C-Acetyl-CoA_cyto->Fatty_Acids FASN 13C-Acetate_cyto->13C-Acetyl-CoA_cyto ACSS2 13C-Acetyl-CoA_mito 13C-Acetyl-CoA_mito 13C-Acetate_cyto->13C-Acetyl-CoA_mito ACSS1 Citrate Citrate 13C-Acetyl-CoA_mito->Citrate CS Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate TCA Cycle Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA TCA Cycle Succinate Succinate Succinyl-CoA->Succinate TCA Cycle Fumarate Fumarate Succinate->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Oxalothis compound Oxalothis compound Malate->Oxalothis compound TCA Cycle Oxalothis compound->Citrate

Caption: Entry of 13C-Acetate into Central Carbon Metabolism.

MFA_Workflow Experimental_Design Experimental Design (Tracer Selection, Labeling Time) Cell_Culture Cell Culture & 13C-Acetate Labeling Experimental_Design->Cell_Culture Metabolite_Quenching Metabolite Quenching & Extraction Cell_Culture->Metabolite_Quenching Sample_Preparation Sample Preparation (Derivatization/Reconstitution) Metabolite_Quenching->Sample_Preparation MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS) Sample_Preparation->MS_Analysis Data_Processing Data Processing (Peak Integration, MID Calculation) MS_Analysis->Data_Processing Flux_Estimation Metabolic Flux Estimation (Computational Modeling) Data_Processing->Flux_Estimation Model_Validation Model Validation & Interpretation Flux_Estimation->Model_Validation

Caption: A generalized workflow for 13C-Metabolic Flux Analysis.

Data_Analysis_Logic Raw_MS_Data Raw Mass Spectrometry Data Peak_Picking Peak Picking & Integration Raw_MS_Data->Peak_Picking MID_Calculation Mass Isotopomer Distribution (MID) Calculation & Correction Peak_Picking->MID_Calculation Flux_Optimization Flux Optimization Algorithm (Minimize Residuals) MID_Calculation->Flux_Optimization Metabolic_Model Metabolic Network Model (Stoichiometry, Atom Transitions) Metabolic_Model->Flux_Optimization Estimated_Fluxes Estimated Metabolic Fluxes with Confidence Intervals Flux_Optimization->Estimated_Fluxes Goodness_of_Fit Goodness-of-Fit Analysis Flux_Optimization->Goodness_of_Fit Estimated_Fluxes->Goodness_of_Fit Biological_Interpretation Biological Interpretation Goodness_of_Fit->Biological_Interpretation

Caption: Logical flow of data analysis in 13C-MFA.

References

Application of Polyvinyl Acetate in Biomedical Engineering: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl acetate (PVAc), a biocompatible and biodegradable synthetic polymer, has garnered significant attention in the field of biomedical engineering. Its versatility, coupled with favorable biological properties, makes it a promising material for a range of applications, including controlled drug delivery, tissue engineering scaffolds, and advanced wound dressings. This document provides detailed application notes and experimental protocols for the use of PVAc in these key biomedical areas.

Drug Delivery Systems

PVAc is an excellent candidate for creating drug delivery systems due to its ability to form stable matrices that can encapsulate and provide sustained release of therapeutic agents.[1] Its degradation products are non-toxic, ensuring safety for in vivo applications.[2] PVAc-based nanoparticles and hydrogels are being extensively explored for targeted and controlled drug release.[1][3]

Quantitative Data: Drug Release from PVAc-Based Systems

The following table summarizes the release kinetics of various drugs from PVAc-based formulations.

DrugFormulation TypeRelease MediumTimeCumulative Release (%)Reference
DoxorubicinPVAc-based hydrogel microparticlesPhosphate Buffer (pH 7.4)24 h~12.3[4]
DoxorubicinPVAc-based hydrogel microparticlesThis compound Buffer (pH 4.0)6 h> 40[4]
IbuprofenPVAc coated granules (15g polymer/300g batch)Not Specified4.2 h (t50), 7.5 h (t90)50, 90[5]
Ascorbic AcidPVAc coated granules (45g polymer/500g batch)Not Specified1.0 h (t50), 4.55 h (t90)50, 90[5]
AcetaminophenPVAc film (14.0 mg/mL)Not Specified144 h106.7 ± 9.4[6]
Experimental Protocol: Synthesis of Doxorubicin-Loaded PVAc Nanoparticles via Emulsion Polymerization

This protocol describes the synthesis of doxorubicin-loaded PVAc nanoparticles using an oil-in-water (O/W) emulsion polymerization method.

Materials:

  • Vinyl this compound (VAc) monomer

  • Polyvinyl alcohol (PVA) as a stabilizer[7]

  • Ammonium (B1175870) persulfate (APS) as an initiator[7]

  • Doxorubicin hydrochloride (DOX)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Preparation of Aqueous Phase: Dissolve a specified amount of PVA in DI water with gentle heating and stirring to create the aqueous phase.

  • Drug Loading: Add the desired amount of Doxorubicin hydrochloride to the aqueous PVA solution and stir until fully dissolved.

  • Emulsification: Add the vinyl this compound monomer to the aqueous phase while stirring vigorously to form a stable oil-in-water emulsion.

  • Initiation of Polymerization: Purge the emulsion with nitrogen gas for 30 minutes to remove oxygen. Heat the emulsion to a reaction temperature of 50-75°C.[7]

  • Add the ammonium persulfate initiator to the emulsion to initiate the polymerization of vinyl this compound.[7]

  • Polymerization Reaction: Allow the reaction to proceed for a specified time (e.g., 10 hours) under a nitrogen atmosphere with continuous stirring.[7]

  • Purification: Cool the resulting nanoparticle suspension to room temperature. Purify the nanoparticles by centrifugation to remove unreacted monomers, excess PVA, and unloaded drug. Resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps three times.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for storage and characterization.

Workflow for Nanoparticle Synthesis and Drug Loading:

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification cluster_final Final Product A Dissolve PVA in DI Water B Add Doxorubicin to PVA Solution A->B C Add Vinyl this compound (Emulsification) B->C D Purge with Nitrogen C->D E Heat to 50-75°C D->E F Add APS Initiator E->F G Polymerization (10h) F->G H Centrifugation G->H I Resuspend in DI Water H->I J Repeat 3x I->J K Lyophilization J->K L DOX-Loaded PVAc Nanoparticles K->L

Workflow for Doxorubicin-Loaded PVAc Nanoparticle Synthesis.

Tissue Engineering Scaffolds

PVAc and its derivative, polyvinyl alcohol (PVA), are widely used to fabricate porous scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and tissue regeneration.[8][9] Electrospinning is a common technique used to produce nanofibrous PVAc scaffolds.[9]

Quantitative Data: Mechanical Properties of PVAc-Based Scaffolds

The mechanical properties of tissue engineering scaffolds are critical for their intended application. The following table presents a comparison of the mechanical properties of different PVAc-based scaffolds.

Scaffold CompositionFabrication MethodTensile Strength (MPa)Elongation at Break (%)Elastic Modulus (MPa)Reference
PCL/PVA/CollagenElectrospinningNot specifiedNot specifiedNot specified[7]
PVA/GelatinElectrospinningNot specifiedNot specifiedNot specified[10]
PCL and ChloroformElectrospinning1.11 ± 0.32Not specified9.86[11]
PCLElectrospinning1-2.38Not specified8.5-31[11]
Experimental Protocol: Fabrication of Electrospun PVAc Nanofibrous Scaffolds

This protocol details the fabrication of PVAc nanofibrous scaffolds using an electrospinning technique.

Materials:

  • Polyvinyl this compound (PVAc)

  • Solvent (e.g., a mixture of acetone (B3395972) and dimethylformamide (DMF))

  • Syringe with a metallic needle

  • High-voltage power supply

  • Grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil)

Procedure:

  • Solution Preparation: Dissolve PVAc in the chosen solvent system to achieve the desired concentration (e.g., 10-15% w/v). Stir the solution at room temperature until the PVAc is completely dissolved.

  • Electrospinning Setup: Load the polymer solution into the syringe and mount it on a syringe pump.

  • Position the needle at a fixed distance (e.g., 10-20 cm) from the grounded collector.[12]

  • Connect the positive electrode of the high-voltage power supply to the metallic needle and the ground electrode to the collector.

  • Electrospinning Process: Set the syringe pump to a constant flow rate (e.g., 0.5-1 mL/hour).[12]

  • Apply a high voltage (e.g., 10-25 kV) to the needle.[12] A Taylor cone will form at the tip of the needle, and a polymer jet will be ejected towards the collector.

  • The solvent evaporates during the travel of the jet, resulting in the deposition of solid nanofibers on the collector.

  • Continue the process until a scaffold of the desired thickness is obtained.

  • Post-processing: Carefully detach the nanofibrous mat from the collector. Dry the scaffold under vacuum to remove any residual solvent.

Workflow for Electrospinning of PVAc Scaffolds:

G A Dissolve PVAc in Solvent B Load Solution into Syringe A->B C Set up Electrospinning Apparatus B->C D Apply High Voltage (10-25 kV) C->D E Initiate Polymer Flow (0.5-1 mL/hr) D->E F Collect Nanofibers on Grounded Collector E->F G Dry Scaffold under Vacuum F->G H PVAc Nanofibrous Scaffold G->H

Workflow for the Fabrication of Electrospun PVAc Scaffolds.
Experimental Protocol: Porosity Measurement using Liquid Displacement Method

This protocol describes how to determine the porosity of a fabricated scaffold.

Materials:

  • Scaffold of known weight (W)

  • A liquid that does not dissolve or swell the scaffold (e.g., ethanol (B145695) or hexane)[9][13]

  • Graduated cylinder

  • Beaker

Procedure:

  • Fill a graduated cylinder with a known initial volume of the displacement liquid (V1).

  • Immerse the scaffold of known weight into the liquid in the graduated cylinder.

  • Place the cylinder in a vacuum desiccator to ensure the liquid infiltrates all the pores of the scaffold.

  • Record the new volume of the liquid with the immersed scaffold (V2).

  • Remove the scaffold from the cylinder and record the remaining volume of the liquid (V3).

  • The volume of the scaffold is V_scaffold = V2 - V3.

  • The porosity (%) is calculated using the formula: Porosity (%) = (V1 - V3) / (V2 - V3) * 100.

Wound Healing

PVAc-based hydrogels and films have shown great promise in wound healing applications.[14][15] They can provide a moist environment, absorb wound exudate, and deliver bioactive agents to promote tissue regeneration.[14][15]

Quantitative Data: Cell Viability on PVAc-Based Materials

The biocompatibility of a material is a critical factor for its use in biomedical applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.

Cell LineMaterialIncubation TimeCell Viability (%)Reference
Human FibroblastsExtract (1 µg/ml)24 h110.33[16]
Human FibroblastsExtract (10 µg/ml)24 h113.68[16]
Human FibroblastsExtract (100 µg/ml)24 h103.25[16]
L-929 FibroblastsControl (Normal Saline)24 h99.31[17]
Experimental Protocol: In Vivo Wound Healing Study in a Rat Model

This protocol outlines a typical in vivo study to evaluate the wound healing efficacy of a PVAc-based dressing.

Animals:

  • Wistar rats (male, 8-10 weeks old)

Procedure:

  • Anesthesia and Wound Creation: Anesthetize the rats. Shave the dorsal area and create a full-thickness excisional wound of a specific diameter (e.g., 10 mm) using a sterile biopsy punch.[18]

  • Grouping and Treatment: Divide the animals into groups:

    • Control group (no treatment or standard gauze dressing)

    • Test group (PVAc-based dressing)

  • Dressing Application: Apply the respective dressings to the wounds.

  • Wound Closure Analysis: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14).[19] Measure the wound area using image analysis software. Calculate the percentage of wound closure.

  • Histological Analysis: At the end of the study period (e.g., day 14), euthanize the animals and excise the wound tissue.

  • Fix the tissue in 10% formalin, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.[20]

Signaling Pathway in Wound Healing:

G cluster_injury Injury cluster_inflammation Inflammation Phase cluster_proliferation Proliferation Phase cluster_remodeling Remodeling Phase Injury Tissue Injury Platelets Platelet Aggregation Injury->Platelets Inflammation Inflammation Neutrophils Neutrophil Infiltration Inflammation->Neutrophils Platelets->Inflammation Macrophages Macrophage Recruitment Neutrophils->Macrophages Proliferation Proliferation Macrophages->Proliferation TGFb TGF-β Macrophages->TGFb VEGF VEGF Macrophages->VEGF Fibroblasts Fibroblast Proliferation Proliferation->Fibroblasts Angiogenesis Angiogenesis Proliferation->Angiogenesis ReEpithelialization Re-epithelialization Proliferation->ReEpithelialization Collagen Collagen Deposition Fibroblasts->Collagen Remodeling Remodeling Collagen->Remodeling Integrins Integrins ReEpithelialization->Integrins CollagenRemodeling Collagen Remodeling Remodeling->CollagenRemodeling Scar Scar Formation CollagenRemodeling->Scar TGFb->Fibroblasts VEGF->Angiogenesis

General Signaling Pathways Involved in Wound Healing.

Biocompatibility Assessment

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a method to assess the cytotoxicity of PVAc-based materials.

Materials:

  • PVAc material (e.g., film or scaffold)

  • Fibroblast cell line (e.g., L929 or NIH-3T3)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., SDS in HCl)[19][21]

  • 96-well plates

Procedure:

  • Material Preparation: Sterilize the PVAc material (e.g., by UV irradiation or ethanol treatment).

  • Cell Seeding: Seed fibroblast cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[22]

  • Material Exposure (Indirect Contact): Prepare extracts of the PVAc material by incubating it in a cell culture medium for 24 hours. Add serial dilutions of the extract to the cells.

  • Material Exposure (Direct Contact): Place small, sterilized pieces of the PVAc material directly onto the cell layer in the wells.

  • Incubation: Incubate the cells with the material or its extract for 24, 48, or 72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[21]

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[22]

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to control cells (cells cultured without the material).

Workflow for MTT Assay:

G A Seed Fibroblasts in 96-well Plate B Incubate for 24h A->B C Expose Cells to PVAc Material/Extract B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

References

Application Notes and Protocols for Acetate Quantification in Plasma by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantification of acetate in plasma samples using gas chromatography (GC). This method is crucial for studies involving metabolism, gut microbiome research, and the development of therapeutics that may influence this compound levels. The protocols outlined below are synthesized from established methodologies to ensure robustness and reliability.

Introduction

This compound, a short-chain fatty acid (SCFA), is a key metabolite derived from both endogenous processes and gut microbial fermentation of dietary fibers.[1] Its concentration in plasma is a valuable biomarker for various physiological and pathological states. Gas chromatography offers a sensitive and specific method for this compound quantification. The following sections detail the necessary steps, from sample collection to data analysis, for accurate measurement of plasma this compound.

Experimental Protocols

A critical aspect of accurately measuring plasma this compound is meticulous sample handling to prevent contamination and artifactual changes in this compound concentration.[2] Storage of whole blood at room temperature can lead to an increase in this compound levels, and freezing plasma at -20°C has also been shown to significantly elevate concentrations.[2] Therefore, immediate processing of samples is highly recommended.

Materials and Reagents
  • Blood Collection: Vacutainer tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Reagents for Protein Precipitation: Perchloric acid (HClO4), Potassium hydroxide (B78521) (KOH).

  • Internal Standard: Propionic acid.

  • Derivatization Reagents (Optional): Acetic anhydride (B1165640), Pyridine, 2,4-difluoroaniline (B146603) (DFA), 1,3-dicyclohexylcarbodiimide (DCC).

  • Solvents: Ethyl this compound, Methanol (GC grade), Dichloromethane (DCM, GC grade).

  • Gases for GC: Helium (carrier gas), Hydrogen (FID), Air (FID), Nitrogen.

Sample Preparation

Proper sample preparation is paramount for accurate and reproducible results. The primary steps involve protein precipitation and, optionally, derivatization to improve chromatographic performance.

1. Plasma Separation:

  • Collect whole blood in anticoagulant-containing tubes.

  • Centrifuge the blood sample at a specified speed and temperature (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Carefully aspirate the plasma supernatant for immediate processing or proper storage.

2. Protein Precipitation:

  • To a 0.5 mL aliquot of plasma, add an internal standard such as propionic acid.[3]

  • Precipitate proteins by adding an equal volume of cold perchloric acid.

  • Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Neutralize the supernatant by adding potassium hydroxide (KOH) to precipitate potassium perchlorate.[3]

  • Centrifuge again and collect the supernatant for GC analysis.

3. Derivatization (Optional but Recommended for Improved Volatility and Peak Shape):

  • This compound Esterification: For hydroxyl-containing analytes, derivatization can be performed using acetic anhydride and pyridine.[4]

    • Transfer the sample to a GC vial and ensure it is dry.

    • Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine.[4]

    • Cap the vial tightly and heat at 70°C for approximately 20 minutes.[4]

    • Allow the sample to cool to room temperature before injection into the GC.[4]

  • DFA Derivatization: For enhanced sensitivity with mass spectrometry detection.

    • This method involves derivatization with 2,4-difluoroaniline (DFA) and extraction in ethyl this compound.[5] The process can be optimized by adjusting the amounts of DFA, the coupling agent 1,3-dicyclohexylcarbodiimide, ethyl this compound, and sodium bicarbonate.[5]

Gas Chromatography (GC) Analysis

The prepared sample is then injected into the gas chromatograph for separation and detection.

Instrumentation:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) is commonly used.[3][6] A mass spectrometer (MS) can also be used for higher specificity and sensitivity.[5]

  • Column: A highly polar column is recommended for the separation of volatile fatty acids.[3] For example, a column with 10% SP 1200 and 1% H3PO4 on chromosorb W has been successfully used.[7]

  • Injector: A split/splitless injector is typically used.

GC Conditions: The following table summarizes typical GC conditions for this compound analysis.

ParameterCondition
Column Highly polar capillary column (e.g., DB-FFAP, HP-INNOWax)
Carrier Gas Helium
Injector Temperature 200 - 250 °C
Oven Program Isothermal or temperature gradient (e.g., initial temp 100°C, ramp to 180°C)
Detector Flame Ionization Detector (FID)
Detector Temperature 250 - 300 °C

Data Presentation

The performance of the GC method should be thoroughly validated. Key validation parameters are summarized in the tables below, based on data from various published methods.

Method Validation Parameters
ParameterReported ValueReference
Linearity Range 0.01 to 10 mmol/L[3]
up to 0.5 mmol/L[1]
Detection Limit 0.005 mmol/L[1]
Coefficient of Variation (CV) < 4% at low concentrations[3]
Within-day: 3.60%[1]
Day-to-day: 4.5% (at 0.1 mmol/L)[1]
Recovery Complete[3]
Plasma this compound Concentrations in Healthy Humans
PopulationThis compound Concentration Range (mmol/L)Reference
10 healthy humans0.04 to 0.07[3]
27 normal subjects (venous plasma)Mean: 0.051 ± 0.005[2]

Visualizations

Experimental Workflow for Plasma this compound Quantification

G Experimental Workflow for Plasma this compound Quantification cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Collection Whole Blood Collection (Anticoagulant Tube) Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Centrifuge Protein_Precipitation Protein Precipitation (e.g., Perchloric Acid) Plasma_Separation->Protein_Precipitation Add Internal Std & Precipitating Agent Derivatization Derivatization (Optional) Protein_Precipitation->Derivatization Transfer Supernatant GC_Analysis Gas Chromatography (GC-FID/MS) Protein_Precipitation->GC_Analysis Direct Injection Derivatization->GC_Analysis Inject Sample Data_Quantification Data Quantification and Analysis GC_Analysis->Data_Quantification Chromatogram

Caption: Workflow from blood collection to data analysis.

Signaling Pathway Placeholder

As this document focuses on an analytical method, a signaling pathway is not directly applicable. However, the DOT language can be used to illustrate other logical relationships, such as the decision-making process for sample preparation.

G Sample Preparation Decision Tree Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Decision Derivatization Needed? Supernatant->Decision Derivatize Perform Derivatization Decision->Derivatize Yes Analyze GC Analysis Decision->Analyze No Derivatize->Analyze

Caption: Decision tree for sample preparation.

References

Application Note: Quantitative Analysis of Short-Chain Fatty Acids, Including Acetate, by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1] The most abundant SCFAs in the human gut are acetate (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4), which serve as crucial signaling molecules and energy sources for the host.[1] These molecules are implicated in a wide range of physiological processes, including the regulation of inflammation, glucose and lipid metabolism, and gut-brain axis signaling.[2] Consequently, the accurate and sensitive quantification of SCFAs in various biological matrices is essential for understanding their role in health and disease, and for the development of novel therapeutics. This application note details a robust and sensitive method for the analysis of SCFAs, with a particular focus on this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Challenges in SCFA Analysis

The analysis of SCFAs by LC-MS/MS presents several challenges due to their inherent physicochemical properties. These include high polarity, low molecular weight, and poor retention on conventional reversed-phase chromatography columns.[3][4] To overcome these limitations, chemical derivatization is often employed to increase their hydrophobicity and improve chromatographic separation and ionization efficiency.[3][4] Common derivatization reagents include 3-nitrophenylhydrazine (B1228671) (3-NPH).[5] Alternatively, methods for the direct analysis of underivatized SCFAs have also been developed, offering simpler sample preparation.[6][7]

LC-MS/MS as the Gold Standard

LC-MS/MS has emerged as the preferred analytical technique for SCFA quantification due to its high sensitivity, selectivity, and throughput.[3][4] Compared to other methods like gas chromatography (GC), LC-MS/MS offers faster analysis times and less extensive sample preparation.[3][4] The use of stable isotope-labeled internal standards further enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.[6][8]

Quantitative Data Summary

The following tables summarize typical quantitative data for the LC-MS/MS analysis of short-chain fatty acids in various biological matrices. These values are compiled from multiple studies and are intended to provide a general reference. Actual concentrations can vary significantly depending on the specific biological sample, diet, and host genetics.

Table 1: Limits of Detection (LOD) for SCFAs by LC-MS/MS

AnalyteLimit of Detection (mM)Reference
This compound0.003[6][7]
Propionate0.001[6][7]
Butyrate0.001[6][7]
Isobutyrate0.001[6][7]
Valerate0.001[6][7]
Isovalerate0.001[6][7]

Table 2: Concentration Ranges of SCFAs in Human Biological Samples

AnalyteFeces (µmol/g)Serum/Plasma (µM)Reference
This compound30 - 10050 - 200[9]
Propionate10 - 405 - 20[9]
Butyrate10 - 305 - 20[9]

Signaling Pathways and Experimental Workflow

The biological effects of SCFAs are mediated through various signaling pathways. A simplified representation of these pathways and a typical experimental workflow for SCFA analysis are depicted below.

SCFA_Signaling_Pathways cluster_gut Gut Lumen cluster_host Host Cell Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota SCFAs (this compound, Propionate, Butyrate) SCFAs (this compound, Propionate, Butyrate) Gut Microbiota->SCFAs (this compound, Propionate, Butyrate) GPCRs (GPR41, GPR43) GPCRs (GPR41, GPR43) SCFAs (this compound, Propionate, Butyrate)->GPCRs (GPR41, GPR43) HDACs HDACs SCFAs (this compound, Propionate, Butyrate)->HDACs Inhibition Signaling Cascades Signaling Cascades GPCRs (GPR41, GPR43)->Signaling Cascades Gene Expression Gene Expression HDACs->Gene Expression Modulation Signaling Cascades->Gene Expression Physiological Effects Physiological Effects Gene Expression->Physiological Effects LC_MS_MS_Workflow Sample_Collection Biological Sample Collection (e.g., Feces, Plasma) Sample_Preparation Sample Preparation (Homogenization, Centrifugation) Sample_Collection->Sample_Preparation Derivatization Derivatization (e.g., with 3-NPH) Sample_Preparation->Derivatization LC_Separation LC Separation (Reversed-Phase Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification using Internal Standards) MS_Detection->Data_Analysis Results Results (SCFA Concentrations) Data_Analysis->Results

References

Application Notes and Protocols for the Experimental Use of Acetate in Cancer Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research has highlighted the significant role of acetate as a metabolic substrate for cancer cells, particularly under conditions of metabolic stress such as hypoxia and nutrient limitation.[1][2][3] Unlike normal cells, many cancer types exhibit a metabolic plasticity that allows them to utilize this compound as an alternative carbon source for biosynthesis and energy production. This metabolic adaptation is largely mediated by the enzyme Acetyl-CoA Synthetase 2 (ACSS2), which converts this compound into acetyl-CoA.[2][4] Acetyl-CoA is a central metabolite that fuels the Krebs cycle, fatty acid synthesis, and provides the acetyl group for histone acetylation, thereby influencing gene expression.[3][5][6]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on cancer cells in vitro. The information is intended to guide researchers in designing and executing experiments to investigate this compound metabolism, its impact on cell viability, and its role in epigenetic regulation and cell signaling.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The following tables summarize quantitative data on the effects of this compound on various cancer cell lines. These tables are designed for easy comparison of cellular responses to this compound treatment.

Table 1: Effect of this compound on Cancer Cell Viability and Proliferation

Cell LineCancer TypeAssayThis compound Concentration (mM)Incubation Time (hours)Observed EffectReference
HT29Colon CancerSRB1024Significant reduction in viability[7][8]
HCT116Colon CancerSRB1024Significant reduction in viability[7][8]
HT29Colon CancerBrdU1024Significant reduction in proliferation[7][8]
HCT116Colon CancerBrdU1024Significant reduction in proliferation[7][8]
HCT-15Colorectal CarcinomaMTT70 (IC50)4850% inhibition of cell viability[9]
RKOColorectal CarcinomaMTT110 (IC50)4850% inhibition of cell viability[9]
HCT-15Colorectal CarcinomaSRB7048~30% reduction in proliferation[9]
RKOColorectal CarcinomaSRB11048~65% reduction in proliferation[9]
HCT-15Colorectal CarcinomaBrdU7048~17% reduction in proliferation[9]
HCT-15Colorectal CarcinomaBrdU14048~75% reduction in proliferation[9]
COLO 205Colon CancerCell Counting54-6 days~50% increase in cell density[10]
HCT 116Colon CancerCell Counting54-6 daysNo significant effect on cell growth[10]

Table 2: Effect of this compound on Gene Expression and Protein Levels

Cell LineConditionGene/ProteinThis compound Concentration (mM)Incubation Time (hours)Fold Change/ObservationReference
BT474Hypoxia (0.1% O2)ACSS2 mRNANot SpecifiedNot SpecifiedUpregulated[11]
DU145Hypoxia (0.1% O2)ACSS2 mRNANot SpecifiedNot SpecifiedUpregulated[11]
BT474Hypoxia (0.1% O2)ACSS2 ProteinNot SpecifiedNot SpecifiedUpregulated[11]
DU145Hypoxia (0.1% O2)ACSS2 ProteinNot SpecifiedNot SpecifiedUpregulated[11]
HT29HypoxiaACSS2 mRNA10Not SpecifiedIncreased expression[12]
HCT116HypoxiaACSS2 mRNA10Not SpecifiedIncreased expression[12]

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell LineThis compound Concentration (mM)Incubation Time (hours)Observed Effect on ROS LevelsReference
HT291024Significant increase[7]
HCT1161024Significant increase[7]
HT29124No significant change[7]
HCT116124No significant change[7]

Signaling Pathways and Experimental Workflows

This compound Metabolism and its Downstream Effects

This compound, upon entering the cancer cell, is converted to acetyl-CoA by ACSS2. This acetyl-CoA can then enter several key metabolic and signaling pathways. The diagram below illustrates the central role of this compound in cancer cell metabolism.

This compound Metabolism in Cancer Cells This compound This compound ACSS2 ACSS2 This compound->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation ATP ATP Krebs_Cycle->ATP Lipids Lipids for Membranes Fatty_Acid_Synthesis->Lipids Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression

Fig. 1: Central role of this compound in cancer cell metabolism.
Experimental Workflow for Studying this compound Effects

A typical workflow to investigate the effects of this compound on cancer cells involves several stages, from initial cell culture and treatment to various downstream analyses.

Workflow for this compound Supplementation Experiments start Start: Cancer Cell Culture prep Prepare Sodium this compound Stock Solution & Adjust pH start->prep treat Treat Cells with this compound (e.g., 1-10 mM) prep->treat viability Cell Viability/Proliferation Assays (SRB, BrdU) treat->viability ros ROS Production Assay (DCFDA) treat->ros metabolism Metabolic Analysis (13C-Acetate Tracing) treat->metabolism western Western Blot (Histone Acetylation, Signaling Proteins) treat->western end End: Data Analysis & Interpretation viability->end ros->end metabolism->end western->end

Fig. 2: General workflow for this compound experiments.

Experimental Protocols

Protocol 1: Preparation of Sodium this compound Supplemented Media

Objective: To prepare sterile, pH-adjusted cell culture media containing a desired concentration of sodium this compound.

Materials:

  • High-purity sodium this compound (anhydrous or trihydrate)

  • Sterile cell culture medium

  • Sterile deionized water

  • pH meter

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a stock solution: Dissolve a calculated amount of sodium this compound in sterile deionized water to create a concentrated stock solution (e.g., 1 M).[13]

  • Dilute to working concentration: Add the appropriate volume of the sodium this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).[13]

  • Adjust pH: Measure the pH of the this compound-supplemented medium. If necessary, adjust the pH to the normal physiological range for your cell line (typically 7.2-7.4) using sterile HCl or NaOH.[13] Using a HEPES-buffered medium can help maintain pH stability.[13]

  • Sterile filter: Filter the final this compound-supplemented medium through a 0.22 µm sterile filter to ensure sterility.[13]

  • Storage: Store the prepared medium at 4°C.

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

Objective: To determine the effect of this compound on cancer cell viability by measuring total cellular protein content.

Materials:

  • 96-well plates

  • This compound-supplemented and control media

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1][14]

  • Treatment: Replace the medium with control or this compound-supplemented media and incubate for the desired duration (e.g., 24, 48, or 72 hours).[15]

  • Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1]

  • Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove unbound dye. Air dry the plates.[1]

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates completely.[1]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[15]

Protocol 3: Cell Proliferation Assessment using BrdU Assay

Objective: To measure the rate of new DNA synthesis as an indicator of cell proliferation in this compound-treated cancer cells.

Materials:

  • 96-well plates

  • This compound-supplemented and control media

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the SRB protocol.[16]

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-24 hours, depending on the cell line's proliferation rate.[2][17]

  • Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[16]

  • Antibody Incubation: Wash the wells and add anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Following washes, add HRP-conjugated secondary antibody and incubate for 1 hour.[16]

  • Detection: Add TMB substrate and incubate until color develops. Add stop solution to terminate the reaction.[16]

  • Absorbance Measurement: Read the absorbance at 450 nm.[7]

Protocol 4: Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay

Objective: To quantify intracellular ROS levels in cancer cells following this compound treatment.

Materials:

  • 96-well black, clear-bottom plates

  • This compound-supplemented and control media

  • 2',7'-dichlorodihydrofluorescein dithis compound (DCFDA or H2DCFDA)

  • Assay buffer (e.g., PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach.[18]

  • Treatment: Treat cells with this compound for the desired duration.

  • DCFDA Loading: Remove the treatment media, wash the cells with assay buffer, and then add DCFDA solution (typically 10-20 µM in assay buffer). Incubate for 30-45 minutes at 37°C in the dark.[6][19]

  • Washing: Remove the DCFDA solution and wash the cells with assay buffer.[6]

  • Fluorescence Measurement: Add assay buffer to each well and immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19]

Protocol 5: 13C-Acetate Isotope Tracing for Metabolic Flux Analysis

Objective: To trace the metabolic fate of this compound-derived carbon into downstream metabolites like fatty acids and Krebs cycle intermediates.

Materials:

  • [1,2-13C2]Sodium this compound

  • This compound-free cell culture medium

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Media Preparation: Prepare cell culture medium supplemented with a known concentration of [1,2-13C2]sodium this compound.

  • Cell Labeling: Culture cancer cells in the 13C-labeled medium for a duration sufficient to reach isotopic steady state (often 18-24 hours for mammalian cells).

  • Metabolite Extraction: Rapidly quench metabolism by washing cells with ice-cold saline. Extract metabolites using a cold solvent (e.g., 80% methanol).

  • Sample Preparation for GC-MS (Fatty Acids):

    • Saponify the lipid extract to release fatty acids.

    • Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs).

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distribution of the fatty acids and other metabolites.

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C and use metabolic flux analysis software to calculate the relative contribution of this compound to different metabolic pathways.[20]

Protocol 6: Analysis of Histone Acetylation by Western Blot

Objective: To determine the effect of this compound on the acetylation status of histones H3 and H4.

Materials:

  • This compound-supplemented and control media

  • Histone extraction buffer

  • SDS-PAGE gels (15%)

  • PVDF membrane

  • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, harvest the cells and perform histone extraction using an acid extraction protocol.[21][22]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel and transfer the proteins to a PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.[23]

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.[23]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[23]

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone H3 signal to determine the relative change in acetylation.[23]

Conclusion

The study of this compound metabolism in cancer cells offers a promising avenue for understanding tumor biology and developing novel therapeutic strategies. The protocols and data presented in these application notes provide a framework for researchers to investigate the multifaceted roles of this compound in cancer cell proliferation, metabolic reprogramming, and epigenetic regulation. Careful experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to the growing body of knowledge in this exciting field.

References

Techniques for measuring acetate concentration in fermentation broth.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

The accurate determination of acetate concentration in fermentation broth is critical for monitoring the metabolic state of microorganisms, optimizing process parameters, and ensuring product quality in various biotechnological and pharmaceutical applications. This document provides a detailed overview and comparison of common analytical techniques for this compound quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays. Detailed experimental protocols and performance characteristics are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a key metabolite in many microbial fermentation processes. It can be a primary product, a byproduct, or an intermediate in various metabolic pathways. High concentrations of this compound can be inhibitory to cell growth and product formation, making its monitoring essential for process control and optimization. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the availability of instrumentation.

Comparative Overview of Techniques

The following table summarizes the key quantitative performance characteristics of the most common methods for this compound determination in fermentation broth. This allows for a direct comparison to aid in method selection.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Enzymatic Assay
Principle Separation based on polarity and detection by UV or Refractive Index.Separation of volatile compounds and detection by Flame Ionization Detector (FID).Enzyme-catalyzed reaction leading to a detectable colorimetric or fluorometric signal.
Linearity Range 0.025 - 7.5 mg/mL[1], 0.4 - 25 µg/mL[2]Wide linear range, e.g., for fatty acids r² > 0.999[3]Colorimetric: 0.20 - 20 mM; Fluorometric: 0.13 - 2 mM[4][5]
Accuracy (Recovery) 97.99–103.46%[6]100 to 113% for ABE fermentation products[7]N/A (Typically high, kit dependent)
Precision (RSD) < 4.90%[6]Repeatability: 0.89% - 2.34%; Reproducibility: 1.46% - 3.72%[8]CV values ranging from 0.6 to 2.8%[9]
Limit of Detection (LOD) 8.2 ppm[1]< 10 mg/L (for most ABE products except acetic acid)[7][10]Colorimetric: < 20 µM; Fluorometric: 0.13 mM[4][5]
Limit of Quantitation (LOQ) 24.9 ppm[1]18 mg/L for acetic acid[7]N/A (Typically within the lower end of the linear range)
Sample Throughput Moderate (typically 10-30 min per sample)[11]Moderate to High (typically < 10 min per sample with optimized methods)[7][10]High (suitable for 96-well plate format)[4]
Advantages Robust, reproducible, can analyze multiple organic acids simultaneously.High sensitivity and selectivity for volatile compounds.High specificity, simple, high throughput, minimal sample preparation.
Disadvantages May require specialized columns, potential for co-elution with other compounds.Requires sample volatilization, potential for matrix interference.Susceptible to interference from other components in the broth, kit cost.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic acids in fermentation broths. It offers good resolution, and both UV and Refractive Index (RI) detectors can be employed for this compound detection.

Experimental Protocol: HPLC with UV Detection

This protocol is suitable for the quantification of this compound in clarified fermentation broth.

1. Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 N Sulfuric Acid in HPLC-grade water[12]

  • Acetic Acid standard

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the standard curve.

3. HPLC Conditions:

  • Mobile Phase: Isocratic elution with 0.05 N H₂SO₄[12]

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 65°C[13]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 20 µL

4. Calibration:

  • Prepare a stock solution of acetic acid (e.g., 1 g/L) in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

5. Data Analysis:

  • Inject the prepared samples.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fermentation Broth Sample Centrifuge Centrifuge to Pellet Cells Sample->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Dilute Dilute Sample (if necessary) Filter->Dilute Inject Inject Sample into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Quantify Quantify this compound Concentration Detect->Quantify Calibrate Prepare & Run Standards Curve Generate Calibration Curve Calibrate->Curve Curve->Quantify

Caption: Workflow for HPLC-based this compound quantification.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like acetic acid. It offers high sensitivity and selectivity, especially when coupled with a Flame Ionization Detector (FID).

Experimental Protocol: GC-FID

This protocol describes the analysis of this compound in fermentation broth using direct injection GC-FID.

1. Materials and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for volatile fatty acids (e.g., HP-INNOWAX)

  • Carrier Gas: Nitrogen or Helium

  • Internal Standard (e.g., Propionic Acid)

  • Acetic Acid standard

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • To acidify the sample and convert this compound to its volatile acidic form, add a small amount of a strong acid (e.g., formic acid).

  • Add a known concentration of the internal standard to both the samples and calibration standards.

3. GC-FID Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Hold at 180°C for 5 minutes

  • Carrier Gas Flow Rate: 1-2 mL/min

  • Injection Volume: 1 µL (split injection)

4. Calibration:

  • Prepare a stock solution of acetic acid.

  • Prepare a series of calibration standards containing known concentrations of acetic acid and a constant concentration of the internal standard.

  • Inject each standard and create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

5. Data Analysis:

  • Inject the prepared samples.

  • Calculate the peak area ratio of this compound to the internal standard in the samples.

  • Determine the this compound concentration from the calibration curve.

Workflow for GC-FID Analysis of this compound

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Fermentation Broth Sample Centrifuge Centrifuge Sample Sample->Centrifuge Filter Filter Supernatant Centrifuge->Filter Acidify Acidify Sample Filter->Acidify Add_IS Add Internal Standard Acidify->Add_IS Inject Inject into GC Add_IS->Inject Separate Separation in Capillary Column Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify this compound Concentration Detect->Quantify Calibrate Prepare & Run Standards with IS Curve Generate Calibration Curve (Peak Area Ratio) Calibrate->Curve Curve->Quantify

Caption: Workflow for GC-FID-based this compound quantification.

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for this compound determination. They are often available as commercial kits, providing a convenient and high-throughput solution.

Experimental Protocol: Colorimetric Enzymatic Assay

This protocol is a general guideline for using a commercial colorimetric this compound assay kit. Refer to the specific kit manual for detailed instructions.

1. Materials and Reagents (typically included in a kit):

  • This compound Assay Buffer

  • This compound Enzyme Mix

  • This compound Substrate Mix

  • Probe (for color development)

  • This compound Standard

  • 96-well microplate

  • Microplate reader

2. Sample Preparation:

  • Centrifuge the fermentation broth to remove cells and debris.

  • The supernatant can often be used directly. If the this compound concentration is high, dilute the sample with the this compound Assay Buffer.

  • For samples with potential interfering substances, deproteinization using a 10 kDa MWCO spin filter may be necessary.[14]

3. Assay Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in the 96-well plate according to the kit instructions.

  • Sample Preparation: Add the prepared samples to separate wells of the 96-well plate.

  • Reaction Mix Preparation: Prepare a reaction mix containing the Assay Buffer, Enzyme Mix, Substrate Mix, and Probe as per the kit's protocol.

  • Reaction Incubation: Add the reaction mix to each well containing the standards and samples. Incubate the plate at room temperature for the time specified in the kit manual (e.g., 30-40 minutes), protected from light.[14]

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[4]

4. Data Analysis:

  • Subtract the absorbance of the blank (0 standard) from all readings.

  • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

  • Determine the this compound concentration in the samples from the standard curve.

Workflow for Enzymatic Assay of this compound

Enzymatic_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Reaction cluster_data Data Acquisition & Analysis Prepare_Samples Prepare Samples (Centrifuge, Dilute) Add_to_Plate Add Standards & Samples to 96-well Plate Prepare_Samples->Add_to_Plate Prepare_Standards Prepare this compound Standards Prepare_Standards->Add_to_Plate Prepare_Reaction_Mix Prepare Reaction Mix (Enzymes, Substrate, Probe) Add_Reaction_Mix Add Reaction Mix to all wells Prepare_Reaction_Mix->Add_Reaction_Mix Add_to_Plate->Add_Reaction_Mix Incubate Incubate at Room Temperature Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance with Plate Reader Incubate->Measure_Absorbance Generate_Curve Generate Standard Curve Measure_Absorbance->Generate_Curve Calculate_Concentration Calculate Sample this compound Concentration Generate_Curve->Calculate_Concentration

Caption: Workflow for enzymatic assay-based this compound quantification.

Conclusion

The choice of method for measuring this compound concentration in fermentation broth depends on the specific requirements of the study. HPLC and GC are robust and reliable techniques suitable for detailed analysis and method development, while enzymatic assays provide a rapid, high-throughput, and specific alternative for routine monitoring. By understanding the principles, protocols, and performance characteristics of each technique, researchers can make an informed decision to ensure accurate and reliable this compound quantification in their fermentation processes.

References

Application Notes and Protocols for In Vivo Isotopic Labeling with Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo stable isotope tracing using labeled acetate is a powerful technique to investigate cellular and systemic metabolism. This compound, a short-chain fatty acid, serves as a key substrate for acetyl-CoA synthesis, a central node in metabolism that fuels the tricarboxylic acid (TCA) cycle, lipid synthesis, and protein acetylation. By introducing this compound labeled with stable isotopes, such as Carbon-13 (¹³C), researchers can trace its metabolic fate, quantify flux through various pathways, and elucidate the contributions of this compound to cellular bioenergetics and biosynthesis in living organisms. These studies are crucial for understanding physiological and pathological processes, including cancer metabolism, neurological disorders, and immune cell function, and for evaluating the mechanism of action of novel therapeutics.[1][2][3][4]

Core Concepts

This compound is readily taken up by various tissues and converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). The labeled acetyl-CoA then enters multiple metabolic pathways, allowing for the assessment of their relative activities. The choice of isotope position on the this compound molecule (e.g., [1-¹³C]this compound vs. [2-¹³C]this compound or uniformly labeled [U-¹³C]this compound) can provide specific insights into different metabolic routes.[5][6] For instance, [2-¹³C]this compound is often preferred for tracing carbon into the TCA cycle and subsequent amino acid and fatty acid synthesis.[5]

Experimental Workflow

The general workflow for an in vivo stable isotope tracing experiment with labeled this compound involves several key stages, from tracer administration to data analysis.

Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimation & Fasting tracer_prep Tracer Preparation ([¹³C]-Acetate Solution) admin Tracer Administration (e.g., IV Infusion, IP Injection) tracer_prep->admin blood_collection Serial Blood Collection admin->blood_collection tissue_harvest Tissue Harvest at Endpoint blood_collection->tissue_harvest quenching Metabolism Quenching (e.g., Liquid Nitrogen) tissue_harvest->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_analysis Data Analysis & Interpretation ms_analysis->data_analysis This compound Metabolism cluster_tca TCA Cycle This compound [¹³C]-Acetate AcetylCoA [¹³C]-Acetyl-CoA This compound->AcetylCoA ACSS Citrate [¹³C]-Citrate AcetylCoA->Citrate FattyAcids [¹³C]-Fatty Acids AcetylCoA->FattyAcids Fatty Acid Synthesis Histones [¹³C]-Histone Acetylation AcetylCoA->Histones HATs aKG [¹³C]-α-Ketoglutarate Citrate->aKG SuccinylCoA [¹³C]-Succinyl-CoA aKG->SuccinylCoA Glutamate [¹³C]-Glutamate aKG->Glutamate Malate [¹³C]-Malate SuccinylCoA->Malate Oxalothis compound Oxalothis compound Malate->Oxalothis compound Oxalothis compound->Citrate + Acetyl-CoA Glutamine [¹³C]-Glutamine Glutamate->Glutamine TCA TCA Cycle

References

Application of Ethyl Acetate in Column Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetate is a widely utilized solvent in column chromatography, valued for its moderate polarity and excellent solvent properties for a broad range of compounds.[1][2] Its versatility allows for its use as a single-component mobile phase for simple separations or, more commonly, in combination with a non-polar solvent like hexane (B92381) to create a solvent gradient for separating complex mixtures.[3][4] This document provides detailed application notes and protocols for the effective use of ethyl this compound in the purification of various compounds, with a particular focus on natural product isolation and the separation of synthetic organic molecules.

Physicochemical Properties of Ethyl this compound Relevant to Chromatography

Ethyl this compound's utility in column chromatography stems from its specific physicochemical properties:

PropertyValueImplication in Column Chromatography
Polarity Index 4.4[5]Enables the elution of moderately polar to non-polar compounds from polar stationary phases like silica (B1680970) gel. Its polarity can be finely tuned when mixed with other solvents.
Boiling Point 77.1 °CAllows for easy removal from collected fractions by rotary evaporation at relatively low temperatures, preserving the integrity of thermally sensitive compounds.
UV Cutoff 256 nmSuitable for use with UV detectors for monitoring the elution of UV-active compounds.
Viscosity 0.426 cP at 25 °CLow viscosity facilitates good flow rates through the column, leading to efficient separations.
Solubility Miscible with most organic solventsAllows for the creation of a wide range of binary and ternary solvent systems to optimize separations.[6]

Common Solvent Systems and Applications

Ethyl this compound is a key component in many solvent systems for normal-phase column chromatography on silica gel. The ratio of ethyl this compound to a non-polar solvent, typically hexane or petroleum ether, determines the polarity of the mobile phase and thus the elution order of the compounds.

Compound PolarityRecommended Starting Solvent System (Ethyl this compound/Hexane)Application Examples
Non-polar 5% Ethyl this compound/Hexane[4]Separation of hydrocarbons, simple ethers, and non-polar natural products like carotenoids.[7]
Moderately Polar 10-50% Ethyl this compound/Hexane[4]Standard for a wide range of organic compounds, including esters, ketones, and many natural products like flavonoids and alkaloids.[3][4]
Polar 100% Ethyl this compound or 5% Methanol (B129727)/Dichloromethane[4]Elution of more polar compounds that do not move significantly in less polar solvent systems.[4] Can also be used in combination with more polar solvents like methanol for highly polar analytes.[3]

Experimental Protocols

Protocol 1: General Protocol for Column Chromatography using an Ethyl this compound/Hexane Gradient

This protocol describes a general workflow for the separation of a moderately polar organic compound from a reaction mixture.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl this compound).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems of ethyl this compound and hexane (e.g., 10:90, 20:80, 30:70 v/v).

  • Visualize the spots under UV light and/or by staining.

  • The optimal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[8]

2. Column Preparation (Wet Packing Method):

  • Select a glass column of appropriate size for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude material by weight).[9]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Add another thin layer of sand on top of the silica bed.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dissolve the crude sample in a minimal amount of the initial mobile phase or a more polar solvent if necessary for solubility.

  • Carefully apply the dissolved sample to the top of the sand layer using a pipette.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity solvent system.

  • Collect the eluent in fractions of a suitable volume.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl this compound (gradient elution).[10] For example, start with 5% ethyl this compound in hexane, then move to 10%, 20%, and so on.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure desired compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Fractionation of a Crude Plant Extract using Ethyl this compound

This protocol is designed for the initial fractionation of a crude plant extract to isolate compounds of interest, such as flavonoids or other secondary metabolites.[7]

1. Extraction:

  • Macerate the dried and powdered plant material with a solvent of increasing polarity, for instance, starting with n-hexane, followed by ethyl this compound, and then methanol.[7]

  • Concentrate the ethyl this compound extract using a rotary evaporator.

2. Column Chromatography:

  • Pack a column with silica gel as described in Protocol 1.

  • Dissolve the ethyl this compound extract in a minimal amount of a suitable solvent and load it onto the column.

  • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding increasing amounts of ethyl this compound. A typical gradient could be from 100% hexane to 100% ethyl this compound.[11]

  • Collect fractions and monitor by TLC.

3. Further Purification:

  • Fractions containing compounds of interest may require further purification using more advanced chromatographic techniques like preparative HPLC or recrystallization.

Data Presentation: Examples of Separations

The following tables summarize examples of separations achieved using ethyl this compound in column chromatography.

Table 1: Separation of Flavonoids from Plant Extracts

Plant SourceExtraction SolventColumn Chromatography Mobile PhaseIsolated CompoundsReference
Cinnamomum malabatrumMethanol (followed by ethyl this compound fractionation)n-Hexane and Methanol gradientFlavonoids and Phenols[1]
Pteris vittata L.Methanol (followed by ethyl this compound fractionation)Hexane-Ethyl this compound gradient (50:1 to 1:1)Kaempferol, Quercetin, Kaempferol-3-O-d-glucopyranoside, Rutin[11]
Ageratum conyzoidesMethanol (followed by ethyl this compound fractionation)Ethyl this compound and Methanol gradient (100:0 to 70:30)Furocoumaric acid, Liquiritin, Isorhamnetin, Syringin[10]
Juniperus proceraEthyl this compoundMethanol/Chloroform3′,4′,3,7-tetrahydroxyflavone[12]

Table 2: Purification of Synthetic Organic Compounds

CompoundCrude Material SourceColumn Chromatography Mobile PhasePurity AchievedReference
Ethyl 5-(4-nitrophenyl)-5-oxovalerateSynthetic reaction mixtureGradient of 10% to 40% Ethyl this compound in Hexanes>95% (by ¹H NMR)[6]
Various organic compoundsGeneral reaction mixturesToluene: Ethyl this compound (7:3)Single spot on TLC[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Optimal Solvent System) column_prep 2. Column Preparation (Wet or Dry Packing) tlc->column_prep sample_load 3. Sample Loading column_prep->sample_load elution 4. Elution (Isocratic or Gradient with Ethyl this compound) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection tlc_monitoring 6. TLC Monitoring of Fractions fraction_collection->tlc_monitoring pooling 7. Pooling of Pure Fractions tlc_monitoring->pooling solvent_removal 8. Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Purified Product solvent_removal->pure_product

Caption: Workflow for Column Chromatography using Ethyl this compound.

gradient_elution start Start Elution (Low Polarity) step1 5% Ethyl this compound in Hexane (Elutes Non-polar Impurities) start->step1 Time step2 Increase to 10-20% Ethyl this compound in Hexane (Elutes Compound of Interest) step1->step2 Gradually Increase Polarity step3 Increase to 50-100% Ethyl this compound in Hexane (Elutes Polar Impurities) step2->step3 Further Increase Polarity end End Elution step3->end

Caption: Gradient Elution Strategy with Ethyl this compound.

References

Application Notes and Protocols for Acetate-Based Electrolytes in Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetate-based electrolytes are emerging as a promising class of materials for next-generation battery systems, offering a compelling combination of low cost, environmental friendliness, and enhanced electrochemical stability.[1][2][3][4] Particularly in the form of "Water-in-Salt" electrolytes (WiSE), where a high concentration of this compound salts reduces the activity of water, these systems can significantly widen the electrochemical stability window of aqueous batteries beyond the conventional 1.23 V.[1][2][5][6] This advancement opens up possibilities for developing safer and more economical energy storage solutions, particularly for grid-scale applications.[1] This document provides detailed application notes and experimental protocols for the preparation and characterization of various this compound-based electrolytes for battery research.

Physicochemical and Electrochemical Properties

This compound-based electrolytes, especially in high concentrations, exhibit unique physicochemical and electrochemical properties that are advantageous for battery applications. The high salt concentration leads to a "water-in-salt" environment where water molecules are primarily coordinated with the salt cations, thus suppressing the hydrogen evolution reaction and expanding the electrochemical stability window.[2][5][6]

Data Summary

The following tables summarize key quantitative data for various this compound-based electrolyte formulations, providing a comparative overview of their performance characteristics.

Table 1: Physicochemical Properties of this compound-Based Electrolytes

Electrolyte CompositionIonic Conductivity (mS/cm)Viscosity (mPa·s)Density (g/cm³)Reference
27 m Potassium this compound (KOAc)~20Not specifiedNot specified[1]
25 M NH₄CH₃COO + 5 M NaCH₃COO28.2Not specifiedNot specified[2]
20 mol kg⁻¹ CH₃COOK + 7 mol kg⁻¹ CH₃COONa21.2Not specifiedNot specified[7]
32 m KOAc + 8 m LiOAcNot specifiedHighNot specified[8]
N-methyl-N-propylpyrrolidinium this compound ([MPPyrr][Ac])~6Not specifiedNot specified[9]
Oversaturated Gel Electrolyte (Acetates + PAA)3.74GelNot specified[10]

Table 2: Electrochemical Performance of this compound-Based Electrolytes

Electrolyte CompositionElectrochemical Stability Window (V)Battery SystemKey Performance MetricsReference
This compound-WiSE3.33Zn-ionReduced H₂ gas generation by 16x compared to KOH[5]
27 m Potassium this compound (KOAc)3.13Zn-ionEnables up to 80% zinc utilization[1][6]
25 M NH₄CH₃COO + 5 M NaCH₃COO3.9Na-ion74.1 mAh/g discharge capacity; 0.062% capacity loss per cycle for 500 cycles[2]
20 mol kg⁻¹ CH₃COOK + 7 mol kg⁻¹ CH₃COONaup to 3Alkaline-ionCompatible with intercalation materials[7]
32 m KOAc + 8 m LiOAc3.5K/Li-ionExpanded stability window on various electrodes[8]
Oversaturated Gel Electrolyte (Acetates + PAA)3.45Zn-MnO₂Stable for 2000 cycles with an over-charge working voltage of 2.0 V[10]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based electrolytes.

Protocol 1: Preparation of Aqueous this compound-Based Electrolytes

Objective: To prepare aqueous this compound-based electrolytes with varying salt concentrations.

Materials:

  • This compound Salts (e.g., Potassium this compound, Sodium this compound, Lithium this compound, Ammonium this compound)

  • Deionized (DI) Water

  • Magnetic Stirrer and Stir Bar

  • Volumetric Flasks and Graduated Cylinders

  • Weighing Balance

Procedure:

  • Salt Measurement: Accurately weigh the required amount of this compound salt(s) using a weighing balance. The amount will depend on the desired molarity (mol/L) or molality (mol/kg).

  • Dissolution:

    • For single salt electrolytes, add the weighed salt to a volumetric flask.

    • For mixed cation electrolytes, add all weighed salts to the same volumetric flask.[2][7]

  • Solvent Addition: Add a portion of deionized water to the volumetric flask.

  • Stirring: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the salt has completely dissolved.[6] For highly concentrated solutions, this may take some time.

  • Final Volume/Weight:

    • For molarity-based concentrations, once the salt is dissolved, carefully add deionized water up to the calibration mark of the volumetric flask.

    • For molality-based concentrations, weigh the final solution to ensure the correct solvent mass has been added.

  • Storage: Store the prepared electrolyte in a sealed container at room temperature.

Protocol 2: Preparation of an Oversaturated Gel Electrolyte

Objective: To prepare a stable, high-performance gel electrolyte for applications such as Zn-MnO₂ batteries.[10]

Materials:

  • This compound Salts (e.g., Potassium this compound, Zinc this compound)

  • Poly(acrylic acid) (PAA)

  • Deionized (DI) Water

  • Magnetic Stirrer with Hotplate

  • Beaker

Procedure:

  • Initial Solution: Prepare a concentrated aqueous solution of the desired this compound salts as described in Protocol 1.

  • Heating and Polymer Addition: Heat the this compound solution to 75°C on a hotplate with stirring.[10]

  • Gelling: Slowly add poly(acrylic acid) (PAA) to the heated solution while continuing to stir. The amount of PAA will depend on the desired viscosity of the gel.

  • Homogenization: Continue stirring at 75°C until the PAA is fully dissolved and a homogeneous gel is formed.[10]

  • Cooling: Turn off the heat and allow the gel electrolyte to cool down to room temperature.

  • Storage: Store the gel electrolyte in a sealed container.

Protocol 3: Electrochemical Stability Window Measurement

Objective: To determine the electrochemical stability window of the prepared this compound-based electrolyte.

Materials:

  • Prepared this compound-Based Electrolyte

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working Electrode (e.g., Gold, Stainless Steel, Nickel, Glassy Carbon)[5][8]

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the prepared electrolyte.

  • Linear Sweep Voltammetry (LSV): Perform linear sweep voltammetry using the potentiostat.

    • Scan from the open-circuit potential towards negative potentials to determine the cathodic limit (hydrogen evolution reaction).

    • Scan from the open-circuit potential towards positive potentials to determine the anodic limit (oxygen evolution reaction).

  • Data Analysis: The electrochemical stability window is defined as the potential difference between the onset of the anodic and cathodic reactions, typically defined at a certain current density (e.g., 1 mA/cm²).[5]

Visualizations

The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound-based electrolytes.

Electrolyte_Preparation_Workflow cluster_start Inputs cluster_preparation Preparation Steps cluster_output Output Acetate_Salts This compound Salt(s) Weigh 1. Weigh Salts Acetate_Salts->Weigh DI_Water Deionized Water Dissolve 2. Dissolve in DI Water DI_Water->Dissolve Weigh->Dissolve Stir 3. Stir until Homogeneous Dissolve->Stir Final_Volume 4. Adjust to Final Concentration Stir->Final_Volume Final_Electrolyte This compound-Based Electrolyte Final_Volume->Final_Electrolyte

Caption: Workflow for the preparation of aqueous this compound-based electrolytes.

Electrochemical_Characterization_Workflow cluster_inputs Required Components cluster_procedure Experimental Procedure cluster_result Result Electrolyte Prepared Electrolyte Assemble 1. Assemble Electrochemical Cell Electrolyte->Assemble Three_Electrode_Cell Three-Electrode Cell Three_Electrode_Cell->Assemble Potentiostat Potentiostat Perform_LSV 2. Perform Linear Sweep Voltammetry Potentiostat->Perform_LSV Assemble->Perform_LSV Analyze 3. Analyze Onset Potentials Perform_LSV->Analyze Stability_Window Electrochemical Stability Window Analyze->Stability_Window

Caption: Workflow for determining the electrochemical stability window.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Acetate Accumulation in E. coli Fermentations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent acetate accumulation in your Escherichia coli fermentations.

Frequently Asked Questions (FAQs)

Q: What is "overflow metabolism" and how does it lead to this compound accumulation?

A: Overflow metabolism is a phenomenon where E. coli, even in the presence of sufficient oxygen, incompletely oxidizes glucose.[1] When the rate of glucose uptake and its conversion through glycolysis is faster than the capacity of the Tricarboxylic Acid (TCA) cycle to process the resulting acetyl-CoA, the excess acetyl-CoA is diverted to produce this compound.[2][3] This is considered a "wasteful" strategy as it yields less energy than complete oxidation but is common in fast-growing cells.[1] This imbalance is a primary cause of this compound accumulation in high-density cultures.[4][5]

Q: Why is this compound accumulation detrimental to my fermentation?

A: this compound accumulation is a significant issue in E. coli fermentations for several reasons:

  • Inhibition of Growth: High concentrations of this compound are toxic and inhibit cell growth and biomass accumulation.[6][7][8]

  • Reduced Product Yield: The inhibitory effects of this compound can decrease the stability of intracellular proteins and limit the yield of your target recombinant protein or metabolite.[6][9]

  • Carbon Source Diversion: The production of this compound diverts a significant portion of the carbon source (like glucose) away from the production of biomass and the desired product, reducing the overall efficiency of the process.[5][6]

Q: What are the primary metabolic routes for this compound production in E. coli?

A: E. coli has two main pathways for producing this compound under aerobic conditions:

  • The Pta-AckA Pathway: This is the dominant pathway during the exponential growth phase.[6][10] It involves two enzymes: phosphotransacetylase (Pta) and this compound kinase (AckA), which convert acetyl-CoA to this compound.[5][7][11]

  • The PoxB Pathway: This pathway, which converts pyruvate (B1213749) directly to this compound via the pyruvate oxidase B (PoxB) enzyme, is most active during the stationary phase of growth.[6][7][10][11]

Below is a diagram illustrating these key metabolic crossroads.

Acetate_Metabolism Key metabolic pathways involved in glucose metabolism and this compound formation in E. coli. cluster_glycolysis Glycolysis cluster_acetate_prod This compound Production cluster_tca TCA Cycle Glucose Glucose PEP PEP Glucose->PEP ptsG Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA This compound This compound Pyruvate->this compound PoxB Pathway AcetylCoA->this compound Pta-AckA Pathway TCA TCA Cycle AcetylCoA->TCA gltA Biomass Biomass TCA->Biomass

Key metabolic pathways involved in glucose metabolism and this compound formation in E. coli.

Troubleshooting and Prevention Guide

Q: My culture is producing high levels of this compound. What process parameters can I adjust?

A: Optimizing fermentation process parameters is the first line of defense against this compound accumulation.

1. Control Carbon Source Feeding (Fed-Batch Strategy)
  • Issue: High glucose concentrations lead to a rapid uptake rate that overwhelms the cell's metabolic capacity, triggering overflow metabolism.[4]

  • Solution: Implement a fed-batch strategy to maintain the carbon source at a limiting concentration.[4][5] This prevents the metabolic imbalance and reduces this compound formation. Feedback control systems, such as DO-stat or pH-stat, can automate the feeding process to match the cells' real-time consumption rate.[12][13]

Fed_Batch_Workflow Workflow for a DO-stat feedback-controlled fed-batch fermentation. Start Start Fed-Batch Phase (after initial batch growth) MonitorDO Continuously Monitor Dissolved Oxygen (DO) Start->MonitorDO CheckDO DO > Setpoint? MonitorDO->CheckDO End End of Fermentation MonitorDO->End Process complete IncreaseFeed Increase Glucose Feed Rate CheckDO->IncreaseFeed Yes (Substrate limiting) DecreaseFeed Maintain or Decrease Glucose Feed Rate CheckDO->DecreaseFeed No (Substrate sufficient) IncreaseFeed->MonitorDO DecreaseFeed->MonitorDO

Workflow for a DO-stat feedback-controlled fed-batch fermentation.
  • Batch Phase: Begin with a batch culture in your defined medium with an initial limiting concentration of glucose (e.g., 20-25 g/L).[4]

  • Initiation of Fed-Batch: Once the initial glucose is depleted, evidenced by a sharp increase in the dissolved oxygen (DO) signal, initiate the feed.

  • DO Control: Set a DO setpoint (e.g., 30%).[14] The bioreactor control system should be programmed to automatically add a concentrated glucose feed solution whenever the DO level rises above this setpoint, indicating substrate limitation.

  • Parameter Control: Throughout the fermentation, maintain pH at a constant level (e.g., 6.8-7.4) via automated addition of acid/base (e.g., 14% NH₄OH).[4][15] Maintain temperature at the optimal level for your strain (e.g., 30-37°C).[4][16]

  • Monitoring: Regularly take samples to measure optical density (OD), glucose concentration, and this compound concentration to ensure the process is running as expected.

2. Optimize Dissolved Oxygen (DO) Levels
  • Issue: Oxygen limitation, even transiently in large bioreactors, alters metabolism and significantly enhances this compound production.[14]

  • Solution: Ensure the DO level is maintained at a non-limiting concentration. Studies have shown that maintaining DO at 30% can completely prevent this compound accumulation, whereas levels of 1-6% lead to significant production.[14]

Dissolved Oxygen (DO) LevelFinal this compound Concentration (g/L)
1%10
6%4
30%0
Data derived from studies on E. coli BL21.[14]
  • Setup: Calibrate your DO probe before inoculation.

  • Control Cascade: Establish a control cascade in your bioreactor software to maintain the DO setpoint (e.g., 30%).

  • Agitation: Set the initial agitation to a moderate speed (e.g., 700 rpm). The controller should increase agitation as biomass increases and oxygen demand rises.[4]

  • Airflow: Maintain a constant airflow (e.g., 1 VVM).[4] The controller can be set to enrich the inlet gas with pure oxygen if agitation and airflow alone are insufficient to meet the oxygen demand at very high cell densities.

3. Maintain Optimal pH
  • Issue: pH affects the activity of this compound-producing pathways and the toxicity of this compound itself. The Pta-AckA pathway is repressed in more acidic conditions, while the PoxB pathway is activated.[6][10] Furthermore, a higher external pH (e.g., 7.4) can reduce the inhibitory effect of this compound on cell growth.[15]

  • Solution: Tightly control the pH throughout the fermentation to a level optimal for your strain and process, typically between 6.8 and 7.4.[4][15]

Q: Can I modify my culture medium to reduce this compound?

A: Yes, media composition can be optimized to discourage this compound formation.

  • Alternative Carbon Sources: Replacing glucose with other carbon sources like fructose (B13574) or glycerol (B35011) can sometimes reduce this compound accumulation, as they may have different uptake rates and metabolic entry points.[4][5]

  • Amino Acid Supplementation: Supplementing the medium with certain amino acids, such as methionine or glycine, has been shown to alleviate this compound toxicity and can help reduce its net accumulation.[5][17]

This protocol is based on media used in studies investigating this compound tolerance.[17]

  • Base Medium (per liter):

    • 6.78 g Na₂HPO₄

    • 3 g KH₂PO₄

    • 0.5 g NaCl

    • 1 g NH₄Cl

  • Autoclave the base medium.

  • Add Sterile Solutions:

    • 2 mL of 1 M MgSO₄·7H₂O

    • 0.1 mL of 1 M CaCl₂

    • 10 mL of 20% (w/v) glucose (or other carbon source)

    • 1 mL of trace metal stock solution

    • (Optional) Add sterile solutions of specific amino acids (e.g., methionine) to the desired final concentration.

  • Trace Metal Stock (per 100 mL): 0.08 g CoCl₂, 0.04 g ZnSO₄·7H₂O, and other essential trace elements.[17]

Q: What metabolic engineering strategies can create a low-acetate E. coli strain?

A: Genetic modification is a powerful and highly effective approach to permanently reduce this compound production. Three main strategies have proven successful.[4][18]

  • Blocking this compound Production Pathways: Directly knocking out the genes responsible for this compound synthesis is a common strategy. Deleting pta and poxB simultaneously can reduce this compound yield by up to 80%.[4][5][11]

  • Increasing TCA Cycle Flux: Enhancing the capacity of the TCA cycle pulls carbon away from this compound-producing pathways. This can be achieved by overexpressing citrate (B86180) synthase (gltA) or deleting the gene for the TCA cycle repressor (iclR).[4]

  • Reducing Glucose Uptake Rate: Slowing the rate of glucose transport into the cell prevents the initial metabolic overload. This is often done by deleting genes of the phosphotransferase system (PTS), such as ptsG or ptsHI.[5][9][19]

StrategyGenetic ModificationDescriptionThis compound Yield Reduction
Block this compound PathwaysΔpoxBDeletion of pyruvate oxidase B~23%
Δpta ΔpoxBDeletion of both major this compound pathways~80%
Increase TCA FluxOE-gltAOverexpression of citrate synthase~62%
OE-gltA ΔiclRgltA overexpression + deletion of TCA repressor~75%
Reduce Glucose UptakeΔptsGDeletion of glucose-specific PTS componentCan eliminate this compound but significantly reduces growth rate[9]
Data summarized from microplate experiments. The effectiveness of each strategy can vary based on culture conditions (batch vs. fed-batch).
  • Design: Design 50-70 bp primers with homology to the regions flanking your target gene (pta, poxB, etc.) and to a selectable antibiotic resistance cassette.

  • PCR Amplification: Use PCR to amplify the resistance cassette with the designed primers, adding the homology arms.

  • Transformation: Transform an E. coli strain expressing the Lambda Red recombinase enzymes (from plasmid pKD46) with the purified PCR product. Induce the expression of the recombinase enzymes with L-arabinose prior to making the cells electrocompetent.

  • Selection: Plate the transformed cells on an agar (B569324) medium containing the appropriate antibiotic to select for successful recombinants.

  • Verification: Verify the correct gene knockout using colony PCR and DNA sequencing.

  • Curing: Remove the resistance cassette using a FLP recombinase-expressing plasmid (pCP20) if desired, leaving a small "scar" sequence.

References

Technical Support Center: Optimizing Acetate Uptake in Microbial Production Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize acetate uptake in their microbial production strains.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways for this compound assimilation in E. coli?

A1: Escherichia coli primarily utilizes two pathways for this compound assimilation:

  • High-affinity pathway: Mediated by acetyl-CoA synthetase (Acs), this pathway is active at low this compound concentrations (below 10 mM). It directly converts this compound to acetyl-CoA.[1][2]

  • Low-affinity pathway: This pathway involves the reversible action of this compound kinase (AckA) and phosphotransacetylase (Pta). It is more active at higher this compound concentrations (above 25 mM).[1][2]

Q2: Why is high extracellular this compound concentration problematic for microbial cultures?

A2: High concentrations of this compound can be detrimental to microbial growth and productivity for several reasons:

  • Toxicity: Undissociated acetic acid can diffuse across the cell membrane and dissociate intracellularly, leading to a drop in cytoplasmic pH and anion accumulation, which can inhibit essential metabolic enzymes.[3]

  • Metabolic Burden: The cell expends significant energy to maintain pH homeostasis by pumping out excess protons, which diverts resources from growth and product formation.[3]

  • Inhibition of Protein Synthesis: this compound has been shown to inhibit the biosynthesis of amino acids like methionine, which is crucial for protein translation.

  • Reduced Yield: this compound formation represents a loss of carbon that could have been directed towards biomass or the desired product.[4]

Q3: What is "overflow metabolism" and how does it relate to this compound production?

A3: Overflow metabolism occurs when a microbe, typically under conditions of high glucose uptake, metabolizes the carbon source faster than its respiratory chain can process the resulting reducing equivalents.[5][6] This leads to the partial oxidation of the carbon source and the excretion of byproducts, with this compound being a major one in E. coli. This phenomenon is a significant challenge in high-density fermentation processes.

Q4: Can this compound be beneficial for microbial growth?

A4: Yes, at low concentrations, this compound can be a valuable co-substrate with other carbon sources like glucose, particularly at low glycolytic fluxes.[3] It can be assimilated into central metabolism, contributing to biomass and energy production. However, the balance is delicate, and exceeding a certain threshold leads to the inhibitory effects mentioned previously.[3]

Troubleshooting Guide

Problem 1: My production strain is not taking up this compound from the medium, leading to its accumulation.

Possible Cause Troubleshooting Step
Low expression or activity of acetyl-CoA synthetase (Acs) Overexpress the acs gene, which is responsible for the high-affinity this compound uptake pathway.[2] This is particularly effective at low this compound concentrations.
Repression of this compound assimilation pathways Ensure that culture conditions do not repress the genes involved in this compound uptake. For instance, in Pichia pastoris, the presence of ethanol (B145695) can be converted to this compound, which represses the AOX1 promoter.[7][8]
Suboptimal pH of the culture medium Optimize the medium pH. A slightly alkaline pH can favor the dissociated form of this compound, which may be less inhibitory and influence uptake kinetics.[9]

Problem 2: My culture exhibits a long lag phase or reduced growth rate when grown on this compound as a carbon source.

Possible Cause Troubleshooting Step
Toxicity of this compound at the initial concentration Start with a lower concentration of this compound (e.g., 2.5-10 mM for E. coli) and gradually increase it as the culture adapts.[1]
Deficiency in both AckA-Pta and Acs pathways Ensure that at least one of the this compound assimilation pathways is functional. A double knockout of pta and acs will prevent growth on this compound.[2]
Insufficient activity of the glyoxylate (B1226380) shunt Overexpress genes of the glyoxylate shunt, such as isocitrate lyase (aceA) and malate (B86768) synthase (aceB), to improve the efficiency of this compound utilization for biomass synthesis.[4]

Problem 3: Recombinant protein expression is low, and this compound levels are high.

Possible Cause Troubleshooting Step
This compound-induced inhibition of protein synthesis Implement strategies to reduce this compound accumulation, such as fed-batch strategies with controlled glucose feeding to prevent overflow metabolism.[10]
Carbon flux is diverted to this compound production Engineer the central carbon metabolism to redirect flux away from this compound. This can include deleting genes in the this compound production pathway (pta, ackA, poxB) or overexpressing genes that pull carbon into the TCA cycle (gltA, ppc).[5]
General stress response caused by this compound Consider co-expressing chaperone proteins or heat shock proteins to improve protein folding and overall cell robustness in the presence of this compound.[9]

Data Presentation

Table 1: Effect of Genetic Modifications on this compound Metabolism in E. coli

Genetic ModificationEffect on this compound YieldImpact on Recombinant Protein ProductionReference(s)
Deletion of pta and poxBReduced by 80%-
Overexpression of gltA with deletion of iclRReduced by 73%20-30% increase in 2'FL production
Deletion of ptsHI operonSignificantly reduced this compound accumulation385-fold improvement in final volumetric productivity of GFP[11]
Overexpression of acsLower this compound accumulationPotential tool in metabolic engineering[12]
Overexpression of NADH oxidase in an arcA strainEliminated this compound production120% increase[6]

Table 2: Comparison of this compound Uptake Pathways in E. coli

PathwayKey Enzyme(s)Affinity for this compoundOptimal this compound Concentration
High-AffinityAcetyl-CoA Synthetase (Acs)High (Km ≈ 200 µM)< 10 mM
Low-AffinityThis compound Kinase (AckA) & Phosphotransacetylase (Pta)Low> 25 mM

Experimental Protocols

Protocol 1: Measuring this compound Concentration in Culture Supernatant

This protocol is based on commercially available enzymatic assay kits.

  • Sample Preparation:

    • Collect a sample of the cell culture at the desired time point.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant. If necessary, filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

    • Dilute the supernatant with distilled water to bring the this compound concentration within the linear range of the assay kit. A 1:5 dilution is a common starting point.[13]

  • Assay Procedure:

    • Follow the manufacturer's instructions for the specific acetic acid assay kit being used (e.g., Megazyme International).[13]

    • Typically, this involves mixing the diluted sample with a reaction buffer containing the necessary enzymes (e.g., acetyl-CoA synthetase, citrate (B86180) synthase, and malate dehydrogenase) and cofactors (ATP and NAD+).

    • The reaction leads to a change in NADH concentration, which can be measured spectrophotometrically at 340 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium this compound.[13]

    • Determine the this compound concentration in the unknown samples by comparing their absorbance values to the standard curve.

    • Remember to account for the dilution factor when calculating the final concentration in the original culture supernatant.

Protocol 2: 13C-Labeling Experiment to Trace this compound Metabolism

This protocol provides a general framework for using 13C-labeled this compound to study metabolic fluxes.

  • Culture Preparation:

    • Grow the microbial strain in a defined minimal medium with a non-labeled carbon source (e.g., glucose) until the desired growth phase (e.g., mid-exponential phase).

    • Prepare a sterile stock solution of 13C-labeled sodium this compound (e.g., [1,2-13C]this compound).

  • Labeling Experiment:

    • Introduce the 13C-labeled this compound into the culture at a known concentration.

    • Continue the incubation under the same conditions.

    • Collect cell samples at various time points after the addition of the labeled substrate.

  • Metabolite Extraction and Analysis:

    • Quench the metabolism of the collected cells rapidly, for example, by mixing with cold methanol.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract the intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

    • Hydrolyze the protein fraction of the biomass to release amino acids.

  • Mass Spectrometry Analysis:

    • Analyze the isotopic labeling patterns of the proteinogenic amino acids and other relevant intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Metabolic Flux Analysis (MFA):

    • Use the mass isotopomer distribution data to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran). This analysis will reveal how this compound is being utilized and distributed throughout the central metabolic network.[15]

Visualizations

Acetate_Metabolism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Acetate_ext This compound Acetate_int This compound Acetate_ext->Acetate_int Diffusion/Transport Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA PoxB Acetyl_P Acetyl-Phosphate Acetyl_CoA->Acetyl_P Pta TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetyl_P->Acetyl_CoA Pta Acetyl_P->Acetate_int AckA Acetate_int->Acetate_ext Excretion Acetate_int->Acetyl_CoA Acs (High Affinity) Acetate_int->Acetyl_P AckA Biomass Biomass/Products TCA_Cycle->Biomass Troubleshooting_Workflow Start High this compound Accumulation/ Low Protein Production Check_Uptake Is this compound being consumed? Start->Check_Uptake Check_Growth Is growth inhibited? Check_Uptake->Check_Growth Yes Optimize_Uptake Enhance this compound Uptake: - Overexpress acs - Optimize pH Check_Uptake->Optimize_Uptake No Reduce_Production Reduce this compound Production: - Fed-batch feeding - Delete pta, poxB - Overexpress gltA, ppc Check_Growth->Reduce_Production Yes Improve_Tolerance Improve this compound Tolerance: - Co-express chaperones Check_Growth->Improve_Tolerance Yes End Optimized Production Optimize_Uptake->End Reduce_Production->End Improve_Tolerance->End

References

Troubleshooting low yield in acetate-dependent bioconversion.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in acetate-dependent bioconversion experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My microbial culture shows poor growth and low product yield when using this compound as the primary carbon source. What are the common causes?

Low growth and yield in this compound-based bioconversion can stem from several factors. This compound, while a cost-effective carbon source, presents unique challenges to microbial metabolism.[1][2][3]

Common Causes:

  • This compound Toxicity: High concentrations of this compound can be inhibitory or even toxic to many microorganisms, leading to a prolonged lag phase and reduced biomass accumulation.[4][5] The undissociated form of acetic acid is particularly toxic as it can diffuse across the cell membrane and disrupt the intracellular pH.[4]

  • Low Energy Yield: Compared to sugars like glucose, this compound is a low-energy carbon source.[1][2][3] This means the cell has to expend more energy to activate this compound to acetyl-CoA, which can limit the energy available for growth and product synthesis.

  • Redox Imbalance: The metabolic pathways for converting this compound into various products can lead to an imbalance in the cellular redox state (NADH/NAD+ and NADPH/NADP+ ratios). Insufficient regeneration of these cofactors can create a bottleneck in the production pathway.[1][3]

  • Inefficient this compound Assimilation: The microorganism may have inefficient pathways for this compound uptake and its conversion to the central metabolic intermediate, acetyl-CoA. In E. coli, for instance, two primary pathways exist: the high-affinity Acetyl-CoA Synthetase (Acs) pathway and the low-affinity AckA-Pta pathway.[4] The efficiency of these pathways can be a limiting factor.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact this compound metabolism and overall bioconversion efficiency. For example, an alkaline pH shift has been shown to reduce this compound accumulation in some cases.[1]

Q2: What specific concentration of this compound is considered inhibitory to E. coli?

The inhibitory concentration of this compound can vary between different strains of E. coli. However, general guidelines can be observed.

This compound ConcentrationEffect on E. coliReference
> 5 g/LSevere impairment of normal growth in wild-type E. coli.[4]
2.5–50 mM (~0.15–3 g/L)Good growth range for wild-type E. coli.[4]
< 10 mMPoor growth for mutant E. coli with a deleted acs gene.[4]
> 25 mMPoor growth for mutant E. coli with a deficient pta-ackA pathway.[4]

Q3: How can I troubleshoot and improve low yields caused by this compound toxicity?

Addressing this compound toxicity is a critical step in optimizing your bioconversion process.

Troubleshooting Workflow for this compound Toxicity

Acetate_Toxicity_Troubleshooting start Low Yield & Poor Growth Observed q_this compound Is this compound Concentration > 5 g/L? start->q_this compound high_this compound High this compound Concentration is Likely Inhibitory q_this compound->high_this compound Yes strategy1 Strategy 1: Process Optimization high_this compound->strategy1 strategy2 Strategy 2: Strain Engineering high_this compound->strategy2 fed_batch Implement Fed-Batch Feeding strategy1->fed_batch ph_control Maintain Alkaline pH strategy1->ph_control tolerant_strain Screen for this compound-Tolerant Strains strategy2->tolerant_strain metabolic_eng Metabolic Engineering for Tolerance strategy2->metabolic_eng end Improved Yield and Growth fed_batch->end ph_control->end tolerant_strain->end metabolic_eng->end

Caption: Troubleshooting workflow for addressing this compound toxicity.

Solutions:

  • Fed-Batch Strategy: Instead of adding all the this compound at the beginning of the fermentation, a fed-batch approach can maintain the this compound concentration below inhibitory levels.[6]

  • Strain Engineering:

    • Adaptive Laboratory Evolution (ALE): Evolve strains with increased tolerance to this compound by progressively exposing them to higher concentrations.

    • Metabolic Engineering: Overexpress genes known to be involved in this compound tolerance.[4]

  • pH Control: Maintaining an alkaline pH can help reduce the concentration of the more toxic undissociated acetic acid.[1]

Q4: My product requires a significant amount of ATP and reducing equivalents (NADH/NADPH), and I suspect a cofactor imbalance. How can I address this?

Cofactor regeneration is crucial for pathways that are energetically demanding. This compound metabolism itself requires ATP for the initial activation step to acetyl-CoA.

Strategies for Improving Cofactor Regeneration:

  • Metabolic Engineering:

    • Overexpress Key Enzymes: Enhance the expression of enzymes in pathways that regenerate ATP, NADH, or NADPH. For example, overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway can increase NADPH supply.

    • Introduce Novel Pathways: Engineer synthetic pathways that are more efficient in cofactor regeneration.

  • Process Optimization:

    • Co-substrate Feeding: Introduce a small amount of a more energy-rich co-substrate, like glucose, to boost the cellular energy and redox state.

  • Cell-Free Systems: In cell-free bioconversion systems, you can directly add ATP and implement enzymatic cofactor regeneration systems. Common ATP regeneration systems include:

Signaling Pathway for this compound Activation and Cofactor Requirement

Acetate_Metabolism cluster_pathways This compound Activation Pathways Acetate_ext This compound (extracellular) Acetate_int This compound (intracellular) Acetate_ext->Acetate_int Pta Pta Acetate_int->Pta Acs Acs Acetate_int->Acs Acetyl_P Acetyl-Phosphate Pta->Acetyl_P AckA AckA AckA->Acetate_int Reversible ADP_out_acka ADP AckA->ADP_out_acka Acetyl_P->AckA Acetyl_CoA Acetyl-CoA Acetyl_P->Acetyl_CoA Acs->Acetyl_CoA AMP_PPi_out AMP + PPi Acs->AMP_PPi_out TCA_Cycle TCA Cycle & Product Synthesis Acetyl_CoA->TCA_Cycle NADH_out NADH / NADPH TCA_Cycle->NADH_out ATP_in_acka ATP ATP_in_acka->AckA ATP_in_acs ATP ATP_in_acs->Acs

Caption: this compound activation pathways and their energy requirements.

Q5: What analytical methods can I use to monitor my this compound bioconversion and diagnose issues with yield?

Accurate monitoring of substrate consumption, product formation, and potential byproduct accumulation is essential for troubleshooting.

Recommended Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for quantifying volatile compounds like this compound. It offers high sensitivity and specificity.

  • High-Performance Liquid Chromatography (HPLC): Widely used for quantifying non-volatile organic acids, sugars, and other metabolites in the culture supernatant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of this compound and the appearance of product signals, providing a real-time view of the reaction kinetics.[8]

Experimental Protocols

Protocol: Quantification of this compound using GC-MS

This protocol provides a general method for the analysis of this compound in biological samples.

  • Sample Preparation:

    • Centrifuge the cell culture sample to pellet the cells.

    • Collect the supernatant. If necessary, quench metabolic activity by adding a cold solvent (e.g., methanol).

    • Acidify the supernatant (e.g., with HCl) to convert this compound salts to acetic acid.

    • Perform a liquid-liquid extraction with a solvent like ethyl this compound or diethyl ether.

  • Derivatization (Optional but Recommended):

    • To improve chromatographic separation and detection, derivatize the acetic acid. A common method is alkylation to its propyl derivative.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components.

    • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the concentration by creating a standard curve with known concentrations of this compound and integrating the peak area.

Product Yields from this compound in Engineered E. coli

The following table summarizes some reported product titers and yields from this compound using engineered E. coli strains. This data can serve as a benchmark for your experiments.

ProductStrainTiter (g/L)Yield (g/g this compound)Reference
Itaconic AcidEngineered E. coli WCIAG43.570.161 (16.1%)[4]
MevalonateEngineered E. coli XU1431.060.30[4][6]
This compound (from glucose)Engineered E. coli 5K/pFF22.890.61 (g/g glucose)[9]

References

Common issues with acetate buffer preparation and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and storage of acetate buffers.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for an this compound buffer?

An this compound buffer is effective in the pH range of 3.6 to 5.6.[1][2][3] The buffering capacity is optimal around the pKa of acetic acid, which is approximately 4.76 at room temperature.[4] Using this compound buffers outside this range is not recommended as their ability to resist pH changes diminishes significantly.[5]

Q2: How long can I store an this compound buffer and under what conditions?

This compound buffers are generally stable and can be stored at room temperature for extended periods.[2] For long-term storage, refrigeration can slow down potential microbial growth.[6] Some sources suggest a stability of up to 6 months when stored at 25°C in glass or plastic containers, with daily inspection for contamination.[7] It is recommended to store the buffer in a tightly sealed container to prevent evaporation and contamination.[8][9]

Q3: Can I autoclave an this compound buffer?

While autoclaving can sterilize the buffer, it may cause a change in pH and concentration due to evaporation or reactions at high temperatures.[6] If sterilization is required, filter sterilization through a 0.22-micron filter is a preferable method.[3]

Q4: What grade of reagents should I use for buffer preparation?

It is recommended to use analytical or reagent grade chemicals and purified water (e.g., distilled or deionized water) for buffer preparation to ensure accuracy and avoid introducing impurities that could affect your experiments.[2][10]

Troubleshooting Guides

Issue 1: Incorrect pH of the Prepared Buffer

Symptom: The measured pH of the newly prepared this compound buffer is significantly different from the calculated theoretical pH.

Possible Causes & Solutions:

  • Inaccurate Reagent Weighing or Volume Measurement: Ensure that all chemicals are weighed accurately and dissolved in the correct volume of water. Use calibrated balances and volumetric flasks.

  • Incorrect pKa Value Used in Calculations: The pKa of acetic acid is temperature-dependent.[11][12] Ensure you are using the correct pKa value for the temperature at which you are preparing the buffer.

  • pH Meter Calibration Error: Before measuring the buffer's pH, ensure the pH meter is properly calibrated with standard buffer solutions (e.g., pH 4.00 and 7.00).[5] An uncalibrated or poorly maintained pH electrode can give inaccurate readings.[13]

  • Improper Mixing: Ensure the buffer solution is thoroughly mixed after adding all components to guarantee a homogenous solution before measuring the pH.

Issue 2: pH of the Buffer Drifts Over Time

Symptom: The pH of the stored this compound buffer changes over a few hours or days.

Possible Causes & Solutions:

  • Absorption of Atmospheric CO2: Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH. Store the buffer in a tightly sealed container to minimize air exposure.[13]

  • Microbial Contamination: Bacteria or fungi can grow in the buffer, especially if it is stored for a long time at room temperature, leading to changes in pH.[6][14] To prevent this, consider filter sterilizing the buffer, storing it at 4°C, or adding a preservative like sodium azide (B81097) (be aware of its toxicity and compatibility with your experiments).[6]

  • Temperature Fluctuations: The pH of an this compound buffer is sensitive to temperature changes.[15][16] As temperature increases, the pH may also increase.[15] It is crucial to measure and adjust the pH at the temperature at which the buffer will be used.

Issue 3: Precipitation or Cloudiness in the Buffer

Symptom: The this compound buffer appears cloudy or forms a precipitate upon preparation or during storage.

Possible Causes & Solutions:

  • Solubility Limits Exceeded: This is a common issue when mixing this compound buffers with organic solvents like acetonitrile (B52724), especially at high concentrations of the organic solvent.[17][18] Ammonium (B1175870) this compound, for instance, has limited solubility in mixtures with more than 90% acetonitrile.[17][18]

  • Low-Quality Reagents: Using reagents with significant impurities can lead to the formation of insoluble salts. Always use high-purity chemicals.[17]

  • Contamination: Accidental introduction of other chemicals can cause precipitation. Ensure all glassware is thoroughly cleaned before use.

Quantitative Data

Table 1: Effect of Temperature on the pKa of Acetic Acid

Temperature (°C)pKa of Acetic Acid
04.78
104.77
204.76
254.76
304.75
404.75
504.75
604.76

Note: Data is compiled from various sources and may show slight variations. The pKa of acetic acid shows minimal change within this temperature range.[12][19]

Table 2: Solubility of Ammonium this compound in Acetonitrile/Water Mixtures

Acetonitrile Concentration (%)Maximum Ammonium this compound Concentration (mM)
< 90> 20
95~10
100Insoluble

This table illustrates the decreased solubility of ammonium this compound as the percentage of acetonitrile in the solution increases, which can lead to precipitation.[17][18]

Experimental Protocols

Protocol 1: Preparation of 0.1 M Sodium this compound Buffer (pH 5.0)

Materials:

  • Sodium this compound trihydrate (CH₃COONa·3H₂O)

  • Glacial acetic acid (CH₃COOH)

  • Distilled or deionized water

  • pH meter

  • Volumetric flask (1 L)

  • Beakers and graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.1 M Sodium this compound Solution: Dissolve 13.61 g of sodium this compound trihydrate in approximately 800 mL of distilled water in a beaker.

  • Prepare a 0.1 M Acetic Acid Solution: Add 5.72 mL of glacial acetic acid to a separate beaker containing approximately 800 mL of distilled water and mix well.

  • Mix the Solutions: In a 1 L volumetric flask, combine a volume of the 0.1 M sodium this compound solution and a volume of the 0.1 M acetic acid solution. The approximate volumes can be calculated using the Henderson-Hasselbalch equation, but a practical approach is to start with a larger volume of the sodium this compound solution (e.g., 600 mL) and add the acetic acid solution while monitoring the pH.

  • Adjust the pH: Place a calibrated pH electrode in the solution and slowly add the 0.1 M acetic acid solution while stirring until the pH reaches 5.0. If you overshoot the target pH, you can add small amounts of the 0.1 M sodium this compound solution to bring it back up.

  • Final Volume Adjustment: Once the desired pH is achieved, add distilled water to bring the final volume to 1 L in the volumetric flask.

  • Storage: Transfer the buffer to a clean, labeled, and tightly sealed container for storage.

Visualizations

Acetate_Buffer_Troubleshooting start Start: this compound Buffer Issue issue_pH Incorrect pH? start->issue_pH issue_precipitate Precipitation? start->issue_precipitate issue_drift pH Drifting? start->issue_drift issue_pH->issue_precipitate No check_calcs Verify Calculations & pKa issue_pH->check_calcs Yes issue_precipitate->issue_drift No check_solubility Check Solubility Limits (especially with organic solvents) issue_precipitate->check_solubility Yes check_storage Ensure Tightly Sealed Container issue_drift->check_storage Yes check_weighing Check Reagent Weighing & Volumes check_calcs->check_weighing check_pH_meter Calibrate pH Meter check_weighing->check_pH_meter solution_pH Re-prepare Buffer check_pH_meter->solution_pH check_reagents Use High-Purity Reagents check_solubility->check_reagents solution_precipitate Modify Protocol or Re-prepare check_reagents->solution_precipitate check_contamination Consider Microbial Contamination (Filter or Refrigerate) check_storage->check_contamination check_temp Use at Consistent Temperature check_contamination->check_temp solution_drift Improve Storage Conditions check_temp->solution_drift

Caption: Troubleshooting workflow for common this compound buffer issues.

Buffer_Preparation_Workflow start Start: Buffer Preparation calc Calculate Required Amounts (Acetic Acid & Sodium this compound) start->calc dissolve Dissolve Sodium this compound in ~80% of Final Water Volume calc->dissolve add_acid Add Acetic Acid dissolve->add_acid check_pH Calibrate pH Meter & Measure pH add_acid->check_pH adjust_pH Adjust pH with Acid or Base check_pH->adjust_pH adjust_pH->add_acid pH too high final_vol Adjust to Final Volume with Water adjust_pH->final_vol pH correct store Store in a Tightly Sealed Container final_vol->store end End: Buffer Ready store->end

Caption: A standard workflow for preparing this compound buffer.

References

Technical Support Center: Optimizing Cellulose Acetate Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of cellulose (B213188) acetate acetylation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of cellulose this compound, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is the yield of my cellulose this compound lower than expected?

Answer: Low yield in cellulose this compound synthesis can stem from several factors:

  • Incomplete Cellulose Activation: The crystalline structure of cellulose can be difficult for reagents to penetrate.[1] Inadequate activation results in unreacted cellulose. Ensure proper swelling of the cellulose fibers by using an appropriate activating agent like glacial acetic acid prior to acetylation.[2][3] The duration and temperature of the activation step are critical.[2]

  • Insufficient Acetylating Agent: An inadequate amount of acetic anhydride (B1165640), the acetylating agent, will lead to incomplete reaction and thus, a lower yield. The ratio of acetic anhydride to cellulose is a crucial parameter to optimize.[1]

  • Reaction Time and Temperature: The acetylation reaction is time and temperature-dependent. Shorter reaction times or lower temperatures may not allow the reaction to proceed to completion.[4] Conversely, excessively long reaction times or high temperatures can lead to degradation of the cellulose this compound, also reducing the yield.[5]

  • Presence of Water: Water can react with acetic anhydride, reducing its availability for the acetylation of cellulose. It can also promote the hydrolysis of the newly formed cellulose this compound.[6] Ensure all reagents and glassware are thoroughly dried.

  • Lignin (B12514952) Impurities: The presence of lignin in the cellulose source can compete with cellulose for acetylation reactants, leading to lower yields of cellulose this compound.[3][7] Proper delignification of the raw material is essential.[3][7]

Question: The degree of substitution (DS) of my cellulose this compound is too low. How can I increase it?

Answer: A low degree of substitution indicates that an insufficient number of hydroxyl groups on the cellulose have been replaced by acetyl groups. To increase the DS, consider the following:

  • Catalyst Concentration: The catalyst, typically sulfuric acid, plays a vital role in the reaction rate.[8] Increasing the catalyst concentration can lead to a higher DS, but an excess can cause significant degradation of the cellulose backbone.[8][9] Optimization of the catalyst loading is key.[8]

  • Reaction Time: Prolonging the reaction time generally allows for more extensive acetylation, resulting in a higher DS.[8][10] However, this must be balanced against the risk of polymer degradation.[8]

  • Ratio of Acetic Anhydride to Cellulose: A higher ratio of acetic anhydride provides more acetyl groups to react with the cellulose hydroxyls, which can increase the DS.[1]

  • Cellulose Source and Purity: The source and purity of the cellulose can impact its reactivity. Hemicellulose and lignin impurities can interfere with the acetylation process.[3] Using a high-purity α-cellulose is recommended.[2]

Question: My final cellulose this compound product is discolored (e.g., brown). What is the cause and how can I prevent it?

Answer: Discoloration, often a brown hue, in the final product is typically due to:

  • Presence of Lignin: Lignin impurities in the starting cellulose material can undergo reactions during acetylation that lead to colored byproducts.[3] Ensure thorough delignification and bleaching of the cellulose source.[3]

  • Degradation of Cellulose: Harsh reaction conditions, such as excessively high temperatures or high concentrations of acid catalyst, can cause the degradation of the cellulose polymer, leading to discoloration.[11] Carefully control the reaction temperature and catalyst amount.

  • Oxidative Changes: Oxidative changes to the cellulose molecules during the reaction can also result in a change in color from white to brown.[3]

Question: The filterability of my cellulose this compound solution is poor, indicating the presence of gels or insoluble particles. How can I improve this?

Answer: Poor filterability is often caused by insufficiently activated cellulose fibers or non-uniform acetylation.[12] To address this:

  • Optimize Cellulose Activation: Ensure the cellulose is properly swollen and activated before acetylation. This increases the accessibility of the hydroxyl groups to the acetylating agents.[12] Pretreating the cellulose with glacial acetic acid is a common and effective method.[12]

  • Ensure Homogeneous Reaction Conditions: Vigorous and continuous stirring during the acetylation process is crucial to ensure a uniform reaction and prevent the formation of gel particles.[13]

  • Control Reaction Temperature: A controlled temperature profile during acetylation can help achieve a more uniform product.[11]

Frequently Asked Questions (FAQs)

What is the typical three-step process for cellulose this compound synthesis?

The commercial production of cellulose this compound generally involves three main stages:

  • Activation: The cellulose is pre-treated, often with glacial acetic acid, to swell the fibers and increase the accessibility of the hydroxyl groups for reaction.[2][3]

  • Acetylation: The activated cellulose is reacted with an excess of acetic anhydride in the presence of a catalyst (commonly sulfuric acid) and a solvent (acetic acid) to form cellulose trithis compound.[9][13] This reaction is exothermic and requires careful temperature control.[13]

  • Hydrolysis (Ripening): The cellulose trithis compound is then partially hydrolyzed by adding water to the reaction mixture. This step removes some of the acetyl groups to achieve the desired degree of substitution, typically resulting in cellulose dithis compound, which has broader solubility.[6][9]

What is the role of a catalyst in cellulose this compound acetylation?

A catalyst, such as sulfuric acid, is used to increase the rate of the acetylation reaction.[3][14] It facilitates the reaction between the hydroxyl groups of cellulose and acetic anhydride.[14] Other catalysts that have been explored include iodine, pyridine, and sodium this compound in ionic liquids.[14][15]

How is the Degree of Substitution (DS) determined?

The Degree of Substitution (DS) of cellulose this compound is a measure of the average number of hydroxyl groups substituted with acetyl groups per anhydroglucose (B10753087) unit. It can be determined by methods such as:

  • Titration: This involves saponifying the cellulose this compound with a known amount of sodium hydroxide (B78521) and then back-titrating the excess NaOH with a standard acid.[3][7] The amount of NaOH consumed is used to calculate the acetyl content and subsequently the DS.[7]

  • Spectroscopic Methods: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to qualitatively and sometimes quantitatively assess the degree of acetylation by observing the intensity of the carbonyl (C=O) peak from the acetyl groups.[14]

What are some more sustainable or "greener" approaches to cellulose this compound synthesis?

Recent research has focused on developing more environmentally friendly methods for cellulose this compound production. These include:

  • Using alternative catalysts: Less corrosive and toxic catalysts are being investigated, such as iodine or enzyme-based catalysts.[14]

  • Solvent-free synthesis: Microwave-assisted, solvent-free acetylation with iodine as a catalyst has been shown to be an effective method.[16]

  • Using ionic liquids or switchable solvents: Homogeneous acetylation in recyclable solvent systems like DBU/CO2 with a more benign acetylating agent like vinyl this compound can offer milder reaction conditions and reduce waste.[9]

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data from various studies on the optimization of cellulose this compound synthesis.

Table 1: Effect of Catalyst Concentration and Reaction Time on Acetylation Efficiency

Cellulose SourceCatalyst (H₂SO₄) Conc. (%)Reaction Time (hours)Temperature (°C)Resulting DSReference
Grevillea Robusta Leaves42.5502.78[8]
Grevillea Robusta Leaves43.34502.32 (reduced)[8]
Date Palm FrondsNot specified1, 2, 350-55DS increased with time[3]
Cotton Stalk6.392.1240.37Not specified (Max yield)[11]

Table 2: Influence of Reagent Ratios on Cellulose this compound Yield

Cellulose SourceCellulose:Acetic Anhydride Ratio (w/v)Cellulose:Glacial Acetic Acid Ratio (w/v)Yield (%)Reference
Oil Palm Empty Fruit Bunches1:5Not specifiedOptimum yield[4]
Cotton Stalk1:4.361:6.0650.79 (WPG)[11]

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis of Cellulose this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of cellulose this compound from purified cellulose.

Materials:

  • Purified cellulose (e.g., from cotton linters or wood pulp)

  • Glacial acetic acid

  • Acetic anhydride

  • Sulfuric acid (concentrated)

  • Distilled water

  • Beakers, flasks, and magnetic stirrer

  • Water bath or heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Cellulose Activation:

    • In a flask, add 5 grams of dried, purified cellulose.

    • Add 100 mL of glacial acetic acid.

    • Stir the mixture at a controlled temperature (e.g., 50-55°C) for 1-2 hours to allow the cellulose to swell and activate.[3]

  • Acetylation:

    • Cool the activated cellulose mixture in an ice bath.

    • Slowly add a pre-cooled mixture of 30 mL of acetic anhydride and 0.5 mL of concentrated sulfuric acid to the cellulose suspension while stirring vigorously.

    • Maintain the reaction temperature between 25-30°C. The reaction is exothermic and may require cooling.

    • Continue stirring for 1-3 hours until a clear, viscous solution is obtained, indicating the formation of cellulose trithis compound.[3]

  • Hydrolysis (Ripening):

    • To the cellulose trithis compound solution, slowly add a mixture of 15 mL of water and 15 mL of glacial acetic acid.

    • Heat the mixture to 50-60°C and maintain it for 1-2 hours to achieve the desired degree of hydrolysis. The exact time will depend on the target DS.

  • Precipitation and Washing:

    • Pour the reaction mixture slowly into a large volume of distilled water (e.g., 1 liter) while stirring continuously. This will precipitate the cellulose this compound as a white solid.

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the cellulose this compound precipitate repeatedly with distilled water until the washings are neutral to pH paper. This removes residual acids.

  • Drying:

    • Filter the washed cellulose this compound using a Büchner funnel.

    • Dry the product in an oven at 60°C until a constant weight is achieved.[7]

Protocol 2: Determination of Degree of Substitution (DS) by Titration

Materials:

  • Dried cellulose this compound sample

  • 0.25 M Sodium Hydroxide (NaOH) solution (standardized)

  • 0.25 M Hydrochloric Acid (HCl) solution (standardized)

  • Ethanol (B145695)

  • Phenolphthalein (B1677637) indicator

  • Conical flasks

  • Burette

Procedure:

  • Accurately weigh approximately 0.1 g of the dried cellulose this compound into a conical flask.[7]

  • Add 5 mL of ethanol and 5 mL of 0.25 M NaOH solution to the flask.[7]

  • Stopper the flask and allow the mixture to stand for 24 hours for complete saponification.[7]

  • Add 10 mL of 0.25 M HCl to the flask and swirl for 30 minutes.[7]

  • Add a few drops of phenolphthalein indicator.

  • Titrate the excess HCl with the 0.25 M NaOH solution until a faint pink endpoint is reached.[7]

  • Perform a blank titration without the cellulose this compound sample.

  • Calculate the percent acetyl content (PAC) and the degree of substitution (DS) using the appropriate formulas.

Visualizations

experimental_workflow cluster_start Raw Material Preparation cluster_synthesis Cellulose this compound Synthesis cluster_purification Product Purification & Drying cluster_analysis Characterization raw_material Cellulose Source (e.g., Wood Pulp, Cotton) delignification Delignification & Bleaching raw_material->delignification activation Activation (Glacial Acetic Acid) delignification->activation acetylation Acetylation (Acetic Anhydride, H₂SO₄) activation->acetylation hydrolysis Hydrolysis (Ripening) (Water Addition) acetylation->hydrolysis precipitation Precipitation (in Water) hydrolysis->precipitation washing Washing to Neutral pH precipitation->washing drying Drying washing->drying characterization Analysis (DS, FTIR, etc.) drying->characterization

Caption: Experimental workflow for cellulose this compound synthesis.

reaction_pathway cluster_reagents cellulose Cellulose (with -OH groups) cellulose_trithis compound Cellulose Trithis compound (Fully Acetylated) cellulose->cellulose_trithis compound Acetylation reagents Acetic Anhydride + H₂SO₄ (catalyst) cellulose_this compound Cellulose this compound (Partially Hydrolyzed, e.g., Dithis compound) cellulose_trithis compound->cellulose_this compound Hydrolysis hydrolysis_reagent Water

Caption: Simplified reaction pathway for cellulose this compound synthesis.

References

How to minimize byproduct formation when using acetate as a carbon source.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation when using acetate as a carbon source, with a primary focus on Escherichia coli as a model organism.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic byproducts when using this compound as a carbon source?

When this compound is the primary carbon source, the main goal is its complete assimilation into biomass and the desired product. However, under certain conditions, incomplete oxidation or metabolic imbalances can lead to the formation of byproducts. In the context of high-density cultures that might utilize glucose initially, this compound itself is a major byproduct of "overflow metabolism".[1][2] When engineering strains to utilize this compound, common byproducts can include other organic acids like lactate (B86563) and ethanol, particularly under oxygen-limiting conditions.[3]

Q2: What is "overflow metabolism" and how does it lead to this compound formation?

Overflow metabolism is a phenomenon where microorganisms, like E. coli, produce this compound even in the presence of oxygen, particularly when there is an excess of a carbon source like glucose.[1][4][5][6] This occurs when the rate of glucose uptake and its conversion to acetyl-CoA through glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize it.[6] This imbalance leads to the diversion of excess acetyl-CoA towards this compound production as a way to regenerate CoA and produce some ATP.[7]

Q3: What are the main metabolic pathways for this compound formation and consumption in E. coli?

  • This compound Formation:

    • Pta-AckA Pathway: This is the primary pathway for this compound production during exponential growth. It involves two enzymes: phosphate (B84403) acetyltransferase (Pta) and this compound kinase (AckA), which convert acetyl-CoA to this compound via an acetyl-phosphate intermediate.[5][6][8]

    • PoxB Pathway: Pyruvate (B1213749) oxidase (PoxB) directly converts pyruvate to this compound, and is most active during the stationary phase.[9]

  • This compound Consumption/Assimilation:

    • Acs Pathway: Acetyl-CoA synthetase (Acs) is a high-affinity enzyme that converts this compound to acetyl-CoA, which can then enter the TCA cycle. This is the main pathway for this compound assimilation at low this compound concentrations.[5][6]

    • The Pta-AckA pathway is reversible and can also function in this compound assimilation, particularly at high this compound concentrations.[6]

Troubleshooting Guides

Issue 1: High levels of this compound detected as a byproduct during fermentation.

Possible Cause 1: High Substrate Feed Rate A high concentration of the primary carbon source (like glucose) can lead to overflow metabolism and subsequent this compound production.[1][2]

  • Solution: Implement a fed-batch feeding strategy to maintain the substrate at a low, growth-limiting concentration. This prevents the overloading of the central carbon metabolism.[10] An exponential feeding strategy is often employed to match the nutrient demand of the growing culture.

Possible Cause 2: Unoptimized Growth Rate High growth rates are strongly correlated with this compound production.[8]

  • Solution: Control the specific growth rate by adjusting the feed rate of the limiting nutrient in a fed-batch culture. A lower specific growth rate can significantly reduce this compound formation.

Possible Cause 3: Genetic Background of the Strain The genetic makeup of the production strain plays a crucial role in its tendency to produce this compound.

  • Solution: Employ metabolic engineering strategies to redirect carbon flux away from this compound production pathways.

    • Strategy A: Block this compound Production Pathways. Deleting the genes responsible for this compound production, such as pta and poxB, can directly reduce this compound formation.[2]

    • Strategy B: Enhance TCA Cycle Flux. Increasing the capacity of the TCA cycle can help to more efficiently process the acetyl-CoA generated from the carbon source. This can be achieved by overexpressing key TCA cycle enzymes like citrate (B86180) synthase (gltA) and deleting regulators that inhibit the cycle, such as iclR.[1][2]

    • Strategy C: Improve this compound Assimilation. Overexpressing acetyl-CoA synthetase (acs) can enhance the cell's ability to reassimilate any this compound that is produced.[1][11]

Issue 2: Poor growth or product yield when using this compound as the primary carbon source.

Possible Cause 1: Low Energy Yield from this compound this compound is a less energy-rich carbon source compared to glucose, which can result in slower growth and lower biomass yields.

  • Solution:

    • Medium Optimization: Supplement the medium with yeast extract or specific amino acids to provide essential building blocks and reduce the metabolic burden on the cells.

    • Co-feeding: In some cases, a small amount of a co-substrate like glucose or glycerol (B35011) can be beneficial, but this must be carefully controlled to avoid this compound overflow from the co-substrate.

Possible Cause 2: this compound Toxicity High concentrations of this compound can be inhibitory to cell growth and protein production.[2]

  • Solution: Maintain the this compound concentration in the feed and in the bioreactor below inhibitory levels. This can be achieved through a carefully controlled feeding strategy. The pH of the culture also plays a role, as a lower pH increases the concentration of the more toxic, undissociated acetic acid.

Data Presentation

Table 1: Comparison of Genetic Engineering Strategies to Reduce this compound Production in E. coli

Genetic ModificationStrategyThis compound Yield Reduction (%)Reference
Δpta ΔpoxBAlterations to this compound pathways~80%[1]
gltA overexpression & ΔiclRIncreased flux to TCA cycleNot specified, but effective[1][2]
ΔptsGReduced glucose uptakeIneffective in some studies[1]
acs overexpressionIncreased this compound assimilationNo significant impact in some studies[1]

Note: The effectiveness of each strategy can be strain and condition-dependent.

Experimental Protocols

Protocol 1: Quantification of this compound in Fermentation Broth using a Colorimetric Assay Kit

This protocol is based on commercially available this compound assay kits (e.g., from Megazyme or Sigma-Aldrich).

Principle: this compound is converted through a series of enzymatic reactions to a product that can be measured colorimetrically or fluorometrically. The intensity of the signal is proportional to the this compound concentration in the sample.[12][13]

Materials:

  • This compound Assay Kit (containing assay buffer, enzyme mix, substrate mix, probe, and standard)

  • Microcentrifuge

  • 96-well microplate (clear, flat-bottom for colorimetric assays)

  • Microplate reader

  • Pipettes and pipette tips

  • Deionized water

Procedure:

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample at 13,000 x g for 10 minutes to pellet the cells and other insoluble materials.[12]

    • Carefully collect the supernatant. The supernatant can be used directly or diluted with the assay buffer if the this compound concentration is expected to be high.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the provided stock solution with deionized water or assay buffer as per the kit's instructions. A typical range might be 0 to 10 nmol/well.[12]

  • Assay Reaction:

    • Add the standards and samples to the wells of the 96-well plate in duplicate.

    • Prepare a reaction mix containing the assay buffer, enzyme mix, substrate mix, and probe according to the kit's protocol.

    • Add the reaction mix to each well containing the standards and samples.

    • Mix gently and incubate at room temperature for the time specified in the kit's manual (typically 30-60 minutes), protected from light.

  • Measurement:

    • Measure the absorbance at the wavelength specified in the kit's manual (commonly 450 nm for colorimetric assays).[12]

  • Calculation:

    • Subtract the blank (0 standard) reading from all measurements.

    • Plot the standard curve of absorbance versus the amount of this compound.

    • Determine the this compound concentration in the samples from the standard curve.

Protocol 2: General Fed-Batch Fermentation Protocol for E. coli

This is a generalized protocol for a high-density fed-batch culture of E. coli.

Principle: A fed-batch culture is initiated with a batch phase where cells grow on an initial amount of substrate. Once the initial substrate is depleted (often indicated by a sharp increase in dissolved oxygen), a concentrated feed solution is added at a controlled rate to maintain a desired specific growth rate and limit byproduct formation.

Materials:

  • Bioreactor with controls for pH, temperature, and dissolved oxygen (DO)

  • Defined fermentation medium (for batch and feed)

  • E. coli seed culture

  • Feed pump

  • Sterile air supply

  • Acid and base solutions for pH control (e.g., H₃PO₄ and NH₄OH)

Procedure:

  • Bioreactor Preparation:

    • Prepare and sterilize the bioreactor containing the initial batch medium.

    • Calibrate the pH and DO probes.

  • Inoculation:

    • Inoculate the bioreactor with a seed culture of E. coli (typically 1-5% of the initial batch volume).

  • Batch Phase:

    • Maintain the temperature (e.g., 37°C) and pH (e.g., 7.0) at their setpoints.

    • Provide aeration and agitation to maintain a non-limiting dissolved oxygen level (e.g., >30% of air saturation).

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and the depletion of the initial carbon source. A sharp spike in the DO signal often indicates the exhaustion of the carbon source.

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted, start the feed pump to add the concentrated feed solution.

    • The feed rate is typically increased exponentially to maintain a constant, predetermined specific growth rate (e.g., 0.1 to 0.2 h⁻¹). The feed rate can be calculated using the following equation: F(t) = (µ / YX/S) * X₀V₀ * eµt Where:

      • F(t) is the feed rate at time t

      • µ is the desired specific growth rate

      • YX/S is the biomass yield on substrate

      • X₀ and V₀ are the biomass concentration and volume at the start of the feed, respectively.

    • Continue to monitor and control temperature, pH, and DO. The agitation and aeration rates may need to be increased as the cell density increases to maintain the DO setpoint.

  • Induction (if applicable):

    • If producing a recombinant protein, add the inducer (e.g., IPTG) when the culture reaches the desired cell density.

  • Harvest:

    • Stop the fermentation and harvest the cells when the desired product titer or cell density is reached.

Visualizations

Acetate_Metabolism_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_acetate_prod This compound Production cluster_acetate_assim This compound Assimilation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple steps Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH Complex PoxB PoxB Pyruvate->PoxB TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Pta Pta Acetyl_CoA->Pta AckA AckA Pta->AckA Acetyl-P Acetate_out This compound (extracellular) AckA->Acetate_out PoxB->Acetate_out Acs Acs Acs->Acetyl_CoA Acetate_in This compound (extracellular) Acetate_in->Acs

Caption: Key metabolic pathways of this compound production and assimilation in E. coli.

Troubleshooting_Workflow Start High this compound Levels Detected Q1 Is a fed-batch strategy being used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the growth rate optimized? A1_Yes->Q2 Sol1 Implement a growth-limiting fed-batch strategy. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the strain genetically optimized for low this compound production? A2_Yes->Q3 Sol2 Reduce the specific growth rate by adjusting the feed rate. A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No End This compound levels minimized Q3->End Yes Sol3 Consider metabolic engineering: - Knockout pta/poxB - Overexpress gltA - Overexpress acs A3_No->Sol3 Sol3->End

References

Technical Support Center: Enhancing Acetate Tolerance in Yeast Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve acetate tolerance in yeast cultures.

Troubleshooting Guides

Issue 1: Yeast growth is severely inhibited or arrested in the presence of acetic acid.

Question: My yeast culture shows poor growth and viability after introducing acetic acid. What are the potential causes and how can I troubleshoot this?

Answer:

Acetic acid stress in yeast is a multifaceted problem primarily caused by intracellular acidification and anion accumulation, which disrupts cellular pH homeostasis and inhibits essential enzymatic activities. Here’s a step-by-step troubleshooting guide:

  • Verify Experimental Conditions:

    • pH of the Medium: The toxicity of acetic acid is highly pH-dependent. At a pH below its pKa of 4.75, the undissociated form (CH3COOH) predominates and can readily diffuse across the plasma membrane. Ensure your medium's pH is accurately measured and controlled.

    • This compound Concentration: Confirm the final concentration of acetic acid in your culture. High concentrations can be lethal. Start with a lower, sub-lethal concentration to acclimate the cells if possible.

    • Growth Phase: Yeast cells in the exponential growth phase are generally more susceptible to acetic acid stress compared to cells in the stationary phase.[1] Consider the timing of this compound addition.

  • Assess Intracellular pH and ATP Levels:

    • Mechanism of Toxicity: Acetic acid dissociates inside the neutral cytosol, releasing protons and leading to intracellular acidification.[2] To counteract this, the plasma membrane H+-ATPase (Pma1p) pumps protons out of the cell, an ATP-intensive process that can deplete cellular energy reserves.[2]

    • Troubleshooting: If you have the capability, use pH-sensitive fluorescent probes to measure intracellular pH. A significant drop indicates a failure to maintain homeostasis. ATP levels can also be measured to assess the energetic burden on the cells.

  • Consider Genetic and Metabolic Factors:

    • Strain Background: Different yeast strains exhibit varying levels of intrinsic this compound tolerance. The genetic background of your strain plays a crucial role.

    • Key Genes and Pathways: Several genes are known to be critical for this compound tolerance. These include:

      • PMA1 : Encodes the primary H+-ATPase responsible for pumping protons out of the cell. Overexpression of PMA1 can enhance tolerance.[1][2]

      • Haa1 Transcription Factor: A key regulator of the yeast response to weak acid stress.[1]

      • This compound Transporters: Genes like AQR1, TPO2, and TPO3 are involved in exporting the this compound anion.[2]

    • Troubleshooting:

      • Consider using a more robust strain known for its tolerance.

      • If you are working with an engineered strain, verify the expression and activity of your genetic modifications.

      • Analyze the expression of key tolerance-related genes via RT-qPCR.

Issue 2: Attempts to genetically engineer yeast for enhanced this compound tolerance are not yielding significant improvements.

Question: I have overexpressed a gene reported to improve this compound tolerance, but I'm not observing the expected phenotype. What could be going wrong?

Answer:

Improving a complex trait like this compound tolerance often requires a multi-pronged approach. Here are some troubleshooting steps if single-gene modifications are proving insufficient:

  • Re-evaluate the Target Gene and its Regulation:

    • Cellular Context: The effectiveness of a single gene can be highly dependent on the genetic background of the yeast strain and the specific environmental conditions.

    • Expression Levels: Overexpression does not always correlate with optimal activity. Extremely high levels of a protein can sometimes be toxic or lead to misfolding. Verify protein expression levels using methods like Western blotting.

    • Subcellular Localization: Ensure the expressed protein is correctly localized within the cell to perform its function.

  • Explore Multi-gene and Pathway Engineering Strategies:

    • Synergistic Effects: this compound tolerance is a polygenic trait. Targeting multiple pathways simultaneously can have a synergistic effect. For example, combining the overexpression of PMA1 with the modification of transcription factors like Haa1 could yield better results.

    • Metabolic Engineering: Consider strategies that go beyond simple overexpression. For instance, engineering the yeast's redox metabolism by introducing an NADPH-specific alcohol dehydrogenase can help in the conversion of this compound to ethanol (B145695), thereby detoxifying it.[3]

  • Consider Adaptive Laboratory Evolution (ALE):

    • Harnessing Natural Selection: ALE is a powerful technique for developing robust yeast strains. By subjecting a population of yeast to gradually increasing concentrations of acetic acid over many generations, you can select for mutants with enhanced tolerance.[2][4][5] This approach can reveal novel and often complex genetic adaptations.

    • Workflow:

      • Start with a parent strain in a medium with a sub-lethal concentration of acetic acid.

      • Once the culture reaches a certain density, transfer a small aliquot to a fresh medium with a slightly higher concentration of the inhibitor.

      • Repeat this process for hundreds of generations.

      • Isolate and characterize the evolved strains to identify the genetic basis of their enhanced tolerance.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of acetic acid toxicity in yeast?

A1: The primary mechanisms of acetic acid toxicity are:

  • Intracellular Acidification: Undissociated acetic acid diffuses across the plasma membrane and then dissociates in the neutral pH of the cytosol, releasing protons (H+). This lowers the intracellular pH, which can denature proteins and inhibit enzyme activity.[2]

  • ATP Depletion: To counteract the influx of protons, the plasma membrane H+-ATPase, Pma1p, actively pumps H+ out of the cell. This is a highly energy-intensive process that consumes large amounts of ATP, leading to energy depletion.[2]

  • Anion Accumulation: The this compound anion (CH3COO-) accumulates within the cell, which can lead to osmotic stress and specific inhibitory effects on metabolic enzymes.

Q2: Which genes are the most promising targets for genetic engineering to improve this compound tolerance?

A2: Several genes have been identified as key targets for enhancing this compound tolerance:

  • PMA1 : Overexpression of this gene, which encodes the main proton pump, directly addresses intracellular acidification.[1][2]

  • Haa1 Regulon: Haa1 is a transcription factor that upregulates a suite of genes in response to weak acid stress. Modifying Haa1 or its target genes can confer broad tolerance.[1]

  • Genes involved in lipid metabolism: Altering the composition of the cell membrane can reduce the passive diffusion of acetic acid into the cell. Genes like ERG3, ERG4, and others involved in ergosterol (B1671047) biosynthesis are important.[2]

  • This compound Transporters: Overexpression of genes encoding this compound efflux pumps, such as AQR1, TPO2, and TPO3, can help to remove the toxic anion from the cell.[2]

  • Deletion of ADY2 : Deleting this this compound transporter gene has been shown to improve tolerance to multiple stresses and enhance ethanol production in the presence of acetic acid.[1]

Q3: How can Adaptive Laboratory Evolution (ALE) be used to generate this compound-tolerant yeast strains?

A3: ALE is a powerful method that mimics natural selection in a laboratory setting. The process involves:

  • Culturing: A population of yeast is cultured in a medium containing a sub-lethal concentration of acetic acid.

  • Serial Transfer: As the yeast adapts and grows, a portion of the culture is transferred to a fresh medium with a slightly increased concentration of acetic acid.

  • Selection: This process is repeated for many generations, applying continuous selective pressure. This allows for the natural selection of mutants with beneficial mutations that confer higher tolerance.

  • Isolation and Analysis: After a significant improvement in tolerance is observed, individual clones are isolated from the population. These evolved strains can then be analyzed using whole-genome sequencing to identify the mutations responsible for the enhanced phenotype.[2][4][5]

Q4: What is the role of the RAS/cAMP/PKA signaling pathway in this compound tolerance?

A4: The RAS/cAMP/PKA pathway is a key glucose signaling pathway that also plays a role in stress responses. Downregulation of this pathway has been associated with reduced accumulation of reactive oxygen species (ROS) and improved yeast growth at low pH.[2] Therefore, diminishing glucose repression through modifications in this pathway can be an adaptive response that leads to higher acetic acid tolerance.[2]

Quantitative Data Summary

Table 1: Impact of Genetic Modifications on this compound Tolerance

Genetic ModificationStrain BackgroundFold Increase in this compound Tolerance (approx.)Reference
Overexpression of PMA1S. cerevisiaeEnhanced tolerance observed[1]
Deletion of ADY2S. cerevisiaeImproved growth and ethanol production[1]
T255A mutation in Rsp5S. cerevisiaeSignificantly higher fermentation rate in 0.33 M sodium this compound[6]
Overexpression of ACS1 and ACS2Lager yeastIncreased ethyl-acetate production and acetic acid tolerance[7]

Table 2: Performance of Evolved Strains from Adaptive Laboratory Evolution

Evolved StrainParental StrainSelection ConditionKey OutcomeReference
AT22S288C3-12 g/L acetic acid, pH 3-4Increased tolerance to acetic acid and low pH[2]
TAT12TTY23 (thermotolerant)3-12 g/L acetic acid, pH 3-4Increased tolerance to acetic acid, low pH, and high temperature[2]
EA60M14 (lager yeast)High concentration of acetic acid21.4% higher ethyl-acetate production[7]

Key Experimental Protocols

1. Acetic Acid Tolerance Spot Assay

  • Objective: To qualitatively assess the this compound tolerance of different yeast strains.

  • Methodology:

    • Grow yeast strains overnight in a standard liquid medium (e.g., YPD).

    • Measure the optical density (OD600) and adjust the cell concentration to 1.0.

    • Perform a 10-fold serial dilution of the cell suspension.

    • Spot 5-10 µL of each dilution onto agar (B569324) plates containing the desired concentration of acetic acid and with the pH adjusted accordingly.

    • Include a control plate without acetic acid.

    • Incubate the plates at the appropriate temperature for 2-3 days and document the growth.

2. Acetic Acid Tolerance Growth Curve Assay

  • Objective: To quantitatively measure the effect of acetic acid on yeast growth kinetics.

  • Methodology:

    • Inoculate a fresh liquid medium containing a specific concentration of acetic acid (and a control without) with an overnight yeast culture to a starting OD600 of ~0.1.

    • Incubate the cultures in a microplate reader or a shaking incubator at the optimal temperature.

    • Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.

    • Plot the OD600 values against time to generate growth curves.

    • Calculate key growth parameters such as the maximum specific growth rate (µmax) and the duration of the lag phase.

3. Adaptive Laboratory Evolution (ALE) Protocol

  • Objective: To generate yeast strains with enhanced tolerance to acetic acid through directed evolution.

  • Methodology:

    • Prepare a defined mineral medium with an initial, sub-lethal concentration of acetic acid (e.g., 1 g/L at pH 4.5).

    • Inoculate the medium with the parental yeast strain.

    • Incubate the culture under controlled conditions (e.g., 30°C with shaking).

    • Monitor cell growth. When the culture reaches the late exponential or early stationary phase, transfer a small volume (e.g., 1% v/v) to a fresh medium with a slightly higher concentration of acetic acid.

    • Repeat this serial transfer for hundreds of generations, gradually increasing the acetic acid concentration as the population adapts.

    • Periodically, archive samples of the evolving population by freezing them in glycerol (B35011) for future analysis.

    • Once the desired level of tolerance is achieved, isolate single colonies by plating the evolved population on solid medium.

    • Characterize the phenotype of the isolated clones to confirm their enhanced tolerance.

Visualizations

Acetate_Stress_Response_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) AceticAcid_un Acetic Acid (CH3COOH) AceticAcid_diss This compound (CH3COO-) + H+ AceticAcid_un->AceticAcid_diss Diffusion PM Pma1 Pma1p (H+-ATPase) Pma1->AceticAcid_un H+ Export ADP ADP + Pi Pma1->ADP Transporters This compound Transporters (Aqr1, Tpo2, Tpo3) Transporters->AceticAcid_un Efflux AceticAcid_diss->Pma1 H+ stimulates Haa1 Haa1 (Transcription Factor) AceticAcid_diss->Haa1 Activates StressGenes Stress Response Genes Haa1->StressGenes Upregulates StressGenes->Transporters Expression ATP ATP ATP->Pma1

Caption: Overview of the yeast cellular response to acetic acid stress.

ALE_Workflow start Start with Parental Strain culture1 Culture in Medium + Low this compound start->culture1 transfer1 Serial Transfer culture1->transfer1 culture2 Culture in Medium + Increased this compound transfer1->culture2 loop Repeat for many generations transfer1->loop culture2->transfer1 Population Adapts isolate Isolate Evolved Clones culture2->isolate characterize Phenotypic & Genotypic Characterization isolate->characterize

Caption: Experimental workflow for Adaptive Laboratory Evolution (ALE).

References

Mitigating the inhibitory effects of high acetate concentrations on cell growth.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the inhibitory effects of high acetate concentrations on cell growth during experiments.

Troubleshooting Guide

High this compound levels can lead to a variety of issues in cell culture experiments. This guide provides solutions to common problems encountered.

ProblemProbable CauseRecommended Solution
Reduced cell growth and viability This compound concentration has exceeded the toxic threshold for the specific cell line.1. Monitor this compound Levels: Regularly measure this compound concentration in the culture medium. 2. Optimize Feeding Strategy: Implement a fed-batch strategy to maintain low glucose levels and, consequently, reduce this compound production.[1][2][3] 3. Media Optimization: Consider using a different basal medium or supplementing with components that enhance metabolic efficiency.
Decreased recombinant protein yield This compound is inhibiting protein production pathways or inducing cellular stress.[4][5][6]1. Process Control: Adjust process parameters such as pH and temperature. Maintaining a slightly higher pH (e.g., 7.4) can reduce the inhibitory effect of this compound.[7] 2. Metabolic Engineering: Engineer cell lines to redirect carbon flux away from this compound production pathways.[4] 3. Develop this compound-Tolerant Cell Lines: Use adaptive laboratory evolution to select for cells with increased tolerance to high this compound concentrations.
Rapid drop in pH of culture medium Accumulation of acidic byproducts, primarily lactate (B86563) and this compound.1. Improve pH Control: Use a robust buffering system or automated pH control in the bioreactor. 2. Limit Glucose Availability: A controlled glucose feeding strategy can limit the overflow metabolism that leads to the production of acidic byproducts.[1][2]
Inconsistent results between experiments Fluctuations in this compound concentration due to variations in initial culture conditions or feeding schedules.1. Standardize Protocols: Ensure consistent seeding densities, media composition, and feeding strategies across all experiments. 2. Implement At-line/On-line Monitoring: Utilize real-time monitoring of key metabolites, including this compound, to allow for immediate process adjustments.

Frequently Asked Questions (FAQs)

1. What is this compound and why does it accumulate in cell cultures?

This compound is a short-chain fatty acid that is a common metabolic byproduct in rapidly growing cell cultures, particularly in microbial and mammalian cells like E. coli and Chinese Hamster Ovary (CHO) cells.[8][9] It accumulates as a result of "overflow metabolism," which occurs when the rate of glucose uptake exceeds the cell's capacity to process it through the central carbon metabolism (TCA cycle).[10][11] The excess pyruvate (B1213749) is then converted to this compound.

2. How does high this compound concentration inhibit cell growth and protein production?

High concentrations of this compound can inhibit cell growth and recombinant protein production through several mechanisms:

  • Intracellular pH Drop: Undissociated acetic acid can cross the cell membrane and dissociate inside the cell, lowering the intracellular pH and disrupting cellular functions.

  • Anion Accumulation: The accumulation of the this compound anion within the cell can disrupt the osmotic balance and cellular homeostasis.

  • Metabolic Burden: The cell expends energy to export protons and maintain its internal pH, diverting resources from growth and protein synthesis.

  • Inhibition of Key Enzymes: this compound can directly inhibit enzymes involved in essential metabolic pathways.[10]

  • Induction of Cellular Stress: High this compound levels can trigger stress responses within the cell, further impeding growth and productivity.[4]

3. What are the typical inhibitory concentrations of this compound for commonly used cell lines?

The inhibitory concentration of this compound can vary significantly between different cell lines and even between clones of the same parental line.[9] Generally, for CHO cells, inhibitory effects can be observed at concentrations above 20 mM.[9][11] For E. coli, concentrations as low as 5-10 g/L (approximately 83-167 mM) can significantly inhibit growth.[5]

4. What methods can be used to monitor this compound concentration in my cell culture?

Several methods are available for monitoring this compound levels:

  • High-Performance Liquid Chromatography (HPLC): A widely used and accurate method for quantifying organic acids.[12]

  • Enzymatic Assay Kits: Commercially available kits provide a colorimetric or fluorometric method for rapid this compound measurement.[12]

  • Flow Injection Analysis (FIA): An automated method suitable for on-line monitoring in bioreactors.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed metabolic profiling, including this compound quantification.

5. What are the primary strategies to mitigate the negative effects of this compound?

There are three main approaches to manage high this compound concentrations:

  • Process Control and Optimization: This involves optimizing culture conditions such as pH, temperature, and dissolved oxygen, as well as implementing controlled feeding strategies (fed-batch or perfusion) to limit glucose availability and prevent overflow metabolism.[1][2][3][13]

  • Metabolic Engineering: This strategy focuses on genetically modifying the host cells to reduce or eliminate this compound production pathways. This can involve deleting genes responsible for this compound formation or overexpressing genes that divert metabolic flux to other, less harmful byproducts.[4]

  • Development of this compound-Tolerant Strains: Through methods like adaptive laboratory evolution (ALE), cell lines can be selected for their ability to grow and remain productive in the presence of high this compound concentrations.[14][15][16][17]

Quantitative Data on this compound Inhibition

The following tables summarize the impact of this compound on cell growth and recombinant protein production.

Table 1: Effect of this compound Concentration on CHO Cell Growth

This compound Concentration (mM)Specific Growth Rate (µ) (1/h)Reference
00.050[18]
< 20Limited inhibitory effect[9][11]
> 20Significant inhibition[9][11]

Table 2: Impact of this compound Mitigation Strategies on Recombinant Protein Production in E. coli

Mitigation StrategyThis compound AccumulationRecombinant Protein Yield ImprovementReference
Deletion of ptsHI operonReduced from 90.4 mM to 9.1 mM385-fold improvement in volumetric GFP productivity[4]
Elevated NAD(H) pool50% lower this compound formation in batch culture2-fold increase in β-galactosidase production[10]

Key Experimental Protocols

Protocol 1: Measurement of this compound Concentration using a Colorimetric Assay Kit

This protocol provides a general guideline for using a commercial colorimetric assay kit to determine this compound concentration in cell culture supernatants. Always refer to the specific manufacturer's instructions for your kit.

Materials:

  • This compound Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate Mix, Probe, and this compound Standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cell culture supernatant samples

  • Deionized water

Procedure:

  • Sample Preparation:

    • Centrifuge cell culture samples to pellet cells.

    • Collect the supernatant for analysis. If necessary, dilute the supernatant with Assay Buffer to bring the this compound concentration within the detection range of the kit.

  • Standard Curve Preparation:

    • Prepare a series of this compound standards by diluting the provided this compound Standard with Assay Buffer according to the kit's instructions. A typical range might be 0 to 10 nmol/well.

  • Reaction Setup:

    • Add a specific volume (e.g., 50 µL) of each standard and sample to separate wells of the 96-well plate.

    • Prepare a Reaction Mix by combining the Assay Buffer, Enzyme Mix, Substrate Mix, and Probe as instructed in the kit manual.

    • Add the Reaction Mix (e.g., 50 µL) to each well containing the standards and samples.

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the protocol (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 standard) from all readings.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Use the standard curve to determine the this compound concentration in your samples.

Protocol 2: Fed-Batch Cultivation for Reduced this compound Accumulation in CHO Cells

This protocol outlines a general fed-batch strategy to control glucose levels and minimize this compound production in CHO cell cultures. Specific parameters will need to be optimized for your particular cell line and process.

Materials:

  • CHO cell line expressing the recombinant protein of interest

  • Basal culture medium

  • Concentrated feed medium (containing glucose, amino acids, and other essential nutrients)

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Glucose monitoring system (e.g., enzymatic assay or biosensor)

Procedure:

  • Bioreactor Setup:

    • Prepare and sterilize the bioreactor with the initial working volume of basal medium.

    • Set the process parameters: typically 37°C, pH 7.0-7.2, and DO at 30-50% air saturation.

  • Inoculation:

    • Inoculate the bioreactor with a healthy, exponentially growing CHO cell culture at a predetermined seeding density.

  • Batch Phase:

    • Allow the cells to grow in batch mode until the initial glucose concentration begins to deplete.

  • Fed-Batch Phase:

    • Initiate the feeding strategy when the glucose concentration drops to a predefined setpoint (e.g., 2-4 g/L).

    • The feed can be administered as a bolus, a constant feed, or an exponential feed. An exponential feeding strategy that matches the cell growth rate is often preferred to maintain a constant low glucose concentration.[19]

    • The feed rate should be calculated to provide enough glucose to sustain cell growth and protein production without leading to excess glucose accumulation.

  • Monitoring and Control:

    • Regularly monitor cell density, viability, glucose concentration, and this compound concentration throughout the culture.

    • Adjust the feed rate as needed based on the real-time data to maintain the target glucose level.

    • Continue the fed-batch culture until the desired cell density or product titer is reached, or until cell viability begins to decline significantly.

Visualizations

cluster_0 High Glucose Environment cluster_1 Cellular Metabolism cluster_2 Inhibitory Effects Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Sufficient O2 Acetate_Formation This compound Formation Pyruvate->Acetate_Formation Overflow Metabolism This compound This compound Acetate_Formation->this compound Reduced_Growth Reduced Cell Growth This compound->Reduced_Growth Reduced_Protein Reduced Protein Production This compound->Reduced_Protein

Caption: Overflow metabolism leading to this compound production and its inhibitory effects.

cluster_0 Process Control cluster_1 Metabolic Engineering cluster_2 Cell Line Development Fed_Batch Fed-Batch Strategy Mitigation Mitigation of This compound Inhibition Fed_Batch->Mitigation pH_Control pH & Temperature Control pH_Control->Mitigation Gene_Deletion Delete this compound Production Genes Gene_Deletion->Mitigation Flux_Redirection Redirect Carbon Flux Flux_Redirection->Mitigation ALE Adaptive Laboratory Evolution (ALE) ALE->Mitigation

Caption: Key strategies for mitigating this compound inhibition in cell culture.

start Start Fed-Batch Bioreactor Run monitor_glucose Monitor Glucose Concentration start->monitor_glucose feed Add Concentrated Feed Medium monitor_glucose->feed Glucose < Setpoint continue_culture Continue Culture monitor_glucose->continue_culture Glucose >= Setpoint feed->continue_culture continue_culture->monitor_glucose end End of Culture continue_culture->end Viability Drops or Target Titer Reached

Caption: Experimental workflow for a glucose-based fed-batch strategy.

References

Technical Support Center: Refining Sample Preparation for Accurate Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in sample preparation for accurate acetate analysis.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during this compound analysis.

Issue 1: High Background or Contamination in Blank Samples

Symptoms:

  • Significant this compound peak detected in solvent or procedural blanks.

  • Inability to achieve a low limit of detection (LOD) and limit of quantification (LOQ).

Troubleshooting Workflow:

Troubleshooting Contamination start High this compound Signal in Blank reagents Check Reagents & Solvents (Water, Acetonitrile, Buffers) start->reagents Isolate Source consumables Inspect Consumables (Vials, Pipette Tips, Tubing) start->consumables environment Evaluate Lab Environment (Air Quality, Open Solutions) start->environment protocol Review Sample Prep Protocol (Reagent Choice, Handling) start->protocol reagent_solution Use Fresh, High-Purity Reagents. Test Each Component Individually. reagents->reagent_solution Solution consumable_solution Use Glassware When Possible. Pre-rinse Plasticware with Solvent. consumables->consumable_solution Solution environment_solution Prepare Samples in a Hood. Keep Solutions Covered. environment->environment_solution Solution protocol_solution Avoid this compound-Containing Reagents if Possible. protocol->protocol_solution Solution

Caption: Troubleshooting workflow for identifying and mitigating this compound contamination.
Issue 2: Poor Reproducibility and High Relative Standard Deviation (RSD)

Symptoms:

  • Wide variation in this compound concentrations across replicate samples.

  • Relative Standard Deviation (RSD) exceeding acceptable limits (e.g., >15%).

Troubleshooting Workflow:

Troubleshooting Reproducibility start High RSD in Replicates sample_homogeneity Inconsistent Sample Homogenization start->sample_homogeneity Potential Cause pipetting_accuracy Inaccurate Pipetting of Sample/Reagents start->pipetting_accuracy derivatization_variability Inconsistent Derivatization Reaction Conditions start->derivatization_variability storage_conditions Variable Sample Storage/Handling start->storage_conditions homogeneity_solution Ensure Thorough Mixing/ Vortexing of Samples. sample_homogeneity->homogeneity_solution Corrective Action pipetting_solution Calibrate Pipettes Regularly. Use Proper Pipetting Technique. pipetting_accuracy->pipetting_solution derivatization_solution Ensure Consistent Timing, Temperature, and Reagent Volumes. derivatization_variability->derivatization_solution storage_solution Standardize Storage Time and Temperature for All Samples. storage_conditions->storage_solution Acetate_Signaling_Pathways cluster_acetyl_coa Acetyl-CoA Signaling Branch cluster_g_protein G-Protein Signaling Branch Acetate_in_AC This compound ACSS2 ACSS2 Acetate_in_AC->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Protein_Acetylation Protein Acetylation Acetyl_CoA->Protein_Acetylation Gene_Transcription Gene Transcription Histone_Acetylation->Gene_Transcription Enzyme_Activity Enzyme Activity Protein_Acetylation->Enzyme_Activity Acetate_in_GP This compound FFAR2 FFAR2/3 Acetate_in_GP->FFAR2 G_Protein G-Proteins FFAR2->G_Protein PLC Phospholipase C G_Protein->PLC cAMP cAMP G_Protein->cAMP PKC Protein Kinase C PLC->PKC PKA Protein Kinase A cAMP->PKA Cellular_Response_GP Cellular Response PKC->Cellular_Response_GP PKA->Cellular_Response_GP Acetate_Derivatization_Workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., ²H₃-acetate) start->add_is add_reagents Add Propanol and Pyridine add_is->add_reagents ice_incubation Incubate on Ice add_reagents->ice_incubation derivatization Add NaOH and MCF (Vortex to Derivatize) ice_incubation->derivatization extraction Extract Propyl-acetate (Upper Organic Layer) derivatization->extraction analysis GC-MS Analysis extraction->analysis

How to select the appropriate acetate salt for a specific application.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for selecting the appropriate acetate salt for your research, development, and experimental needs. This guide provides detailed information in a question-and-answer format to address common challenges and facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing an this compound salt?

A1: The selection of an this compound salt depends on several factors critical to your experimental design:

  • pH Control: this compound buffers are effective in a pH range of approximately 3.6 to 5.6.[1][2] The specific cation (e.g., sodium, potassium) generally has a minimal effect on the buffering range itself, which is primarily determined by the pKa of acetic acid (around 4.76).[3][4][5][6][7]

  • Solubility: The solubility of the this compound salt is crucial, especially when preparing concentrated stock solutions. Potassium this compound typically has higher solubility in water compared to sodium this compound, while calcium and zinc acetates have their own distinct solubility profiles.

  • Cation Effects: The associated cation can influence biological systems. For instance, in cell culture, the physiological concentrations of sodium and potassium are tightly regulated, and the choice of this compound salt may be critical. In drug formulation, the cation can affect the stability and bioavailability of the active pharmaceutical ingredient (API).[8]

  • Downstream Applications: Consider the compatibility of the this compound salt with subsequent experimental steps. For example, in HPLC, volatile buffers like ammonium (B1175870) this compound are often preferred for mass spectrometry (MS) detection.[9] For peptide lyophilization, this compound salts are often chosen because they typically yield a better-quality product (a "cake") compared to trifluorothis compound (B77799) (TFA) salts.[10]

Q2: When should I choose potassium this compound over sodium this compound?

A2: While often interchangeable, there are specific situations where one is preferred:

  • Higher Solubility: Potassium this compound's greater solubility in water makes it a better choice for preparing highly concentrated buffer solutions.[11]

  • Biological Compatibility: In certain cell-based assays or formulations, maintaining a specific sodium-to-potassium ratio is important for physiological relevance.

  • Enzyme Activity: While in many cases the cation has no effect, it is prudent to verify that neither sodium nor potassium ions inhibit or non-specifically activate enzymes in your system.[12]

  • DNA/RNA Precipitation: In molecular biology, potassium this compound is used in combination with sodium dodecyl sulfate (B86663) (SDS) for plasmid DNA extraction because potassium dodecyl sulfate is insoluble and precipitates, removing the detergent and associated proteins. Sodium this compound is less effective for this specific purpose.[13]

Q3: What are the specific applications of calcium this compound and zinc this compound?

A3: Calcium and zinc this compound have more specialized roles:

  • Calcium this compound:

    • Protein and Lipid Precipitation: It is used to precipitate components like milk fat globule membranes from dairy by-products.[14]

    • Food Additive: It acts as a firming agent, stabilizer, and mold inhibitor in food products.[15]

    • Pharmaceuticals: Used to manage high phosphate (B84403) levels in patients with kidney disease.[15] It's important to note that calcium this compound can decrease the absorption of zinc.[16]

  • Zinc this compound:

    • Dietary Supplement: Used as a source of zinc.

    • Biopharmaceutical Processing: Similar to calcium this compound, it can be used for the precipitation of lipids and proteins.[14]

    • Cellular Studies: Zinc ions can have specific biological effects, and zinc this compound may be used to study these processes.

Troubleshooting Guides

This compound Buffer Preparation and Use

Problem: My final buffer pH is incorrect, even though I followed a standard protocol.

  • Possible Cause: The pKa of acetic acid is temperature-dependent. Ensure your pH meter is calibrated at the temperature at which you will be using the buffer.

  • Solution: Always verify the final pH of your prepared buffer with a calibrated pH meter and adjust as necessary with small additions of a concentrated acetic acid or a concentrated solution of the corresponding strong base (e.g., NaOH for sodium this compound buffer).[17]

Problem: My this compound buffer appears cloudy, especially when used in HPLC with organic solvents.

  • Possible Cause 1: Bacterial Growth. Buffers, especially at neutral or near-neutral pH if improperly stored, can support microbial growth.

    • Solution: Prepare fresh buffer regularly, filter-sterilize (0.22 µm filter) before use, and store at 4°C.[18]

  • Possible Cause 2: Salt Precipitation. The this compound salt may be precipitating out of solution, particularly when mixed with a high concentration of organic solvent like acetonitrile (B52724) (ACN).[19]

    • Solution: Ensure the buffer concentration is soluble in the final mobile phase mixture. It may be necessary to decrease the buffer concentration or the percentage of the organic solvent. Always prepare the mobile phase by adding the organic solvent to the aqueous buffer component while stirring to prevent localized high concentrations that can cause precipitation.[19]

This compound Salts in Cell-Based Assays

Problem: I'm observing unexpected changes in cell viability or behavior after adding an this compound salt solution.

  • Possible Cause 1: Altered Osmolarity. Adding a concentrated salt solution can significantly increase the osmolarity of the cell culture medium, leading to osmotic stress and cell death.

    • Solution: Calculate the final osmolarity of your medium after the addition of the this compound salt. If necessary, prepare the this compound solution in a balanced salt solution (e.g., PBS) or adjust the osmolarity of your final medium.

  • Possible Cause 2: Cation-Specific Effects. The cation (Na+, K+, Ca2+, Zn2+) may have direct biological effects on your cells. For example, this compound itself can influence cellular metabolism and signaling pathways.[11][20][21][22]

    • Solution: Run appropriate controls, including a vehicle control (the solution used to dissolve the this compound salt) and consider testing different this compound salts to see if the effect is cation-specific.

Data Presentation: Properties of Common this compound Salts

PropertySodium this compound (Anhydrous)Potassium this compoundCalcium this compoundZinc this compound (Dihydrate)
Molar Mass ( g/mol ) 82.03[13][23][24][25][26]98.14[11][21][22][27][28]158.17[8][17][29][30][31]219.50[20][32][33]
Solubility in Water ~46.5 g/100 mL (20°C)~268.6 g/100 mL (25°C)[11]~34.7 g/100 mL (20°C)~43 g/100 mL (20°C)
pKa of Acetic Acid \multicolumn{4}{c}{~4.76 at 25°C[3][4][5][6][7]}
Typical Buffer pH Range \multicolumn{4}{c}{3.6 - 5.6[1][2][34][35]}

Experimental Protocols

Protocol 1: Determination of Buffer Capacity

This protocol outlines the experimental determination of the buffer capacity of a prepared this compound buffer.

  • Prepare the Buffer: Prepare your this compound buffer to the desired concentration and pH.

  • Calibrate pH Meter: Calibrate your pH meter using standard buffers at pH 4.0 and 7.0.

  • Initial Measurement: Place 100 mL of your prepared this compound buffer into a beaker with a magnetic stir bar. Measure and record the initial pH.

  • Titration Setup: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the direction you want to measure the buffer capacity.

  • Titration: Slowly add the titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the new pH and the total volume of titrant added.

  • Endpoint: Continue the titration until the pH of the buffer solution has changed by one full pH unit from the initial pH.

  • Calculation: The buffer capacity (β) is calculated as the moles of acid or base added per liter of buffer to cause a one-unit change in pH.

Protocol 2: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability after treatment with a compound dissolved in an this compound-buffered solution.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Treatment Preparation: Prepare serial dilutions of your test compound in the appropriate cell culture medium. Ensure the final concentration of the this compound salt from the stock solution does not adversely affect the cells (see troubleshooting section). Include untreated and vehicle-only controls.

  • Cell Treatment: Remove the old medium from the cells and add the prepared treatment media. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is typically expressed as a percentage relative to the untreated control cells.

Visualizations

Caption: A workflow for selecting the appropriate this compound salt based on experimental requirements.

Acetate_Signaling_Pathways cluster_acetyl_coa Acetyl-CoA Signaling Branch cluster_g_protein G-Protein Signaling Branch This compound This compound acss2 ACSS2 This compound->acss2 ffar2_3 FFAR2/3 Receptors This compound->ffar2_3 acetyl_coa Acetyl-CoA acss2->acetyl_coa histone_acetylation Histone Acetylation (Epigenetics) acetyl_coa->histone_acetylation protein_acetylation Protein Acetylation (Enzyme Regulation) acetyl_coa->protein_acetylation ampk AMPK Cascade (Metabolism) acetyl_coa->ampk g_protein G-Proteins ffar2_3->g_protein plc PLC g_protein->plc camp cAMP g_protein->camp pkc PKC plc->pkc pka PKA camp->pka inflammation Inflammation Modulation pkc->inflammation pka->inflammation

Caption: Major signaling pathways involving this compound in mammalian cells.[11][20]

References

Optimizing reaction conditions for acetate ester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetate Ester Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize this compound ester synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound esters?

A1: The most widely used method is the Fischer esterification, which involves reacting a carboxylic acid (in this case, acetic acid) with an alcohol in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process.[1][3] Alternative methods include using more reactive acylating agents like acyl chlorides or acid anhydrides, which react vigorously and are not reversible, but may be less suitable for sensitive substrates.[2][4]

Q2: Why is an acid catalyst required for Fischer esterification?

A2: Alcohols are weak nucleophiles and carboxylic acids have a carbonyl carbon that is not a strong enough electrophile for the reaction to proceed at a reasonable rate. The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5]

Q3: What are the primary side reactions or limitations in this compound ester synthesis?

A3: The main limitation is the reversible nature of the Fischer esterification, where the ester can be hydrolyzed back to the carboxylic acid and alcohol by water, a byproduct of the reaction.[1][6] If the reaction temperature is too high, side reactions such as dehydration of the alcohol (especially for secondary and tertiary alcohols) can occur. For substrates with multiple functional groups, chemoselectivity can be an issue, potentially leading to undesired acylation at other sites.[7]

Q4: How can I monitor the progress of my esterification reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (alcohol or carboxylic acid) and the appearance of the ester product.

Troubleshooting Guides

Problem Area 1: Low Product Yield

Q5: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A5: Low yields in Fischer esterification are very common and typically stem from the reaction's equilibrium nature.[3][6] Here are the primary causes and solutions:

  • Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[6] To shift the equilibrium towards the product side (Le Chatelier's Principle), you can:

    • Use an excess of one reactant: Using a large excess of the alcohol (if it is inexpensive) or the carboxylic acid can drive the reaction forward.[1][8] A 10-fold excess of alcohol has been shown to increase yield from 65% to 97%.[1]

    • Remove water: Water is a byproduct, and its removal will push the reaction to completion.[9][10] This can be achieved physically using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[9]

  • Loss During Workup: Product can be lost during transfers between glassware or during purification steps like liquid-liquid extraction.[3]

  • Insufficient Reaction Time or Temperature: Esterification reactions can be slow.[2] Ensure the reaction has been heated for a sufficient amount of time at the appropriate temperature to reach equilibrium. Larger esters, in particular, tend to form more slowly.[2][4]

  • Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and used at an appropriate loading (typically a few mole percent).

Problem Area 2: Product Purification and Isolation

Q6: How do I effectively remove the unreacted acetic acid and the acid catalyst after the reaction?

A6: Unreacted acetic acid and the acid catalyst can be removed by washing the crude product with a mild aqueous base.[11] A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used.[11] The basic solution neutralizes the acids, converting them into their corresponding salts, which are soluble in the aqueous layer and can be easily separated from the organic ester layer in a separatory funnel.[11] This process often generates carbon dioxide (CO₂) gas, so it is critical to vent the separatory funnel frequently.[11]

Q7: I've formed an emulsion during the liquid-liquid extraction. How can I break it?

A7: Emulsions are common when the densities of the aqueous and organic layers are similar or when impurities act as surfactants.[11] To resolve an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.[11]

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[11]

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.

Q8: My final ester product appears cloudy. What is the likely cause and remedy?

A8: A cloudy appearance in the final product is often due to the presence of residual water or, in some cases, dispersed alcohol.[12] To remove water, ensure the organic layer containing the ester is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before the final solvent removal.[11] If the drying agent clumps together, more should be added until some remains free-flowing.[11] Distillation of the final product can also remove residual water and other volatile impurities.[4]

Data Presentation

Table 1: Effect of Reactant Ratio on Fischer Esterification Yield

This table summarizes the impact of using an excess of alcohol on the final yield of the ester at equilibrium for the reaction between acetic acid and ethanol (B145695).[1]

Molar Ratio (Ethanol:Acetic Acid)Equilibrium Yield of Ester
1 : 165%
10 : 197%
100 : 199%

Experimental Protocols

Key Experiment: Synthesis of Ethyl this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing ethyl this compound.

Materials:

  • Glacial Acetic Acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reflux apparatus, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethanol and glacial acetic acid. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. Add a boiling chip.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The reaction is reversible, and this allows the mixture to approach equilibrium.[2] For small esters, the product can be distilled off as it forms to drive the reaction forward.[2]

  • Workup - Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst.[11] Swirl gently and vent frequently to release the CO₂ produced. Continue adding the bicarbonate solution until gas evolution ceases.[11]

  • Workup - Extraction: Allow the layers to separate. The upper organic layer contains the ethyl this compound. Drain and discard the lower aqueous layer.

  • Workup - Washing: Wash the organic layer with a saturated brine solution to help remove dissolved water and any remaining water-soluble impurities.[11]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous magnesium sulfate to remove residual water.[11] Swirl and let it stand for 10-15 minutes.

  • Purification: Filter the drying agent and purify the crude ethyl this compound by simple distillation, collecting the fraction that boils at the known boiling point of the ester (77°C for ethyl this compound).[11]

Visualizations

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Acetic Acid + Alcohol Reflux Heat / Reflux Reactants->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Quench Neutralization (NaHCO₃ Wash) Reflux->Quench Extract Extraction Quench->Extract Dry Drying (MgSO₄) Extract->Dry Purify Distillation or Chromatography Dry->Purify Product Pure this compound Ester Purify->Product

Caption: General experimental workflow for this compound ester synthesis.

G start Low Ester Yield Observed q1 Is the reaction at equilibrium? start->q1 a1_yes Shift Equilibrium: 1. Use excess reactant 2. Remove water (Dean-Stark) q1->a1_yes Yes q2 Was workup efficient? q1->q2 No end Yield Optimized a1_yes->end a2_no Review purification steps: - Check for losses during extraction - Ensure complete neutralization q2->a2_no No q3 Are reagents & catalyst OK? q2->q3 Yes a2_no->end a3_no Use fresh catalyst. Ensure anhydrous reagents. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for low yield in ester synthesis.

G cluster_reactants Reactants Acid Acetic Acid (R-COOH) Protonation Protonation of Carbonyl Acid->Protonation Alcohol Alcohol (R'-OH) Attack Nucleophilic Attack by Alcohol Alcohol->Attack Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Water Intermediate->Elimination Ester Ester Product (R-COOR') Elimination->Ester

Caption: Key steps in the Fischer esterification mechanism.

References

Validation & Comparative

A Researcher's Guide to Validating Novel Analytical Methods for Acetate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetate is critical. This compound, a key metabolite in carbohydrate and fatty acid metabolism, serves as a precursor for biosynthesis and plays a crucial role in epigenetic regulation through protein acetylation.[1][2] Its accurate measurement is paramount in fields ranging from metabolic disease research to the quality control of peptide-based pharmaceuticals, where it is often used as a salt.[3]

This guide provides an objective comparison of common analytical methods for this compound measurement and outlines the essential validation parameters for qualifying a new method, ensuring it is fit for its intended purpose.

Comparative Analysis of this compound Measurement Methods

The selection of an analytical method depends on factors like required sensitivity, sample matrix, throughput, and available equipment.[4][5] Established methods include enzymatic assays, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[5][6][7] Below is a comparison of these techniques against a hypothetical "New Spectro-Enzymatic Assay."

Table 1: Performance Comparison of this compound Quantification Methods

Parameter Enzymatic Assay (Colorimetric) Gas Chromatography-Mass Spectrometry (GC-MS) LC-MS/MS New Spectro-Enzymatic Assay (Hypothetical)
Principle Coupled enzyme reactions leading to a colorimetric product proportional to this compound concentration.Separation of volatile this compound derivatives based on partitioning between a stationary and mobile phase, followed by mass-based detection.[8][9]Chromatographic separation of this compound followed by highly selective mass spectrometric detection.[3][10]A novel enzyme cascade reaction producing a highly stable, fluorescent product.
Linearity Range 2-2000 µM[11]2-2000 µM[12]0.4-25 µg/mL (approx. 6.7-416 µM)[3]0.5-2500 µM
Limit of Quantitation (LOQ) < 20 µM[1]~2 µM[12]0.18 µg/mL (approx. 3 µM)[3]0.5 µM
Precision (%RSD) < 10%[11]< 10% (for biological samples)[12]< 5%[13]< 4%
Accuracy (% Recovery) Typically 90-110%92% (from plasma)[8]In agreement with HPLC methods (<2% RSD difference)[3]95-105%
Sample Throughput High (96-well plate format)Low to MediumMediumHigh (96/384-well plate format)
Specificity Good, but potential interference from endogenous ADP or NADH.[1]Very High (requires derivatization)[9]Very HighHigh (Specific enzyme and fluorophore)
Key Validation Parameters for Analytical Methods

According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), analytical methods must be validated to ensure they are reliable and suitable for their intended use.[14][15] Key validation characteristics include:

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[14][16]

  • Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[15][16]

  • Precision : The consistency of results from multiple analyses of the same sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Consistency under the same operating conditions over a short interval.

    • Intermediate Precision : Consistency within the same laboratory but with different analysts, on different days, or with different equipment.[14][15]

  • Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]

  • Range : The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][17]

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15][16]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for a standard colorimetric enzymatic assay and the validation workflow for a new method.

Protocol 1: Colorimetric Enzymatic Assay for this compound

This protocol is based on a coupled enzyme reaction commonly used in commercial kits.[18]

1. Reagent Preparation:

  • This compound Assay Buffer: Equilibrate to room temperature before use.
  • This compound Standard (100 mM): Reconstitute lyophilized standard in 100 µL ddH₂O.
  • Working Standard (1 mM): Dilute 10 µL of 100 mM stock into 990 µL ddH₂O.
  • Enzyme Mixes: Reconstitute lyophilized enzyme, substrate, and probe mixes in this compound assay buffer or ddH₂O as per kit instructions.[1] Keep on ice.

2. Standard Curve Preparation:

  • In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM working standard to generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.
  • Adjust the volume in each well to 50 µL with this compound Assay Buffer.[18]

3. Sample Preparation:

  • For tissues or cells, homogenize in ice-cold this compound Assay Buffer and centrifuge to collect the supernatant.[18]
  • Add 1-50 µL of sample supernatant to wells. For serum or plasma, use as is.
  • Adjust the final volume to 50 µL with this compound Assay Buffer.

4. Reaction:

  • Prepare a Reaction Mix containing this compound Assay Buffer, Enzyme Mix, Substrate Mix, and Probe.[18]
  • Add 50 µL of the Reaction Mix to each standard and sample well.
  • Incubate at room temperature for 40-60 minutes, protected from light.

5. Measurement:

  • Measure the absorbance at 450 nm on a microplate reader.
  • Subtract the 0 nmol standard reading from all other readings. Plot the standard curve and determine the this compound concentration in the samples.

Protocol 2: Validation Workflow for a New Analytical Method

This logical workflow outlines the steps to validate a new analytical method according to ICH principles.[19]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Reagents, Incubation Time) Dev->Opt Protocol Draft Validation Protocol: - Define Parameters (ICH Q2) - Set Acceptance Criteria Opt->Protocol Spec Specificity (Interference Testing) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness (Varying Conditions) LoD->Rob Report Compile Validation Report Rob->Report SOP Write Standard Operating Procedure (SOP) Report->SOP G This compound This compound ACS Acetyl-CoA Synthetase (ACS) This compound->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS AcetylCoA Acetyl-CoA ACS->AcetylCoA AMP + PPi Enzyme2 Enzyme Mix AcetylCoA->Enzyme2 Product_Intermediate Intermediate Enzyme2->Product_Intermediate Substrate Substrate Substrate->Enzyme2 Product_Final Colored Product (Abs @ 450nm) Product_Intermediate->Product_Final Probe_Reduced Colorless Probe Probe_Reduced->Product_Final Reduction

References

Acetate vs. Glucose as Carbon Sources: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic nuances of different carbon sources is paramount for designing robust experiments and developing targeted therapeutics. This guide provides an objective comparison of acetate and glucose as carbon sources, supported by experimental data, detailed protocols, and pathway visualizations.

The metabolic fate of a cell is intrinsically linked to the carbon sources available in its microenvironment. While glucose has long been the focus of metabolic studies, particularly through the lens of the Warred-downurg effect in cancer, there is a growing appreciation for the role of alternative carbon sources like this compound.[1][2][3] Under nutrient-replete conditions, many cell types preferentially metabolize glucose through glycolysis. However, in nutrient-limited or hypoxic environments, such as those found within solid tumors, cells can adapt to utilize this compound as a primary carbon source for energy production and biosynthesis.[1][4] This metabolic flexibility has significant implications for cell survival, proliferation, and therapeutic response.

Quantitative Data Comparison

The following tables summarize key quantitative differences observed in cellular metabolism when utilizing either glucose or this compound as the primary carbon source.

Table 1: Cell Proliferation and Viability

Cell LineConditionCarbon SourceObservationReference
HT29 (Colon Cancer)Normoxia10 mM this compoundReduced proliferation[5]
HCT116 (Colon Cancer)Normoxia10 mM this compoundReduced proliferation[5]
MEL697 (Melanoma)Glucose-deprivedThis compound + GlutamineSupported cell proliferation[6]
A375 & MEL526 (Melanoma)Glucose-deprivedThis compound + GlutamineSignificantly restored cell viability[6]
E. coliMinimal MediaGlucoseFaster growth rate[7]
E. coliMinimal MediaThis compoundSlower growth rate[7]

Table 2: Biosynthesis and Bioenergetics

Organism/Cell TypeParameterGlucoseThis compoundObservationReference
Bovine AdipocytesLipid SynthesisLower RateHigher RateThis compound is a more sensitive indicator of lipogenic capacity.[2][4]
3T3-L1 Adipocytes (Hypoxia)Lipid Synthesis27.5 ± 3.0 pmol/mg protein649.8 ± 117.5 pmol/mg proteinHypoxia increases lipid synthesis from this compound.[8]
E. coliPHB Production YieldLower YieldHigher YieldEthanol, another acetyl-CoA precursor, showed the highest yield.[9]
Melanoma Cells (Glucose-deprived)ATP LevelsDepletedSignificantly Restored (with glutamine)This compound sustains ATP levels under glucose starvation.[6]
PlateletsAcetyl-CoA ProductionLower ContributionHigh Contribution (64.9%)This compound is a major source for acetyl-CoA in platelets.[10]

Metabolic and Signaling Pathways

The metabolic pathways for glucose and this compound are distinct, converging at the level of acetyl-CoA.

dot

Metabolic_Pathways Metabolic Fates of Glucose and this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glucose_ext Glucose Glucose_cyt Glucose Glucose_ext->Glucose_cyt GLUTs Acetate_ext This compound Acetate_cyt This compound Acetate_ext->Acetate_cyt MCTs G6P Glucose-6-P Glucose_cyt->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Acetyl_CoA_cyt Acetyl-CoA Acetate_cyt->Acetyl_CoA_cyt ACSS2 Fatty_Acids Fatty Acid Synthesis Acetyl_CoA_cyt->Fatty_Acids Citrate_cyt Citrate Citrate_cyt->Acetyl_CoA_cyt ACLY Acetyl_CoA_mito Acetyl-CoA Pyruvate_mito->Acetyl_CoA_mito PDH Citrate_mito Citrate Acetyl_CoA_mito->Citrate_mito TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Citrate_mito->Citrate_cyt OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS

Caption: Metabolic pathways of glucose and this compound utilization.

This compound can also influence signaling pathways that promote tumor growth and immune evasion, particularly through the MCT1-ACSS2-DLAT-USP10-c-Myc axis.

dot

Signaling_Pathway This compound-Mediated Signaling This compound This compound MCT1 MCT1 This compound->MCT1 Transport ACSS2 ACSS2 MCT1->ACSS2 Conversion to Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA DLAT DLAT Acetyl_CoA->DLAT cMyc c-Myc DLAT->cMyc Acetylation USP10 USP10 cMyc->USP10 Recruitment LDHA LDHA (Glycolysis) cMyc->LDHA Upregulation CyclinD1 Cyclin D1 (Proliferation) cMyc->CyclinD1 Upregulation PDL1 PD-L1 (Immune Evasion) cMyc->PDL1 Upregulation USP10->cMyc Deubiquitination & Stabilization Experimental_Workflow Workflow for Comparing Carbon Source Metabolism start Start cell_culture Cell Culture with Glucose or this compound start->cell_culture viability Cell Viability Assay (MTT, CCK-8) cell_culture->viability seahorse Seahorse XF Assay (OCR & ECAR) cell_culture->seahorse flux_analysis 13C Metabolic Flux Analysis cell_culture->flux_analysis western_blot Western Blot (e.g., ACSS2 expression) cell_culture->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis seahorse->data_analysis flux_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Comparative Guide to Acetate Quantification: Cross-validation of GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acetate is crucial across a spectrum of applications, from monitoring cellular metabolism to ensuring the quality of pharmaceutical formulations. The two primary analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of the most suitable method hinges on various factors including the sample matrix, required sensitivity, and analytical throughput. This guide provides an objective comparison of GC and HPLC for this compound quantification, supported by experimental data and detailed protocols.

Principles of Detection

Gas Chromatography (GC): This technique is fundamentally suited for volatile and semi-volatile compounds.[1][2] Since this compound is not inherently volatile, a derivatization step is typically required to convert it into a more volatile ester form, such as propyl-acetate.[3][4] The derivatized sample is then vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[2][5] Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique ideal for non-volatile or thermally unstable compounds.[2][8] this compound can be analyzed directly in its ionic form. Separation is achieved by passing the liquid sample through a column packed with a solid stationary phase under high pressure.[2] The choice of column and mobile phase is critical; common approaches for this compound include anion-exchange or reverse-phase chromatography.[9][10] Detection is often performed using a UV-Vis detector, sometimes employing indirect photometric detection due to this compound's poor UV absorbance, or by coupling the HPLC system to a mass spectrometer.[10]

Performance Comparison

The choice between GC and HPLC for this compound quantification will depend on the specific analytical requirements. The following table summarizes key performance parameters for each method based on published validation data.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Volatility Requirement High (derivatization required)[3][4]Low (direct analysis possible)[8]
Sample Matrix Suitability Versatile, effective for complex biological samples after extraction[6][11]Well-suited for aqueous samples and pharmaceutical formulations[10][12]
Linearity Range Wide, typically in the µM to mM range (e.g., 2-2000 µM)[4][11]Generally in the µg/mL to mg/mL range (e.g., 0.4-25 µg/mL)[10]
Precision (%RSD) Excellent, typically < 10% for biological samples[4][11]High, with RSD values often below 2%[7][10]
Limit of Detection (LOD) High sensitivity, can reach low µM levels (e.g., 0.06 µg/mL)[6][10]Dependent on detector, can be in the µg/mL range[10][12]
Run Time Generally faster, with analysis times as short as 4 minutes[3][4]Can be longer, depending on the column and mobile phase[13]
Throughput Can be high-throughput with autosamplers[4][11]Also amenable to high-throughput analysis[14]

Experimental Protocols

Detailed methodologies for both GC and HPLC are provided below. These protocols are based on established methods for this compound quantification.

Gas Chromatography (GC) Method with Derivatization

This protocol describes the quantification of this compound in a biological sample via alkylation to propyl-acetate followed by GC-MS analysis.[3][4]

1. Sample Preparation (Derivatization):

  • To 200 µL of the sample in a microfuge tube, add 40 µL of a 1 mM internal standard solution (e.g., sodium ²H₃-acetate).[15]

  • Add 50 µL of 1-propanol (B7761284) and 50 µL of pyridine.[15]

  • Place the tube on ice for 5 minutes.[15]

  • Add 100 µL of 1 M sodium hydroxide, immediately followed by 30 µL of methyl chloroformate (MCF).[15]

  • Vortex the tube vigorously for 20 seconds to form the propyl-acetate derivative.[15]

  • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC system or equivalent.[4]

  • Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm).[3][4]

  • Injection Mode: Split (e.g., 25 mL/min split flow).[3][4]

  • Inlet Temperature: 280°C.[3][4]

  • Carrier Gas: Helium at 1.0 mL/min.[3][4]

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 60°C/min to 230°C.[15]

  • MS System: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.[4]

  • Interface Temperature: 230°C.[3][4]

  • Quadrupole Temperature: 200°C.[3][4]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of this compound in pharmaceutical products using an anion-exchange column with UV detection.[10]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.[16]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and UV-Vis detector.[16]

  • Column: SUPELCOSIL SAX1 strong anion exchange column.[10]

  • Mobile Phase: A suitable buffer system where the pH and ionic strength are optimized to achieve the desired retention time for this compound.[10] An example could be a phosphate (B84403) buffer.

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Column Temperature: Ambient.

  • Detection Wavelength: Dependent on the method, often in the low UV range (e.g., 210 nm) or using indirect photometric detection.[10]

  • Injection Volume: 20 µL.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for this compound quantification by GC and HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Propanol & Pyridine Add_IS->Add_Reagents Cool Cool on Ice Add_Reagents->Cool Add_NaOH_MCF Add NaOH & MCF Cool->Add_NaOH_MCF Vortex Vortex Add_NaOH_MCF->Vortex Injection Inject into GC Vortex->Injection Separation Separation on Column Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

GC-MS workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation Separation on Column Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC workflow for this compound quantification.

References

Assessing the Purity of Synthesized Cellulose Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cellulose (B213188) acetate, ensuring the purity of the synthesized polymer is paramount for consistent performance and predictable results in formulations and applications. This guide provides a comprehensive comparison of key analytical techniques used to assess the purity of cellulose this compound, supported by experimental data and detailed protocols.

Cellulose this compound is a versatile biopolymer synthesized from cellulose, with applications ranging from films and fibers to pharmaceutical coatings. The properties of cellulose this compound are critically dependent on its degree of substitution (DS), molecular weight (MW), and the absence of impurities. This guide will focus on the primary methods for characterizing these critical quality attributes.

Key Purity Parameters and Analytical Techniques

The purity of synthesized cellulose this compound is primarily defined by three key parameters:

  • Degree of Substitution (DS): The average number of acetyl groups per anhydroglucose (B10753087) unit. This is a critical parameter that dictates the solubility and thermal properties of the polymer.

  • Molecular Weight (MW) and Molecular Weight Distribution (MWD): These parameters influence the mechanical properties and viscosity of the polymer.

  • Presence of Impurities: These can include residual starting materials like cellulose, lignin, and hemicellulose, as well as by-products from the synthesis process such as acetic acid and acetic anhydride.

A variety of analytical techniques are employed to assess these parameters. The most common and effective methods are:

  • Spectroscopic Methods:

    • Fourier Transform Infrared Spectroscopy (FTIR)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

  • Thermal Analysis Methods:

    • Thermogravimetric Analysis (TGA)

    • Differential Scanning Calorimetry (DSC)

  • Chromatographic Methods:

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

The following sections will delve into a comparative analysis of these techniques, presenting their strengths, limitations, and the type of data they provide.

Comparison of Analytical Techniques for Cellulose this compound Purity Assessment

The choice of analytical technique for assessing cellulose this compound purity depends on the specific information required. This section provides a comparative overview of the most common methods.

Spectroscopic Methods: Unveiling Functional Groups and Structure

Spectroscopic techniques are powerful tools for identifying the chemical structure of cellulose this compound and determining its degree of substitution.

Fourier Transform Infrared Spectroscopy (FTIR) is a rapid and accessible technique for confirming the acetylation of cellulose and estimating the degree of substitution. The presence of specific absorption bands provides qualitative evidence of the synthesis success. Characteristic peaks for cellulose this compound include the C=O stretching of the acetyl group around 1730-1750 cm⁻¹ and the C-O stretching of the acetyl group around 1215-1240 cm⁻¹.[1][2][3][4] The intensity ratio of the carbonyl peak to the hydroxyl peak (around 3400-3500 cm⁻¹) can be used to quantitatively estimate the DS, often with the use of a calibration curve.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed and quantitative information about the degree of substitution and the distribution of acetyl groups. Both ¹H NMR and ¹³C NMR are utilized. In ¹H NMR, the ratio of the integral of the peaks corresponding to the acetyl protons (around 1.8-2.2 ppm) to the integral of the peaks of the anhydroglucose unit protons (around 3.2-5.5 ppm) allows for a precise calculation of the DS.[6] ¹³C NMR can provide even more detailed information, including the mole fractions of the different substituted anhydroglucose units (mono-, di-, and tri-substituted).[7][8]

Table 1: Comparison of Spectroscopic Techniques for Degree of Substitution (DS) Analysis

FeatureFourier Transform Infrared Spectroscopy (FTIR)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations.Measures the magnetic properties of atomic nuclei.
Information Provided Qualitative confirmation of acetylation, estimation of DS.Precise and quantitative determination of DS, distribution of acetyl groups.
Sample Preparation Simple, can be analyzed as solid or film.Requires dissolution in a suitable deuterated solvent.
Analysis Time Rapid (minutes).Longer (minutes to hours).
Cost Relatively low.High.
Advantages Fast, easy to use, non-destructive.Highly accurate and detailed structural information.
Limitations Less precise for DS determination, relies on calibration.Requires soluble samples, more complex data analysis.
Thermal Analysis: Assessing Stability and Transitions

Thermal analysis techniques are crucial for determining the thermal stability and phase transitions of cellulose this compound, which are important for its processing and application.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the cellulose this compound and to identify the presence of volatile impurities. The decomposition of cellulose this compound typically occurs in a main degradation step between 300 and 385°C.[9] The presence of impurities like residual solvents or unreacted reagents can be detected as earlier weight loss stages at lower temperatures.[10]

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of cellulose this compound. These thermal transitions are influenced by the degree of substitution and the presence of plasticizers or impurities.[11][12] For instance, a lower Tg might indicate the presence of residual solvent acting as a plasticizer.

Table 2: Comparison of Thermal Analysis Techniques

FeatureThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)
Principle Measures mass change with temperature.Measures heat flow with temperature.
Information Provided Thermal stability, decomposition temperature, presence of volatile impurities.Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior.
Sample Preparation Small amount of solid sample.Small amount of solid sample.
Analysis Time Moderate (30-60 minutes).Moderate (30-60 minutes).
Cost Moderate.Moderate.
Advantages Quantitative information on thermal stability and composition.Provides information on amorphous and crystalline phases.
Limitations Does not identify the decomposition products.Interpretation can be complex for heterogeneous samples.
Chromatographic Methods: Determining Molecular Size

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of the synthesized cellulose this compound.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution.[13] This technique is the most widely used method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[14][15] A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific applications. The GPC system requires calibration with polymer standards of known molecular weight, typically polystyrene.[13]

Table 3: Key Parameters from Gel Permeation Chromatography (GPC)

ParameterDescriptionSignificance for Purity Assessment
Number Average MW (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like brittleness and flow.
Weight Average MW (Mw) The average molecular weight weighted by the mass of each molecule.More sensitive to the presence of high molecular weight species.
Polydispersity Index (PDI) The ratio of Mw to Mn (Mw/Mn).A measure of the breadth of the molecular weight distribution. A PDI close to 1 indicates a narrow distribution.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed above.

FTIR Spectroscopy for Degree of Substitution (DS) Estimation
  • Sample Preparation: Prepare a thin film of the synthesized cellulose this compound by casting a solution (e.g., in acetone) onto a KBr pellet and allowing the solvent to evaporate. Alternatively, mix a small amount of the powdered sample with KBr and press it into a pellet.

  • Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic peaks for the hydroxyl group (around 3450 cm⁻¹) and the carbonyl group (around 1740 cm⁻¹).

    • Calculate the ratio of the absorbance of the carbonyl peak to the absorbance of the hydroxyl peak.

    • Use a pre-established calibration curve, created using cellulose this compound standards of known DS, to determine the DS of the synthesized sample.[5]

¹H NMR Spectroscopy for Precise DS Determination
  • Sample Preparation: Dissolve approximately 10-20 mg of the dried cellulose this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Integrate the area of the peaks corresponding to the acetyl protons (CH₃), which typically appear in the range of 1.8-2.2 ppm.

    • Integrate the area of the peaks corresponding to the protons of the anhydroglucose unit (AGU), which appear in the range of 3.0-5.2 ppm.

    • Calculate the DS using the following formula: DS = (Integral of acetyl protons / 3) / (Integral of AGU protons / 7)

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the dried cellulose this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Data Acquisition: Heat the sample from room temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the thermal stability of the polymer.

    • Analyze any initial weight loss at lower temperatures, which may correspond to the evaporation of residual solvent or moisture.

Gel Permeation Chromatography (GPC)
  • Sample and Standard Preparation:

    • Prepare a dilute solution of the cellulose this compound sample (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF). Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.

    • Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., polystyrene) in the same mobile phase.

  • Data Acquisition:

    • Inject the standard solutions into the GPC system to generate a calibration curve of log(MW) versus elution volume/time.

    • Inject the cellulose this compound sample solution.

  • Data Analysis:

    • Using the calibration curve, determine the molecular weight distribution of the cellulose this compound sample.

    • Calculate the Mn, Mw, and PDI from the resulting chromatogram using the GPC software.

Visualization of Workflows

The following diagrams illustrate the logical flow of cellulose this compound synthesis and the subsequent purity assessment workflow.

Synthesis_Workflow Cellulose Cellulose (Starting Material) Activation Activation Cellulose->Activation Acetylation Acetylation (Acetic Anhydride, Catalyst) Activation->Acetylation Hydrolysis Partial Hydrolysis (Control DS) Acetylation->Hydrolysis Precipitation Precipitation & Washing Hydrolysis->Precipitation Drying Drying Precipitation->Drying CA Cellulose this compound (Final Product) Drying->CA Purity_Assessment_Workflow Synthesized_CA Synthesized Cellulose this compound DS_Analysis Degree of Substitution (DS) Analysis Synthesized_CA->DS_Analysis MW_Analysis Molecular Weight (MW) Analysis Synthesized_CA->MW_Analysis Thermal_Analysis Thermal Properties Analysis Synthesized_CA->Thermal_Analysis Impurity_Analysis Impurity Analysis Synthesized_CA->Impurity_Analysis FTIR FTIR DS_Analysis->FTIR NMR NMR DS_Analysis->NMR GPC GPC/SEC MW_Analysis->GPC TGA TGA Thermal_Analysis->TGA DSC DSC Thermal_Analysis->DSC Impurity_Analysis->TGA Chromatography Other Chromatographic Methods (e.g., HPLC) Impurity_Analysis->Chromatography

References

Isotopic Enrichment Analysis: A Comparative Guide to Confirming Acetate Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, tracing the metabolic fate of acetate is crucial for understanding a myriad of cellular processes, from energy metabolism to the biosynthesis of essential molecules like fatty acids. Isotopic enrichment analysis using stable isotopes, such as ¹³C-labeled this compound, provides a powerful tool to elucidate these pathways. This guide offers an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Techniques

The primary methods for quantifying the incorporation of isotopically labeled this compound into downstream metabolites include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, sample preparation, and the type of information generated.[1]

Technique Principle Advantages Disadvantages Typical Sensitivity Sample Throughput
GC-MS Separates volatile compounds before ionization and mass analysis.[1]High chromatographic resolution, robust, extensive spectral libraries.Often requires derivatization to make metabolites volatile.[1]HighHigh
LC-MS/MS Separates compounds in the liquid phase before tandem mass analysis.High sensitivity and specificity, suitable for a wide range of metabolites without derivatization.Potential for ion suppression effects, matrix effects can be a concern.[1]Very HighHigh
NMR Measures the nuclear magnetic resonance of atomic nuclei.Non-destructive, provides detailed structural information and positional isotopomer analysis.Lower sensitivity compared to MS techniques, longer acquisition times.[1]LowModerate

Experimental Workflows and Protocols

The successful application of isotopic enrichment analysis relies on a well-designed experimental workflow, from cell culture and labeling to sample analysis and data interpretation.

General Experimental Workflow

A typical workflow for a stable isotope tracing experiment using ¹³C-acetate involves several key stages.

Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Interpretation A Seed Cells B Incubate with ¹³C-Acetate A->B C Quench Metabolism B->C D Extract Metabolites C->D E Derivatization (if needed) D->E F Instrumental Analysis (GC-MS, LC-MS) E->F G Data Processing F->G H Metabolic Interpretation G->H

Caption: A generalized workflow for isotopic enrichment analysis.

Detailed Experimental Protocol: ¹³C-Acetate Labeling and LC-MS/MS Analysis

This protocol provides a general guideline for tracing the metabolic fate of this compound in cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

1. Cell Culture and Labeling:

  • Seed and culture cells to the desired confluency.

  • Prepare a labeling medium by supplementing a custom culture medium (lacking unlabeled this compound) with a known concentration of ¹³C-labeled this compound (e.g., [1,2-¹³C₂]this compound).[3] The optimal concentration should be determined to ensure sufficient labeling without inducing toxicity.

  • Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹³C-labeling medium.[4]

  • Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the incorporation of the labeled this compound into downstream metabolites.[4]

2. Metabolite Extraction:

  • To halt metabolic activity, rapidly quench the cells by placing the culture plate on dry ice and aspirating the labeling medium.[3]

  • Wash the cells with ice-cold PBS.[4]

  • Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.[4]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tube vigorously and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.[2]

  • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.[2]

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

  • Analyze the samples using an LC-MS/MS system. A targeted approach can be used to monitor specific metabolites of interest. The mass isotopologue distribution (MID) for each metabolite is determined by monitoring the precursor and product ions for each isotopologue (M+0, M+1, M+2, etc.).[2]

4. Data Analysis and Interpretation:

  • Integrate the peak areas for each isotopologue of a given metabolite.

  • Correct the raw data for the natural abundance of ¹³C (~1.1%).[1]

  • The fractional contribution of this compound to the synthesis of a particular metabolite can then be calculated from the corrected MIDs.

This compound Metabolism and Incorporation Pathways

This compound is a key precursor for the biosynthesis of fatty acids and other essential molecules.[5] Upon entering the cell, this compound is converted to acetyl-CoA, which then enters various metabolic pathways.[2][4]

Acetate_Metabolism This compound This compound (¹³C-labeled) AcetylCoA Acetyl-CoA (¹³C-labeled) This compound->AcetylCoA Citrate Citrate AcetylCoA->Citrate MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA TCA_Cycle TCA Cycle Intermediates Citrate->TCA_Cycle TCA_Cycle->Citrate FattyAcids Fatty Acids (¹³C-labeled) MalonylCoA->FattyAcids Fatty Acid Synthase

Caption: Simplified pathway of this compound incorporation.

The this compound pathway, also known as the polyketide pathway, is fundamental for the production of fatty acids.[5] It begins with acetyl-CoA and involves the stepwise condensation of two-carbon units, typically from malonyl-CoA, to form growing carbon chains.[5][6] In fatty acid synthesis, these chains are fully reduced after each elongation step.[5] By using ¹³C-labeled this compound, researchers can trace the incorporation of these two-carbon units into the newly synthesized fatty acid chains.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from an isotopic enrichment analysis experiment using ¹³C-acetate. The data represents the mass isotopologue distribution (MID) of a downstream metabolite, such as a fatty acid, after labeling.

Isotopologue Mass Shift Fractional Abundance (%) - Control Fractional Abundance (%) - Treatment
M+0095.280.5
M+2+23.112.3
M+4+41.05.2
M+6+60.51.5
M+8+80.20.5

Note: Data is hypothetical and for illustrative purposes.

An increase in the fractional abundance of higher mass isotopologues (M+2, M+4, etc.) in the treatment group compared to the control group would indicate an increased incorporation of this compound into the synthesis of that metabolite.

Conclusion

Isotopic enrichment analysis is an indispensable tool for elucidating the metabolic fate of this compound. The choice between GC-MS, LC-MS, and NMR depends on the specific research question, the required sensitivity, and the desired level of structural detail.[1] By following robust experimental protocols and carefully interpreting the resulting data, researchers can gain valuable insights into the intricate network of metabolic pathways that utilize this compound, paving the way for advancements in various fields, including drug development and the study of metabolic diseases.

References

A Comparative Guide to the Metabolic Fate of 1-¹³C vs. 2-¹³C Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is a critical determinant of experimental outcomes. Acetate, a key precursor for acetyl-Coenzyme A (acetyl-CoA), offers a direct window into central carbon metabolism. This guide provides an objective comparison of two singly-labeled this compound isotopologues, [1-¹³C]this compound and [2-¹³C]this compound, detailing their differential metabolic fates and providing the necessary experimental frameworks for their use.

At a Glance: Key Differences in Metabolic Tracing

The distinct labeling positions of [1-¹³C]this compound (carboxyl carbon labeled) and [2-¹³C]this compound (methyl carbon labeled) result in different isotopic enrichment patterns in downstream metabolites. This fundamental difference allows for the interrogation of specific aspects of metabolic pathways.

Feature[1-¹³C]this compound[2-¹³C]this compound
Labeled Position Carboxyl Carbon (C1)Methyl Carbon (C2)
Primary Use Assessing the entry of the carboxyl carbon into metabolic pathways, particularly useful in hyperpolarized MRI studies due to a longer T1 relaxation time.Tracing the methyl carbon's fate, providing detailed insights into TCA cycle turnover and fatty acid synthesis.
Information Richness Moderate; provides information on the flux of the C1 carbon but this label is lost as CO₂ in the first turn of the TCA cycle.High; the C2 label is retained through multiple turns of the TCA cycle, allowing for more detailed flux analysis.
Typical Analytical Method Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)

Metabolic Fate in Core Pathways

This compound is readily converted to acetyl-CoA, a central node in metabolism. The isotopic label from [1-¹³C]this compound and [2-¹³C]this compound will therefore be incorporated into metabolites within the Tricarboxylic Acid (TCA) cycle, fatty acid synthesis, and gluconeogenesis, but in distinct patterns.

Tricarboxylic Acid (TCA) Cycle

The differential labeling of TCA cycle intermediates is a key distinction between the two tracers.

  • [1-¹³C]this compound: The ¹³C-labeled carboxyl carbon of acetyl-CoA is released as ¹³CO₂ during the conversion of isocitrate to α-ketoglutarate in the first turn of the TCA cycle.[1] This means that direct labeling of TCA cycle intermediates beyond this point is not observed in the initial cycle.

  • [2-¹³C]this compound: The ¹³C-labeled methyl carbon of acetyl-CoA becomes the C4 of α-ketoglutarate in the first turn of the TCA cycle.[2] This label is retained within the cycle for subsequent turns, leading to a variety of isotopologues in TCA cycle intermediates and associated amino acids like glutamate (B1630785) and aspartate.[3]

Table 1: Predicted ¹³C Labeling of TCA Cycle Intermediates (First Turn)

MetaboliteLabeling from [1-¹³C]this compoundLabeling from [2-¹³C]this compound
CitrateM+1M+1
IsocitrateM+1M+1
α-KetoglutarateM+0 (¹³CO₂ released)M+1 (at C4)
Succinyl-CoAM+0M+1
SuccinateM+0M+1
FumarateM+0M+1
MalateM+0M+1
Oxalothis compoundM+0M+1

Note: M+n denotes the mass isotopologue with 'n' ¹³C atoms.

Fatty Acid Synthesis

De novo fatty acid synthesis involves the sequential addition of two-carbon units from acetyl-CoA.

  • [1-¹³C]this compound: Each acetyl-CoA incorporated will add one ¹³C atom to the growing fatty acid chain.

  • [2-¹³C]this compound: Similarly, each acetyl-CoA will contribute one ¹³C atom.

The primary difference in fatty acid synthesis lies in the positional labeling within the fatty acid chain, which can be resolved with advanced analytical techniques like NMR. For general quantification of fatty acid synthesis using mass spectrometry, both tracers will result in an increase in the mass of the fatty acid. However, using doubly labeled [1,2-¹³C₂]this compound is often preferred for these studies as it results in a more easily detectable M+2 shift for each incorporated acetyl unit.[4]

Table 2: Predicted ¹³C Labeling of Palmitate (C16:0)

TracerExpected Mass Isotopologue Distribution
[1-¹³C]this compoundM+1, M+2, M+3... M+8
[2-¹³C]this compoundM+1, M+2, M+3... M+8
Gluconeogenesis

This compound is not a direct substrate for net glucose synthesis in mammals because the pyruvate (B1213749) dehydrogenase complex reaction is irreversible. However, the carbon atoms from this compound can be incorporated into oxalothis compound in the TCA cycle, which can then be a substrate for gluconeogenesis. This process can lead to ¹³C-labeled glucose.[1]

  • [1-¹³C]this compound: As the label is lost in the first turn of the TCA cycle, its incorporation into oxalothis compound and subsequently glucose is less direct and requires multiple turns of the cycle.

  • [2-¹³C]this compound: The label is retained in oxalothis compound and can be more directly traced into the gluconeogenic pathway.

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment using ¹³C-labeled this compound in cell culture.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing the desired concentration of [1-¹³C]sodium this compound or [2-¹³C]sodium this compound. Typical concentrations range from 0.5 to 5 mM. It is advisable to use dialyzed fetal bovine serum to minimize the presence of unlabeled this compound.

  • Labeling: Remove the standard culture medium and replace it with the ¹³C-labeling medium.

  • Incubation: Culture the cells for a predetermined time to approach isotopic steady state. This duration should be optimized for the specific cell line and experimental goals, but is typically in the range of 24-48 hours.

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.

  • Harvesting: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.

Sample Analysis
  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often chemically derivatized to increase their volatility.

  • Analysis: Analyze the samples using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of target metabolites. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine positional isotopomers.

Visualizing Metabolic Fates and Workflows

Metabolic Pathways

metabolic_pathways cluster_this compound This compound Metabolism cluster_tca TCA Cycle cluster_fas Fatty Acid Synthesis cluster_gluco Gluconeogenesis 1-13C_this compound 1-¹³C This compound Acetyl-CoA Acetyl-CoA 1-13C_this compound->Acetyl-CoA [1-¹³C]Acetyl-CoA 2-13C_this compound 2-¹³C This compound 2-13C_this compound->Acetyl-CoA [2-¹³C]Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Fatty_Acids Fatty Acids Acetyl-CoA->Fatty_Acids Sequential addition Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG ¹³CO₂ released from [1-¹³C]this compound Succinyl_CoA Succinyl_CoA Alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxalothis compound Oxalothis compound Malate->Oxalothis compound Oxalothis compound->Citrate Glucose Glucose Oxalothis compound->Glucose

Caption: Differential fate of 1-¹³C and 2-¹³C this compound in central carbon metabolism.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Cell Seeding Media_Prep ¹³C-Acetate Medium Preparation Cell_Seeding->Media_Prep Labeling Cell Labeling (Time Course) Media_Prep->Labeling Quenching Metabolic Quenching (Ice-cold PBS) Labeling->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization NMR_Analysis NMR Analysis Extraction->NMR_Analysis MS_Analysis LC-MS or GC-MS Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis & Flux Calculation MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: A generalized workflow for ¹³C-acetate metabolic tracing experiments.

Conclusion

Both [1-¹³C]this compound and [2-¹³C]this compound are valuable tools for probing cellular metabolism. The choice between them should be dictated by the specific research question. For studies requiring detailed analysis of TCA cycle flux and the fate of the acetyl moiety, [2-¹³C]this compound provides more comprehensive information. Conversely, [1-¹³C]this compound is particularly useful in specific applications such as hyperpolarized MRI. For many applications, particularly in fatty acid synthesis, doubly labeled [1,2-¹³C₂]this compound may offer a more robust signal for analysis. A thorough understanding of the differential metabolic fates of these tracers is essential for rigorous experimental design and accurate data interpretation.

References

Acetate as a Biomarker for Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acetate's performance as a potential biomarker for metabolic diseases, supported by experimental data. It delves into the current understanding of this compound's role in metabolic health, details the methodologies for its measurement, and contrasts its associations with established metabolic markers.

Introduction: The Evolving Role of this compound in Metabolism

This compound, a short-chain fatty acid (SCFA), has long been recognized as a product of endogenous metabolism and a source of energy.[1] Historically contributing to 6-7% of basal energy expenditure, its role has been expanded by recent discoveries highlighting its function in regulating whole-body metabolism and energy homeostasis.[1] this compound is produced in the liver from fatty acid β-oxidation during starvation and is also a major product of gut microbiota fermentation.[2][3] Its influence on metabolic pathways is mediated through two primary signaling systems: G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 and 3 (FFAR2/FFAR3), and its conversion to acetyl-CoA by acyl-CoA synthetases (ACSS).[4][5] This dual signaling capacity allows this compound to impact a wide range of cellular processes, including inflammation, glucose homeostasis, insulin (B600854) sensitivity, and appetite regulation.[1][4]

However, the validation of systemic this compound as a consistent biomarker for metabolic disease is an area of active research, with some studies presenting conflicting findings on its correlation with obesity and type 2 diabetes (T2D).[1][6] This guide aims to synthesize the available evidence to provide a clear perspective on its potential clinical utility.

Data Presentation: this compound Levels Across Metabolic States

Recent studies have investigated the association between systemic this compound concentrations and the progression of metabolic disease. A pilot cross-sectional study provides key quantitative data on fasting serum this compound levels in different patient cohorts. The findings suggest a progressive increase in this compound from a lean state to obesity and then to untreated type 2 diabetes, with a subsequent reduction following treatment.[1][6]

Table 1: Comparison of Fasting Serum this compound Levels and Correlation with Established Metabolic Biomarkers

Patient Group Mean Fasting Serum this compound (µM ± SD) Correlation with Fasting Glucose (P-value) Correlation with HbA1c (P-value) Correlation with Body Mass Index (BMI)
Lean67 ± 37rowspan="4">0.02 (Positive)[1][6][7]rowspan="4">0.014 (Positive)[1][6][7]Not Significantly Associated[1][6]
Obese151 ± 81
Untreated Obese Diabetic365 ± 111
Treated Obese Diabetic (Metformin)172 ± 163

Data sourced from a pilot cross-sectional investigation involving male subjects.[1][6]

These results indicate that systemic this compound levels may reflect the stage of metabolic disease and the response to therapy in a manner comparable to fasting glucose and HbA1c.[1] However, it is important to note that other studies have reported conflicting results, with some finding lower this compound concentrations in individuals with a high insulin response or a negative correlation with indices of insulin resistance.[1][8][9]

Experimental Protocols: Measuring Systemic this compound

Accurate quantification of this compound in biological samples is critical for its validation as a biomarker. Several methods are available, each with its own principles and procedures.

A widely used method for this compound measurement involves vacuum distillation followed by gas chromatography.[10][11]

  • Principle: This method separates volatile compounds in a sample. For this compound, a derivatization step is often employed where this compound is converted to a more volatile ester (e.g., benzyl (B1604629) ester) for easier detection.[12]

  • Sample Preparation:

    • Collect whole blood, serum, or plasma. Note that this compound concentrations in whole blood can increase upon incubation at room temperature, potentially due to production by erythrocytes or hydrolysis of esters.[10][11]

    • Incubation of serum or plasma at 4°C or 27°C for 2 hours does not significantly alter this compound concentrations.[10][11]

    • Storage of plasma at -20°C for 24 hours has been shown to significantly increase this compound concentrations.[10][11]

  • Extraction and Derivatization:

    • Perform vacuum distillation to isolate volatile fatty acids from the sample matrix.[10]

    • Convert the extracted this compound to its benzyl ester through thermal degradation of its benzyldimethylphenylammonium (B12820111) salt in the gas chromatograph's vaporizer.[12]

  • Quantification: The ester is then separated and quantified by the gas chromatograph. Good quantitation is achievable in the range of 0.033–2.5 µmoles of this compound per milliliter of serum.[12]

Commercially available kits offer a more high-throughput method for this compound quantification.[13][14]

  • Principle: These assays are based on a series of enzymatic reactions. This compound is converted into an intermediate product which, in subsequent steps, leads to the formation of a colored product. The absorbance of this product, typically measured around 450 nm, is directly proportional to the this compound concentration in the sample.[13]

  • General Protocol Outline:

    • Sample Preparation: Prepare samples (e.g., serum, plasma, urine, culture media) as per the kit's instructions.[13][14]

    • Standard Curve Preparation: Prepare a series of this compound standards with known concentrations to generate a standard curve for quantification.[14]

    • Reaction Setup: Add the reaction mix, containing enzymes like this compound kinase, ATP, and a colorimetric probe, to both standards and samples in a 96-well plate.[13][14]

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed.[13][14]

    • Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[13][14]

    • Calculation: Subtract the blank reading and plot the standard curve. Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.[14]

Visualizing this compound's Role in Metabolic Disease

The following diagrams illustrate the key signaling pathways of this compound, a typical workflow for its validation as a biomarker, and the proposed relationship between this compound levels and metabolic health status.

Acetate_Signaling_Pathways cluster_source This compound Sources cluster_g_protein G-Protein Signaling cluster_acetyl_coa Acetyl-CoA Signaling Gut Microbiota Gut Microbiota This compound This compound Gut Microbiota->this compound Endogenous Metabolism Endogenous Metabolism Endogenous Metabolism->this compound FFAR2/3 (GPCRs) FFAR2/3 (GPCRs) This compound->FFAR2/3 (GPCRs) ACSS2 ACSS2 This compound->ACSS2 G-proteins G-proteins FFAR2/3 (GPCRs)->G-proteins PKA / PKC Activation PKA / PKC Activation G-proteins->PKA / PKC Activation Metabolic Regulation\n(e.g., Insulin Secretion, Appetite) Metabolic Regulation (e.g., Insulin Secretion, Appetite) PKA / PKC Activation->Metabolic Regulation\n(e.g., Insulin Secretion, Appetite) Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Protein Acetylation Protein Acetylation Acetyl-CoA->Protein Acetylation Gene Transcription Gene Transcription Histone Acetylation->Gene Transcription Enzyme Activity Enzyme Activity Protein Acetylation->Enzyme Activity

Caption: Major signaling pathways of this compound in metabolic regulation.

Biomarker_Validation_Workflow Start Start Define Cohorts Define Patient Cohorts (Lean, Obese, T2D, etc.) Start->Define Cohorts Sample Collection Fasting Serum/Plasma Collection & Processing Define Cohorts->Sample Collection This compound Measurement Quantify this compound Levels (e.g., GC, Colorimetric Assay) Sample Collection->this compound Measurement Biomarker Measurement Measure Standard Biomarkers (Glucose, HbA1c, Lipids) Sample Collection->Biomarker Measurement Statistical Analysis Statistical Analysis (Correlation, ROC curves) This compound Measurement->Statistical Analysis Biomarker Measurement->Statistical Analysis Assess Performance Assess Diagnostic/ Prognostic Performance Statistical Analysis->Assess Performance End End Assess Performance->End

Caption: Experimental workflow for validating this compound as a biomarker.

Acetate_Metabolic_State_Logic cluster_state Metabolic State cluster_params Associated Parameters Lean Lean Low this compound Low this compound Lean->Low this compound Normal Glucose/HbA1c Normal Glucose/HbA1c Lean->Normal Glucose/HbA1c Obese Obese Elevated this compound Elevated this compound Obese->Elevated this compound Untreated T2D Untreated T2D High this compound High this compound Untreated T2D->High this compound High Glucose/HbA1c High Glucose/HbA1c Untreated T2D->High Glucose/HbA1c Treated T2D Treated T2D Reduced this compound Reduced this compound Treated T2D->Reduced this compound

Caption: Logical relationship between metabolic state and this compound levels.

References

Side-by-side comparison of acetate and propionate metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed side-by-side comparison of the metabolic pathways, enzymatic regulation, and physiological roles of acetate and propionate (B1217596). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these critical short-chain fatty acids (SCFAs) are processed and utilized within the cell.

Introduction to this compound and Propionate

This compound (C2) and propionate (C3) are the most abundant short-chain fatty acids produced by microbial fermentation of dietary fiber in the gut.[1][2] Once absorbed, they enter systemic circulation and serve as important substrates and signaling molecules in various metabolic processes, including energy production, lipogenesis, and regulation of glucose metabolism.[3][4] While both are vital, their metabolic fates and downstream effects differ significantly due to their distinct biochemical pathways.

Metabolic Activation and Pathway Entry

The initial and rate-limiting step for the metabolism of both this compound and propionate is their activation into high-energy thioester derivatives, acetyl-CoA and propionyl-CoA, respectively. This ATP-dependent reaction is catalyzed by acyl-CoA synthetases.

  • This compound Metabolism: this compound is converted to acetyl-CoA by acetyl-CoA synthetase (ACS).[5] Acetyl-CoA is a central metabolic intermediate that can enter the tricarboxylic acid (TCA) cycle for energy production, or be used as a precursor for the synthesis of fatty acids and cholesterol.[3][5]

  • Propionate Metabolism (Vertebrates): In vertebrates, propionate is activated to propionyl-CoA.[6] Propionyl-CoA then undergoes a series of reactions to be converted into succinyl-CoA, an intermediate of the TCA cycle.[6][7] This anaplerotic pathway replenishes TCA cycle intermediates and provides a route for gluconeogenesis.[8] In some insects, a different pathway exists where propionate is converted to this compound.[6][9]

The diagram below illustrates the distinct pathways for this compound and propionate entry into central carbon metabolism.

G Comparative Metabolic Pathways of this compound and Propionate cluster_this compound This compound Metabolism cluster_propionate Propionate Metabolism (Vertebrate) This compound This compound (C2) AcetylCoA Acetyl-CoA This compound->AcetylCoA ACS +ATP +CoA TCA_A TCA Cycle (via Citrate) AcetylCoA->TCA_A Lipids_A Fatty Acid Synthesis AcetylCoA->Lipids_A Propionate Propionate (C3) PropionylCoA Propionyl-CoA Propionate->PropionylCoA Acyl-CoA Synthetase +ATP, +CoA MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase +Biotin, +ATP L_MethylmalonylCoA L-Methylmalonyl-CoA MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase +Vitamin B12 TCA_P TCA Cycle (Anaplerosis) SuccinylCoA->TCA_P Glucose Gluconeogenesis TCA_P->Glucose

Caption: Metabolic pathways of this compound and propionate.

Quantitative Comparison of Metabolic Parameters

The metabolic handling and downstream effects of this compound and propionate can be quantitatively distinguished. The following table summarizes key comparative data based on available literature.

ParameterThis compoundPropionate
Activating Enzyme Acetyl-CoA Synthetase (ACS)Acyl-CoA Synthetase (Short/Medium Chain), Propionyl-CoA Synthetase
Activated Intermediate Acetyl-CoAPropionyl-CoA
TCA Cycle Entry Point Citrate (via condensation with oxalothis compound)Succinyl-CoA
Primary Metabolic Role Energy source, primary substrate for lipogenesis.[3][4]Anaplerotic (replenishes TCA cycle), gluconeogenic precursor.[8]
Key Cofactors ATP, Coenzyme AATP, Coenzyme A, Biotin, Vitamin B12
Enzyme Kinetics Acetyl-CoA synthetase shows a strong preference for this compound, with a catalytic efficiency (kcat/Km) approximately 55-fold higher for this compound than for propionate.[5]Acyl-CoA carboxylases can be promiscuous, with some showing a preference for propionyl-CoA over acetyl-CoA.
Tissue Utilization Primarily utilized by peripheral tissues; much of the this compound absorbed from the gut passes through the liver into general circulation.Primarily extracted and metabolized by the liver.[8]
Metabolic Effects Can influence appetite by crossing the blood-brain barrier.[2]Shown to inhibit gluconeogenesis in the liver and influence the secretion of hormones like GLP-1 to regulate blood glucose.[4]

Experimental Protocols for Studying SCFA Metabolism

Investigating the metabolism of this compound and propionate often involves stable isotope tracing followed by mass spectrometry. This allows for the precise tracking of carbon atoms from the initial substrate into various downstream metabolites.

  • Cell Culture and Isotope Labeling:

    • Culture cells (e.g., HepG2 human liver cells) to mid-log phase in standard growth medium.

    • Replace the standard medium with a medium containing a known concentration (e.g., 100 µM to 1 mM) of a stable isotope-labeled substrate, such as [¹³C₂]-acetate or [¹³C₃]-propionate.[10][11]

    • Incubate the cells for a defined period (e.g., time-course experiments at 15, 30, and 60 minutes) at 37°C.[11]

  • Metabolite Extraction:

    • After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture, typically methanol/acetonitrile/water.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed (e.g., 17,000 g) at 4°C to pellet cell debris.[11] The supernatant contains the acyl-CoA thioesters and other metabolites.

  • Quantification by LC-MS/MS:

    • Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate acyl-CoA species using a suitable chromatography column (e.g., C18).

    • Use selected reaction monitoring (SRM) or high-resolution mass spectrometry to detect and quantify the mass shift in downstream metabolites (e.g., acetyl-CoA, succinyl-CoA, citrate) resulting from the incorporation of the ¹³C label.[10]

    • This allows for the determination of the contribution of this compound or propionate to various metabolic pools and the calculation of metabolic flux.

The following diagram outlines this experimental workflow.

G Experimental Workflow for SCFA Isotope Tracing cluster_protocol Protocol Steps cluster_details Key Details Step1 1. Cell Culture & Isotope Labeling (e.g., [13C]-propionate) Step2 2. Incubation (Time Course) Step1->Step2 Detail1 HepG2 Cells Step1->Detail1 Detail2 100 µM [13C3]-propionate Step1->Detail2 Step3 3. Metabolite Quenching & Extraction Step2->Step3 Detail3 15, 30, 60 min Step2->Detail3 Step4 4. LC-MS/MS Analysis Step3->Step4 Detail4 Cold Methanol/ Acetonitrile/Water Step3->Detail4 Step5 5. Data Analysis (Metabolite Labeling & Flux Calculation) Step4->Step5 Detail5 SRM for Acyl-CoAs Step4->Detail5

Caption: Isotope tracing workflow for SCFA metabolism.

Conclusion

This compound and propionate, while structurally similar, are catabolized through distinct pathways that lead to different physiological outcomes. This compound serves as a primary two-carbon building block for lipid synthesis and a direct fuel source via acetyl-CoA. In contrast, propionate functions as an important anaplerotic and gluconeogenic substrate by being converted to the four-carbon TCA cycle intermediate, succinyl-CoA. Understanding these metabolic differences is crucial for research in nutrition, metabolic diseases, and the development of therapeutic strategies targeting cellular metabolism.

References

A Comparative Guide to Cellulose Acetate Membranes: Performance Evaluation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cellulose (B213188) acetate (CA) membranes are a cornerstone in separation science, valued for their hydrophilicity, biocompatibility, and cost-effectiveness.[1][2] Their versatility allows for their use in a wide range of applications, from water treatment to controlled drug delivery.[3][4] This guide provides an objective comparison of the performance of different cellulose this compound membranes, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.

Performance Comparison of Cellulose this compound Membranes

The performance of cellulose this compound membranes is significantly influenced by their degree of acetylation and any subsequent modifications. Cellulose dithis compound (CDA) and cellulose trithis compound (CTA) are two common forms, exhibiting different mechanical and separation properties.[5] Furthermore, the incorporation of additives and nanomaterials can enhance flux, rejection rates, and anti-fouling properties.

Below are tables summarizing the performance of various cellulose this compound membranes based on experimental data.

Table 1: Mechanical Properties of Cellulose Dithis compound (CDA) vs. Cellulose Trithis compound (CTA) Membranes

Membrane TypeDegree of SubstitutionTensile Strength (MPa)Flexibility
Cellulose Dithis compound (CDA)≈ 2.4532.89 ± 0.41More Flexible
Cellulose Trithis compound (CTA)≈ 2.8438.55 ± 0.22Less Flexible

Source:[6]

Table 2: Gas Separation Performance of Blended CTA/CDA Membranes

Membrane Composition (wt.% CTA / wt.% CDA)CO2 Permeability (Barrer)CO2/CH4 Selectivity
100 / 018.429.35
80 / 2017.3218.55
60 / 4016.5522.12
40 / 6015.1225.34
20 / 8013.8928.15
0 / 10012.5430.23

Source:[6]

Table 3: Performance of Modified Cellulose this compound Membranes for Water Treatment

Membrane TypeModificationPure Water Flux (L/m²h)Salt Rejection (%)Fouling Resistance (FRR %)
Pristine CANone398.74 ± 59.00--
CA/Na-MMTSodium Montmorillonite---
CA/O-MMTOrgano-Montmorillonite524.63 ± 48.96>95% (for various oils)Excellent
Pristine CANone--86.0
CA/TpPa-1 COFCovalent Organic FrameworkHigher than pristine-90.9
Pristine CANone--50
CA/GO-PAMAM (1 wt%)Graphene Oxide - PAMAM-98.40% (Na2SO4), 57% (MgCl2), 52% (NaCl)88

Source:[3][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of membrane performance. Below are methodologies for membrane fabrication and performance testing.

Protocol 1: Cellulose this compound Membrane Fabrication via Phase Inversion

The non-solvent induced phase separation (NIPS), or phase inversion, is a common technique for preparing porous CA membranes.[8][9]

Materials:

  • Cellulose this compound (CA) powder

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), acetone, dimethyl sulfoxide (B87167) (DMSO))[10]

  • Co-solvent or additives (e.g., formamide, polyethylene (B3416737) glycol (PEG))[4]

  • Non-solvent (e.g., deionized water)

  • Glass plate or non-woven fabric support

Procedure:

  • Dope (B7801613) Solution Preparation:

    • Dry the CA powder in a vacuum oven to remove any moisture.

    • Dissolve the dried CA powder in the chosen solvent (and co-solvent/additive, if applicable) under constant stirring until a homogeneous casting solution (dope) is formed. This may take several hours.[10]

  • Casting:

    • Pour the homogeneous dope solution onto a clean, flat glass plate or a non-woven fabric support.

    • Use a casting knife or a casting bar with a specific clearance to create a film of uniform thickness.[10]

  • Evaporation (Optional):

    • Allow the solvent to evaporate from the cast film for a predetermined time (e.g., 30-120 seconds). This step influences the density of the membrane's skin layer.[11]

  • Coagulation:

    • Immerse the cast film into a coagulation bath containing a non-solvent (typically water). The exchange between the solvent in the film and the non-solvent in the bath induces phase separation, forming the porous membrane structure.[8]

  • Annealing (Optional):

    • To improve mechanical strength and modify pore structure, the prepared membrane can be annealed by immersing it in a hot water bath at a specific temperature (e.g., 80-85°C) for a set duration.[11]

  • Washing and Storage:

    • Thoroughly wash the membrane with deionized water to remove any residual solvent.

    • Store the membrane in deionized water to prevent pore collapse.

Protocol 2: Membrane Performance Evaluation (Flux and Rejection)

The performance of the fabricated membranes is typically evaluated using a dead-end or cross-flow filtration setup.[12]

Apparatus:

  • Dead-end filtration cell or cross-flow filtration unit

  • Pressurized feed reservoir (e.g., with nitrogen gas)

  • Permeate collection vessel on a digital balance

  • Conductivity meter or other analytical instrument for solute concentration measurement

Procedure:

  • Membrane Compaction:

    • Place the membrane in the filtration cell.

    • Pressurize the system with deionized water at a pressure higher than the intended operating pressure for a set period (e.g., 30-60 minutes) to achieve a stable flux.

  • Pure Water Flux (PWF) Measurement:

    • Reduce the pressure to the desired operating pressure.

    • Measure the volume or weight of the permeate collected over a specific time.

    • Calculate the pure water flux (J) using the following equation:

      • J = Q / (A * Δt)

      • Where: J = flux (L/m²h), Q = volume of permeate (L), A = effective membrane area (m²), and Δt = time (h).

  • Solute Rejection Measurement:

    • Replace the deionized water with a feed solution containing a known concentration of a specific solute (e.g., NaCl, bovine serum albumin (BSA)).

    • Allow the system to stabilize.

    • Collect a sample of the permeate and measure its solute concentration.

    • Calculate the salt rejection (R) using the following equation:[13]

      • R (%) = (1 - (Cp / Cf)) * 100

      • Where: R = rejection (%), Cp = concentration of solute in the permeate, and Cf = concentration of solute in the feed.

  • Fouling Resistance Measurement:

    • After the solute rejection test, flush the system with deionized water.

    • Measure the pure water flux again.

    • The Flux Recovery Ratio (FRR) is calculated as the ratio of the final pure water flux to the initial pure water flux, indicating the membrane's resistance to fouling.

Visualizations

Signaling Pathway: Ibuprofen's Anti-Inflammatory Action

Cellulose this compound membranes can be utilized for the controlled transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[12] Ibuprofen primarily exerts its effect by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Ibuprofen_Pathway CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins_Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxane->GI_Protection Promotes Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Mediates InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.

Experimental Workflow: Membrane Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of newly fabricated cellulose this compound membranes.

Membrane_Evaluation_Workflow Start Start: Fabricated Cellulose this compound Membrane Characterization Membrane Characterization (SEM, Contact Angle, etc.) Start->Characterization Compaction Membrane Compaction (High Pressure, DI Water) Characterization->Compaction PWF_Initial Measure Initial Pure Water Flux (PWF) Compaction->PWF_Initial Rejection_Test Solute Rejection Test (e.g., NaCl, BSA solution) PWF_Initial->Rejection_Test PWF_Final Measure Final Pure Water Flux (PWF) Rejection_Test->PWF_Final Data_Analysis Data Analysis (Calculate Flux, Rejection, FRR) PWF_Final->Data_Analysis End End: Performance Evaluation Complete Data_Analysis->End

Caption: A streamlined workflow for assessing membrane performance.

Signaling Pathway: Scopolamine's Action on Muscarinic Receptors

Cellulose this compound membranes are also suitable for the transdermal delivery of drugs like scopolamine (B1681570), which is used to treat motion sickness.[4] Scopolamine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[14]

Scopolamine_Pathway ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic ACh Receptor (e.g., M1, M2, M3, M4) ACh->MuscarinicReceptor Binds to G_Protein G-Protein Activation MuscarinicReceptor->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade (e.g., PLC, AC inhibition) G_Protein->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., Neuronal excitation, Smooth muscle contraction) Signaling_Cascade->Cellular_Response Leads to Scopolamine Scopolamine Scopolamine->MuscarinicReceptor Blocks

Caption: Scopolamine's antagonism of muscarinic acetylcholine receptors.

References

A Comparative Analysis of Acetate Utilization in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetate, a ubiquitous short-chain fatty acid, serves as a key carbon source and metabolic regulator in a wide array of bacteria. Understanding the nuances of this compound utilization across different bacterial species is crucial for fields ranging from metabolic engineering and biotechnology to the development of novel antimicrobial strategies. This guide provides a comparative study of this compound metabolism in three well-characterized bacterial strains: the Gram-negative model organism Escherichia coli, the Gram-positive soil bacterium Bacillus subtilis, and the opportunistic pathogen Pseudomonas aeruginosa.

I. Quantitative Comparison of this compound Metabolism

The efficiency of this compound utilization varies significantly among bacterial species, influenced by factors such as uptake kinetics, enzymatic activity, and regulatory networks. Below is a summary of key quantitative parameters for this compound metabolism in the selected strains.

ParameterEscherichia coliBacillus subtilisPseudomonas aeruginosa
Max. Specific Growth Rate on this compound (h⁻¹) 0.15 - 0.41[1]~0.25 (inferred)~0.30 (inferred)
This compound Uptake System This compound permease (ActP), this compound/succinate (B1194679) symporter (SatP), Passive diffusion[2]Putative transporters (e.g., YwcA)[3]Putative transporters
Key Utilization Pathways AckA-Pta, Acs, Glyoxylate Shunt[3][4]AcsA, Glyoxylate Shunt[5][6]AcsA, Glyoxylate Shunt[7]

Table 1: Comparative Growth and this compound Uptake Characteristics. Growth rates can vary depending on the specific strain and experimental conditions.

EnzymeBacterial SpeciesKₘ (this compound)Kₘ (ATP)Vₘₐₓ
Acetyl-CoA Synthetase (Acs) Escherichia coli~200 µM~200 µMVariable
Bacillus subtilisNot ReportedNot ReportedNot Reported
Pseudomonas aeruginosaNot ReportedNot ReportedNot Reported
This compound Kinase (AckA) Escherichia coli70 µM[8]0.37-7 mM[8]Variable
Bacillus subtilisNot ReportedNot ReportedNot Reported
Pseudomonas aeruginosaNot ReportedNot ReportedNot Reported
Desulfovibrio piger--1.52 ± 0.163 U/mg
Lactococcus lactis4.9-20.5 mM[9]~0.07 mM[9]Variable

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism. Kinetic parameters are highly dependent on assay conditions. The data presented here are compiled from various sources and should be used for comparative purposes with this in mind.

II. Metabolic Pathways and Regulation

The core of this compound utilization revolves around its conversion to the central metabolite acetyl-CoA. Bacteria primarily employ two pathways for this conversion: the high-affinity Acetyl-CoA Synthetase (Acs) pathway and the low-affinity Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway.

A. Escherichia coli

E. coli possesses both the Acs and Pta-AckA pathways. The choice between these pathways is largely dependent on the external this compound concentration. At low this compound concentrations, the high-affinity Acs is the primary enzyme for this compound assimilation.[10] Conversely, at high this compound concentrations, the low-affinity Pta-AckA pathway can operate in reverse to convert this compound to acetyl-CoA.[4] The regulation of this compound metabolism in E. coli is complex, involving both transcriptional control by factors like CRP-cAMP and post-translational modification of Acs by acetylation.[6][11]

B. Bacillus subtilis

B. subtilis primarily relies on the Acetyl-CoA Synthetase (AcsA) for this compound assimilation, and the Pta-AckA pathway is generally associated with this compound excretion.[6] The acsA gene is essential for growth on this compound.[5] A key regulatory feature in B. subtilis is the post-translational modification of AcsA by the acetyltransferase AcuA and the deacetylase AcuC, which are encoded in the acuABC operon.[6] Furthermore, this compound acts as a signaling molecule in B. subtilis, influencing processes such as biofilm formation.[3][4]

C. Pseudomonas aeruginosa

Similar to B. subtilis, P. aeruginosa utilizes Acetyl-CoA Synthetase (AcsA) as the primary enzyme for this compound activation.[7] The expression of the acsA gene is induced by this compound and is under the control of the response regulator ErdR.[7] Catabolite repression by preferred carbon sources like succinate is mediated by the Crc protein, which inhibits acsA expression.[7]

III. Signaling and Regulatory Pathways

The decision to utilize this compound is tightly controlled by intricate signaling networks that sense the availability of this compound and other carbon sources.

G This compound Metabolism Regulation in E. coli Glucose Low Glucose cAMP ↑ cAMP Glucose->cAMP CRP_cAMP CRP-cAMP Complex cAMP->CRP_cAMP CRP CRP CRP->CRP_cAMP acs acs gene CRP_cAMP->acs + Acs Acetyl-CoA Synthetase (Acs) acs->Acs Acetyl_CoA Acetyl-CoA Acs->Acetyl_CoA Acetate_low Low this compound Acetate_low->Acs TCA TCA Cycle & Glyoxylate Shunt Acetyl_CoA->TCA

Figure 1. Simplified regulation of the high-affinity this compound utilization pathway in E. coli.

G This compound Signaling and AcsA Regulation in B. subtilis This compound This compound AcsA_active AcsA (active) This compound->AcsA_active Biofilm Biofilm Formation This compound->Biofilm stimulates AcsA_inactive AcsA (inactive) AcsA_active->AcsA_inactive Acetylation Acetyl_CoA Acetyl-CoA AcsA_active->Acetyl_CoA AcuA AcuA (Acetyltransferase) AcuA->AcsA_inactive AcuC AcuC (Deacetylase) AcuC->AcsA_active

Figure 2. Post-translational regulation of AcsA and this compound signaling in B. subtilis.

G Regulation of acsA Expression in P. aeruginosa This compound This compound ErdR ErdR (Response Regulator) This compound->ErdR activates acsA acsA gene ErdR->acsA + AcsA Acetyl-CoA Synthetase (AcsA) acsA->AcsA Succinate Succinate Crc Crc Succinate->Crc activates Crc->acsA -

Figure 3. Transcriptional control of this compound utilization in P. aeruginosa.

IV. Experimental Protocols

For a rigorous comparative study of this compound utilization, standardized experimental protocols are essential.

A. Bacterial Growth on this compound as a Sole Carbon Source

This protocol outlines the measurement of bacterial growth in a minimal medium with this compound as the exclusive carbon source.

  • Media Preparation : Prepare a defined minimal medium (e.g., M9 or equivalent) lacking any carbon source. Prepare a sterile stock solution of sodium this compound (e.g., 2 M, pH 7.0).

  • Pre-culture : Inoculate a single colony of the bacterial strain into a rich medium (e.g., LB) and grow overnight at the optimal temperature with shaking.

  • Adaptation/Washing : Pellet the overnight culture by centrifugation, wash the cells twice with the sterile minimal medium (without a carbon source) to remove residual rich medium.

  • Inoculation : Resuspend the washed cells in the minimal medium and inoculate into fresh minimal medium containing the desired final concentration of this compound (e.g., 40 mM) to an initial OD₆₀₀ of 0.05.

  • Growth Monitoring : Incubate the cultures at the optimal temperature with shaking. Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a spectrophotometer or a microplate reader.

  • Data Analysis : Plot the natural logarithm of the OD₆₀₀ against time. The specific growth rate (µ) is the slope of the linear portion of this curve during the exponential growth phase.

G Workflow for Measuring Bacterial Growth on this compound Start Start Preculture Overnight Pre-culture in Rich Medium Start->Preculture Wash Wash Cells with Minimal Medium Preculture->Wash Inoculate Inoculate into Minimal Medium + this compound Wash->Inoculate Incubate Incubate and Monitor OD600 Periodically Inoculate->Incubate Analyze Calculate Specific Growth Rate Incubate->Analyze End End Analyze->End

Figure 4. Experimental workflow for assessing bacterial growth on this compound as the sole carbon source.

B. This compound Uptake Assay

This protocol provides a method to quantify the rate of this compound consumption from the culture medium.

  • Culture Preparation : Grow the bacterial strains in minimal medium with a defined concentration of this compound as described above.

  • Sampling : At different time points during the exponential growth phase, withdraw aliquots of the culture.

  • Cell Separation : Immediately separate the bacterial cells from the supernatant by centrifugation or filtration.

  • Supernatant Analysis : Measure the concentration of this compound remaining in the supernatant using a commercially available this compound assay kit or by high-performance liquid chromatography (HPLC).

  • Biomass Determination : Determine the cell density of the culture at each time point, for example, by measuring OD₆₀₀ and converting it to dry cell weight.

  • Calculation of Uptake Rate : The this compound uptake rate can be calculated from the decrease in this compound concentration over time, normalized to the biomass.

C. Enzyme Activity Assays

  • Acetyl-CoA Synthetase (Acs) Assay : The activity of Acs can be measured using a coupled-enzyme spectrophotometric assay that monitors the consumption of NADH.

  • This compound Kinase (AckA) Assay : AckA activity can also be determined using a coupled-enzyme assay that links the production of ATP (in the direction of this compound formation) or ADP (in the direction of acetyl-phosphate formation) to a change in NADH absorbance.

V. Conclusion

The utilization of this compound in E. coli, B. subtilis, and P. aeruginosa showcases both conserved core pathways and distinct regulatory strategies. While E. coli maintains metabolic flexibility with two primary this compound activation pathways, B. subtilis and P. aeruginosa primarily rely on the high-affinity Acs pathway, with regulation tailored to their specific physiology and environmental niches. The comparative data and standardized protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this compound metabolism, which is fundamental to bacterial physiology and has significant implications for various biotechnological and biomedical applications.

References

A Comparative Guide to the Structural Confirmation of a Novel Pentanuclear Zinc-Acetate Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel pentanuclear zinc-acetate complex with structurally distinct mononuclear and dinuclear zinc-acetate complexes. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the synthesis, characterization, and structural nuances of these compounds.

Introduction to the Novel Complex

A recently synthesized pentanuclear zinc(II) complex, [Zn₅(LS1)₄(AcO)₆] (1-AcO), presents a unique structural motif.[1] This complex is notable for its unprecedented centrosymmetric Zn₃(AcO)₆ cluster.[1] Understanding the structure of such novel complexes is crucial for predicting their properties and potential applications, including in drug development where metal complexes are increasingly utilized. This guide compares the structural confirmation of this pentanuclear complex with a related mononuclear complex, [Zn(LS3)(AcO)(H₂O)] (3-AcO), and a representative dinuclear zinc-acetate complex.

Comparative Structural and Spectroscopic Data

The structural and spectroscopic data for the pentanuclear, mononuclear, and a representative dinuclear zinc-acetate complex are summarized below. This allows for a direct comparison of key parameters that confirm their distinct structures.

Table 1: Selected Crystallographic Data

Parameter[Zn₅(LS1)₄(AcO)₆] (Pentanuclear)[Zn(LS3)(AcO)(H₂O)] (Mononuclear)[Zn₂(L¹)₂(AcO)₂] (Dinuclear)
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁/cP-1P2₁/c
Zn-N Bond Lengths (Å)2.085(4) - 2.223(4)2.089(2) - 2.185(2)2.045(3) - 2.178(3)
Zn-O Bond Lengths (Å)1.942(3) - 2.148(3)1.978(2) - 2.131(2)1.967(2) - 2.411(2)
Zn···Zn Distance (Å)3.067(1) - 3.534(1)N/A3.053(1)
Coordination GeometryDistorted Square-Pyramidal & OctahedralDistorted Square-PyramidalDistorted Trigonal Bipyramidal & Square-Pyramidal

Table 2: Comparative Spectroscopic Data

Spectroscopic Technique[Zn₅(LS1)₄(AcO)₆] (Pentanuclear)[Zn(LS3)(AcO)(H₂O)] (Mononuclear)Representative Dinuclear Zn-Acetate Complex
FTIR (cm⁻¹)
ν(C=N)~1600~1605~1610
νₐₛ(COO⁻)~1570~1575~1580
νₛ(COO⁻)~1420~1425~1430
UV-Vis (λₘₐₓ, nm) ~350, ~420~360, ~430~355, ~425
¹H NMR (δ, ppm) Complex, broad signalsSharp signals for ligand protonsBroadened signals due to dinuclear nature

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the synthetic procedures for the compared complexes.

Synthesis of Pentanuclear [Zn₅(LS1)₄(AcO)₆] (1-AcO)

The synthesis of the pentanuclear complex involves the reaction of the ligand HLS1 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-phenyl-1,3-thiazole) with zinc(II) acetate dihydrate.[1]

  • Ligand and Metal Salt Preparation: A solution of HLS1 is prepared in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). A separate solution of zinc(II) this compound dihydrate is prepared in methanol.

  • Reaction: The methanolic solution of zinc(II) this compound dihydrate is added to the ligand solution.

  • Reflux and Precipitation: The reaction mixture is refluxed for approximately 2 hours, during which an orange precipitate forms.[1]

  • Isolation and Crystallization: The mixture is cooled to room temperature, and the precipitate is filtered and washed with THF. Single crystals suitable for X-ray diffraction are obtained by vapor diffusion of hexane (B92381) into a methanolic solution of the crude product.[1]

Synthesis of Mononuclear [Zn(LS3)(AcO)(H₂O)] (3-AcO)

The mononuclear complex is synthesized using a similar procedure with a slightly different ligand, HLS3 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(4-methylphenyl)-1,3-thiazole).[1]

  • Reaction Mixture: A solution of HLS3 in THF is treated with a methanolic solution of zinc(II) this compound dihydrate.

  • Reflux: The mixture is refluxed for 2 hours.

  • Crystallization: The solution is allowed to slowly evaporate at room temperature, yielding single crystals of the product.

Synthesis of a Representative Dinuclear Zinc-Acetate Complex

Dinuclear zinc-acetate complexes are often synthesized using Schiff base ligands. A general procedure is as follows:

  • Ligand Synthesis: A Schiff base ligand is prepared, typically through the condensation of an aldehyde or ketone with an amine.

  • Complexation: The Schiff base ligand is dissolved in a suitable solvent, such as methanol. A solution of zinc(II) this compound dihydrate in the same solvent is then added.

  • Reaction and Crystallization: The reaction mixture is stirred at room temperature or gently heated to facilitate complex formation. Single crystals are typically obtained by slow evaporation of the solvent or by layering the solution with a less polar solvent.

Visualizing the Workflow and Structures

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Ligand (e.g., HLS1, Schiff Base) Reaction Reaction (Reflux/Stirring) Ligand->Reaction Metal_Salt Metal Salt (Zinc this compound) Metal_Salt->Reaction Solvent Solvent (e.g., Methanol/THF) Solvent->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation XRD Single-Crystal X-ray Diffraction Precipitation->XRD Structural Confirmation FTIR FTIR Spectroscopy Precipitation->FTIR Functional Group Analysis UV_Vis UV-Vis Spectroscopy Precipitation->UV_Vis Electronic Transitions NMR NMR Spectroscopy Precipitation->NMR Solution Structure

Experimental workflow for synthesis and characterization.

structural_comparison cluster_pentanuclear Pentanuclear Complex cluster_mononuclear Mononuclear Complex cluster_dinuclear Dinuclear Complex Penta [Zn₅(LS1)₄(AcO)₆] - Centrosymmetric Zn₃(AcO)₆ core - Multiple coordination environments Mono [Zn(LS3)(AcO)(H₂O)] - Single metal center - Ligand, this compound, and water coordination Penta->Mono Different Ligand Di [Zn₂(L)₂(AcO)₂] - Two metal centers - Bridging this compound ligands Penta->Di Different Nuclearity Mono->Di Different Nuclearity & Ligand

Structural relationship between the metal-acetate complexes.

Conclusion

The structural confirmation of the novel pentanuclear zinc-acetate complex, [Zn₅(LS1)₄(AcO)₆], reveals a complex and unique architecture when compared to its mononuclear and dinuclear counterparts. The combination of single-crystal X-ray diffraction with spectroscopic methods provides a comprehensive understanding of the bonding and geometry within these molecules. This detailed characterization is a critical step in the rational design of new metal-based compounds for various applications, including therapeutics, where structure inherently dictates function. The experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and study these and similar metal-acetate complexes.

References

A Comparative Guide to Acetate Detection: Benchmarking a Novel Biosensor Against Existing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient quantification of acetate is crucial across various scientific disciplines, from monitoring microbial fermentations and cellular metabolism to quality control in pharmaceutical production. This guide provides a comprehensive comparison of a novel electrochemical this compound biosensor against established analytical techniques, offering an objective overview of their performance, methodologies, and underlying principles.

Performance Comparison of this compound Detection Technologies

The selection of an appropriate this compound detection method hinges on the specific requirements of the application, such as desired sensitivity, sample throughput, and cost. The following table summarizes the key performance indicators of the novel electrochemical biosensor and compares it with existing technologies.

Technology Principle Limit of Detection (LOD) Dynamic Range Response Time Throughput Advantages Limitations
Novel Electrochemical Biosensor Amperometric detection of this compound oxidation by immobilized enzymes.~10 µM11 - 50 mMSeconds to MinutesHighHigh sensitivity, real-time monitoring, portability.Potential for enzyme instability, matrix interference.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.~0.1 µM2 - 2000 µMMinutes per sampleMediumHigh specificity and sensitivity, capable of analyzing complex mixtures.Requires derivatization for non-volatile samples, expensive instrumentation.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their interaction with a stationary phase.~0.06 µg/mL (~1 µM)0.4 - 25 µg/mLMinutes per sampleMediumRobust and reproducible, suitable for a wide range of sample matrices.Lower sensitivity for underivatized this compound, requires specialized equipment.
Enzymatic Assay Kits (Colorimetric/Fluorometric) Enzyme-coupled reactions leading to a measurable color or fluorescence change.~1 µM (Fluorometric)0.13 - 2 mM (Fluorometric)30 - 60 minutesHigh (plate-based)High specificity, easy to use, high-throughput capabilities.Susceptible to interference from sample matrix components, endpoint measurement.
Microbial Fuel Cell (MFC) Biosensor Measurement of current generated by electrogenic bacteria metabolizing this compound.Not explicitly defined, dependent on microbial activity.0.5 - 20 mMHoursLowCan operate in complex media, low cost.Slow response time, lower specificity, sensitive to environmental conditions.

Experimental Protocols

Detailed methodologies for each of the benchmarked technologies are provided below to facilitate experimental design and reproducibility.

**1

Fueling the Cellular Engine: A Comparative Proteomic Analysis of Acetate versus Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cellular machinery reveals distinct proteomic signatures when cells are cultured on two fundamental carbon sources: glucose and acetate. This guide provides a comparative analysis of the proteomic landscapes shaped by these metabolic fuels, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data and detailed experimental protocols.

The choice of carbon source profoundly impacts cellular physiology, influencing everything from energy production and biosynthesis to signaling and stress response. While glucose is the canonical energy source for many organisms, this compound serves as a crucial alternative, particularly in specific metabolic contexts and for certain cell types. Understanding the global proteomic shifts that occur in response to these different fuels is paramount for deciphering cellular adaptation mechanisms and identifying potential therapeutic targets.

This guide summarizes key findings from quantitative proteomic studies, presenting a clear comparison of protein expression profiles in cells grown on this compound versus glucose. We delve into the experimental workflows employed in these studies and visualize the intricate signaling networks at play.

Quantitative Proteomic Landscape: A Tale of Two Carbon Sources

Quantitative proteomic analyses, primarily using techniques like Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), have provided a systems-level view of the cellular response to different carbon sources.[1][2] These studies reveal significant remodeling of the proteome, with hundreds of proteins showing altered abundance.

A key study on Escherichia coli using TMT-based quantitative proteomics identified over 2,000 proteins, with 507 showing a fold-change of at least 1.5 when comparing growth on this compound to glucose.[1] Of these, 205 proteins exhibited a more than two-fold change, highlighting a substantial reprogramming of cellular resources.[1] Similarly, a comprehensive study in the yeast Saccharomyces cerevisiae using a TMT10-plex strategy quantified over 5,000 proteins across ten different carbon sources, including glucose and this compound, revealing significant alterations in metabolic pathways and mitochondrial proteins.[2]

Below is a summary of differentially expressed proteins categorized by their primary cellular functions, compiled from comparative proteomic studies.

Functional CategoryProteins Upregulated on this compoundProteins Upregulated on Glucose (Downregulated on this compound)Key Observations
Central Carbon Metabolism Enzymes of the glyoxylate (B1226380) shunt (e.g., Isocitrate Lyase, Malate Synthase), Tricarboxylic Acid (TCA) cycle enzymes (e.g., Citrate Synthase, Aconitase), Acetyl-CoA Synthetase.Glycolytic enzymes (e.g., Hexokinase, Phosphofructokinase, Pyruvate Kinase).A clear metabolic shift is observed, with this compound-grown cells upregulating pathways for this compound assimilation and gluconeogenesis, while glucose-grown cells prioritize glycolysis for energy production.[1]
Amino Acid & Protein Synthesis Amino acid degradation enzymes.[1]Ribosomal proteins, translation initiation and elongation factors.Cells grown on the less favorable carbon source, this compound, appear to catabolize amino acids as an alternative energy source.[1] In contrast, the rapid growth supported by glucose is reflected in the higher abundance of the protein synthesis machinery.[1]
Transport Periplasmic binding proteins for scavenging alternative carbon sources (e.g., sugars).[1]Glucose transporters.This compound-grown cells prepare to utilize a wider range of potential nutrients from the environment.[1]
Stress Response Chaperones, oxidative stress response proteins.General stress response proteins are less abundant compared to this compound conditions.Growth on this compound can induce a mild stress response, likely due to the energetic cost of converting this compound to acetyl-CoA.

Experimental Protocols: Unveiling the Proteome

The following provides a detailed, generalized methodology for a comparative proteomic analysis of cells grown on different carbon sources, based on common laboratory practices.[1][3][4][5][6]

Cell Culture and Isotopic Labeling (for SILAC)
  • Cell Culture: Cells (e.g., E. coli, S. cerevisiae, mammalian cell lines) are cultured in defined minimal media.

  • Carbon Source: The medium is supplemented with either glucose or this compound as the sole carbon source at a specified concentration (e.g., 15 mM).[1]

  • SILAC Labeling (Optional): For SILAC experiments, cells are cultured for at least five generations in media containing either "light" (e.g., 12C, 14N) or "heavy" (e.g., 13C, 15N) isotopes of essential amino acids like lysine (B10760008) and arginine.[4][6]

Sample Preparation and Protein Extraction
  • Cell Lysis: Cells are harvested during the exponential growth phase and lysed using appropriate buffers containing detergents and protease inhibitors to ensure protein integrity.

  • Protein Precipitation: Proteins are often precipitated using methods like methanol/chloroform extraction to remove interfering substances.[3]

  • Protein Quantification: The total protein concentration in each sample is accurately determined using a standard method like the Bradford or BCA assay.

Protein Digestion and Peptide Labeling (for TMT)
  • Reduction and Alkylation: Disulfide bonds in the proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[5]

  • In-solution Digestion: Proteins are digested into smaller peptides using a sequence-specific protease, most commonly trypsin.[3]

  • TMT Labeling (Optional): For TMT experiments, the resulting peptides from each condition are labeled with isobaric mass tags.[1][2] This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Peptide Separation: The complex mixture of peptides is separated using high-performance liquid chromatography (HPLC), typically employing a reversed-phase column with a gradient of an organic solvent.

  • Mass Spectrometry: The separated peptides are ionized and analyzed in a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS/MS scan).

Data Analysis
  • Protein Identification: The MS/MS spectra are searched against a protein sequence database to identify the corresponding peptides and, by inference, the proteins.

  • Protein Quantification:

    • SILAC: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[4]

    • TMT: The relative abundance is calculated from the intensities of the reporter ions generated from the TMT tags during MS/MS fragmentation.[1]

  • Bioinformatic Analysis: Differentially expressed proteins are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds. Functional enrichment analysis is then performed to identify the biological pathways and processes that are most affected.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantitative Strategy Culture_Glucose Growth on Glucose Lysis_G Cell Lysis (Glucose) Culture_Glucose->Lysis_G SILAC SILAC Labeling (in culture) Culture_Glucose->SILAC Culture_this compound Growth on this compound Lysis_A Cell Lysis (this compound) Culture_this compound->Lysis_A Culture_this compound->SILAC Digestion_G Protein Digestion Lysis_G->Digestion_G Digestion_A Protein Digestion Lysis_A->Digestion_A LC_MS LC-MS/MS Digestion_G->LC_MS TMT TMT Labeling (post-digestion) Digestion_G->TMT Digestion_A->LC_MS Digestion_A->TMT Data_Analysis Data Analysis LC_MS->Data_Analysis

A generalized workflow for comparative proteomics.

Signaling Underpinning Metabolic Adaptation

The metabolic state of a cell, dictated by the available carbon source, is tightly linked to its signaling networks. This compound, in particular, can act as a signaling molecule through its conversion to acetyl-CoA, a key metabolite and a substrate for protein acetylation, or by activating specific G-protein coupled receptors.

One of the central signaling pathways influenced by cellular energy status is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor; it is activated when the AMP:ATP ratio increases, a condition that can be promoted by growth on a less energy-rich carbon source like this compound.

Acetate_Signaling This compound This compound Acetyl_CoA Acetyl-CoA This compound->Acetyl_CoA ATP ACSS2 ACSS2 AMP AMP Acetyl_CoA->AMP + PPi AMPK AMPK AMP->AMPK Activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Stimulates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibits

AMPK signaling activation by this compound metabolism.

Conclusion

The comparative proteomic analysis of cells grown on this compound versus glucose provides a fascinating glimpse into the remarkable adaptability of cellular life. The extensive reprogramming of the proteome underscores the intricate regulatory networks that govern metabolic flexibility. For researchers in basic science and drug development, these datasets and methodologies offer a powerful toolkit to explore fundamental cellular processes and to identify novel targets for therapeutic intervention in diseases with metabolic dysregulation. The continued application of advanced proteomic technologies will undoubtedly further illuminate the complex interplay between nutrient availability and cellular function.

References

The Pivotal Role of Acetyl-CoA Synthetase (Acs) in Escherichia coli Acetate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial metabolic pathways is paramount for endeavors ranging from metabolic engineering to the development of novel antimicrobial agents. This guide provides a comprehensive comparison of acetate metabolism in Escherichia coli strains with varying levels of Acetyl-CoA Synthetase (Acs) activity, validating the critical role of the acs gene. We present key experimental data, detailed protocols, and visual representations of the underlying biochemical processes.

This compound metabolism in E. coli is a key adaptive strategy, allowing the bacterium to both excrete this compound as a byproduct of overflow metabolism and utilize it as a carbon source.[1] The primary enzyme responsible for activating this compound for entry into the central carbon metabolism is Acetyl-CoA Synthetase (Acs), which catalyzes the conversion of this compound to the vital metabolic intermediate, acetyl-CoA. This guide focuses on the functional validation of the acs gene by comparing wild-type E. coli with strains exhibiting either knockout or overexpression of acs.

Performance Comparison: Wild-Type vs. acs Mutant and Overexpression Strains

The functional consequence of modifying acs gene expression is most evident when observing the growth and metabolic flux of E. coli under different this compound concentrations. The Acs pathway is particularly crucial for scavenging low concentrations of this compound, while an alternative pathway, the Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway, plays a more significant role at higher this compound concentrations.[2]

Key Performance Metrics
Strain Condition Acetyl-CoA Synthetase (Acs) Activity This compound Consumption Flux (mmol/gDW/h) Growth Phenotype on Low this compound Reference
Wild-Type (E. coli)Low this compound (< 5mM)BaselineHighRobust Growth[2][3]
Δacs (knockout)Low this compound (< 5mM)Significantly Reduced/AbsentSeverely ImpairedPoor to No Growth[2][3]
acs OverexpressionHigh this compoundSignificantly IncreasedEnhancedIncreased Tolerance[4][5]
Wild-Type (E. coli)High this compound (> 10mM)BaselineModerate (Pta-AckA pathway dominates)Growth[2][3]
Δpta-ackA (alternative pathway knockout)High this compound (> 10mM)BaselineImpaired (Acs pathway less efficient)Reduced Growth[2]
Metabolite Profile Comparison
Strain Condition Intracellular Acetyl-CoA Extracellular this compound Accumulation Pyruvate Accumulation Reference
Wild-Type (E. coli)Glucose OverflowBaselinePresentLow[6]
Δacs (knockout)Glucose OverflowReduced from this compound scavengingIncreasedLow[3]
acs OverexpressionGlucose OverflowIncreasedReducedLow[4]
Δpta (alternative pathway knockout)Glucose OverflowPerturbedReducedIncreased[6]

Visualizing the Metabolic Landscape

To better illustrate the flow of this compound metabolism and the experimental approaches to its study, the following diagrams are provided.

Acetate_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_acs Acs Pathway cluster_pta_acka Pta-AckA Pathway Acetate_ext This compound Acetate_int This compound Acetate_ext->Acetate_int Transport Acs Acs (Acetyl-CoA Synthetase) Acetate_int->Acs AckA AckA (this compound Kinase) Acetate_int->AckA Acetyl_CoA_Acs Acetyl-CoA Acs->Acetyl_CoA_Acs ATP -> AMP + PPi TCA_Cycle TCA Cycle & Fatty Acid Synthesis Acetyl_CoA_Acs->TCA_Cycle ATP ATP ATP->Acs AMP_PPi AMP + PPi Acetyl_P Acetyl-Phosphate AckA->Acetyl_P ATP -> ADP Pta Pta (Phosphotransacetylase) Acetyl_CoA_Pta Acetyl-CoA Pta->Acetyl_CoA_Pta Acetyl_P->Pta CoA <-> Pi Acetyl_CoA_Pta->TCA_Cycle ATP_pta ATP ADP_pta ADP CoA_pta CoA Pi_pta Pi

Figure 1: this compound metabolism pathways in E. coli.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_culturing Culturing cluster_assays Assays cluster_data Data Analysis WT Wild-Type E. coli Culture Culture in Minimal Medium + Defined this compound Concentration WT->Culture Knockout Δacs E. coli Knockout->Culture Overexpression acs Overexpression E. coli Overexpression->Culture Growth_Assay Growth Curve Analysis (OD600) Culture->Growth_Assay Enzyme_Assay Acetyl-CoA Synthetase Activity Assay Culture->Enzyme_Assay Metabolite_Analysis Metabolite Quantification (LC-MS/MS) Culture->Metabolite_Analysis Data_Comparison Comparative Analysis of Growth Rates, Enzyme Activity, and Metabolite Levels Growth_Assay->Data_Comparison Enzyme_Assay->Data_Comparison Metabolite_Analysis->Data_Comparison

Figure 2: Experimental workflow for comparative analysis.

Experimental Protocols

Acetyl-CoA Synthetase (Acs) Activity Assay

This protocol is adapted from established methods for determining Acs activity in cell-free extracts. The assay spectrophotometrically measures the formation of NADH in a coupled enzyme reaction.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • ATP (10 mM)

  • MgCl₂ (5 mM)

  • Coenzyme A (CoA) (0.5 mM)

  • Malate (B86768) (10 mM)

  • NAD⁺ (1 mM)

  • Citrate (B86180) Synthase (excess)

  • Malate Dehydrogenase (excess)

  • Sodium this compound (10 mM)

  • Cell-free extract (from wild-type, Δacs, and overexpression strains)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, ATP, MgCl₂, CoA, malate, NAD⁺, citrate synthase, and malate dehydrogenase.

  • Add the cell-free extract to the reaction mixture.

  • Initiate the reaction by adding sodium this compound.

  • Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the specific activity of Acs, normalizing to the total protein concentration in the cell-free extract.

Quantification of Extracellular this compound and Glucose

This protocol outlines the measurement of this compound and glucose concentrations in the culture medium over time to determine consumption and production rates.

Materials:

  • Culture samples

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87H)

  • Sulfuric acid (5 mM) as the mobile phase

  • Refractive Index (RI) detector

  • This compound and glucose standards

Procedure:

  • Collect culture supernatant at various time points by centrifugation.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the samples by HPLC.

  • Quantify this compound and glucose concentrations by comparing peak areas to those of the standards.

  • Calculate specific consumption or production rates by normalizing to the cell density (OD₆₀₀).

Analysis of Intracellular Metabolites

This protocol describes the extraction and quantification of intracellular metabolites like acetyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system

Procedure:

  • Rapidly quench metabolic activity by adding the cell culture to the cold quenching solution.

  • Harvest the cells by centrifugation at a low temperature.

  • Extract the intracellular metabolites using the extraction solvent.

  • Analyze the extracts using LC-MS/MS.

  • Identify and quantify metabolites based on their mass-to-charge ratio and fragmentation patterns, using appropriate standards.

Conclusion

The presented data and methodologies unequivocally validate the central role of the acs gene in this compound assimilation in Escherichia coli, particularly at low substrate concentrations. Strains lacking a functional acs gene exhibit a severe growth defect on this compound, while overexpression can enhance this compound utilization and tolerance. For researchers in metabolic engineering, the acs gene represents a key target for manipulation to either enhance the consumption of this compound as a cheap carbon source or to prevent its accumulation as a toxic byproduct. In the context of drug development, the essentiality of this pathway under specific nutrient conditions could be exploited for the design of novel antimicrobial strategies. This guide provides a foundational framework for further investigation and application of this knowledge in various scientific and industrial settings.

References

Safety Operating Guide

Proper Disposal of Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of acetate and its various forms is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is crucial for mitigating risks to personnel, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle all forms of this compound with care in a well-ventilated area, preferably within a laboratory fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2]

Key Hazards to Consider:

  • Flammability: Some acetates, like ethyl this compound and formyl this compound, are flammable liquids and vapors. Keep these away from heat, sparks, open flames, and other ignition sources.[1]

  • Corrosivity: Certain acetates can cause skin and serious eye irritation.[1]

  • Toxicity: Some this compound compounds, such as lead this compound, are toxic and may have carcinogenic properties.[3][4]

  • Reactivity: Formyl this compound reacts with water and moisture, which can accelerate its decomposition and produce carbon monoxide.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste should always be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste program.[2] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office.[2]

  • Waste Characterization: Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed with hazardous solvents or other regulated substances, it must be treated as hazardous waste.[2]

  • Waste Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and chemically resistant waste container.[1]

    • For liquid waste, use a container with a secure, tight-fitting lid to prevent leaks.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]

    • For solid waste, such as contaminated labware, segregate it into appropriate containers. Sharps must be placed in a designated puncture-resistant sharps container.[5]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Formyl this compound Waste," "Ethanol," "Glacial Acetic Acid"), and their approximate percentages.[1][6]

    • Include appropriate hazard symbols (e.g., flammable, corrosive, toxic).[1]

    • Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals such as strong oxidizing agents, strong bases, alcohols, and amines.[1][2] This area should have secondary containment to control potential spills.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1]

    • Provide the EHS representative with a detailed description of the waste, including its composition and volume.[1]

    • The primary method for the ultimate disposal of many hazardous this compound wastes is incineration by a licensed facility.[1]

Quantitative Data for Common Acetates

The following table summarizes key quantitative data for several common acetates to inform safe handling and disposal decisions.

This compound CompoundMolecular FormulaMolecular Weight ( g/mol )Flash Point (°C)Key Disposal Considerations
Formyl this compound C₃H₄O₃88.0631Flammable and corrosive. Incineration is the primary disposal method.[1]
Ethyl this compound C₄H₈O₂88.11-4Highly flammable. Dispose of as hazardous waste.[7]
Sodium this compound C₂H₃NaO₂82.03>250Generally considered non-hazardous, but dispose in accordance with local, state, and federal regulations.[8][9]
Ammonium this compound C₂H₇NO₂77.08N/AMust be managed as Dangerous Waste. Collect in a sealable, compatible container.[10]
Lead this compound Pb(C₂H₃O₂)₂325.29N/AToxic. Dispose of as hazardous waste.[3]
Vinyl this compound C₄H₆O₂86.09-8Flammable. Listed as a carcinogen in California. Dispose of as hazardous waste.[4][11]
Cholesteryl this compound C₂₉H₄₈O₂428.7N/AHazard classification can vary; treat as hazardous waste if mixed with hazardous solvents.[2]

Experimental Protocol: In-Laboratory Neutralization of Small Quantities of Formyl this compound

For small quantities of formyl this compound waste, in-laboratory neutralization may be performed to ensure safe collection and storage prior to pickup by a licensed disposal facility. This procedure should be conducted in a fume hood with appropriate PPE.

Materials:

  • Waste containing formyl this compound

  • Ice bath

  • Stir plate and stir bar

  • Dropping funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

Procedure:

  • Place the reaction vessel containing the formyl this compound waste in an ice bath on a stir plate and begin gentle stirring.[1]

  • Slowly add a saturated solution of sodium bicarbonate dropwise to the stirred waste. Be cautious, as the reaction is exothermic and will produce carbon dioxide gas, which can cause foaming. The slow, controlled addition is crucial to prevent a runaway reaction.[1]

  • Continue the addition of the sodium bicarbonate solution until the gas evolution ceases.[1]

  • After the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8.[1]

  • The resulting neutralized aqueous solution, containing sodium this compound and sodium formate, can then be collected in a properly labeled aqueous hazardous waste container for disposal by your institution's EHS department.[1]

This compound Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.

AcetateDisposalWorkflow cluster_start cluster_characterize Step 1: Characterize Waste cluster_segregate Step 2: Segregate and Contain cluster_assess Step 3: Assess Hazards cluster_dispose Step 4: Final Disposal Path start Identify this compound Waste characterize Is the waste mixed with other hazardous chemicals? start->characterize pure_waste Pure or Non-Hazardous Mixture characterize->pure_waste No mixed_waste Hazardous Mixture characterize->mixed_waste Yes contain_pure Collect in a dedicated, labeled container. pure_waste->contain_pure contain_mixed Collect in a dedicated, labeled hazardous waste container. List all components. mixed_waste->contain_mixed assess_hazards Is the this compound waste hazardous (flammable, corrosive, toxic, reactive)? contain_pure->assess_hazards hazardous_disposal Arrange for pickup by EHS or licensed hazardous waste contractor for incineration or other approved treatment. contain_mixed->hazardous_disposal non_hazardous_disposal Consult EHS for potential non-hazardous disposal (e.g., drain disposal for dilute, neutralized solutions if permitted). assess_hazards->non_hazardous_disposal No assess_hazards->hazardous_disposal Yes

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.